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N-hydroxypipecolic acid

Cat. No.: B1634089
CAS No.: 35285-20-2
M. Wt: 145.16 g/mol
InChI Key: SEWARTPIJFHCRP-UHFFFAOYSA-N
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Description

N-hydroxypipecolic acid is an N-hydroxy-alpha-amino-acid resulting from the formal N-hydroxylation of the amino group of piperidine-carboxylic acid (pipecolic acid). It is a N-hydroxy-alpha-amino-acid and a piperidinemonocarboxylic acid. It is functionally related to a pipecolic acid.
induces the expression of a set of major plant immune genes to enhance defense readiness

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B1634089 N-hydroxypipecolic acid CAS No. 35285-20-2

Properties

IUPAC Name

1-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-6(9)5-3-1-2-4-7(5)10/h5,10H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWARTPIJFHCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35285-20-2
Record name NSC109552
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

N-Hydroxypipecolic Acid: A Technical Guide to its Discovery and Role in Plant Immunity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum form of induced immunity. This technical guide provides an in-depth overview of the discovery of NHP, its biosynthetic pathway, and its function in plant defense. Detailed experimental protocols for the extraction, detection, and bioactivity assessment of NHP are provided, alongside a compilation of key quantitative data. Visualizations of the signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this pivotal molecule in plant immunity, offering insights for its potential application in the development of novel crop protection strategies.

Introduction: The Discovery of a Key Immune Signal

The concept of systemic acquired resistance (SAR), where a localized infection leads to a state of heightened immunity throughout the plant, has been a cornerstone of plant pathology for decades. However, the identity of the mobile signal responsible for this systemic response remained elusive for a long time. In 2018, two independent research groups identified this compound (NHP) as a key metabolite that accumulates systemically after pathogen attack and is essential for the induction of SAR.[1][2][3] This discovery marked a significant breakthrough in our understanding of plant immunology.

NHP is a derivative of the non-proteinogenic amino acid pipecolic acid (Pip), which itself had been implicated in plant defense.[3] The identification of NHP and its biosynthetic pathway has provided a molecular framework for understanding how plants coordinate a whole-plant immune response to pathogen threats.

The this compound Biosynthetic Pathway

NHP is synthesized from L-lysine through a three-step enzymatic pathway primarily occurring in the chloroplast and cytoplasm.

  • L-lysine to ϵ-amino-α-keto caproic acid: The first step is catalyzed by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) , which removes the α-amino group from L-lysine.[3]

  • Cyclization and Reduction to Pipecolic Acid (Pip): The resulting ϵ-amino-α-keto caproic acid spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C). P2C is then reduced to pipecolic acid by the reductase SAR-DEFICIENT 4 (SARD4) .[3]

  • N-hydroxylation to NHP: The final and crucial step is the N-hydroxylation of Pip to NHP, a reaction catalyzed by the flavin-dependent monooxygenase FMO1 .[1][2][3]

The expression of all three genes, ALD1, SARD4, and FMO1, is induced upon pathogen infection, leading to the accumulation of NHP.[4]

NHP_Biosynthesis Lysine L-Lysine AKCA ε-amino-α-keto caproic acid Lysine->AKCA ALD1 P2C Δ¹-piperideine-2- carboxylic acid AKCA->P2C spontaneous cyclization Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP This compound (NHP) Pip->NHP FMO1

Figure 1: this compound biosynthetic pathway.

Role of NHP in Systemic Acquired Resistance (SAR)

NHP acts as a mobile signal that travels from the site of primary infection to distal, uninfected tissues, where it primes the plant for a more rapid and robust defense response upon subsequent pathogen attack.

The signaling cascade initiated by NHP involves several key components of the plant immune system:

  • Salicylic Acid (SA) Crosstalk: NHP signaling is intricately linked with the salicylic acid (SA) pathway, a central hub in plant immunity. NHP accumulation in systemic leaves leads to the induction of SA biosynthesis and signaling.[3]

  • NPR1-Dependence: The induction of SAR by NHP is dependent on the key SA receptor, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) .[2][3]

  • Transcriptional Reprogramming: NHP treatment leads to a significant reprogramming of the plant transcriptome, with the upregulation of a large number of defense-related genes, including PATHOGENESIS-RELATED (PR) genes.[2]

NHP_Signaling_Pathway cluster_local Local Infected Leaf cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen Infection NHP_synthesis NHP Biosynthesis (ALD1, SARD4, FMO1) Pathogen->NHP_synthesis NHP_local NHP NHP_synthesis->NHP_local NHP_systemic NHP NHP_local->NHP_systemic Phloem Transport NPR1 NPR1 NHP_systemic->NPR1 SA_pathway Salicylic Acid Signaling NPR1->SA_pathway Defense_Genes Defense Gene Expression (e.g., PR genes) SA_pathway->Defense_Genes SAR Systemic Acquired Resistance Defense_Genes->SAR

Figure 2: NHP signaling pathway in systemic acquired resistance.

Quantitative Data on NHP Function

The discovery of NHP has been supported by extensive quantitative data demonstrating its accumulation and bioactivity.

Table 1: NHP Accumulation in Arabidopsis thaliana after Pathogen Challenge
TreatmentTissueTime (hpi)NHP (µg/g FW)Reference
MockLocal24< 0.1--INVALID-LINK--
Pseudomonas syringaeLocal242.5 ± 0.5--INVALID-LINK--
MockSystemic48< 0.1--INVALID-LINK--
Pseudomonas syringaeSystemic481.2 ± 0.3--INVALID-LINK--

hpi: hours post-inoculation; FW: fresh weight. Data are representative values and may vary between experiments.

Table 2: NHP-Induced Gene Expression in Arabidopsis thaliana
GeneTreatmentFold Change (vs. Mock)Reference
PR11 mM NHP (24h)~150--INVALID-LINK--
FMO11 mM NHP (24h)~20--INVALID-LINK--
ALD11 mM NHP (24h)~10--INVALID-LINK--

Fold change values are approximate and derived from published data.

Table 3: NHP-Mediated Pathogen Growth Inhibition in Arabidopsis thaliana
TreatmentPathogenGrowth Reduction (log CFU/cm²)Reference
1 mM NHP (pre-treatment)Pseudomonas syringae~1.5 - 2.0--INVALID-LINK--
1 mM NHP (pre-treatment)Hyaloperonospora arabidopsidisSignificant reduction in sporulation--INVALID-LINK--

CFU: Colony Forming Units. Growth reduction is relative to mock-treated plants.

Experimental Protocols

Extraction of NHP from Plant Tissue

This protocol is adapted from methods described in the key discovery papers.[5]

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)[6][7][8][9][10]

  • Liquid nitrogen

  • 80% Methanol (MeOH)

  • Microcentrifuge tubes

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

  • Add 1 mL of ice-cold 80% MeOH.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

Quantification of NHP by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common method for the quantification of NHP after derivatization.[11]

Derivatization (Trimethylsilylation):

  • Evaporate a known volume of the plant extract to dryness under a stream of nitrogen gas.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and incubate at 37°C for 30 minutes.

GC-MS Parameters (Representative):

  • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[12]

  • Injection Mode: Splitless[13]

  • Injector Temperature: 250°C[13]

  • Oven Program: 70°C for 2 min, then ramp to 280°C at 5°C/min, hold for 5 min[14][15]

  • Carrier Gas: Helium

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

  • Selected Ion Monitoring (SIM) for NHP-TMS derivative: m/z 274 (M+), 258, 147[16]

Quantification of NHP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for NHP quantification without derivatization.[17]

LC Parameters (Representative):

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Parameters (Representative):

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions for NHP:

    • Precursor ion (Q1): m/z 146.08

    • Product ions (Q3): m/z 128.07, m/z 82.08

Systemic Acquired Resistance (SAR) Bioassay

This bioassay assesses the ability of NHP to induce resistance in systemic leaves to pathogen infection.[18][19][20][21][22]

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. maculicola ES4326 (Psm ES4326)[18]

  • 1 mM NHP solution

  • 10 mM MgCl₂ (mock solution)

  • Syringes (1 mL, needleless)

Procedure:

  • Primary Treatment: Infiltrate three lower leaves of each plant with either 1 mM NHP or 10 mM MgCl₂ (mock control) using a needleless syringe.

  • Incubation: Keep the plants under standard growth conditions for 48 hours.

  • Secondary Challenge: Infiltrate three upper, systemic (un-treated) leaves with a suspension of Psm ES4326 at a concentration of 1 x 10⁵ CFU/mL in 10 mM MgCl₂.

  • Incubation: Return the plants to the growth chamber for 3 days.

  • Quantify Bacterial Growth:

    • Excise leaf discs of a known area from the challenged systemic leaves.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate and plate on appropriate growth media (e.g., King's B agar with appropriate antibiotics).

    • Incubate the plates at 28°C for 2 days and count the number of colony-forming units (CFU).

    • Calculate the CFU per cm² of leaf tissue.

Expected Outcome: Plants pre-treated with NHP will show significantly lower bacterial growth in the systemic leaves compared to the mock-treated plants.

SAR_Bioassay_Workflow Start Start: 4-5 week old Arabidopsis plants Primary_Treatment Primary Treatment: Infiltrate lower leaves with 1 mM NHP or Mock Start->Primary_Treatment Incubation1 Incubate for 48 hours Primary_Treatment->Incubation1 Secondary_Challenge Secondary Challenge: Infiltrate upper systemic leaves with Pseudomonas syringae Incubation1->Secondary_Challenge Incubation2 Incubate for 3 days Secondary_Challenge->Incubation2 Quantification Quantify Bacterial Growth: - Excise leaf discs - Homogenize - Serial dilution and plating - Count CFUs Incubation2->Quantification Analysis Data Analysis: Compare CFU/cm² between NHP and Mock treatments Quantification->Analysis

Figure 3: Experimental workflow for the SAR bioassay.

Conclusion and Future Directions

The discovery of this compound has fundamentally advanced our understanding of systemic acquired resistance in plants. As a mobile immune signal, NHP represents a key target for the development of novel strategies to enhance crop resilience. Future research in this area will likely focus on:

  • Receptor Identification: The identification of the plant receptor(s) for NHP is a major outstanding question in the field.

  • Regulation of NHP Biosynthesis and Signaling: A deeper understanding of the regulatory networks that control NHP production and its downstream signaling will be crucial for fine-tuning plant immune responses.

  • Translational Applications: The potential of NHP or its analogs as biopesticides or plant defense activators for agricultural applications is an exciting area of investigation.

This technical guide provides a comprehensive resource for researchers and professionals seeking to work with and understand the significance of this compound in plant biology and its potential for translation into practical applications for sustainable agriculture.

References

The Biosynthesis of N-hydroxypipecolic Acid from L-Lysine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the enzymatic pathway, experimental methodologies, and quantitative analysis of a key signaling molecule in plant immunity.

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the establishment of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum defense mechanism against a variety of pathogens. This technical guide provides a comprehensive overview of the biosynthesis of NHP from its precursor, L-Lysine, tailored for researchers, scientists, and professionals in drug development. The guide details the core enzymatic steps, presents quantitative data from key studies, outlines experimental protocols for pathway elucidation, and provides visualizations of the biochemical and experimental workflows.

The Core Biosynthesis Pathway

The conversion of L-Lysine to this compound is a three-step enzymatic pathway primarily elucidated in the model plant Arabidopsis thaliana. This pathway is crucial for the plant's ability to mount a systemic immune response.[1][2][3][4] The key enzymes involved are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1][2][3][4]

The biosynthesis begins in the chloroplast with the conversion of L-Lysine to dehydropipecolic acid intermediates by the aminotransferase ALD1.[5] These intermediates are then reduced to pipecolic acid (Pip) by the reductase SARD4.[5][6][7] Pipecolic acid is subsequently transported to the cytosol, where it undergoes N-hydroxylation catalyzed by FMO1 to yield the final product, this compound.[3][8][9]

NHP_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_cytosol Cytosol L_Lysine L-Lysine Dehydro_Pip Dehydropipecolic Acid (Δ¹-piperideine-2-carboxylic acid) L_Lysine->Dehydro_Pip ALD1 Pip_chloro Pipecolic Acid (Pip) Dehydro_Pip->Pip_chloro SARD4 Pip_cyto Pipecolic Acid (Pip) Pip_chloro->Pip_cyto Transport NHP This compound (NHP) Pip_cyto->NHP FMO1

Figure 1: The this compound biosynthesis pathway from L-Lysine.

Quantitative Data Summary

The following tables summarize quantitative data related to the NHP biosynthesis pathway, including metabolite levels in plants and production titers in engineered microbial systems.

Table 1: Metabolite Levels in Plants

Plant SpeciesConditionMetaboliteConcentration/AbundanceReference
Nicotiana benthamianaUntreated seedlingsNHPDetected[1]
Nicotiana benthamianaPst-elicited seedlingsNHPIncreased levels[1]
Tomato (Solanum lycopersicum)Untreated seedlingsNHPDetected[1]
Tomato (Solanum lycopersicum)Pst-elicited seedlingsNHPIncreased levels[1]
Soybean (Glycine max)Untreated seedlingsNHPDetected[1]
Corn (Zea mays)Untreated seedlingsNHPDetected[1]
Brassica rapaUntreated seedlingsNHPNot detected[1]
Brassica rapaPst-elicited seedlingsNHPIncreased levels[1]
Arabidopsis thalianaWild-type (local infection)Pipecolic Acid (Pip)Significant increase[10]
Arabidopsis thalianasard4 mutant (local infection)Pipecolic Acid (Pip)Modestly reduced[6][10]
Arabidopsis thalianaWild-type (distal leaves)Pipecolic Acid (Pip)Accumulation[6][10]
Arabidopsis thalianasard4 mutant (distal leaves)Pipecolic Acid (Pip)Below detection[6][10]
Arabidopsis thalianaWild-type (distal leaves)P2CNot detected[10]
Arabidopsis thalianasard4 mutant (distal leaves)P2CAccumulation[10]

Table 2: NHP Production in Engineered E. coli

StrainConditionSubstrateProduct TiterReference
Recombinant E. coliShake flask, minimal medium4 g/L L-Lysine111.06 mg/L NHP[2]
Recombinant E. coli5-L bioreactor, 48 hNot specified326.42 mg/L NHP[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate and engineer the NHP biosynthesis pathway.

Heterologous Expression in Nicotiana benthamiana

This method is widely used for the rapid functional characterization of plant genes. The genes encoding the NHP biosynthesis enzymes (ALD1, SARD4, FMO1) are transiently expressed in N. benthamiana leaves to reconstitute the pathway and analyze the products.

Protocol:

  • Vector Construction: Clone the coding sequences of Arabidopsis thaliana ALD1, SARD4, and FMO1 into a suitable plant expression vector (e.g., a pEAQ-HT-DEST based vector) under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium Transformation: Transform the expression constructs into Agrobacterium tumefaciens strain GV3101 by electroporation.

  • Bacterial Culture: Grow single colonies of transformed Agrobacterium in LB medium with appropriate antibiotics at 28°C overnight.

  • Infiltration Preparation: Centrifuge the overnight cultures, discard the supernatant, and resuspend the bacterial pellets in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of 0.5.

  • Leaf Infiltration: Infiltrate the abaxial side of leaves of 4-5 week-old N. benthamiana plants with the bacterial suspensions using a needleless syringe. For co-expression of multiple enzymes, mix the respective Agrobacterium cultures in equal ratios before infiltration.

  • Incubation and Sampling: Maintain the infiltrated plants in a growth chamber for 3-5 days. Harvest the infiltrated leaf areas for metabolite analysis.

  • Metabolite Extraction and Analysis: Freeze the harvested leaf tissue in liquid nitrogen and grind to a fine powder. Extract metabolites with 80% methanol. Analyze the extracts for the presence of pipecolic acid and NHP using GC-MS or LC-MS/MS.[1]

Nicotiana_Expression_Workflow cluster_prep Preparation cluster_infiltration Infiltration cluster_analysis Analysis Vector_Construction Vector Construction (ALD1, SARD4, FMO1) Agro_Transformation Agrobacterium Transformation Vector_Construction->Agro_Transformation Bacterial_Culture Bacterial Culture Agro_Transformation->Bacterial_Culture Infiltration_Prep Infiltration Buffer Resuspension Bacterial_Culture->Infiltration_Prep Leaf_Infiltration Leaf Infiltration (N. benthamiana) Infiltration_Prep->Leaf_Infiltration Incubation Incubation (3-5 days) Leaf_Infiltration->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (Pip, NHP) Metabolite_Extraction->LC_MS_Analysis

Figure 2: Workflow for heterologous expression in Nicotiana benthamiana.
In Vitro Enzyme Assays

In vitro assays are essential for confirming the enzymatic function of individual proteins in the pathway.

FMO1 N-hydroxylation Assay:

This assay confirms the conversion of pipecolic acid to NHP by FMO1.

  • Enzyme Source: Recombinant FMO1 can be expressed in and purified from E. coli or obtained from transient expression in N. benthamiana.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 1 mM NADPH

    • 10 µM FAD

    • 1 mM Pipecolic acid

    • Purified FMO1 enzyme

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-4 hours).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant for the presence of NHP by LC-MS/MS.

Coupled ALD1-SARD4 Assay for Pipecolic Acid Synthesis:

This assay demonstrates the conversion of L-Lysine to pipecolic acid through the sequential action of ALD1 and SARD4.[4]

  • Enzyme Source: Purify recombinant ALD1 and SARD4 from E. coli.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM HEPES-KOH buffer (pH 7.5)

    • 20 mM L-Lysine

    • 20 mM Pyruvate (as the amino group acceptor for ALD1)

    • 1 mM NADPH (as the reductant for SARD4)

    • Purified ALD1 and SARD4 enzymes

  • Incubation: Incubate the reaction at 30°C.

  • Sampling and Analysis: Take aliquots at different time points, stop the reaction with methanol, and analyze for the formation of pipecolic acid by LC-MS/MS.

Reconstitution of the NHP Pathway in E. coli

Engineering the entire NHP biosynthesis pathway in a microbial host like E. coli allows for scalable production of NHP.

Protocol:

  • Strain Engineering: Co-express the genes for the NHP biosynthesis pathway (e.g., a lysine-2-monooxygenase, a dehydropiperideine carboxylate reductase, and FMO1) in an E. coli strain optimized for amino acid production.[2]

  • Culture Conditions: Grow the engineered E. coli strain in a defined minimal medium supplemented with a carbon source (e.g., glucose) and L-Lysine.

  • Induction: Induce the expression of the pathway genes with an appropriate inducer (e.g., IPTG).

  • Fermentation: For larger scale production, perform fermentation in a bioreactor with controlled pH, temperature, and aeration.

  • Product Quantification: Monitor the production of NHP in the culture supernatant over time using LC-MS/MS.

Signaling and Regulation

The biosynthesis of NHP is tightly regulated and integrated with other plant defense signaling pathways, most notably the salicylic acid (SA) pathway. Pathogen infection induces the expression of ALD1, SARD4, and FMO1.[2][11] The resulting NHP then acts as a mobile signal, traveling from the site of infection to distal tissues to prime them for a more robust defense response.[8] There is evidence for a positive feedback loop where NHP can induce the expression of its own biosynthetic genes.[8] Furthermore, NHP and SA signaling pathways exhibit mutual potentiation, with each molecule capable of inducing the biosynthesis of the other.[12]

NHP_Signaling_Regulation Pathogen Pathogen Infection SA_Pathway Salicylic Acid (SA) Biosynthesis Pathogen->SA_Pathway NHP_Pathway NHP Biosynthesis (ALD1, SARD4, FMO1) Pathogen->NHP_Pathway SA_Pathway->NHP_Pathway Potentiation SAR Systemic Acquired Resistance (SAR) SA_Pathway->SAR NHP_Pathway->SA_Pathway Potentiation NHP_Pathway->SAR Feedback Positive Feedback NHP_Pathway->Feedback Feedback->NHP_Pathway

Figure 3: Interplay between NHP biosynthesis and plant defense signaling.

Conclusion

The elucidation of the this compound biosynthesis pathway from L-Lysine represents a significant advancement in our understanding of plant immunity. This technical guide provides a foundational resource for researchers aiming to investigate this pathway further, whether for fundamental studies in plant science or for applied purposes such as the development of novel crop protection strategies. The provided protocols offer a starting point for the functional characterization of pathway components and the engineering of NHP production systems. Future research will likely focus on the finer details of the regulatory networks governing NHP biosynthesis, the identification of NHP receptors, and the translation of this knowledge into practical applications for enhancing disease resistance in agriculturally important crops.

References

An In-depth Technical Guide to the Roles of ALD1 and SARD4 in N-hydroxypipecolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-hydroxypipecolic acid (NHP) is a critical signaling molecule essential for establishing Systemic Acquired Resistance (SAR) in plants, a long-lasting, broad-spectrum immunity against secondary pathogen attacks. The biosynthesis of NHP from L-lysine is a multi-step enzymatic process localized within the chloroplast. This guide provides a detailed technical overview of the first two committed steps in this pathway, catalyzed by the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR-DEFICIENT 4 (SARD4). We will elucidate their specific biochemical functions, transcriptional regulation, and the experimental evidence supporting their indispensable and sequential roles in producing the key intermediate, pipecolic acid (Pip), the direct precursor to NHP.

The this compound (NHP) Biosynthetic Pathway

The synthesis of NHP begins with the amino acid L-lysine and involves three core enzymatic reactions. ALD1, an aminotransferase, and SARD4, a reductase, work in concert to produce pipecolic acid (Pip).[1][2] Subsequently, the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes the N-hydroxylation of Pip to form the final active signaling molecule, NHP.[1][3] Both ALD1 and SARD4 have been shown to be localized in the chloroplast, suggesting this organelle is the primary site of Pip synthesis.[4]

NHP_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_cytosol Cytosol Lysine L-Lysine ALD1 ALD1 (Aminotransferase) Lysine->ALD1 P2C Δ1-piperideine-2-carboxylic acid (P2C) / 2,3-dehydropipecolic acid (2,3-DP) SARD4 SARD4 (Reductase) P2C->SARD4 Pip Pipecolic Acid (Pip) FMO1 FMO1 (Monooxygenase) Pip->FMO1 ALD1->P2C SARD4->Pip NHP This compound (NHP) (SAR Signal) FMO1->NHP

Figure 1: The core enzymatic pathway for NHP biosynthesis from L-lysine.

The Role of ALD1: The Initiating Aminotransferase

ALD1 is an aminotransferase that catalyzes the first crucial step in the conversion of L-lysine to Pip.[5][6] Its function is absolutely required for Pip and subsequent NHP accumulation during an immune response.[5]

  • Biochemical Function: ALD1 transfers the α-amino group from L-lysine to an acceptor oxoacid.[6] This transamination reaction initiates a series of non-enzymatic cyclization and isomerization steps.[6]

  • Substrate: L-lysine. While recombinant ALD1 can transaminate other amino acids in vitro, its primary in vivo function is the conversion of L-lysine for Pip synthesis.[6]

  • Product: The final product of the ALD1-catalyzed reaction is an intermediate, identified as Δ1-piperideine-2-carboxylic acid (P2C) or its tautomer, 2,3-dehydropipecolic acid (2,3-DP).[4][6] Mutant ald1 plants are unable to form this intermediate, which completely blocks the downstream pathway.[6]

The Role of SARD4: A Critical Reductase

SARD4 is a reductase that acts immediately downstream of ALD1, converting the P2C/2,3-DP intermediate into the stable amino acid, pipecolic acid.[4][6]

  • Biochemical Function: SARD4 functions as a reductase, catalyzing the conversion of P2C/2,3-DP to Pip.[4][7]

  • Substrate: Δ1-piperideine-2-carboxylic acid (P2C) / 2,3-dehydropipecolic acid (2,3-DP).[4][6]

  • Product: Pipecolic acid (Pip).[4] While SARD4 is a key enzyme for this reduction, studies on sard4 knockout plants suggest that other, as-yet-unidentified reductases may partially contribute to Pip production, particularly in local infected tissues.[1][6] However, SARD4 is essential for the significant accumulation of Pip in systemic tissues required for a robust SAR response.[4][6]

Transcriptional Regulation of ALD1 and SARD4

The expression of both ALD1 and SARD4 is tightly regulated and strongly induced upon pathogen infection.[4][8] This regulation is controlled by a network of transcription factors that are central to the plant immune signaling cascade.

  • Key Transcription Factors: The transcription factors SARD1 and CBP60g directly bind to the promoters of both ALD1 and SARD4 to activate their expression.[5][9] The MAP kinases MPK3/MPK6 also contribute to the induction of ALD1 via the transcription factor WRKY33.[5]

  • Upstream Signaling: The induction of these transcription factors is linked to both Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI), placing ALD1 and SARD4 as key downstream components of pathogen recognition.[10] Salicylic acid (SA) signaling also plays a role in modulating their expression.[10][11]

Regulation_Pathway Pathogen Pathogen Signal (PAMPs/Effectors) MAPK MPK3 / MPK6 Pathogen->MAPK activates SARD1_CBP60g SARD1 / CBP60g Pathogen->SARD1_CBP60g activates WRKY33 WRKY33 MAPK->WRKY33 activates ALD1_Gene ALD1 Gene WRKY33->ALD1_Gene induces expression SARD1_CBP60g->ALD1_Gene induces expression SARD4_Gene SARD4 Gene SARD1_CBP60g->SARD4_Gene induces expression Pip_Synth Pip & NHP Biosynthesis ALD1_Gene->Pip_Synth SARD4_Gene->Pip_Synth

Figure 2: Key transcriptional regulatory network for ALD1 and SARD4 expression.

Quantitative Data Summary

Genetic studies using Arabidopsis thaliana mutants have been pivotal in quantifying the contribution of ALD1 and SARD4 to Pip biosynthesis.

Table 1: Relative Metabolite Accumulation in Systemic Leaves (Data synthesized from pathogen infection experiments in Arabidopsis thaliana 48 hours post-infection[4])

GenotypePipecolic Acid (Pip) LevelΔ1-piperideine-2-carboxylic acid (P2C) Level
Wild-TypeSubstantial AccumulationLow / Basal
ald1 mutantBelow Detectable LevelsLow / Basal
sard4 mutantBelow Detectable LevelsHigh Accumulation

Table 2: Gene Expression Induction by Pathogen (Data synthesized from RT-qPCR analysis post-infection with P.s.m. ES4326[4])

GeneExpression Change in Wild-Type (Local Leaves)
ALD1Strongly Induced
SARD4Strongly Induced

Key Experimental Methodologies

The functions of ALD1 and SARD4 have been elucidated through a combination of in vivo and in vitro experiments.

Protocol: Reconstitution of the Pip Biosynthesis Pathway in E. coli

This in-cell activity assay definitively demonstrates the sequential function of ALD1 and SARD4.[4]

  • Objective: To confirm that co-expression of ALD1 and SARD4 is sufficient to produce Pip from endogenous L-lysine in a heterologous system.

  • Principle: E. coli strains are engineered to express Arabidopsis ALD1, SARD4, or both. The bacterial cells are then cultured, and metabolites are extracted and analyzed by mass spectrometry to detect the presence of the intermediate P2C and the final product Pip.

  • Methodology Outline:

    • Vector Construction: Clone the coding sequences of Arabidopsis thaliana ALD1 and SARD4 into compatible E. coli expression vectors.

    • Transformation: Transform E. coli with vectors for: (a) ALD1 alone, (b) SARD4 alone, (c) ALD1 and SARD4 together, and (d) empty vector controls.

    • Culture and Induction: Grow the transformed E. coli cultures to a suitable optical density (e.g., OD₆₀₀ = 0.6-0.8). Induce protein expression with an appropriate inducer (e.g., IPTG) and incubate for several hours at a reduced temperature (e.g., 18-20°C).

    • Metabolite Extraction: Pellet the cells by centrifugation. Extract metabolites from the whole culture or cell pellets using a solvent system such as methanol/water.

    • Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify P2C (m/z 128.070) and Pip (m/z 130.086).[4]

  • Expected Results:

    • ALD1 only: P2C detected, no Pip.

    • SARD4 only: Neither P2C nor Pip detected.

    • ALD1 + SARD4: Pip detected, P2C may be low or absent.

    • Control: Neither P2C nor Pip detected.

Ecoli_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Clone ALD1 & SARD4 into Expression Vectors p2 Transform E. coli p1->p2 e1 Culture Bacteria p2->e1 e2 Induce Protein Expression (e.g., with IPTG) e1->e2 e3 Incubate for Protein Production e2->e3 a1 Extract Metabolites e3->a1 a2 Analyze by LC-MS a1->a2 a3 Detect P2C and Pip a2->a3

Figure 3: Experimental workflow for the E. coli reconstitution assay.
Protocol: In Vitro SARD4 Enzyme Activity Assay

This assay confirms the direct enzymatic activity of SARD4.[4]

  • Objective: To demonstrate that purified SARD4 protein can directly convert P2C to Pip in vitro.

  • Principle: The substrate, P2C, is generated using purified ALD1 protein. This P2C is then incubated with purified SARD4 protein and a necessary cofactor (e.g., NADH or NADPH). The reaction products are then analyzed by mass spectrometry.

  • Methodology Outline:

    • Protein Purification: Express and purify recombinant ALD1 and SARD4 proteins with affinity tags (e.g., His-tag) from E. coli.

    • Substrate Generation: Incubate purified ALD1 with L-lysine and an amino group acceptor (e.g., pyruvate) to produce P2C. Labeled isotopes (e.g., ¹³C, ¹⁵N-lysine) can be used for traceability.

    • Enzymatic Reaction: Combine the ALD1 reaction mixture (containing P2C) with purified SARD4 protein and a cofactor (e.g., NADPH) in a suitable reaction buffer.

    • Analysis: Stop the reaction and analyze the products by LC-MS to detect the conversion of labeled P2C to labeled Pip.

Protocol: Metabolite Analysis in Plant Tissues

This method is used to quantify the levels of Pip and P2C in different plant genotypes.[4]

  • Objective: To measure the in vivo accumulation of Pip and P2C in wild-type, ald1, and sard4 plants, typically before and after pathogen challenge.

  • Principle: Metabolites are extracted from leaf tissue, separated by chromatography, and detected and quantified by mass spectrometry.

  • Methodology Outline:

    • Sample Collection: Harvest local (inoculated) and systemic (distal) leaves from plants at specific time points after mock or pathogen treatment. Immediately freeze in liquid nitrogen.

    • Extraction: Homogenize the frozen tissue and extract metabolites using a polar solvent (e.g., methanol/water mixture).

    • Chromatography: Separate the metabolites in the extract using Ultra-High-Performance Liquid Chromatography (UHPLC).

    • Detection: Detect and quantify the target molecules (Pip, P2C) using a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS), identifying them by their accurate mass and retention time.

Conclusion and Implications

ALD1 and SARD4 are indispensable, sequentially acting enzymes that catalyze the first two committed steps in the biosynthesis of the SAR signal NHP. ALD1 initiates the pathway by converting L-lysine into the reactive intermediate P2C/2,3-DP, and SARD4 subsequently reduces this intermediate to form the stable product, pipecolic acid. The localization of this two-step process within the chloroplast highlights the organelle's central role in plant immune signaling. The tight transcriptional control of both genes ensures that Pip production is rapidly initiated upon pathogen detection. Understanding the precise function and regulation of ALD1 and SARD4 provides a foundational framework for developing novel strategies to enhance disease resistance in crops, potentially through metabolic engineering or the development of compounds that modulate their activity.

References

The Role of Flavin-Containing Monooxygenase 1 (FMO1) in N-hydroxypipecolic Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the establishment of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum immunity against secondary infections. The biosynthesis of NHP is a multi-step process culminating in the N-hydroxylation of pipecolic acid (Pip). This final and crucial step is catalyzed by the flavin-containing monooxygenase 1 (FMO1). This technical guide provides an in-depth overview of the function of FMO1 in NHP production, detailing the biochemical pathway, presenting available quantitative data, and outlining key experimental protocols for its study. The information herein is intended to serve as a comprehensive resource for researchers in plant biology, immunology, and drug development seeking to understand and manipulate this important defense pathway.

Introduction: FMO1 and its Central Role in Plant Immunity

Flavin-containing monooxygenases (FMOs) are a conserved family of enzymes that catalyze the oxygenation of various nucleophilic compounds. In plants, FMO1 has been identified as an essential component of the immune response.[1][2][3] Specifically, FMO1 is a key enzyme in the biosynthesis of this compound (NHP), a mobile metabolite that acts as a potent inducer of systemic acquired resistance (SAR).[4][5][6]

The significance of FMO1 is underscored by the phenotype of fmo1 mutant plants, which are unable to establish SAR in response to pathogen attack.[1][3][7] These mutants fail to accumulate salicylic acid (SA) systemically and exhibit increased susceptibility to a broad range of pathogens.[8] The SAR-deficient phenotype of fmo1 mutants can be chemically complemented by the exogenous application of NHP, demonstrating that the primary role of FMO1 in SAR is the production of this signaling molecule.[4][5][9]

The this compound (NHP) Biosynthesis Pathway

The production of NHP is a three-step enzymatic pathway that originates from the amino acid L-lysine. FMO1 catalyzes the final step of this pathway.

  • Transamination of L-lysine: The pathway is initiated by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), which converts L-lysine into ε-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[10][11]

  • Reduction to Pipecolic Acid: The reductase SAR-DEFICIENT 4 (SARD4) then reduces P2C to pipecolic acid (Pip).[10][11]

  • N-hydroxylation by FMO1: Finally, FMO1 catalyzes the N-hydroxylation of Pip, using molecular oxygen and NADPH as co-substrates, to produce the active signaling molecule, this compound (NHP).[1][5][6]

The regulation of this pathway is tightly linked to the plant's immune status, with the expression of ALD1, SARD4, and FMO1 being induced upon pathogen recognition.[12][13]

NHP_Biosynthesis Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid Lysine->P2C ALD1 Pip Pipecolic Acid P2C->Pip SARD4 NHP This compound Pip->NHP FMO1 (O₂, NADPH) SAR Systemic Acquired Resistance NHP->SAR

Figure 1: The this compound biosynthesis pathway.

Quantitative Data on FMO1 Function and NHP Accumulation

While the qualitative role of FMO1 is well-established, specific kinetic parameters for Arabidopsis FMO1 with pipecolic acid as a substrate are not extensively reported in the literature. However, metabolite profiling studies provide quantitative insights into the in vivo function of FMO1.

Table 1: Metabolite Levels in Wild-Type (Col-0) and fmo1 Mutant Arabidopsis after Pathogen Challenge

MetaboliteGenotypeTreatmentRelative Abundance (Peak Area)Fold Change (Psm vs. Mock)
Pipecolic Acid (Pip) Col-0Mock1.2 x 10⁵15.8
Col-0Psm1.9 x 10⁶
fmo1-1Mock1.1 x 10⁵20.9
fmo1-1Psm2.3 x 10⁶
This compound (NHP) Col-0MockNot Detected> 500
Col-0Psm5.8 x 10⁵
fmo1-1MockNot Detected-
fmo1-1PsmNot Detected
NHP-O-glucoside (NHP-OGlc) Col-0MockNot Detected> 500
Col-0Psm8.2 x 10⁵
fmo1-1MockNot Detected-
fmo1-1PsmNot Detected

Data are adapted from metabolite profiling experiments in Arabidopsis thaliana leaves 24 hours after infiltration with Pseudomonas syringae* pv. maculicola (Psm) or a mock solution.[1] Relative abundance is represented by the peak area from UHPLC-HRMS analysis.*

The data clearly demonstrate that upon pathogen challenge, wild-type plants accumulate high levels of NHP and its glycosylated form, NHP-OGlc. In contrast, these metabolites are absent in the fmo1-1 mutant, which instead shows a slightly higher accumulation of the FMO1 substrate, pipecolic acid.[1]

Table 2: Bacterial Growth in Systemic Leaves During SAR Assay

Primary InoculationGenotypeChallenge InoculationBacterial Titer (cfu/cm²)
MockCol-0Psm2.5 x 10⁶
Psm avrRpm1Col-0Psm3.1 x 10⁴
Mockfmo1Psm2.8 x 10⁶
Psm avrRpm1fmo1Psm2.2 x 10⁶

Data are representative of SAR assays in Arabidopsis thaliana.[14] Primary leaves were inoculated with a mock solution or an avirulent strain of Pseudomonas syringae* (Psm* avrRpm1) to induce SAR. Systemic leaves were challenged with a virulent strain (Psm) two days later, and bacterial growth was quantified.

This data quantitatively confirms the essential role of FMO1 in establishing SAR, as the bacterial growth in the systemic leaves of fmo1 mutants is not suppressed after the primary infection.[14]

Experimental Protocols

The study of the FMO1-NHP pathway involves a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

Induction of Systemic Acquired Resistance (SAR) in Arabidopsis thaliana

This protocol describes the biological induction of SAR for subsequent analysis of gene expression, metabolite levels, and pathogen resistance.

Materials:

  • Arabidopsis thaliana plants (wild-type and fmo1 mutant), 4-5 weeks old.

  • Pseudomonas syringae pv. maculicola (Psm) ES4326 (virulent) and Psm ES4326 carrying avrRpm1 (avirulent).

  • 10 mM MgCl₂ (mock solution).

  • 1 mL needleless syringes.

Procedure:

  • Primary Inoculation: Infiltrate three lower leaves of each plant with a bacterial suspension of Psm avrRpm1 at an OD₆₀₀ of 0.001 in 10 mM MgCl₂ or with the mock solution.

  • Incubation: Keep the plants under standard growth conditions for 48 hours to allow for the establishment of SAR.

  • Secondary (Challenge) Inoculation: Infiltrate three upper, systemic leaves with a suspension of virulent Psm at an OD₆₀₀ of 0.001 in 10 mM MgCl₂.

  • Analysis:

    • For pathogen growth assays: Harvest the challenged leaves after 3 days, homogenize, and plate serial dilutions on appropriate growth media to determine bacterial colony-forming units (CFU).

    • For metabolite or gene expression analysis: Harvest systemic leaves at various time points after the primary inoculation and flash-freeze in liquid nitrogen for subsequent extraction.

Metabolite Extraction and Quantification of NHP

This protocol outlines the extraction of small molecules from plant tissue and their analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Frozen plant tissue (~100 mg).

  • Extraction solvent: 80% methanol, 20% water (v/v), pre-chilled to -20°C.

  • Internal standard (e.g., d₅-Salicylic Acid or a labeled pipecolic acid analog).

  • Microcentrifuge tubes and homogenizer (e.g., bead beater).

  • Centrifuge capable of 14,000 x g at 4°C.

  • 0.22 µm syringe filters.

  • LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer).

Procedure:

  • Homogenization: Homogenize the frozen plant tissue in 1 mL of pre-chilled extraction solvent containing the internal standard.

  • Extraction: Incubate the homogenate at 4°C for 30 minutes with shaking.

  • Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter.

  • LC-MS Analysis: Analyze the filtrate by LC-MS. NHP can be detected in positive ion mode with a characteristic m/z. Use an authentic NHP standard to confirm retention time and fragmentation patterns. Quantification is achieved by comparing the peak area of NHP to that of the internal standard.

In Vitro FMO1 Enzyme Assay

This protocol provides a framework for assaying the activity of recombinant FMO1. A specific, optimized protocol for Arabidopsis FMO1 is not widely available; therefore, this is a generalized procedure based on known FMO characteristics.

Materials:

  • Purified recombinant FMO1 enzyme.

  • Reaction buffer: e.g., 50 mM Tris-HCl, pH 8.0.

  • Pipecolic acid (substrate).

  • NADPH (co-substrate).

  • FAD (cofactor, may be included in the buffer).

  • LC-MS system for product detection.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, FAD, pipecolic acid, and recombinant FMO1 enzyme.

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate at a suitable temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding an equal volume of a quenching solvent, such as acetonitrile or methanol.

  • Analysis: Centrifuge the terminated reaction to pellet the precipitated protein. Analyze the supernatant by LC-MS to detect and quantify the NHP produced.

Signaling and Experimental Workflows

The study of the FMO1-NHP pathway involves a logical progression of experiments to elucidate its role in plant immunity.

Experimental_Workflow cluster_in_planta In Planta Analysis cluster_in_vitro In Vitro Biochemical Analysis Plant_Material Wild-Type and fmo1 Plants SAR_Induction SAR Induction (Pathogen/Elicitor Treatment) Plant_Material->SAR_Induction Phenotyping Pathogen Growth Assay (Disease Phenotyping) SAR_Induction->Phenotyping Metabolomics Metabolite Profiling (LC-MS for NHP/Pip) SAR_Induction->Metabolomics Transcriptomics Gene Expression Analysis (qRT-PCR/RNA-seq) SAR_Induction->Transcriptomics Enzyme_Assay In Vitro Enzyme Assay (Pip -> NHP) Metabolomics->Enzyme_Assay Hypothesis Generation Gene_Cloning FMO1 Gene Cloning Protein_Expression Recombinant FMO1 Expression & Purification Gene_Cloning->Protein_Expression Protein_Expression->Enzyme_Assay Kinetics Enzyme Kinetics (Km, Vmax) Enzyme_Assay->Kinetics

Figure 2: General experimental workflow for studying the FMO1-NHP pathway.

Conclusion and Future Directions

The flavin-containing monooxygenase FMO1 is a cornerstone of systemic acquired resistance in plants through its direct role in the synthesis of the signaling molecule this compound. Understanding the intricacies of FMO1 function, from its enzymatic kinetics to its regulation within the broader immune network, is paramount for developing novel strategies to enhance crop resilience. Future research should focus on elucidating the precise kinetic parameters of plant FMO1s, identifying their regulatory mechanisms, and exploring the potential for engineering the FMO1-NHP pathway to improve disease resistance in agriculturally important crops. The protocols and data presented in this guide provide a solid foundation for researchers to contribute to this exciting and vital field of study.

References

N-Hydroxypipecolic Acid: A Mobile Signal Orchestrating Systemic Acquired Resistance in Plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Systemic Acquired Resistance (SAR) is a crucial induced immunity mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. Recent advancements have identified N-hydroxypipecolic acid (NHP) as a pivotal mobile signal that orchestrates this complex defense response. This technical guide provides a comprehensive overview of the biosynthesis, transport, and signaling functions of NHP in SAR. It is intended for researchers, scientists, and professionals in the field of drug development who are focused on innovative strategies for crop protection. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and Systemic Acquired Resistance

SAR is characterized by a plant's ability to develop heightened immunity in tissues distant from the initial site of infection. This systemic response is crucial for protecting the entire plant from subsequent pathogen attacks.[1] For many years, salicylic acid (SA) was considered the primary signaling molecule in SAR. However, the discovery of NHP has revealed a more intricate signaling network. NHP, a derivative of the non-protein amino acid pipecolic acid (Pip), accumulates systemically upon pathogen challenge and is both necessary and sufficient to induce SAR.[2][3] Its mobility and ability to prime the plant's defense system make the NHP pathway a promising target for the development of novel plant activators and disease control agents.

The this compound Biosynthesis and Signaling Pathway

The biosynthesis of NHP originates from the amino acid L-lysine and involves a three-step enzymatic cascade. This pathway is tightly regulated and induced upon pathogen perception.

  • ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1): This aminotransferase initiates the pathway by converting L-lysine into Δ¹-piperideine-2-carboxylic acid (P2C).[3]

  • SARD4 (SAR-DEFICIENT 4): This reductase then converts P2C into pipecolic acid (Pip).[3]

  • FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1): In the final and critical step, FMO1 hydroxylates Pip to generate the active signaling molecule, NHP.[2][4]

NHP is a critical mobile signal that accumulates in both local and distal tissues upon pathogen infection, triggering a systemic immune response.[5][6] Its function is intricately linked with that of another key defense hormone, salicylic acid (SA). Evidence suggests a synergistic relationship where NHP and SA mutually amplify their respective biosynthetic pathways to mount a robust defense.[2] While SA can promote NHP accumulation in the early stages of infection, it may act as a negative regulator in later stages.[5][7] Both NHP and SA are required for a full SAR response, with evidence suggesting they function additively in conferring basal resistance to pathogens.[7][8]

Downstream Signaling Events

The perception of NHP in distal tissues leads to a transcriptional reprogramming that primes the plant for a more robust and rapid defense response upon subsequent pathogen attack. This process is dependent on several key regulatory proteins:

  • NON-EXPRESSOR OF PR GENES 1 (NPR1): A master regulator of SAR that functions as a transcriptional co-activator. NHP-induced SAR is dependent on NPR1.[6]

  • TGA Transcription Factors: A family of transcription factors that interact with NPR1 to regulate the expression of defense-related genes, including Pathogenesis-Related (PR) genes. TGA2, TGA5, and TGA6 are essential for NHP-induced SAR gene expression.

Quantitative Data on NHP and Associated Metrics

The following tables summarize key quantitative data from studies on NHP, providing a comparative view of its accumulation, its effect on pathogen growth, and its influence on defense gene expression.

Table 1: this compound and Pipecolic Acid Accumulation in Arabidopsis thaliana after Pathogen Inoculation

PathogenPlant TissueTime Post-InoculationNHP Levels (µg/g FW)Pip Levels (µg/g FW)Reference
Pseudomonas syringae pv. maculicolaInoculated Leaves24 hours~2.5~15[1]
Pseudomonas syringae pv. maculicolaSystemic Leaves48 hours~1.0~5[1]
Hyaloperonospora arabidopsidisInoculated Leaves5 days~4.0~20[7]

Table 2: Effect of NHP Treatment on Bacterial Growth in Arabidopsis thaliana

TreatmentBacterial StrainPlant GenotypeBacterial Titer (log CFU/cm²)Fold Reduction vs. MockReference
Mock (Water)Pseudomonas syringae pv. tomato DC3000Col-0 (Wild Type)~7.5-[4]
1 mM NHPPseudomonas syringae pv. tomato DC3000Col-0 (Wild Type)~6.0~30[4]
Mock (Water)Pseudomonas syringae pv. tomato DC3000fmo1 mutant~7.6-[4]
1 mM NHPPseudomonas syringae pv. tomato DC3000fmo1 mutant~6.2~25[4]

Table 3: Fold Change in Defense-Related Gene Expression in Arabidopsis thaliana after NHP Treatment

GeneTreatmentTime Post-TreatmentFold Change vs. MockReference
PR11 mM NHP24 hours~200[3]
FMO11 mM NHP24 hours~15[3]
ALD11 mM NHP24 hours~10[3]
SARD41 mM NHP24 hours~8[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study NHP and SAR.

Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana

This protocol describes the induction of SAR by a primary pathogen inoculation and the subsequent challenge with a virulent pathogen to quantify the level of resistance.[9][10]

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0, and relevant mutants) grown in individual pots for 4-5 weeks.

  • Pseudomonas syringae pv. tomato DC3000 (Pst) expressing a non-virulent effector (e.g., avrRpt2) for primary inoculation.

  • Virulent Pseudomonas syringae for secondary challenge (e.g., Pst DC3000).

  • 10 mM MgCl₂ (sterile).

  • Needleless syringes (1 mL).

  • Cork borer.

  • Homogenizer.

  • King's B medium agar plates with appropriate antibiotics.

Procedure:

  • Primary Inoculation:

    • Culture the avirulent Pst strain overnight in King's B liquid medium with appropriate antibiotics.

    • Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend to an optical density at 600 nm (OD₆₀₀) of 0.001.

    • Infiltrate two lower leaves of each plant with the bacterial suspension or 10 mM MgCl₂ (mock control) using a needleless syringe.

  • SAR Establishment:

    • Allow 2-3 days for the SAR signal to be generated and transported to systemic tissues.

  • Secondary Challenge:

    • Prepare a suspension of the virulent Pst strain in 10 mM MgCl₂ at an OD₆₀₀ of 0.001.

    • Infiltrate two upper, systemic leaves with the virulent bacterial suspension.

  • Quantification of Pathogen Growth:

    • At 3 days post-secondary challenge, collect leaf discs from the challenged leaves using a cork borer.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate and plate on King's B agar plates.

    • Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU).

    • Calculate the bacterial titer as CFU per unit leaf area (e.g., CFU/cm²).[9]

Quantification of this compound by GC-MS

This protocol outlines the extraction and quantification of NHP from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Materials:

  • Plant tissue (e.g., leaves), flash-frozen in liquid nitrogen.

  • Extraction solvent: 80% methanol, 20% water.

  • Internal standard (e.g., D₉-NHP).

  • Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS system.

Procedure:

  • Extraction:

    • Homogenize the frozen plant tissue to a fine powder.

    • Add the extraction solvent and the internal standard to a known weight of the powdered tissue.

    • Vortex thoroughly and incubate on ice.

    • Centrifuge to pellet the cell debris and collect the supernatant.

  • Derivatization:

    • Dry the supernatant under a stream of nitrogen gas.

    • Add the derivatization agent (MSTFA with 1% TMCS) and pyridine to the dried extract.

    • Incubate at a specific temperature (e.g., 60°C) for a defined time to allow for complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable temperature program for the gas chromatograph to separate the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to derivatized NHP and the internal standard.

    • Calculate the concentration of NHP in the original sample based on the peak area ratio of NHP to the internal standard and a standard curve.

Generation and Screening of Arabidopsis thaliana Mutants

This protocol describes a general workflow for obtaining and verifying T-DNA insertional mutants for genes in the NHP biosynthetic pathway (e.g., ald1, sard4, fmo1).[13]

Materials:

  • Arabidopsis thaliana seeds of the desired ecotype (e.g., Col-0).

  • T-DNA insertional mutant seeds for the target genes (obtained from stock centers like ABRC).

  • PCR reagents (DNA polymerase, dNTPs, primers).

  • Agarose gel electrophoresis equipment.

  • Plant growth facilities.

Procedure:

  • Mutant Acquisition and Propagation:

    • Obtain T-DNA insertional mutant seeds for the genes of interest.

    • Grow the seeds on a selection medium (e.g., containing kanamycin or Basta, depending on the T-DNA construct) to identify heterozygous and homozygous mutant plants.

  • Genotyping by PCR:

    • Design three primers for each gene: a left genomic primer, a right genomic primer, and a T-DNA left border primer.

    • Extract genomic DNA from the leaves of the putative mutant plants.

    • Perform two PCR reactions for each plant:

      • Reaction 1: Left and right genomic primers (will amplify a product in wild-type and heterozygous plants).

      • Reaction 2: T-DNA left border primer and one of the genomic primers (will amplify a product in heterozygous and homozygous mutant plants).

    • Analyze the PCR products by agarose gel electrophoresis to determine the genotype of each plant (wild-type, heterozygous, or homozygous for the T-DNA insertion).

  • Confirmation of Gene Disruption (Optional but Recommended):

    • Perform reverse transcription PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR) to confirm the absence or significant reduction of the target gene's transcript in the homozygous mutant plants.

Visualizing the NHP Network: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed in this guide.

NHP_Biosynthesis cluster_pathway NHP Biosynthesis Pathway Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid Lysine->P2C ALD1 Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP This compound (NHP) Pip->NHP FMO1

Caption: The NHP biosynthesis pathway from L-lysine.

SAR_Signaling cluster_signaling SAR Signaling Cascade Pathogen Pathogen Infection (Local Tissue) NHP_synthesis NHP Biosynthesis Pathogen->NHP_synthesis NHP_transport NHP Transport (Mobile Signal) NHP_synthesis->NHP_transport NHP_distal NHP Accumulation (Distal Tissue) NHP_transport->NHP_distal SA_synthesis SA Biosynthesis SA_distal SA Accumulation (Distal Tissue) SA_synthesis->SA_distal NHP_distal->SA_synthesis potentiates NPR1 NPR1 Activation NHP_distal->NPR1 requires SA_distal->NPR1 TGAs TGA Transcription Factors NPR1->TGAs PR_genes PR Gene Expression TGAs->PR_genes SAR Systemic Acquired Resistance PR_genes->SAR

Caption: Simplified SAR signaling cascade involving NHP and SA.

SAR_Assay_Workflow cluster_workflow SAR Assay Experimental Workflow start Start: 4-5 week-old Arabidopsis plants primary_inoculation Primary Inoculation: Infiltrate lower leaves with avirulent Pst or mock start->primary_inoculation incubation Incubation: 2-3 days for SAR establishment primary_inoculation->incubation secondary_challenge Secondary Challenge: Infiltrate upper leaves with virulent Pst incubation->secondary_challenge sampling Sampling: Collect leaf discs after 3 days secondary_challenge->sampling quantification Quantification: Homogenize, serially dilute, and plate sampling->quantification end End: Calculate bacterial titer (CFU/cm²) quantification->end

Caption: Experimental workflow for a standard SAR assay.

Conclusion and Future Directions

This compound has emerged as a central player in the establishment of systemic acquired resistance in plants. The elucidation of its biosynthetic pathway and its interplay with salicylic acid has provided a deeper understanding of the complex signaling network governing plant immunity. For researchers in drug development, the NHP pathway presents a promising target for the development of novel plant protection agents that can enhance the innate immunity of crops. Future research should focus on identifying the NHP receptor(s), further dissecting the downstream signaling components, and exploring the conservation and diversity of the NHP pathway across a broader range of plant species. Such knowledge will be instrumental in translating our understanding of NHP-mediated SAR into practical applications for sustainable agriculture.

References

An In-depth Technical Guide on the Mechanism of N-hydroxypipecolic Acid in Inducing Plant Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of plant immunity, particularly in the establishment of systemic acquired resistance (SAR). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning NHP's role in plant defense. We delve into the biosynthesis of NHP from its precursor, L-lysine, detailing the key enzymatic steps. The signaling cascade initiated by NHP is explored, highlighting its interplay with other crucial defense hormones like salicylic acid (SA). Furthermore, this document summarizes quantitative data related to NHP's activity and provides detailed experimental protocols for its study, aiming to equip researchers and professionals with the necessary knowledge to investigate and potentially harness this pathway for crop protection and development.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract a myriad of pathogens. A key aspect of this defense is systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity that is activated throughout the plant following a localized infection.[1] For decades, salicylic acid (SA) was considered the primary signaling molecule for SAR. However, recent discoveries have identified this compound (NHP) as another central player in this complex signaling network.[2][3] NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates systemically after pathogen attack and is essential for the induction of SAR.[2][4] This guide will provide an in-depth exploration of the biosynthesis, signaling, and mechanism of action of NHP in plant immunity.

NHP Biosynthesis

The biosynthesis of NHP is a three-step enzymatic pathway that originates from L-lysine and is induced by pathogen infection.[2][4] The process involves enzymes located in both the plastids and the cytosol.

The key enzymes involved in NHP biosynthesis are:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): An L-lysine aminotransferase that initiates the pathway in the plastid by converting L-lysine to ε-amino-α-keto caproic acid, which then spontaneously cyclizes to Δ¹-piperideine-2-carboxylic acid (Δ¹-P2C).[5]

  • SAR-DEFICIENT 4 (SARD4): A reductase that converts Δ¹-P2C to pipecolic acid (Pip).[5]

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): This enzyme, located in the cytosol, catalyzes the final and crucial N-hydroxylation of Pip to form NHP.[5]

Following a pathogen attack, the expression of ALD1, SARD4, and FMO1 is upregulated, leading to the accumulation of both Pip and NHP in local and systemic tissues.[2]

NHP_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine AKCA ε-amino-α-keto caproic acid Lysine->AKCA ALD1 P2C Δ¹-piperideine-2- carboxylic acid AKCA->P2C spontaneous cyclization Pip_plastid Pipecolic Acid (Pip) P2C->Pip_plastid SARD4 Pip_cytosol Pipecolic Acid (Pip) Pip_plastid->Pip_cytosol Transport (unknown) NHP N-hydroxypipecolic acid (NHP) Pip_cytosol->NHP FMO1 NHP_OGlc NHP-O-Glucoside (inactive) NHP->NHP_OGlc UGT76B1 caption NHP Biosynthesis Pathway

Figure 1: NHP Biosynthesis Pathway

NHP Signaling and Mechanism of Action

NHP acts as a mobile signal that travels from the site of infection to distal tissues, where it activates SAR.[1] While the direct receptor for NHP is yet to be definitively identified, its downstream signaling cascade involves a complex interplay with other known immune signaling components.

Crosstalk with Salicylic Acid (SA)

NHP and SA signaling pathways are intricately linked and mutually potentiate each other to mount an effective immune response.[2]

  • NHP treatment induces the biosynthesis of SA.[2]

  • SA, in turn, can upregulate the expression of NHP biosynthetic genes, ALD1 and FMO1, creating a positive feedback loop.[2]

  • Both signaling pathways converge on the transcriptional coactivator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) and TGA transcription factors, which are essential for the expression of a large set of defense-related genes, including PATHOGENESIS-RELATED 1 (PR1).[1][6][7]

NPR1-Dependent and Independent Signaling

NHP-induced immunity is largely dependent on NPR1.[1] However, there is also evidence for minor SA-independent features in NHP signaling.[1] NHP can induce a subset of SAR-related genes even in the absence of induced SA, although basal levels of SA are still required for this response.[7]

Role of eNAD(P) and LecRK-VI.2

Recent studies have implicated extracellular NAD(P) [eNAD(P)] and the lectin receptor kinase LecRK-VI.2 in NHP-mediated SAR.[8] NHP triggers the systemic accumulation of eNAD(P) through the production of reactive oxygen species (ROS) by RBOHF.[8] eNAD(P) is then perceived by LecRK-VI.2, leading to the activation of downstream immune responses.[8] This suggests that mobile signals like NHP converge on eNAD(P) in systemic tissues to trigger SAR.[8]

NHP_Signaling_Pathway cluster_local Local Infected Tissue cluster_systemic Systemic Uninfected Tissue Pathogen Pathogen NHP_biosynthesis NHP Biosynthesis (ALD1, SARD4, FMO1) Pathogen->NHP_biosynthesis NHP_local NHP NHP_biosynthesis->NHP_local NHP_systemic NHP (mobile signal) NHP_local->NHP_systemic Phloem Transport ROS ROS NHP_systemic->ROS RBOHF SA_biosynthesis SA Biosynthesis NHP_systemic->SA_biosynthesis NPR1 NPR1 NHP_systemic->NPR1 Basal SA required eNAD eNAD(P) ROS->eNAD LecRK LecRK-VI.2 / BAK1 eNAD->LecRK LecRK->SA_biosynthesis SA Salicylic Acid (SA) SA_biosynthesis->SA SA->NHP_biosynthesis Positive Feedback SA->NPR1 Defense_Genes Defense Gene Expression (e.g., PR1) SA->Defense_Genes TGA TGA Factors NPR1->TGA TGA->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR caption NHP Signaling Pathway GCMS_Workflow start Start: Plant Tissue Collection freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Extract with Solvent + Internal Standard grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Extract supernatant->dry derivatize Derivatize with MSTFA dry->derivatize gcms Analyze by GC-MS derivatize->gcms quantify Quantify NHP gcms->quantify end End: Data Analysis quantify->end caption GC-MS Workflow for NHP Quantification

References

Early Signaling Events of N-Hydroxypipecolic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of plant immunity, particularly in systemic acquired resistance (SAR). Understanding the initial molecular events following NHP perception is paramount for developing novel strategies to enhance plant resilience. This technical guide provides an in-depth overview of the early signaling pathways activated by NHP in plants. It details the interplay between NHP and other key signaling molecules such as salicylic acid (SA), reactive oxygen species (ROS), and calcium ions (Ca²⁺). This document summarizes key quantitative data, provides detailed experimental protocols for studying these events, and presents visual diagrams of the signaling cascades to facilitate a comprehensive understanding for researchers and professionals in plant science and drug development.

Introduction

Systemic acquired resistance (SAR) is a long-lasting, broad-spectrum plant defense mechanism that is activated throughout the plant following a localized pathogen infection. The small molecule this compound (NHP) has been identified as a central regulator and mobile signal in the establishment of SAR.[1][2] Upon pathogen recognition, plants synthesize NHP, which then travels to distal tissues to prime them for a more robust and rapid defense response upon subsequent attack. The initial perception of NHP triggers a cascade of signaling events that are crucial for the activation of downstream defense gene expression and metabolic changes. This guide focuses on these early signaling events, providing a technical framework for their study.

Core Signaling Pathways

The early signaling events initiated by NHP are complex and involve the integration of multiple signaling pathways. While the direct receptor for NHP is yet to be definitively identified, several key downstream components have been elucidated.

Crosstalk with Salicylic Acid (SA) Signaling

NHP signaling is intricately linked with the salicylic acid (SA) pathway, a cornerstone of plant immunity. NHP acts upstream of SA accumulation in systemic tissues, amplifying the defense response.

  • NPR1 and TGA Transcription Factors: NHP-induced transcriptional reprogramming is largely dependent on NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1), a master regulator of SA signaling, and its interacting TGA transcription factors.[2][3] NHP treatment leads to an increase in NPR1 protein levels.[3] Even at basal SA levels, NPR1 and TGAs are required for the induction of a subset of SAR-related genes by NHP.[3]

  • PAD4: PHYTOALEXIN DEFICIENT 4 (PAD4), a lipase-like protein, is required for the NHP-mediated increase in NPR1 protein levels and the subsequent induction of defense genes.[3]

  • SARD1 and CBP60g: The master transcription factors SAR DEFICIENT 1 (SARD1) and CALMODULIN-BINDING PROTEIN 60-LIKE G (CBP60g) are key regulators of both NHP and SA biosynthesis.[4] Pathogen infection induces the expression of SARD1 and CBP60g, which in turn activate the expression of genes involved in both SA and NHP biosynthesis.[4]

Role of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are rapidly produced upon pathogen recognition and act as critical signaling molecules in plant defense. NHP signaling is closely associated with the generation of a ROS burst.

  • RBOHD: The NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD) is a key enzyme responsible for ROS production during plant immunity. While direct evidence for NHP-induced phosphorylation of RBOHD is pending, it is a known target of phosphorylation during PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI), suggesting a potential point of convergence for NHP signaling.[5]

  • ROS-eNAD(P) Pathway: Recent evidence suggests that NHP triggers the production of ROS, which in turn leads to the systemic accumulation of extracellular NAD(P). This eNAD(P) then acts as a signal to induce SAR through the lectin receptor kinase LecRK-VI.2.

Calcium Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers in plant signaling. Changes in cytosolic Ca²⁺ concentrations are among the earliest responses to various stimuli, including pathogen-associated molecular patterns (PAMPs).

  • CPK5: The CALCIUM-DEPENDENT PROTEIN KINASE 5 (CPK5) has been identified as a key component linking calcium signaling to NHP-mediated immunity. Enhanced CPK5 signaling leads to the accumulation of NHP.

Quantitative Data Presentation

NHP-Induced Gene Expression Changes

RNA-sequencing analysis has revealed a significant transcriptional reprogramming in response to NHP treatment in Arabidopsis thaliana. The following table summarizes the fold-change in expression of key genes involved in NHP and SA signaling, as well as downstream defense responses, after treatment with 1 mM NHP. A fold-change >1.5 or <0.67 was considered significant.[6]

GeneFunctionFold Change (NHP vs. H₂O)
ALD1NHP Biosynthesis>1.5
FMO1NHP Biosynthesis>1.5
SARD4NHP Biosynthesis>1.5
ICS1SA Biosynthesis>1.5
PBS3SA Biosynthesis>1.5
NPR1SA Signaling>1.5
TGA2SA Signaling (Transcription Factor)>1.5
TGA5SA Signaling (Transcription Factor)>1.5
TGA6SA Signaling (Transcription Factor)>1.5
PAD4SA Signaling>1.5
PR1Pathogenesis-Related Protein>1.5
CYP71A13Camalexin Biosynthesis>1.5
PAD3Camalexin Biosynthesis>1.5
NHP-Induced Metabolite Accumulation

Exogenous application of NHP not only induces gene expression but also leads to the accumulation of key defense-related metabolites.

MetaboliteFold Change (NHP-primed + flg22 vs. flg22)
Salicylic Acid (Total)Significantly enhanced
CamalexinSignificantly accelerated and enhanced
Pipecolic Acid (Pip)Significantly enhanced

Signaling Pathway and Experimental Workflow Diagrams

NHP Early Signaling Pathway

NHP_Signaling_Pathway NHP This compound (NHP) Receptor Putative Receptor NHP->Receptor SA_Pathway Salicylic Acid (SA) Pathway NHP->SA_Pathway Amplification ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca2 Cytosolic Ca²⁺ Influx Receptor->Ca2 RBOHD RBOHD eNADP extracellular NAD(P) ROS->eNADP CPK5 CPK5 Ca2->CPK5 SARD1_CBP60g SARD1 / CBP60g CPK5->SARD1_CBP60g LecRK LecRK-VI.2 eNADP->LecRK Defense_Genes Defense Gene Expression (e.g., PR1, ALD1, FMO1) LecRK->Defense_Genes SAR Induction NPR1 NPR1 SA_Pathway->NPR1 TGAs TGA Transcription Factors NPR1->TGAs TGAs->Defense_Genes SARD1_CBP60g->NHP Biosynthesis SARD1_CBP60g->SA_Pathway

Caption: Early signaling cascade initiated by this compound (NHP) in plants.

Experimental Workflow for Analyzing NHP-Induced Gene Expression

Gene_Expression_Workflow Plant_Treatment Plant Treatment (NHP or Mock) RNA_Extraction Total RNA Extraction Plant_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR RNA_Seq RNA Sequencing cDNA_Synthesis->RNA_Seq Data_Analysis Data Analysis (Fold Change Calculation) qPCR->Data_Analysis RNA_Seq->Data_Analysis Result Identification of NHP-Responsive Genes Data_Analysis->Result

Caption: Workflow for studying NHP-regulated gene expression.

Detailed Experimental Protocols

In vivo Detection of Reactive Oxygen Species (ROS)

This protocol describes a luminol-based chemiluminescence assay to measure ROS production in Arabidopsis thaliana leaf discs upon elicitor treatment.

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old)

  • Sterile water

  • 96-well white microtiter plate

  • Luminol (e.g., from Sigma-Aldrich)

  • Horseradish peroxidase (HRP) (e.g., from Sigma-Aldrich)

  • NHP solution (e.g., 1 mM)

  • Luminometer with injector function

Procedure:

  • Leaf Disc Preparation:

    • Excise 4 mm leaf discs from healthy, fully expanded leaves of Arabidopsis plants.

    • Float the leaf discs, abaxial side down, in a petri dish containing sterile water and incubate overnight in the dark at room temperature to reduce wound-induced ROS.

  • Assay Setup:

    • One hour prior to the measurement, replace the water with fresh sterile water.

    • Carefully transfer individual leaf discs to the wells of a 96-well white microtiter plate, each containing 50 µL of sterile water.

  • Luminol/HRP Solution Preparation:

    • Prepare a 2x assay solution containing luminol and HRP. A typical final concentration in the well is 20 µM luminol and 10 ng/mL HRP.

  • Measurement:

    • Place the microtiter plate in the luminometer.

    • Perform a few cycles of background luminescence measurement.

    • Inject 50 µL of the 2x assay solution containing the desired concentration of NHP (or a mock solution) into each well.

    • Immediately start recording the chemiluminescence signal over a desired time course (e.g., 60 minutes).

  • Data Analysis:

    • The data is typically expressed as relative luminescence units (RLU).

    • Plot the RLU over time to visualize the ROS burst.

Reference: Adapted from a general protocol for PAMP-induced ROS measurement.[7][8]

In vivo Calcium Imaging

This protocol outlines the use of a genetically encoded calcium sensor, GCaMP, to visualize and quantify changes in cytosolic Ca²⁺ concentration in Arabidopsis thaliana leaves in response to NHP.

Materials:

  • Arabidopsis thaliana plants stably expressing a cytosolic GCaMP sensor (e.g., GCaMP3).

  • Fluorescence stereomicroscope or confocal microscope equipped with a GFP filter set.

  • NHP solution (e.g., 1 mM) and a mock solution.

  • Micro-application system (e.g., a fine pipette).

Procedure:

  • Plant Preparation:

    • Use healthy, adult Arabidopsis plants expressing the GCaMP sensor.

    • Excise a single leaf for imaging.

  • Microscopy Setup:

    • Mount the leaf on the microscope stage.

    • Focus on the desired tissue (e.g., epidermis).

    • Set up the microscope for time-lapse imaging of GFP fluorescence.

  • Imaging and Treatment:

    • Begin acquiring a baseline fluorescence image series before treatment.

    • Carefully apply a small droplet of the NHP solution (or mock solution) to the leaf surface near the field of view.

    • Continue time-lapse imaging to capture the dynamic changes in fluorescence intensity.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated relative to the baseline fluorescence (F₀) (ΔF/F₀).

    • Generate pseudo-colored images or graphs to represent the spatio-temporal dynamics of the Ca²⁺ signal.

Reference: This protocol is based on established methods for in vivo calcium imaging in plants.[9][10]

In-gel Kinase Assay for Protein Kinase Activity

This method is used to detect the activity of protein kinases, such as CPK5, from plant protein extracts.

Materials:

  • Plant tissue treated with NHP or mock.

  • Protein extraction buffer.

  • SDS-PAGE reagents.

  • A suitable kinase substrate to be embedded in the gel (e.g., myelin basic protein - MBP).

  • Renaturation and kinase reaction buffers.

  • [γ-³²P]ATP.

  • Autoradiography equipment.

Procedure:

  • Protein Extraction:

    • Homogenize NHP-treated and control plant tissue in liquid nitrogen and extract total proteins using a suitable extraction buffer.

  • Substrate-embedded Gel Electrophoresis:

    • Prepare an SDS-polyacrylamide gel containing the kinase substrate (e.g., MBP at 0.25 mg/mL in the separating gel).

    • Separate the protein extracts by SDS-PAGE.

  • Denaturation and Renaturation:

    • After electrophoresis, wash the gel with a buffer containing isopropanol to remove SDS.

    • Incubate the gel in a denaturation buffer (e.g., containing guanidine-HCl).

    • Renature the kinases by incubating the gel in a series of buffers with decreasing concentrations of the denaturant.

  • Kinase Reaction:

    • Equilibrate the gel in a kinase reaction buffer.

    • Incubate the gel in the kinase reaction buffer containing [γ-³²P]ATP and necessary co-factors (e.g., Ca²⁺ for CDPKs).

  • Washing and Visualization:

    • Wash the gel extensively to remove unincorporated [γ-³²P]ATP.

    • Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the phosphorylated substrate bands.

Reference: This is a general protocol for in-gel kinase assays.

Conclusion

The early signaling events of this compound are a critical and dynamic aspect of plant immunity. The intricate crosstalk with SA, ROS, and calcium signaling pathways highlights the complexity of the plant's defense network. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to further dissect the molecular mechanisms of NHP perception and signal transduction. A deeper understanding of these initial events holds the promise of developing innovative approaches to enhance disease resistance in crops, thereby contributing to global food security. Future research should focus on the identification of the NHP receptor(s) and the precise molecular connections between the different signaling branches to provide a complete picture of how this important molecule orchestrates plant defense.

References

Structural Characterization of N-Hydroxypipecolic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in plant immunity, playing a pivotal role in systemic acquired resistance (SAR). Its biosynthesis from L-lysine and its intricate signaling network, often intertwined with that of salicylic acid (SA), have been subjects of intense research. This technical guide provides a comprehensive overview of the structural characterization of NHP and its known derivatives, including detailed experimental protocols and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers in agrochemistry, plant biology, and drug development seeking to understand and utilize these compounds.

Structural Elucidation

The definitive structure of this compound and its derivatives has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This compound (NHP)

Chemical Formula: C₆H₁₁NO₃ Molecular Weight: 145.16 g/mol IUPAC Name: (2S)-1-hydroxypiperidine-2-carboxylic acid[1]

NMR Spectroscopy: The structural confirmation of NHP is strongly supported by ¹H and ¹³C NMR data. The spectra are consistent with a piperidine ring N-hydroxylated at position 1 and carboxylated at position 2.

Table 1: NMR Spectroscopic Data for this compound (NHP)

¹H NMR (500 MHz, D₂O) ¹³C NMR (125 MHz, D₂O)
Chemical Shift (ppm) Chemical Shift (ppm)
Data to be extracted from supplementary materials of cited literature.Data to be extracted from supplementary materials of cited literature.

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is commonly used for the detection and quantification of NHP. In positive ion mode, NHP is typically detected as its protonated molecule [M+H]⁺ at m/z 146.081. Fragmentation of this ion provides further structural confirmation.

Table 2: Mass Spectrometric Data for this compound (NHP)

Technique Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z)
LC-MS/MSESI+146.081128.071 ([M+H-H₂O]⁺), 100.076 ([M+H-HCOOH]⁺), 82.065
NHP Derivatives

Several derivatives of NHP have been identified in plants, primarily involving glycosylation and methylation. These modifications are thought to play a role in regulating the activity, transport, and storage of NHP.

  • N-hydroxy-pipecolic acid-O-glucoside (NHP-OGlc): A glycosylated form of NHP where a glucose molecule is attached to the hydroxyl group.

  • N-hydroxy-pipecolic acid methyl ester (MeNHP): A methylated derivative of NHP.[2][3]

  • NHP-O-Glc-hexosyl conjugate (NHP-OGlc-Hex): A more complex glycosylated derivative.[2][3]

  • NHP glycoside ester (NHP-GE): An esterified glycoside of NHP.

Mass Spectrometry of MeNHP: The methylated derivative, MeNHP, has been characterized by high-resolution mass spectrometry.

Table 3: Mass Spectrometric Data for N-hydroxy-pipecolic acid methyl ester (MeNHP)

Technique Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z)
UHPLC-HRMSPositive160.097142.08, 127.063, 110.060, 100.076, 82.065

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from a modified procedure used for the synthesis of N-OH-Pip from L-pipecolic acid.[2]

Materials:

  • L-pipecolic acid

  • Potassium hydroxide (KOH), 88% pure

  • Acrylonitrile

  • Hydrochloric acid (HCl), 12 M

  • Methanol (MeOH)

  • meta-Chloroperoxybenzoic acid (mCPBA), 70%

  • Diethyl ether

  • Acetone

Procedure:

  • To a cooled solution of 4.93 g of 88% pure KOH, add 10.1 g of L-pipecolic acid.

  • Add 5.58 mL of acrylonitrile dropwise to the solution over 5 minutes while stirring in an ice bath.

  • Continue stirring the solution for 1.5 hours in the ice bath, followed by 1.5 hours at room temperature.

  • Adjust the pH of the solution to 6.6 with 12 M HCl to neutralize the KOH.

  • Evaporate the solvent using a rotary evaporator.

  • The resulting 2-cyanoethyl-pipecolic acid is then oxidized. Dissolve the product in MeOH and add 1 equivalent of mCPBA in MeOH dropwise to the cooled slurry over 30 minutes.

  • Stir the slurry for an additional hour in an ice bath.

  • Add precooled diethyl ether and store at -20°C overnight to recrystallize the N-oxide.

  • Dissolve the crystallized 2-cyanoethyl-pipecolic acid N-oxide in acetone in a flask equipped with a short path distillation head.

  • Slowly distill the acetone over 3 hours, periodically adding fresh acetone to maintain the volume.

  • Evaporate the majority of the solvent using a rotary evaporator and then dry completely under reduced pressure to yield this compound.

Extraction of NHP and its Derivatives from Plant Tissue for LC-MS Analysis

This protocol provides a general method for the extraction of NHP and its derivatives from plant material.[3]

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • 80:20 Methanol:Water (v/v) extraction solvent

  • 0.45 µm PTFE filters

  • Centrifuge

  • Ball mill or mortar and pestle

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen.

  • Lyophilize the tissue to dryness and homogenize to a fine powder using a ball mill or a mortar and pestle.

  • Resuspend the powdered tissue in the 80:20 MeOH:H₂O extraction solvent at a ratio of 20 µL of solvent per mg of dry tissue.

  • Incubate the samples at 4°C for 10 minutes with occasional vortexing.

  • Centrifuge the samples to pellet the debris.

  • Filter the supernatant through a 0.45 µm PTFE filter.

  • The filtered extract is now ready for direct analysis by LC-MS.

Derivatization and GC-MS Analysis of NHP

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like NHP require derivatization to increase their volatility. Trimethylsilylation is a common method.[4]

Materials:

  • Dried plant extract (from protocol 2.2)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Hexanes

  • GC-MS system

Procedure:

  • Dry the plant extract under a stream of nitrogen gas.

  • Resuspend the dried sample in a solution of 10% v/v MSTFA with 1% TMCS in hexanes.

  • Vortex briefly and incubate at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature.

  • Filter the derivatized sample through a 0.45 µm PTFE filter.

  • The sample is now ready for injection into the GC-MS.

Signaling Pathways and Biological Context

NHP is a key mobile signal in plant systemic acquired resistance (SAR). Its biosynthesis is initiated in response to pathogen attack, and it acts in concert with salicylic acid to establish a primed state of immunity throughout the plant.

NHP Biosynthesis Pathway

The biosynthesis of NHP begins with the amino acid L-lysine and involves a series of enzymatic steps primarily occurring in the plastids and cytosol.

NHP_Biosynthesis cluster_plastid Plastid Lysine L-Lysine eAKCA ϵ-amino-α-keto caproic acid Lysine->eAKCA ALD1 Plastid Plastid P2C Δ¹-piperideine-2- carboxylic acid eAKCA->P2C Spontaneous cyclization Pip_plastid Pipecolic Acid (Pip) P2C->Pip_plastid SARD4 Pip_cytosol Pipecolic Acid (Pip) Pip_plastid->Pip_cytosol Export Cytosol Cytosol NHP N-hydroxypipecolic acid (NHP) Pip_cytosol->NHP FMO1 NHP_OGlc NHP-O-glucoside (inactive) NHP->NHP_OGlc UGT76B1

Biosynthesis of this compound (NHP).
NHP in Systemic Acquired Resistance (SAR) Signaling

Upon local pathogen infection, NHP is synthesized and transported to distal, uninfected tissues. There, it primes the tissues for a more rapid and robust defense response upon subsequent pathogen challenge. This signaling cascade involves the interplay with the salicylic acid pathway.

SAR_Signaling cluster_local Local Infected Leaf cluster_distal Distal Uninfected Leaf Pathogen Pathogen Infection NHP_synthesis NHP Biosynthesis Pathogen->NHP_synthesis SA_synthesis_local SA Biosynthesis Pathogen->SA_synthesis_local NHP_synthesis->SA_synthesis_local NHP_transport NHP (Mobile Signal) NHP_synthesis->NHP_transport Phloem Transport NHP_perception NHP Perception (Receptor?) NHP_transport->NHP_perception SA_synthesis_distal SA Biosynthesis NHP_perception->SA_synthesis_distal Defense_priming Defense Priming SA_synthesis_distal->Defense_priming SAR Systemic Acquired Resistance Defense_priming->SAR

Role of NHP as a mobile signal in SAR.

Conclusion

This compound is a fascinating and biologically important molecule. Its structural characterization has been pivotal in understanding its role in plant immunity. This guide provides a consolidated resource of the current knowledge on the structure, synthesis, and analysis of NHP and its derivatives. Further research, particularly obtaining X-ray crystallographic data for NHP, will undoubtedly provide even deeper insights into its structure-function relationship. The detailed protocols and compiled data herein are intended to facilitate future investigations into this key signaling molecule and its potential applications in agriculture and medicine.

References

Transcriptional Regulation of N-Hydroxypipecolic Acid Biosynthetic Genes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in plant immunity, playing a pivotal role in systemic acquired resistance (SAR). The biosynthesis of NHP from L-lysine is a tightly regulated process, primarily controlled at the transcriptional level. Understanding the intricate network of transcription factors and signaling pathways that govern the expression of NHP biosynthetic genes is paramount for developing novel strategies in crop protection and disease resistance. This technical guide provides an in-depth overview of the current knowledge on the transcriptional regulation of NHP biosynthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The core NHP biosynthetic pathway involves three key enzymes encoded by the genes AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1)[1][2][3]. The regulation of these genes is orchestrated by a complex interplay of positive and negative regulators, which are themselves activated or repressed in response to pathogen signals.

Regulatory Signaling Pathways

The transcriptional regulation of NHP biosynthetic genes is a central node in the plant immune signaling network. Multiple transcription factors converge on the promoters of ALD1, SARD4, and FMO1 to fine-tune NHP production.

Positive Regulation

Key positive regulators include the master transcription factors SYSTEMIC ACQUIRED RESISTANCE DEFICIENT 1 (SARD1) and CALMODULIN-BINDING PROTEIN 60g (CBP60g) . These factors directly bind to the promoters of NHP biosynthetic genes, and their induction is crucial for activating NHP synthesis upon pathogen perception[1][4][5][6]. The expression of SARD1 and CBP60g is, in turn, modulated by other transcription factors. For instance, TGACG-BINDING FACTOR 1 (TGA1) and TGA4 are required for the full induction of SARD1 and CBP60g during plant defense[7]. Chromatin immunoprecipitation (ChIP) analysis has shown that TGA1 directly targets the SARD1 promoter[7]. Another positive regulator, WRKY33 , directly binds to the ALD1 promoter to control NHP biosynthesis[1][8].

Positive_Regulation Pathogen_Signal Pathogen Signal TGA1_TGA4 TGA1/TGA4 Pathogen_Signal->TGA1_TGA4 WRKY33 WRKY33 Pathogen_Signal->WRKY33 SARD1_CBP60g SARD1 / CBP60g TGA1_TGA4->SARD1_CBP60g NHP_Biosynthesis_Genes ALD1, SARD4, FMO1 SARD1_CBP60g->NHP_Biosynthesis_Genes WRKY33->NHP_Biosynthesis_Genes Directly targets ALD1 NHP NHP NHP_Biosynthesis_Genes->NHP

Positive regulatory pathway of NHP biosynthesis.
Negative Regulation

To prevent excessive immune activation and ensure a balance between growth and defense, NHP biosynthesis is also subject to negative regulation. A key group of negative regulators are the CALMODULIN-BINDING TRANSCRIPTION ACTIVATOR (CAMTA) proteins, specifically CAMTA1, CAMTA2, and CAMTA3 . These transcription factors act as repressors of plant immunity by directly targeting the promoter of CBP60g and indirectly suppressing SARD1 expression[4][9][10].

More recently, a triad of NAC transcription factors (NAC90, NAC61, and NAC36) has been identified as direct negative regulators of NHP biosynthesis. This protein triad represses the expression of ALD1 and FMO1 by binding to their promoters[1][8]. The expression of these NAC factors is induced by pathogen infection, salicylic acid (SA), and NHP itself, forming a negative feedback loop to fine-tune NHP levels[1].

Epigenetic mechanisms also contribute to the negative regulation of NHP biosynthesis. The AIPP3-PHD2-CPL2 protein complex , which is involved in recognizing the repressive histone mark H3K27me3, has been shown to negatively regulate the expression of FMO1[11][12].

Negative_Regulation CAMTA1_2_3 CAMTA1/2/3 SARD1_CBP60g SARD1 / CBP60g CAMTA1_2_3->SARD1_CBP60g NHP_Biosynthesis_Genes ALD1, SARD4, FMO1 SARD1_CBP60g->NHP_Biosynthesis_Genes NAC_Triad NAC90 / NAC61 / NAC36 NAC_Triad->NHP_Biosynthesis_Genes Directly target ALD1, FMO1 AIPP3_Complex AIPP3-PHD2-CPL2 (Epigenetic Repression) AIPP3_Complex->NHP_Biosynthesis_Genes Targets FMO1

Negative regulatory pathways of NHP biosynthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the transcriptional regulation of NHP biosynthetic genes.

Table 1: Gene Expression Changes in Regulatory Mutants
GeneMutant BackgroundFold Change vs. Wild Type (Pathogen-induced)Reference
SARD1tga1-1 tga4-1Dramatically reduced[7]
CBP60gtga1-1 tga4-1Dramatically reduced[7]
ALD1sard1-1 cbp60g-1Markedly reduced[12]
FMO1sard1-1 cbp60g-1Markedly reduced[12]
ALD1nac90 knockoutIncreased[1]
FMO1nac90 knockoutIncreased[1]
ALD1NAC90 overexpressionReduced[1]
FMO1NAC90 overexpressionReduced[1]
FMO1cpl2 mutantsElevated expression[11]
Table 2: Transcription Factor Binding to NHP Biosynthetic Gene Promoters (ChIP-qPCR)
Transcription FactorTarget Gene PromoterFold Enrichment (vs. IgG/control)ConditionReference
TGA1SARD1Enriched (specific value not stated)Pathogen infection[7]
SARD1SARD4EnrichedPathogen infection[5]
CBP60gSARD4EnrichedPathogen infection[5]
SARD1ALD1~2.5Pathogen infection[12]
SARD1FMO1~3.5Pathogen infection[12]
CBP60gALD1~3.0Pathogen infection[12]
CBP60gFMO1~4.0Pathogen infection[12]
CAMTA3CBP60gEnriched-[9][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are generalized protocols for key experiments cited in the study of NHP gene regulation.

Chromatin Immunoprecipitation (ChIP) Assay in Arabidopsis thaliana

This protocol outlines the general steps for performing a ChIP assay to investigate the in vivo binding of a transcription factor to a specific DNA sequence.

ChIP_Workflow Start Start: Plant Tissue Collection Crosslinking 1. Crosslinking (Formaldehyde) Start->Crosslinking Nuclei_Isolation 2. Nuclei Isolation and Chromatin Extraction Crosslinking->Nuclei_Isolation Sonication 3. Chromatin Sonication (150-500 bp fragments) Nuclei_Isolation->Sonication Immunoprecipitation 4. Immunoprecipitation (Antibody against TF of interest) Sonication->Immunoprecipitation Washing 5. Washing to remove non-specific binding Immunoprecipitation->Washing Elution 6. Elution of Protein-DNA Complexes Washing->Elution Reverse_Crosslinking 7. Reverse Crosslinking (High temperature) Elution->Reverse_Crosslinking DNA_Purification 8. DNA Purification Reverse_Crosslinking->DNA_Purification Analysis 9. Analysis by qPCR or Sequencing DNA_Purification->Analysis

Chromatin Immunoprecipitation (ChIP) Workflow.

1. Crosslinking:

  • Harvest 1-2 grams of Arabidopsis tissue.

  • Submerge tissue in a crosslinking buffer containing 1% formaldehyde and apply a vacuum for 10-15 minutes.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M and applying a vacuum for another 5 minutes.

  • Rinse the tissue twice with sterile water.

2. Chromatin Extraction:

  • Grind the crosslinked tissue to a fine powder in liquid nitrogen.

  • Resuspend the powder in nuclei isolation buffer and filter through Miracloth.

  • Pellet the nuclei by centrifugation and resuspend in nuclei lysis buffer.

3. Chromatin Shearing:

  • Sonicate the chromatin solution to shear the DNA into fragments of 200-500 bp. The sonication conditions (power, duration, cycles) need to be optimized for the specific equipment and sample.

4. Immunoprecipitation:

  • Dilute the sheared chromatin with ChIP dilution buffer.

  • Pre-clear the chromatin with Protein A/G agarose/magnetic beads.

  • Add a specific antibody against the transcription factor of interest and incubate overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

5. Washing and Elution:

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer) at 65°C.

6. Reverse Crosslinking and DNA Purification:

  • Reverse the crosslinks by incubating the eluted chromatin at 65°C for several hours to overnight, often in the presence of Proteinase K.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

7. Analysis:

  • Quantify the enrichment of specific DNA sequences in the immunoprecipitated sample relative to an input control using quantitative real-time PCR (qPCR) or by high-throughput sequencing (ChIP-seq).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect DNA-protein interactions.

1. Probe Preparation:

  • Synthesize complementary single-stranded oligonucleotides corresponding to the putative transcription factor binding site.

  • Label one of the oligonucleotides, typically at the 5' or 3' end, with a non-radioactive (e.g., biotin, fluorescent dye) or radioactive (e.g., ³²P) tag.

  • Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

2. Protein Extraction or in vitro Expression:

  • Extract total or nuclear proteins from plant tissues or express and purify the recombinant transcription factor of interest.

3. Binding Reaction:

  • In a small reaction volume, incubate the labeled probe with the protein extract or purified protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

  • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction before adding the labeled probe.

4. Electrophoresis:

  • Load the binding reactions onto a non-denaturing polyacrylamide gel.

  • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

5. Detection:

  • If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

  • If using a non-radioactive probe, transfer the DNA from the gel to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP conjugate for biotin, fluorescence imaging for fluorescent dyes). A shifted band indicates the formation of a protein-DNA complex.

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of target genes.

1. RNA Extraction and DNase Treatment:

  • Extract total RNA from plant tissue using a suitable kit or protocol.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR Reaction:

  • Set up the qPCR reaction containing the cDNA template, gene-specific forward and reverse primers for the target gene and a reference gene, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • Run the reaction in a real-time PCR cycler.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

  • Calculate the relative expression of the target gene using a method such as the 2-ΔΔCt method, normalizing to the expression of one or more stable reference genes.

Protoplast Transient Expression Assay

This assay is used to study the activity of transcription factors on target promoters in vivo.

1. Protoplast Isolation:

  • Isolate mesophyll protoplasts from the leaves of Arabidopsis plants by digesting the cell walls with a mixture of enzymes (e.g., cellulase and macerozyme).

2. Plasmid Constructs:

  • Prepare an "effector" plasmid containing the coding sequence of the transcription factor of interest under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Prepare a "reporter" plasmid containing a reporter gene (e.g., luciferase or GUS) driven by the promoter of the target NHP biosynthetic gene.

3. Transfection:

  • Co-transfect the protoplasts with the effector and reporter plasmids using a method such as polyethylene glycol (PEG)-mediated transformation.

4. Incubation and Reporter Assay:

  • Incubate the transfected protoplasts for a period to allow for gene expression.

  • Lyse the protoplasts and measure the activity of the reporter enzyme. An increase in reporter activity in the presence of the effector plasmid compared to a control indicates that the transcription factor activates the target promoter.

Conclusion

The transcriptional regulation of NHP biosynthetic genes is a complex and multi-layered process that is integral to the plant's ability to mount an effective immune response. The identification of both positive and negative regulatory factors, along with the elucidation of the signaling pathways in which they operate, has significantly advanced our understanding of how plants control the production of this vital defense signal. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to further unravel the intricacies of NHP-mediated immunity and for professionals seeking to leverage this knowledge for the development of novel crop improvement strategies. Future research will likely focus on identifying additional regulatory components, understanding the interplay between different regulatory modules, and translating this fundamental knowledge into practical applications for enhancing disease resistance in agriculturally important plants.

References

An In-depth Technical Guide on the Role of N-hydroxypipecolic Acid in Priming Plant Defense Responses

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The pivotal role of N-hydroxypipecolic acid (NHP) as a signaling molecule in orchestrating and priming plant defense mechanisms, particularly Systemic Acquired Resistance (SAR).

Executive Summary

This compound (NHP) has emerged as a critical signaling molecule in the establishment of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum plant immune response.[1][2] Synthesized from L-lysine, NHP accumulates in both local and systemic tissues upon pathogen attack, acting as a potent inducer of defense priming.[3][4] This guide provides a comprehensive technical overview of the NHP biosynthesis and signaling pathways, presents quantitative data on its activity, details key experimental protocols for its study, and visualizes the core mechanisms. Understanding the intricacies of NHP-mediated defense offers significant potential for the development of novel strategies to enhance crop resilience and disease resistance.

This compound Biosynthesis

The biosynthesis of NHP is a multi-step enzymatic process that originates from the amino acid L-lysine and occurs across different cellular compartments.[4][5] Pathogen infection triggers the upregulation of genes encoding the key biosynthetic enzymes.[6]

Key Enzymes and Steps:

  • ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN1): Located in the plastids, this aminotransferase initiates the pathway by converting L-lysine into ϵ-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[5][7]

  • SARD4 (SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT4): Also in the plastids, this reductase converts P2C into pipecolic acid (Pip).[5][8]

  • Export to Cytosol: Pipecolic acid is then exported from the plastids into the cytosol via a yet-to-be-identified transporter.[5]

  • FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE1): In the cytosol, FMO1 catalyzes the final and critical step: the N-hydroxylation of pipecolic acid to produce the active signaling molecule, this compound (NHP).[5][9][10]

This pathway is tightly regulated, and its activation is a hallmark of the plant's response to pathogen challenge.[11] Furthermore, the pathway's activity can be negatively regulated by glycosylation of NHP to NHP-O-glucoside by the enzyme UGT76B1, which inactivates the molecule.[5]

NHP_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid (P2C) Lysine->P2C ALD1 Pip_plastid Pipecolic Acid (Pip) P2C->Pip_plastid SARD4 Pip_cytosol Pipecolic Acid (Pip) Pip_plastid->Pip_cytosol Transport NHP This compound (NHP) Pip_cytosol->NHP FMO1 NHP_Glc NHP-O-glucoside (Inactive) NHP->NHP_Glc UGT76B1

Figure 1. NHP Biosynthesis Pathway.

NHP Signaling and the Priming of Plant Defense

NHP acts as a mobile signal that travels from the site of infection to distal, uninfected tissues, where it initiates a state of heightened alert known as priming.[3][9] This priming does not typically activate defense responses directly but prepares the plant to respond more rapidly and robustly to subsequent pathogen attacks.[3][12]

The NHP signaling pathway is intricately linked with the salicylic acid (SA) signaling pathway, a central hub of plant immunity.[6]

Core Signaling Cascade:

  • Perception: NHP is perceived in distal leaves by a yet-to-be-identified receptor.[5]

  • Signal Transduction: The NHP signal requires components of the SA pathway for transduction, even at basal SA levels. Key proteins involved include PAD4 (PHYTOALEXIN DEFICIENT 4) and the master regulator NPR1 (NON-EXPRESSOR OF PR GENES 1).[9]

  • Transcriptional Reprogramming: NHP, through NPR1 and TGA transcription factors (TGA2/5/6), induces a massive transcriptional reprogramming.[3][13] This leads to the upregulation of hundreds of SAR-related genes, including those involved in pathogen recognition, signal transduction, and the biosynthesis of defense compounds.[9][14]

  • SA Amplification: A crucial aspect of NHP signaling is its ability to induce and prime the biosynthesis of salicylic acid.[6][9] NHP treatment upregulates SA biosynthesis genes, leading to SA accumulation, which in turn potentiates the defense response.[6][14]

  • Defense Priming: The outcome of this signaling cascade is a primed state. NHP-pretreated plants exhibit a boosted activation of defenses upon a secondary infection, including faster and stronger SA accumulation, enhanced expression of defense genes, and production of antimicrobial compounds like phytoalexins.[3][12]

NHP_Signaling_Pathway cluster_local Local Infected Leaf cluster_distal Distal Uninfected Leaf Pathogen Pathogen Infection NHP_synthesis NHP Biosynthesis Pathogen->NHP_synthesis NHP_distal NHP NHP_synthesis->NHP_distal Systemic Transport (Phloem) Receptor Unknown Receptor NHP_distal->Receptor NPR1 NPR1 NHP_distal->NPR1 requires basal SA PAD4 PAD4 Receptor->PAD4 PAD4->NPR1 TGA TGA Factors (TGA2/5/6) NPR1->TGA SA_biosynthesis SA Biosynthesis (ICS1, etc.) TGA->SA_biosynthesis Amplification Loop SAR_genes SAR Gene Expression TGA->SAR_genes Defense_Priming Defense Priming SA_biosynthesis->Defense_Priming SAR_genes->Defense_Priming

Figure 2. NHP Signaling Pathway in SAR.

Quantitative Data on NHP Function

The effects of NHP have been quantified in numerous studies, demonstrating its potency as an immune signal. The data below is compiled from studies on the model plant Arabidopsis thaliana and other species.

ParameterTreatment/ConditionPlantObserved EffectReference
NHP Concentration Exogenous application to induce SARArabidopsis thaliana1 mM NHP solution applied to soil or via leaf infiltration effectively induces resistance.[3][9]
Pathogen Growth Pre-treatment with 1 mM NHP, followed by Pseudomonas syringae inoculationArabidopsis thaliana~10 to 100-fold reduction in bacterial growth in systemic leaves compared to mock-treated plants.[3][9]
Pathogen Growth Pre-treatment with 1 mM NHP, followed by Hyaloperonospora arabidopsidis inoculationArabidopsis thalianaSignificant reduction in intercellular hyphal growth and oospore formation.[3]
Gene Expression 1 mM NHP treatment (48h)Arabidopsis thalianaStrong induction of FMO1 expression, which is compromised in npr1 mutants.[9]
Gene Expression NHP treatmentArabidopsis thalianaUpregulation of over 1,500 SAR-related genes.[3]
Metabolite Levels Engineering NHP pathway in N. benthamiana by co-expressing ALD1, SARD4, and FMO1Nicotiana benthamiana10 to 100-fold higher accumulation of NHP compared to expressing FMO1 alone with Pip supplementation.[15]
Metabolite Levels Pathogen infection (P. syringae) in systemic leavesSolanum lycopersicum (Tomato)NHP levels increase to ~1 µg/g FW. Pip levels increase to ~8 µg/g FW.[4]
Metabolite Levels Pathogen infection (P. syringae) in systemic leavesNicotiana tabacum (Tobacco)NHP and Pip levels both increase to ~6 µg/g FW at 72 hpi.[4]

Key Experimental Protocols

Reproducible research relies on detailed methodologies. The following sections outline core protocols used in the study of NHP.

NHP Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the detection of NHP and its precursor, Pip, in plant tissues.

  • Sample Preparation: Harvest ~100 mg of plant leaf tissue and immediately freeze in liquid nitrogen.

  • Extraction: Grind the frozen tissue to a fine powder. Add a suitable extraction solvent (e.g., 80% methanol) and an internal standard. Vortex thoroughly and sonicate for 20 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet cell debris.

  • Derivatization: Transfer the supernatant to a new tube and dry it completely (e.g., using a speed vacuum). The dried residue is then derivatized to make the analytes volatile for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. NHP and Pip are identified based on their specific retention times and mass fragmentation patterns. For NHP, a key ion for extracted ion abundance is m/z = 172.[15]

  • Quantification: Calculate the concentration of NHP and Pip by comparing their peak areas to that of the internal standard and a standard curve.

Pathogen Infection and Disease Resistance Assay

This protocol assesses the ability of NHP to induce resistance against bacterial pathogens like Pseudomonas syringae.

  • Plant Priming (1° Treatment): For SAR assays, infiltrate three lower leaves of 5-week-old Arabidopsis plants with a 1 mM NHP solution in 10 mM MgCl₂ using a needleless syringe. As a control, infiltrate a separate set of plants with 10 mM MgCl₂ (mock treatment).[3][9]

  • Incubation: Allow plants to incubate for 24-48 hours to establish the primed state.

  • Pathogen Challenge (2° Treatment): Prepare a bacterial suspension of Pseudomonas syringae pv. tomato DC3000 (Psm) at an optical density (OD₆₀₀) of 0.001 in 10 mM MgCl₂.[3]

  • Inoculation: Infiltrate three upper, systemic (distal) leaves with the bacterial suspension.

  • Quantification of Bacterial Growth: After 2-3 days post-inoculation (dpi), collect leaf discs of a known area from the infected leaves. Homogenize the discs in 10 mM MgCl₂, serially dilute the homogenate, and plate on appropriate growth medium (e.g., King's B with rifampicin).

  • Data Analysis: Count the colony-forming units (CFU) after incubation and express the bacterial growth as CFU per cm² of leaf area. Compare the results between NHP-treated and mock-treated plants. A significant reduction in CFU/cm² in NHP-treated plants indicates induced resistance.[12]

Gene Expression Analysis by RT-qPCR

This protocol measures the change in transcript levels of defense-related genes following NHP treatment.

  • Treatment and Sampling: Treat plants with 1 mM NHP or a mock solution as described above. Harvest leaf tissue at specified time points (e.g., 8, 24, 48 hours) and immediately freeze in liquid nitrogen.[12]

  • RNA Extraction: Extract total RNA from the ground tissue using a commercial kit or a standard Trizol-based method.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target defense genes (e.g., PR1, FMO1, ICS1) and a reference gene (e.g., ACTIN2) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the fold-change in gene expression in NHP-treated samples relative to mock-treated samples.

Experimental_Workflow cluster_priming Step 1: Plant Priming cluster_challenge Step 2: Pathogen Challenge (24-48h later) cluster_analysis Step 3: Downstream Analysis Treatment 1° Treatment: Infiltrate lower leaves with 1mM NHP or Mock (MgCl₂) Inoculation 2° Treatment: Inoculate upper leaves with pathogen (e.g., P. syringae) Treatment->Inoculation Incubation Period Analysis Analysis at specific time points Inoculation->Analysis Incubation Period Quant Quantify Bacterial Growth (CFU/cm²) Analysis->Quant Metabolite Metabolite Analysis (NHP, SA levels via GC/LC-MS) Analysis->Metabolite Gene Gene Expression (RT-qPCR / RNA-seq) Analysis->Gene

Figure 3. General Workflow for SAR Assay.

Conclusion and Future Directions

This compound is unequivocally a central regulator of systemic acquired resistance and defense priming in plants. Its biosynthesis from lysine and its subsequent signaling through an NPR1-dependent pathway that amplifies salicylic acid responses highlight a sophisticated and robust immune network. The quantitative data consistently demonstrate that NHP is a potent elicitor of broad-spectrum disease resistance.

For researchers and drug development professionals, NHP and its pathway represent a promising frontier. Future research should focus on:

  • Receptor Identification: Discovering the NHP receptor(s) is the next major step to fully elucidating its mechanism of action.

  • Pathway Engineering: As demonstrated, engineering the NHP biosynthetic pathway can significantly enhance disease resistance, offering a powerful strategy for crop improvement.[15][16]

  • Development of Agrochemicals: NHP or its stable synthetic analogs could be developed as novel plant defense activators, providing an environmentally friendly alternative to traditional pesticides.

  • Cross-Species Conservation: Further investigation into the conservation and function of the NHP pathway across a wider range of crop species is warranted to assess its broad applicability in agriculture.[15]

References

The Emergence of a Key Player: N-Hydroxypipecolic Acid as a Central Metabolite in Systemic Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of N-hydroxypipecolic acid (NHP) has marked a significant breakthrough in our understanding of plant immunity. This lysine-derived metabolite has been identified as a critical signaling molecule that orchestrates Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism in plants. This technical guide provides an in-depth overview of the core findings related to NHP, including its biosynthesis, signaling cascade, and the key experimental evidence supporting its role as a pivotal SAR metabolite.

Quantitative Insights into NHP-Mediated Immunity

The establishment of SAR is intrinsically linked to the dynamic accumulation of NHP and its precursor, pipecolic acid (Pip). Upon pathogen challenge, a significant increase in the levels of these metabolites is observed in both local and systemic tissues, correlating with the induction of a primed state of immunity.

Table 1: Accumulation of Pipecolic Acid (Pip) and this compound (NHP) in Response to Pathogen Infection in Arabidopsis thaliana
TreatmentTissueMetaboliteFold Increase (relative to mock)Approximate ConcentrationReference
Pseudomonas syringaeLocal LeavesPipNot specifiedUp to 100 µg/g FW[1]
Pseudomonas syringaeSystemic LeavesPip>10-fold~10-30 µg/g FW[1]
Pseudomonas syringaeLocal LeavesNHPNot specifiedUp to 1.5 µg/g FW[1]
Pseudomonas syringaeSystemic LeavesNHP>20-fold~0.1-0.5 µg/g FW[1]
Table 2: NHP and Pip Levels in Various Plant Species Following Pathogen Challenge
Plant SpeciesPathogenTissuePip Concentration (µg/g FW)NHP Concentration (µg/g FW)Reference
Cucumber (Cucumis sativus)Pseudomonas syringae pv. lachrymansLocal Leaves (5 dpi)~10~1.5[1]
Cucumber (Cucumis sativus)Pseudomonas syringae pv. lachrymansPhloem Sap (Local)Not specified~80 µg/ml[2]
Cucumber (Cucumis sativus)Pseudomonas syringae pv. lachrymansPhloem Sap (Distal)Not specified~8 µg/ml[2]
Tobacco (Nicotiana tabacum)Pseudomonas syringae pv. tabaciInfected Leaves (72 hpi)~6~6[1]
Barley (Hordeum vulgare)Blumeria graminis f. sp. hordeiInfected Leaves (5 dpi)~30~0.1[1]
Table 3: Effect of Exogenous NHP Application on Pathogen Growth
Plant SpeciesPathogenNHP TreatmentPathogen Growth ReductionReference
Arabidopsis thalianaPseudomonas syringae pv. maculicola1 mM NHP (soil drench)~100-fold reduction in bacterial titers[3]
Tomato (Solanum lycopersicum)Pseudomonas syringae pv. tomatoTransient expression of NHP biosynthesis genes~10-fold reduction in bacterial titers in distal leaves[4]

The NHP Biosynthetic Pathway

NHP is synthesized from L-lysine through a three-step enzymatic pathway that is induced upon pathogen recognition. The key enzymes involved are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).

NHP_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine Dehydro_Pip Dehydropipecolic Acid Intermediates Lysine->Dehydro_Pip ALD1 Pip Pipecolic Acid (Pip) Dehydro_Pip->Pip SARD4 Pip_cyto Pipecolic Acid (Pip) Pip->Pip_cyto Export NHP N-Hydroxypipecolic Acid (NHP) Pip_cyto->NHP FMO1

Figure 1: The NHP biosynthesis pathway from L-lysine.

The expression of the genes encoding these enzymes is tightly regulated by the master transcription factors SARD1 and CALMODULIN-BINDING PROTEIN 60-LIKE G (CBP60g).[5]

NHP Signaling in Systemic Acquired Resistance

NHP acts as a mobile signal, accumulating in both local and distal tissues following pathogen infection, where it initiates a signaling cascade that leads to the establishment of SAR. This signaling is intricately connected with the salicylic acid (SA) pathway, another critical defense hormone.

SAR_Signaling cluster_local Local Infected Tissue cluster_distal Distal Uninfected Tissue Pathogen Pathogen Recognition NHP_biosynthesis NHP Biosynthesis (ALD1, SARD4, FMO1) Pathogen->NHP_biosynthesis NHP_local NHP NHP_biosynthesis->NHP_local SA_local SA NHP_local->SA_local Induces NHP_distal NHP NHP_local->NHP_distal Long-distance signal SA_distal SA Biosynthesis NHP_distal->SA_distal Primes ROS ROS NHP_distal->ROS NPR1 NPR1 SA_distal->NPR1 Defense_Genes Defense Gene Expression NPR1->Defense_Genes SAR SAR Defense_Genes->SAR eNAD Extracellular NAD(P) eNAD->NPR1 ROS->eNAD

Figure 2: Simplified SAR signaling cascade involving NHP and SA.

Key aspects of the NHP signaling pathway include:

  • Mutual Potentiation with SA: NHP and SA signaling pathways exhibit a synergistic relationship. NHP induces the expression of SA biosynthesis genes, leading to SA accumulation.[6] Conversely, SA can enhance NHP-activated immunity.[6]

  • NPR1-Dependence: NHP-triggered SAR and the associated transcriptional reprogramming are dependent on the key SA receptor, NON-EXPRESSOR OF PR GENES1 (NPR1).[7]

  • Role of Extracellular NAD(P): Recent evidence suggests that NHP triggers the accumulation of extracellular NAD(P) in systemic tissues, which is required for the establishment of SAR.[8]

Experimental Protocols

The discovery and characterization of NHP as a key SAR metabolite have been facilitated by a range of molecular and analytical techniques. Below are detailed methodologies for key experiments.

Quantification of NHP and Pip by LC-MS/MS

This protocol outlines a robust method for the sensitive quantification of NHP and its precursor Pip in plant tissues.

Workflow Diagram:

LCMS_Workflow Sample_Collection 1. Sample Collection (Flash-freeze in liquid N2) Grinding 2. Tissue Grinding (Cryogenic grinding) Sample_Collection->Grinding Extraction 3. Metabolite Extraction (e.g., 80% Methanol) Grinding->Extraction Centrifugation 4. Centrifugation (Pellet debris) Extraction->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Filtration 6. Filtration (0.22 µm filter) Supernatant_Transfer->Filtration LC_MS_Analysis 7. LC-MS/MS Analysis (MRM mode) Filtration->LC_MS_Analysis Data_Analysis 8. Data Analysis (Quantification against standard curve) LC_MS_Analysis->Data_Analysis

Figure 3: Workflow for LC-MS/MS-based quantification of NHP and Pip.

Methodology:

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Accurately weigh 50-100 mg of the frozen powder into a microcentrifuge tube.

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol in water) at a ratio of 1:10 (w/v).

    • Include an internal standard (e.g., d5-Pipecolic acid) for accurate quantification.

    • Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour.

  • Clarification:

    • Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the pellet.

  • LC-MS/MS Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

    • Analyze the samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Develop a specific MRM method for NHP and Pip, including precursor and product ion transitions.

  • Data Analysis:

    • Generate a standard curve using authentic standards of NHP and Pip.

    • Quantify the concentration of NHP and Pip in the samples by comparing their peak areas to the standard curve.

Gene Expression Analysis by qRT-PCR

This protocol details the steps for measuring the transcript levels of key genes involved in NHP biosynthesis and SAR signaling.

Methodology:

  • RNA Extraction:

    • Extract total RNA from plant tissue using a commercial kit or a standard Trizol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA template, gene-specific primers for target genes (e.g., ALD1, SARD4, FMO1, PR1) and a reference gene (e.g., ACTIN2, UBQ5), and a SYBR Green or TaqMan-based qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

This technique is used to rapidly test the function of genes involved in NHP biosynthesis in a heterologous system.[4]

Methodology:

  • Vector Construction:

    • Clone the coding sequences of the genes of interest (e.g., AtALD1, AtFMO1) into a binary vector suitable for Agrobacterium-mediated transformation.

  • Agrobacterium Transformation:

    • Transform the constructs into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).

  • Infiltration:

    • Grow the Agrobacterium cultures to an OD600 of 0.5-1.0.

    • Pellet the bacteria and resuspend in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 150 µM acetosyringone).

    • Infiltrate the bacterial suspension into the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.

  • Analysis:

    • After 3-5 days, harvest the infiltrated leaf tissue for metabolite analysis (LC-MS/MS) or other downstream applications.

Conclusion

The discovery of this compound has fundamentally advanced our knowledge of plant systemic acquired resistance. As a key mobile signal, NHP, in concert with salicylic acid, orchestrates a complex defense network that provides broad-spectrum pathogen protection. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of the NHP pathway and its potential for developing novel strategies to enhance crop resilience. Future research will likely focus on identifying the NHP receptor(s), elucidating the downstream signaling components, and translating this fundamental knowledge into practical applications for sustainable agriculture.

References

A Technical Guide to Foundational Research on N-hydroxypipecolic Acid in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in plant immunity, acting as a central regulator of Systemic Acquired Resistance (SAR). This long-lasting, broad-spectrum defense mechanism primes the entire plant for enhanced resistance against secondary pathogen attacks. In the model organism Arabidopsis thaliana, research has elucidated the biosynthesis of NHP from L-lysine, its role as a mobile signal, and its intricate interplay with the salicylic acid (SA) signaling pathway. Understanding the foundational biochemistry and signaling cascades of NHP offers significant potential for the development of novel strategies to enhance disease resistance in agriculturally important crops and for the discovery of new bioactive molecules. This technical guide provides a comprehensive overview of the core research, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

This compound: Biosynthesis and Role in SAR

NHP is a lysine-derived metabolite that accumulates systemically in plants following a localized pathogen infection. Its production is indispensable for the establishment of SAR. The biosynthesis of NHP from L-lysine is a three-step enzymatic pathway primarily occurring in the chloroplast and cytoplasm.

  • L-lysine to dehydropipecolic acid intermediates: The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), a lysine aminotransferase, converts L-lysine into ɛ-amino-α-ketocaproic acid, which then spontaneously cyclizes.

  • Reduction to Pipecolic Acid (Pip): The reductase SAR-DEFICIENT 4 (SARD4) reduces the dehydropipecolic acid intermediates to form pipecolic acid (Pip).

  • Hydroxylation to NHP: In the final and rate-limiting step, the flavin-dependent monooxygenase FMO1 catalyzes the N-hydroxylation of Pip to produce the active immune signal, NHP.

Upon synthesis, NHP acts as a mobile signal, translocating from the site of primary infection to distal, systemic tissues, where it primes the plant for a more robust and rapid defense response upon subsequent pathogen challenge. This priming effect is characterized by the enhanced expression of defense-related genes and the accumulation of antimicrobial compounds like phytoalexins.

Quantitative Data Summary

The following tables summarize key quantitative findings from foundational research on NHP in Arabidopsis thaliana. These data illustrate the interplay between NHP, SA, and pathogen resistance.

Table 1: Metabolite Accumulation in Wild-Type (Col-0) and Biosynthetic Mutants

Data shows metabolite levels in local leaves 48 hours post-inoculation (hpi) with Pseudomonas syringae pv. maculicola (Psm).

GenotypeTreatmentPipecolic Acid (Pip) (µg/g FW)This compound (NHP) (µg/g FW)Salicylic Acid (SA) (µg/g FW)
Col-0 (WT) Mock< 0.1Not Detected~ 0.2
Psm~ 15.0~ 2.5~ 8.0
ald1 PsmNot DetectedNot Detected~ 2.0
fmo1 Psm~ 40.0Not Detected~ 3.5
sid2 Psm~ 12.0~ 1.5< 0.1

Data compiled from foundational studies. Absolute values are illustrative approximations based on published graphs. FW = Fresh Weight.

Table 2: Pathogen Growth in Wild-Type (Col-0) and Mutant Lines

Bacterial growth was measured 2.5 to 3 days post-inoculation (dpi). Oomycete growth was assessed by counting sporangiophores or measuring intercellular hyphae (IH) length at 5-7 dpi.

GenotypePseudomonas syringae Growth (cfu/cm²)Hyaloperonospora arabidopsidis Growth
Col-0 (WT) ~ 1 x 10⁵Moderate Sporulation
fmo1 ~ 5 x 10⁶ (Increased Susceptibility)[1]High Sporulation / Increased IH length[1]
sid2 ~ 8 x 10⁶ (Increased Susceptibility)High Sporulation
Col-0 + NHP ~ 2 x 10⁴ (Enhanced Resistance)[1]Reduced Sporulation / Decreased IH length[1]
fmo1 + NHP ~ 3 x 10⁴ (Resistance Rescued)Reduced Sporulation / Decreased IH length

cfu = colony-forming units. Data represents typical outcomes from SAR assays.

Table 3: Relative Expression of Key Defense-Related Genes

Gene expression was measured in systemic leaves 48 hours after local treatment with 1 mM NHP or a mock solution. Data is presented as fold change relative to mock-treated wild-type.

GeneFunctionFold Change in WT (+NHP)Fold Change in npr1 mutant (+NHP)
PR1 Pathogenesis-Related 1~ 500-foldNo significant change
ICS1 SA Biosynthesis~ 10-fold~ 2-fold
ALD1 Pip Biosynthesis~ 15-fold~ 3-fold
FMO1 NHP Biosynthesis~ 20-fold~ 4-fold

Data illustrates the strong NPR1-dependence of NHP-induced gene expression.

Signaling Pathways and Logical Relationships

The signaling events downstream of NHP are complex and converge with the SA pathway. The transcriptional co-regulator NON-EXPRESSOR OF PR GENES 1 (NPR1) is a critical node for both NHP- and SA-mediated defense gene activation.

NHP Biosynthesis Pathway

NHP_Biosynthesis Lys L-Lysine Intermediates Dehydropipecolic Acid Intermediates Lys->Intermediates ALD1 Pip Pipecolic Acid (Pip) Intermediates->Pip SARD4 NHP This compound (NHP) Pip->NHP FMO1

NHP is synthesized from L-Lysine via ALD1, SARD4, and FMO1.
NHP and SA Signaling Crosstalk in SAR

NHP_SA_Signaling cluster_local Local Infected Leaf cluster_systemic Systemic Distal Leaf Pathogen Pathogen (e.g., P. syringae) Lys L-Lysine Pathogen->Lys Chorismate Chorismate Pathogen->Chorismate Pip Pipecolic Acid (Pip) Lys->Pip ALD1, SARD4 NHP_local NHP Pip->NHP_local FMO1 SA_local Salicylic Acid (SA) NHP_local->SA_local + (priming) NHP_sys NHP (mobile signal) NHP_local->NHP_sys Phloem Transport SA_local->Pip + (transcriptional induction) SA_sys SA Biosynthesis SA_local->SA_sys Chorismate->SA_local ICS1, PBS3 NHP_sys->SA_sys NPR1 NPR1 NHP_sys->NPR1 SA-dependent & independent SA_sys->NPR1 TGAs TGA Factors NPR1->TGAs Priming Immune Priming NPR1->Priming Defense SAR Gene Expression (e.g., PR1) TGAs->Defense

NHP acts as a mobile signal, amplifying SA signaling in systemic leaves via NPR1.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in foundational NHP research.

Protocol 1: Quantification of NHP, Pip, and SA by LC-MS/MS

This protocol is synthesized from methods described in foundational papers for the analysis of pipecolates and salicylic acid.

1. Plant Material and Harvest:

  • Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 12h light/12h dark cycle) for 4-5 weeks.

  • For pathogen treatment, infiltrate lower leaves with Pseudomonas syringae (OD₆₀₀ = 0.001) or a mock solution (10 mM MgCl₂).

  • Harvest both local (infiltrated) and systemic (upper, non-infiltrated) leaves at desired time points (e.g., 24, 48 hpi), flash-freeze in liquid nitrogen, and store at -80°C.

2. Metabolite Extraction:

  • Weigh ~100 mg of frozen, ground leaf tissue into a 2 mL microcentrifuge tube.

  • Add 1.0 mL of pre-chilled extraction solvent (80% methanol, 20% water, v/v) containing a deuterated internal standard mix (e.g., D₄-SA, D₉-NHP) for accurate quantification.

  • Homogenize using a bead beater (2 x 1 min at 30 Hz).

  • Centrifuge at 16,000 x g for 15 min at 4°C.

  • Transfer the supernatant to a new 1.5 mL tube.

  • Re-extract the pellet with 0.5 mL of the same extraction solvent and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

3. LC-MS/MS Analysis:

  • LC System: UPLC/HPLC system with a reversed-phase C18 column (for SA) or a HILIC column (for Pip and NHP).

  • Mobile Phase (Reversed-Phase for SA):

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Linear gradient from 5% B to 95% B over 10 minutes.

  • Mobile Phase (HILIC for Pip/NHP):

    • A: 10 mM Ammonium Formate in Water

    • B: Acetonitrile

    • Gradient: Linear gradient from 95% B to 50% B over 8 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions (Example):

    • Pip: Q1: 130.1 -> Q3: 84.1

    • NHP: Q1: 146.1 -> Q3: 110.1

    • SA: Q1: 137.0 (ESI-) -> Q3: 93.0

  • Quantification: Calculate concentrations based on the peak area ratio of the analyte to its corresponding internal standard against a standard curve prepared in a matrix from mock-treated fmo1 plants.

Protocol 2: Systemic Acquired Resistance (SAR) Assay with Pseudomonas syringae

1. Plant Growth and Primary Inoculation:

  • Grow Arabidopsis plants for 4-5 weeks.

  • Prepare an inoculum of a virulent Pseudomonas syringae strain (e.g., Psm ES4326 expressing a lux reporter) at a concentration of 5 x 10⁵ cfu/mL (OD₆₀₀ = 0.001) in 10 mM MgCl₂.

  • Using a 1 mL needleless syringe, pressure-infiltrate three lower leaves (primary leaves) of each plant with either the bacterial suspension or a mock solution (10 mM MgCl₂).

2. NHP Treatment (for rescue/induction experiments):

  • For soil drench application, water individual plants with 10 mL of a 1 mM NHP solution or water one day prior to the secondary challenge.

3. Secondary (Challenge) Inoculation:

  • Two days after the primary inoculation, infiltrate three upper, systemic leaves with the same P. syringae strain at OD₆₀₀ = 0.001.

4. Quantification of Bacterial Growth:

  • At 2.5 to 3 days post-challenge, harvest two leaf discs (4 mm diameter) from each challenged leaf.

  • Homogenize the leaf discs in 200 µL of 10 mM MgCl₂.

  • If using a lux-tagged strain, measure luminescence in a plate reader. Express data as relative light units (RLU) per cm² of leaf area.

  • Alternatively, perform serial dilutions of the homogenate, plate on appropriate selective media (e.g., King's B with rifampicin), incubate for 2 days at 28°C, and count colonies. Express data as colony-forming units (cfu) per cm².

Protocol 3: Gene Expression Analysis by qRT-PCR

1. RNA Extraction and cDNA Synthesis:

  • Harvest systemic leaves 48 hours after primary treatment (pathogen or NHP).

  • Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit) including an on-column DNase treatment.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

2. qRT-PCR Reaction:

  • Prepare a reaction mix containing:

    • cDNA template (diluted 1:20)

    • SYBR Green Master Mix

    • Forward and Reverse primers (final concentration 0.5 µM each)

  • Example Primer Sequences:

    • PR1 (At2g14610): F: 5'-GTAGGTGCTCTTGTTCTTCCC-3', R: 5'-CACATAATTCCCACGAGGATC-3'

    • FMO1 (At1g19250): F: 5'-TCGCTTCATCGAGGAGTTTGT-3', R: 5'-TCCGTTGTCGTTGAAAGTTGA-3'

    • ACTIN2 (At3g18780, Reference): F: 5'-GGTAACATTGTGCTCAGTGGTGG-3', R: 5'-AACGACCTTAATCTTCATGCTGC-3'

  • Cycling Conditions: 95°C for 3 min, followed by 40 cycles of (95°C for 10s, 60°C for 30s).

  • Include a melt curve analysis to verify primer specificity.

3. Data Analysis:

  • Calculate relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., ACTIN2 or UBQ5).

Experimental Workflows

Visualizing the entire experimental process helps in planning and execution.

Workflow for a Typical SAR Bioassay

SAR_Workflow cluster_prep Day 0: Preparation cluster_exp Days 1-5: Experiment cluster_analysis Days 5-7: Analysis PlantGrowth Grow Arabidopsis (4-5 weeks) PrimaryInoc Day 1: Primary Inoculation (Lower Leaves) PlantGrowth->PrimaryInoc InoculumPrep Prepare P. syringae Inoculum (OD=0.001) InoculumPrep->PrimaryInoc ChallengeInoc Day 3: Challenge Inoculation (Systemic Leaves) PrimaryInoc->ChallengeInoc Harvest Day 5: Harvest Leaf Discs ChallengeInoc->Harvest Homogenize Homogenize Tissue Harvest->Homogenize Quantify Quantify Bacteria (CFU plating or Luminescence) Homogenize->Quantify DataAnalysis Analyze and Plot Data Quantify->DataAnalysis

Workflow for assessing SAR using a bacterial pathogen.

Conclusion and Future Outlook

The foundational research on this compound in Arabidopsis thaliana has firmly established it as a key mobile signal required for the activation of systemic acquired resistance. The elucidation of its biosynthetic pathway and its synergistic relationship with salicylic acid has provided a robust framework for understanding this crucial layer of plant immunity. The quantitative data and detailed protocols presented in this guide offer a practical resource for researchers aiming to investigate NHP signaling further.

Future research directions include the identification of NHP receptors and downstream signaling components, the exploration of NHP's role in other plant species, and the potential for engineering the NHP pathway to develop crops with durable, broad-spectrum disease resistance. For drug development professionals, the NHP pathway represents a novel target for the design of agrochemicals that can prime plant defenses without the direct application of pesticides, offering a more sustainable approach to crop protection.

References

The Mobile Immunity Signal: A Technical Guide to the Initial Studies on N-hydroxypipecolic Acid Mobility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies concerning the mobility of N-hydroxypipecolic acid (NHP), a pivotal signaling molecule in plant systemic acquired resistance (SAR). We will delve into the experimental protocols that have been instrumental in defining its function, present quantitative data on its accumulation and transport, and visualize the key pathways and experimental workflows.

Introduction: this compound as a Mobile Inducer of Systemic Acquired Resistance

Systemic acquired resistance is a crucial defense mechanism in plants, providing long-lasting, broad-spectrum protection against a wide range of pathogens. This long-distance signaling process is initiated at the site of a localized infection and results in a primed state of immunity in distal, uninfected tissues.[1][2] Recent hallmark studies have identified this compound, a derivative of the non-protein amino acid L-lysine, as a key mobile signal in the establishment of SAR.[3][4]

Upon pathogen attack, NHP is synthesized in infected leaves and is then transported throughout the plant, accumulating in systemic tissues to activate defense responses.[1][3] Its biosynthesis and signaling are intricately linked with the well-known defense hormone salicylic acid (SA), with both molecules being essential for a robust SAR response.[5] This guide will focus on the initial experimental evidence that established the mobility of NHP and its role as a systemic signal.

Quantitative Data on NHP Mobility and Accumulation

The mobility of NHP is evidenced by its accumulation in tissues distant from the site of infection or application. The following tables summarize quantitative data from key studies on the accumulation of NHP and its precursor, pipecolic acid (Pip), in Arabidopsis thaliana.

Table 1: Accumulation of Pipecolic Acid (Pip) and this compound (NHP) in Arabidopsis Leaves Following Inoculation with Pseudomonas syringae

Time Post-InoculationTissueAnalyteConcentration/AbundanceReference
24 hoursDistal (Systemic) LeavesNHPAccumulation observed[3]
48 hoursLocal (Infiltrated) LeavesNHP-GlucosideDetected[6]
48 hoursDistal (Systemic) LeavesNHP-GlucosideDetected[6]

Table 2: Systemic Accumulation of NHP-Derived Metabolites After Local Application

Treatment of Lower Leaves (1 mM)Analyte Detected in Upper (Untreated) LeavesObservationReference
N-OH-PipN-OH-Pip glucoside (N-OGlc-Pip) and m/z 100.075Accumulation of NHP derivatives indicates systemic transport.[6]
PipNo significant accumulation of NHP or its derivativesDemonstrates the necessity of FMO1 for NHP synthesis and subsequent transport.[6]
Mock (10 mM MgCl2)No significant accumulation of NHP or its derivativesControl for the experiment.[6]

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of NHP mobility.

Plant Growth and Pathogen Inoculation

Arabidopsis thaliana (ecotype Col-0) is typically grown in a controlled environment with a short-day photoperiod (e.g., 8 hours light / 16 hours dark) to promote vegetative growth.[7] For SAR induction, leaves of 5- to 6-week-old plants are infiltrated with a suspension of a pathogenic bacterium, such as Pseudomonas syringae pv. maculicola (Psm) at a specific optical density (e.g., OD600 = 0.005 in 10 mM MgCl2).[8] Mock infiltrations with 10 mM MgCl2 serve as a control.

NHP Mobility Assays

To directly assess the mobility of NHP, a common experimental setup involves the local application of NHP to a subset of leaves and subsequent analysis of distal, untreated leaves.

  • NHP Application: A solution of NHP (typically 1 mM in 10 mM MgCl2) is infiltrated into three lower leaves of an Arabidopsis plant.[6]

  • Incubation: The plants are incubated for a defined period, often 24 to 48 hours, to allow for systemic transport.[6]

  • Tissue Harvesting: Both the treated lower leaves and untreated upper leaves are harvested separately.

  • Metabolite Analysis: The harvested tissues are then subjected to metabolite extraction and analysis by LC-MS/MS to quantify NHP and its derivatives.

Metabolite Extraction and LC-MS/MS Analysis

A general protocol for the extraction and quantification of NHP from plant tissues is as follows:

  • Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. A known mass of the tissue (e.g., 50-100 mg) is used for extraction.

  • Extraction: The powdered tissue is extracted with a pre-chilled solvent, typically an 80:20 methanol:water (v/v) solution.[9]

  • Homogenization and Centrifugation: The samples are homogenized using a bead beater and then centrifuged to pellet cell debris.

  • Filtration: The supernatant is filtered through a 0.22 µm filter to remove any remaining particulate matter.

  • LC-MS/MS Analysis: The filtered extract is analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for NHP and its derivatives.

Visualizing NHP Biosynthesis, Signaling, and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental designs related to the study of NHP mobility.

This compound Biosynthesis Pathway

NHP_Biosynthesis Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 EAKC ε-amino-α-keto caproic acid P2C Δ¹-piperideine-2- carboxylic acid EAKC->P2C spontaneous cyclization SARD4 SARD4 P2C->SARD4 Pip Pipecolic Acid (Pip) FMO1 FMO1 Pip->FMO1 NHP N-hydroxypipecolic Acid (NHP) ALD1->EAKC SARD4->Pip FMO1->NHP

Biosynthesis of this compound from L-lysine.
Simplified NHP-Mediated Systemic Acquired Resistance Signaling Pathway

SAR_Signaling cluster_local Local Infected Leaf cluster_systemic Distal Systemic Leaf Pathogen Pathogen Infection NHP_synthesis NHP Biosynthesis Pathogen->NHP_synthesis NHP_local NHP NHP_synthesis->NHP_local NHP_systemic NHP NHP_local->NHP_systemic Vascular Transport NPR1 NPR1 NHP_systemic->NPR1 SA Salicylic Acid (SA) Accumulation NHP_systemic->SA Defense Defense Gene Expression & Priming NPR1->Defense SA->Defense SAR Systemic Acquired Resistance Defense->SAR

NHP-mediated signaling cascade in systemic acquired resistance.
Experimental Workflow for a Typical NHP Mobility Assay

Mobility_Assay_Workflow start Start: 5-week-old Arabidopsis plants treatment Infiltrate 3 lower leaves with 1 mM NHP start->treatment incubation Incubate for 24-48 hours treatment->incubation harvesting Harvest treated (local) and untreated (systemic) leaves separately incubation->harvesting extraction Metabolite Extraction (Methanol:Water) harvesting->extraction analysis LC-MS/MS Analysis (Quantify NHP and derivatives) extraction->analysis end Conclusion: Assess systemic accumulation of NHP analysis->end

Workflow for assessing the systemic mobility of NHP.

Conclusion

The initial studies on this compound have unequivocally established its role as a mobile signaling molecule critical for the induction of systemic acquired resistance in plants. Through meticulous experimental design, including pathogen challenge assays and direct application of NHP, researchers have demonstrated its synthesis at the site of infection and its transport to distal tissues. The quantitative analysis of NHP and its derivatives via LC-MS/MS has provided concrete evidence for its systemic accumulation. The elucidation of the NHP biosynthetic and signaling pathways offers a deeper understanding of the complex molecular network governing plant immunity. For professionals in drug development, the NHP pathway represents a promising target for the design of novel agents aimed at enhancing the innate defensive capabilities of crops.

References

Whitepaper: N-hydroxypipecolic Acid and its Interaction with Salicylic Acid Signaling in Plant Immunity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Plant innate immunity relies on a sophisticated network of signaling molecules to defend against pathogen attacks. Among these, salicylic acid (SA) has long been recognized as a central hormone in establishing both local and systemic acquired resistance (SAR). More recently, N-hydroxypipecolic acid (NHP), a lysine-derived metabolite, has emerged as another critical mobile signal indispensable for SAR.[1][2] This technical guide provides an in-depth examination of the NHP biosynthetic pathway, the canonical SA signaling cascade, and the intricate crosstalk between these two pathways. We present a synthesis of current research, including quantitative data on metabolite accumulation and gene expression, detailed experimental protocols for studying these pathways, and visual representations of the core signaling networks to facilitate a deeper understanding for researchers and professionals in plant science and drug development.

The this compound (NHP) Biosynthetic Pathway

NHP is a pivotal signaling molecule that accumulates in plants upon pathogen infection and is essential for activating SAR.[3][4] Its biosynthesis is a three-step enzymatic process originating from the amino acid L-lysine.[5][6]

Biosynthesis Steps:

  • L-lysine to Dehydro-pipecolic Acid: The pathway is initiated in the plastids where the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) converts L-lysine into an α-keto acid, which then spontaneously cyclizes to form dehydro-pipecolic acid intermediates.[5][7][8]

  • Dehydro-pipecolic Acid to Pipecolic Acid (Pip): The reductase SAR-DEFICIENT 4 (SARD4) then reduces these intermediates to pipecolic acid (Pip).[5][7][8]

  • Pipecolic Acid to this compound (NHP): Pip is subsequently exported from the plastid to the cytosol. In the cytosol, the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes the N-hydroxylation of Pip to generate the final active signal, NHP.[5][7][9]

FMO1 acts as a critical gatekeeper for NHP synthesis and is a key regulator of SAR.[10][11] The expression of all three biosynthetic genes, ALD1, SARD4, and FMO1, is strongly induced by pathogen infection.[6]

NHP_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Lys L-Lysine DehydroPip Dehydro-pipecolic Acid Intermediates Lys->DehydroPip ALD1 Pip Pipecolic Acid (Pip) DehydroPip->Pip SARD4 Pip_cyto Pipecolic Acid (Pip) Pip->Pip_cyto Export NHP N-hydroxypipecolic Acid (NHP) Pip_cyto->NHP FMO1

Figure 1: The this compound (NHP) biosynthetic pathway.

The Salicylic Acid (SA) Signaling Pathway

SA is a phenolic phytohormone that plays a crucial role in mediating plant defense against biotrophic and hemibiotrophic pathogens.[1] Its signaling cascade is fundamental to activating downstream defense responses.

Core Signaling Components:

  • SA Receptors: In Arabidopsis, SA is perceived by two classes of receptors with opposing functions.[12][13]

    • NPR1 (NON-EXPRESSOR OF PR GENES 1): Functions as a transcriptional co-activator. SA binding promotes its activity, leading to the activation of defense genes.[12][13]

    • NPR3 and NPR4: Act as transcriptional co-repressors. In the absence of high SA levels, they repress defense gene expression. SA binding inhibits their repressor activity, leading to derepression of defense.[12][13][14]

  • TGA Transcription Factors: NPR proteins lack DNA-binding domains and must interact with TGACG SEQUENCE-SPECIFIC BINDING PROTEIN (TGA) transcription factors to regulate the expression of target genes, such as PATHOGENESIS-RELATED GENE 1 (PR1).[12][15]

Upon pathogen infection, SA levels rise, leading to the derepression of genes by NPR3/NPR4 and the activation of genes by NPR1, culminating in a robust immune response.

SA_Signaling cluster_nucleus Nucleus SA Salicylic Acid (SA) NPR3_NPR4 NPR3 / NPR4 (Co-repressors) SA->NPR3_NPR4 Inhibits Repression NPR1 NPR1 (Co-activator) SA->NPR1 Promotes Activation PR_Genes Defense Genes (e.g., PR1) NPR3_NPR4->PR_Genes Repression NPR1->PR_Genes Activation TGAs TGA Factors TGAs->PR_Genes

Figure 2: Core components of the salicylic acid (SA) signaling pathway.

Crosstalk and Integration of NHP and SA Signaling

The NHP and SA pathways are not independent but are tightly interconnected, forming a mutually potentiated network that is crucial for effective plant immunity.[5][16][17]

Key Interaction Points:

  • Shared Upstream Regulators: The biosynthesis of both NHP and SA is co-regulated by the master transcription factors SARD1 and CBP60g .[1][5] Following pathogen recognition, SARD1 and CBP60g are activated and directly bind to the promoters of NHP (ALD1, SARD4, FMO1) and SA (ICS1) biosynthetic genes.[5][6]

  • NHP Amplifies SA Signaling: NHP acts upstream of SA accumulation. As a mobile signal, NHP travels to distal tissues where it induces and primes the expression of SA biosynthetic genes.[15][16] This leads to an increase in SA levels, amplifying the defense signal.

  • SA Requirement for NHP-Mediated Defense: While NHP can travel independently of SA, its ability to induce defense gene expression and SAR is largely dependent on the SA signaling pathway.[3][10] NHP requires basal levels of SA, the SA receptor NPR1, and TGA transcription factors to induce the expression of SAR-related genes.[3][15][18]

  • Convergence on NPR1/TGAs: Both signaling pathways converge on the transcriptional regulators NPR1 and TGA factors. NHP-triggered SAR and transcriptional reprogramming are mediated through this NPR1/TGA module, highlighting a common downstream regulatory hub.[3][18]

This regulatory convergence and mutual amplification ensure a rapid and robust activation of systemic immunity throughout the plant.[16]

Crosstalk_Signaling cluster_regulation Transcriptional Regulation cluster_downstream Downstream Signaling Pathogen Pathogen Signal SARD1_CBP60g SARD1 / CBP60g Pathogen->SARD1_CBP60g NHP_Genes NHP Biosynthesis Genes (ALD1, SARD4, FMO1) SARD1_CBP60g->NHP_Genes SA_Genes SA Biosynthesis Genes (ICS1) SARD1_CBP60g->SA_Genes NHP NHP NHP_Genes->NHP SA SA SA_Genes->SA NHP->SA_Genes Induces & Primes NPR1_TGAs NPR1 / TGA Factors NHP->NPR1_TGAs Indirect Activation SA->NHP_Genes Required for Induction SA->NPR1_TGAs Direct Activation SAR_Genes SAR Gene Expression (e.g., PR1) NPR1_TGAs->SAR_Genes

Figure 3: Crosstalk and convergence of NHP and SA signaling pathways.

Quantitative Data Summary

The interplay between NHP and SA is characterized by dynamic changes in metabolite concentrations and gene expression. The tables below summarize key quantitative findings from the literature.

Table 1: Metabolite Concentrations in Experimental Systems

Compound Treatment / Condition Plant / Tissue Concentration / Level Reference
NHP Infiltration for SAR induction Arabidopsis thaliana leaves 0.5 mM [19]
NHP Reconstitution in N. benthamiana Nicotiana benthamiana leaves 100-1000 fold increase over native [1][4]
SA Basal level in sid2 mutant Arabidopsis thaliana Sufficient for NHP-mediated gene induction [15]

| SA | Isothermal titration analysis (KD) | SA / NPR1 complex | 7.9 ± 0.5 µM |[15] |

Table 2: Gene Expression Changes in Response to NHP/SA Signaling

Gene Treatment Mutant Background Fold Change / Effect Reference
PR1, ALD1, FMO1 0.5 mM NHP (systemic leaf) Wild-type Significant induction [19]
PR1, ALD1, FMO1 0.5 mM NHP (systemic leaf) fin4-3, lecrk-VI.2 Significantly reduced induction [19]
FMO1, ALD1, PBS3 NHP sid2-2 Induction observed [15]
FMO1, ALD1, PBS3 NHP sid2-2 npr1-1 Induction decreased [15]
PR1 NHP sid2-2 Low-level induction [15]

| PR1 | NHP | sid2-2 npr1-1 | Induction abolished |[15] |

Experimental Protocols

Reproducible and accurate methodologies are essential for studying the NHP and SA signaling pathways. This section details common protocols used in the field.

Quantification of Salicylic Acid

A highly sensitive method for quantifying free and total SA from small amounts of plant tissue (20-50 mg) using gas chromatography-mass spectrometry (GC-MS) has been described.[20][21]

Protocol Outline:

  • Homogenization: Homogenize frozen plant tissue in an extraction solvent.

  • Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., SA-d6) for accurate quantification.[22]

  • Solid-Phase Extraction (SPE): Purify the extract using a phenyl-phase SPE cartridge to isolate SA.[23] SA can be selectively eluted as a cationic iron(III)-complex.

  • Hydrolysis (for total SA): For total SA quantification, an enzymatic or acidic hydrolysis step is performed to release SA from its glucosylated forms (SAG and SGE).[24]

  • Derivatization: Chemically derivatize SA to increase its volatility for GC analysis.

  • GC-MS/MS Analysis: Analyze the sample using GC-MS/MS. The mass spectrometer is set to detect specific parent-daughter ion transitions for both native SA and the internal standard, allowing for high sensitivity and accuracy.[20]

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR is used to measure the transcript levels of key genes in the NHP and SA pathways (e.g., ALD1, FMO1, ICS1, PR1).

Protocol Outline:

  • RNA Extraction: Isolate total RNA from plant tissue using a commercial kit or a TRIzol-based method.

  • DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction containing cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Data Analysis: Run the reaction in a real-time PCR cycler. Determine the cycle threshold (Ct) for each gene. Normalize the expression of the target gene to a stably expressed reference gene (e.g., Actin or Ubiquitin). Calculate relative expression levels using the ΔΔCt method.

Systemic Acquired Resistance (SAR) Assay in Arabidopsis

This bioassay is the gold standard for functionally assessing the establishment of SAR.

Protocol Outline:

  • Primary Inoculation: Infiltrate three lower leaves of 4-week-old Arabidopsis plants with a pathogen that induces SAR (e.g., Pseudomonas syringae pv. maculicola at 10^6 cfu/mL) or with a control solution (e.g., 10 mM MgCl₂).

  • Incubation: Allow 2-3 days for the systemic signal to be generated and transported.

  • Secondary Challenge: Infiltrate three upper, systemic leaves with a virulent strain of the same or a different pathogen (e.g., P. syringae at 10^5 cfu/mL).

  • Quantify Pathogen Growth: After 3 days, collect leaf discs from the systemically challenged leaves, homogenize them, and plate serial dilutions on an appropriate selective medium.

  • Analysis: Count the colony-forming units (CFU) to determine the bacterial titer. A significant reduction in pathogen growth in the systemic leaves of pre-inoculated plants compared to control plants indicates the successful establishment of SAR.

SAR_Assay_Workflow start Start: 4-week-old plants primary_inoc Primary Inoculation (Lower Leaves) Pathogen vs. Control start->primary_inoc incubation Incubation (2-3 days) Signal Generation primary_inoc->incubation secondary_inoc Secondary Challenge (Upper Leaves) Virulent Pathogen incubation->secondary_inoc growth_quant Quantify Pathogen Growth (3 days post-challenge) secondary_inoc->growth_quant analysis Analysis: Compare CFU/cm² between treatments growth_quant->analysis end Conclusion: SAR established? analysis->end

Figure 4: General workflow for a Systemic Acquired Resistance (SAR) assay.

Conclusion and Future Perspectives

This compound and salicylic acid are two indispensable signals that work in a tightly regulated and synergistic manner to orchestrate systemic acquired resistance in plants. The elucidation of the NHP biosynthetic pathway and its convergence with the well-established SA signaling cascade has significantly advanced our understanding of plant immunity. The mutual potentiation of these pathways—from shared upstream transcriptional regulators to a common downstream signaling module—highlights a sophisticated network designed for robust defense activation.

For researchers and drug development professionals, this integrated signaling network presents novel opportunities. Engineering the NHP biosynthetic pathway has already shown promise for enhancing disease resistance in crop plants.[4][10] Future research will likely focus on identifying the elusive NHP receptor(s), further dissecting the molecular mechanisms of signal amplification, and exploring how environmental factors modulate the balance between NHP and SA signaling. A deeper comprehension of this crosstalk will be paramount for developing durable and broad-spectrum disease resistance strategies in agriculture.

References

Methodological & Application

Application Note: Quantification of N-hydroxypipecolic Acid in Plant Tissue using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of N-hydroxypipecolic acid (NHP), a key signaling molecule in plant immunity, from plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methodology is crucial for researchers in plant biology, pathology, and drug discovery focusing on systemic acquired resistance (SAR). This document outlines the complete workflow from sample preparation and extraction to LC-MS analysis and data processing, and includes representative data and visualizations to guide the user.

Introduction

This compound (NHP) has been identified as a critical signaling molecule that orchestrates Systemic Acquired Resistance (SAR) in plants, a broad-spectrum and long-lasting defense mechanism against a variety of pathogens.[1][2] The accumulation of NHP in both local and systemic tissues following pathogen attack triggers a primed state of immunity.[2][3] Accurate quantification of NHP in plant tissues is therefore essential for understanding the dynamics of SAR and for developing novel strategies to enhance crop protection. This application note details a robust and reliable LC-MS method for the quantification of NHP in plant tissues, such as those from the model organism Arabidopsis thaliana and other crop plants.[1][4]

Experimental Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, analytical standard of this compound.

  • Internal Standard: Stable isotope-labeled this compound (e.g., D9-NHP). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response, leading to more accurate and reproducible quantification.[5][6]

  • Plant Tissue: Fresh plant material (e.g., leaves) flash-frozen in liquid nitrogen and stored at -80°C until use.

Sample Preparation and Extraction

A reliable extraction procedure is critical for accurate quantification. The following protocol has been shown to be effective for the extraction of NHP from plant tissues.[1][7][8]

  • Homogenization: Weigh approximately 50-100 mg of frozen plant tissue and place it in a 2 mL microcentrifuge tube containing two steel beads. Homogenize the tissue to a fine powder using a ball mill or a tissue lyser.

  • Extraction: Add 1 mL of pre-chilled 80:20 (v/v) methanol:water to the homogenized tissue. Vortex vigorously for 1 minute.

  • Incubation and Centrifugation: Incubate the samples at 4°C for 20 minutes with occasional vortexing to ensure complete extraction. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.[9]

  • Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.[9] Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99:1 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes at 4°C to remove any remaining particulate matter.

  • Sample Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS Method

The following LC-MS parameters are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column A C18 reversed-phase column (e.g., ACQUITY HSS T3, 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation of NHP.[10]
Mobile Phase A 0.1% (v/v) Formic Acid in Water[4][10]
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile[10]
Flow Rate 0.4 mL/min
Column Temperature 40°C[10]
Injection Volume 5-10 µL
Gradient 0-1 min: 1% B; 1-5 min: 1-30% B; 5-7 min: 30-95% B; 7-8 min: 95% B; 8-8.1 min: 95-1% B; 8.1-10 min: 1% B

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temp. 150°C
Gas Flow 12 L/min
Sheath Gas Temp. 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (NHP)146.08100.0815
D9-NHP (Internal Standard)155.14109.1415

Note: The specific m/z values and collision energies should be optimized for the instrument in use by infusing a standard solution of NHP. The precursor ion for NHP is [M+H]+. The product ion likely corresponds to the loss of the carboxyl group and water.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison. The following is an example of how to present the results.

Table 1: Quantification of this compound in Arabidopsis thaliana Leaves Following Mock or Pseudomonas syringae pv. tomato (Pst) DC3000 Treatment.

Sample IDTreatmentNHP Concentration (ng/g Fresh Weight)Standard Deviation
1Mock15.22.1
2Mock18.52.5
3Mock13.91.9
4Pst DC3000256.835.4
5Pst DC3000289.140.2
6Pst DC3000245.333.7

Visualizations

NHP Biosynthesis and SAR Signaling Pathway

NHP_Signaling_Pathway cluster_biosynthesis NHP Biosynthesis cluster_signaling SAR Signaling Lys L-Lysine Pip Pipecolic Acid (Pip) Lys->Pip ALD1/SARD4 NHP This compound (NHP) Pip->NHP FMO1 NHP_transport NHP Transport (Systemic Signal) NHP->NHP_transport Moves to distal tissues SAR_activation Systemic Acquired Resistance (SAR) Activation NHP_transport->SAR_activation Defense_genes Defense Gene Expression (e.g., PR genes) SAR_activation->Defense_genes Induces

Caption: NHP biosynthesis from L-Lysine and its role in SAR signaling.

Experimental Workflow for NHP Quantification

NHP_Quantification_Workflow start Start: Plant Tissue Collection homogenization 1. Homogenization (Liquid Nitrogen, Ball Mill) start->homogenization extraction 2. Extraction (80% Methanol) homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 supernatant 4. Supernatant Collection centrifugation1->supernatant drying 5. Drying (Nitrogen Stream) supernatant->drying reconstitution 6. Reconstitution (Initial Mobile Phase) drying->reconstitution centrifugation2 7. Final Centrifugation reconstitution->centrifugation2 lcms_analysis 8. LC-MS/MS Analysis centrifugation2->lcms_analysis data_processing 9. Data Processing & Quantification lcms_analysis->data_processing end End: NHP Concentration data_processing->end

Caption: Step-by-step workflow for NHP quantification in plant tissue.

Conclusion

The LC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in plant tissues. This protocol is applicable to a wide range of plant species and will be a valuable tool for researchers investigating plant-pathogen interactions, systemic acquired resistance, and for the development of novel crop protection strategies. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest accuracy and reproducibility of results.

References

Application Notes and Protocols for GC-MS Analysis of N-hydroxypipecolic Acid and Pipecolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-hydroxypipecolic acid (NHP) and pipecolic acid (Pip) using Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for applications in plant pathology, drug development, and clinical research where the quantification of these lysine catabolites is essential.

Introduction

Pipecolic acid (Pip) and its hydroxylated derivative, this compound (NHP), are key signaling molecules in plant immunity and have been implicated in various human metabolic disorders.[1] Accurate and sensitive quantification of these compounds is critical for understanding their biological roles and for the development of novel therapeutics. Gas chromatography-mass spectrometry offers a robust and reliable platform for the analysis of these non-proteinogenic amino acids. However, due to their low volatility, derivatization is a mandatory step to convert them into thermally stable and volatile compounds suitable for GC-MS analysis.[2] This note details two effective derivatization strategies: silylation and alkylation with propyl chloroformate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound and pipecolic acid following derivatization.

AnalyteDerivatization MethodDerivativeKey Mass-to-Charge Ratios (m/z)Retention Time (min)
Pipecolic Acid Silylation (TMS)2-TMS derivative156, 230, 273Not specified
AlkylationN-propoxycarbonyl, propyl ester172.2, 128.0~9.9
This compound Silylation (TMS)2-TMS derivative172, 246, 274Not specified

Note: Retention times are column and method-dependent and should be determined experimentally.

Experimental Protocols

Two primary derivatization methods are presented here: silylation, which is effective for both NHP and Pip, and alkylation with propyl chloroformate, a simplified and economical method demonstrated for Pip.

Protocol 1: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This is a widely used method for the derivatization of compounds with active hydrogens, such as hydroxyl and amine groups, making it suitable for both NHP and Pip.[3]

Materials:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Internal Standard (e.g., L-Norvaline)

  • Nitrogen gas supply

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Transfer a known volume of the sample extract to a clean, dry microcentrifuge tube or GC vial insert.

  • Drying: Evaporate the solvent completely under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[4]

  • Derivatization:

    • Add 20 µL of a solution of MSTFA in pyridine (e.g., 1:1 v/v) to the dried sample.

    • Add 60 µL of hexane.

    • Cap the vial tightly and vortex briefly.

    • Heat the reaction mixture at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Cool the sample to room temperature.

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Protocol 2: Alkylation using Propyl Chloroformate

This method provides a simple, one-step derivatization for pipecolic acid and is a cost-effective alternative to silylation.[1][5]

Materials:

  • Propyl chloroformate

  • Methanol

  • Pyridine

  • Chloroform

  • 1 M Sodium hydroxide (NaOH)

  • 50 mM Sodium bicarbonate (NaHCO₃)

  • Internal Standard (e.g., L-Norvaline)

  • GC-MS system

Procedure:

  • Sample Preparation: Place the sample extract in a suitable reaction vial.

  • Derivatization:

    • Add 320 µL of 1 M NaOH, 333 µL of methanol, and 67 µL of pyridine to the sample. Vortex for 10 seconds.

    • Add 40 µL of propyl chloroformate and vortex for another 10 seconds.

  • Extraction:

    • Add 400 µL of chloroform to extract the derivatized analytes and vortex for 10 seconds.

    • Add 400 µL of 50 mM NaHCO₃ to neutralize excess reagent and vortex for 10 seconds.

    • Centrifuge to separate the layers.

    • Transfer the lower organic (chloroform) layer to a new vial.

  • GC-MS Analysis:

    • Inject 1-2 µL of the chloroform layer into the GC-MS system.

GC-MS Parameters

The following are general GC-MS parameters that can be used as a starting point for method development. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

  • Column: Phenomenex ZB-35 (30 m × 0.25 mm × 0.25 µm) or equivalent medium-polarity column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection of 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5975C MS (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for qualitative analysis and initial method development.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions for each derivatized analyte (see table above).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of this compound and the general experimental workflow for its GC-MS analysis.

Biosynthesis of this compound Lysine L-Lysine P2C Δ¹-Piperideine-2-carboxylic acid Lysine->P2C ALD1 Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP This compound (NHP) Pip->NHP FMO1

Caption: Biosynthesis of NHP from L-Lysine.

GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Extraction Extraction from Matrix Drying Drying under Nitrogen Extraction->Drying Reagent Addition of Derivatizing Reagent (e.g., MSTFA) Drying->Reagent Reaction Heating to Complete Reaction Reagent->Reaction Injection Injection into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: GC-MS analysis workflow diagram.

References

Protocol for Exogenous Application of N-hydroxypipecolic Acid to Induce Systemic Acquired Resistance (SAR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-hydroxypipecolic acid (NHP) is a critical signaling molecule in the establishment of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum plant immune response.[1][2][3] Exogenous application of NHP can effectively induce SAR, making it a valuable tool for studying plant immunity and for the development of novel plant protection strategies.[4][5][6] This protocol details the methods for preparing and applying NHP to plants to induce a robust SAR response.

NHP is a lysine-derived metabolite that accumulates systemically in plants following localized pathogen infection.[6] Its biosynthesis involves the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[6][7] NHP functions as a mobile signal that travels from the site of infection to distal tissues, where it primes the plant for a more rapid and robust defense response upon subsequent pathogen attack.[2] The NHP signaling pathway is closely intertwined with the salicylic acid (SA) pathway, and NHP can induce the biosynthesis of SA.[8][9] The transcriptional coactivator NPR1 is a key component in transducing the NHP signal.[2][7]

Exogenous application of NHP has been shown to induce SAR in various plant species, including the model plant Arabidopsis thaliana, as well as in monocots and other dicots.[5][10] The methods described in this protocol are based on established research and provide a foundation for consistent and reproducible induction of SAR using NHP.

Quantitative Data Summary

The following table summarizes the quantitative data from key experiments on the exogenous application of NHP to induce SAR.

Plant SpeciesApplication MethodNHP ConcentrationTreatment DurationObserved EffectReference
Arabidopsis thalianaSoil Drench0.1 mM - 10 mM1 day prior to inoculationDose-dependent reduction in bacterial growth
Arabidopsis thalianaFoliar Spray1 mM1 day prior to inoculationInduction of SAR against Pseudomonas syringae[4]
Arabidopsis thalianaLeaf Infiltration1 mM48 hoursInduction of SAR-related gene expression[7]
Arabidopsis thalianaSoil Drench1 mM1 day prior to flg22 treatmentPriming of flg22-induced defense responses[11]
Arabidopsis thalianaSoil Drench1 mM1 day prior to inoculationInduction of SAR against Hyaloperonospora arabidopsidis[12]
Cucumis sativusPre-treatmentNot specifiedNot specifiedEnhanced disease resistance[10]
Nicotiana tabacumPre-treatmentNot specifiedNot specifiedEnhanced disease resistance[10]
Brachypodium distachyonPre-treatmentNot specifiedNot specifiedEnhanced disease resistance[10]

Experimental Protocols

Preparation of this compound (NHP) Solution

Materials:

  • This compound (NHP)

  • Sterile distilled water

  • For foliar spray: Surfactant (e.g., Silwet® L-77)

  • For leaf infiltration: 10 mM MgCl₂ solution

Procedure:

  • Calculate the required amount of NHP: Based on the desired final concentration and volume of the solution. For example, to prepare 100 mL of a 1 mM NHP solution, you will need 14.515 mg of NHP (Molecular Weight: 145.15 g/mol ).

  • Dissolve NHP: Weigh the calculated amount of NHP and dissolve it in a small amount of sterile distilled water.

  • Adjust the volume: Once the NHP is completely dissolved, bring the solution to the final desired volume with sterile distilled water.

  • For Foliar Spray: If preparing a solution for foliar spray, add a surfactant to the final solution to ensure even coverage of the leaves. A common concentration for Silwet® L-77 is 0.005%.[4]

  • For Leaf Infiltration: If preparing a solution for leaf infiltration, dissolve the NHP in a 10 mM MgCl₂ solution instead of water.[7]

  • Sterilization: For applications where sterility is critical, filter-sterilize the NHP solution using a 0.22 µm syringe filter.

Application of NHP to Plants

Choose the application method that is most suitable for your experimental setup and plant species.

This method is suitable for systemic application of NHP through the roots.

Procedure:

  • Grow plants in individual pots to the desired developmental stage (e.g., 5-week-old Arabidopsis thaliana).[4]

  • Apply a defined volume of the NHP solution directly to the soil of each plant. A common application volume is 10 mL per plant.[11]

  • For control plants, apply an equal volume of sterile distilled water (or the solvent used for the NHP solution).

  • Allow at least 24 hours for the plant to absorb and distribute the NHP before subsequent treatments or pathogen inoculation.[11]

This method is suitable for direct application of NHP to the leaves.

Procedure:

  • Grow plants to the desired developmental stage.

  • Spray the entire rosette or foliage of the plants with the NHP solution containing a surfactant until small droplets form evenly on the leaf surfaces.[4]

  • For control plants, spray with a solution containing only the solvent and the surfactant.

  • Allow the plants to dry completely before any further manipulations.

  • Typically, a 24-hour period is allowed between NHP treatment and pathogen challenge.[12]

This method allows for the direct introduction of a precise amount of NHP into the leaf apoplast and is useful for studying local responses and gene expression.

Procedure:

  • Grow plants to the desired developmental stage.

  • Using a needleless syringe, gently press the tip against the abaxial (lower) side of the leaf.

  • Slowly and carefully infiltrate the NHP solution (dissolved in 10 mM MgCl₂) into the leaf until a small, water-soaked area is visible. Infiltrate three leaves per plant for systemic studies.[7]

  • For control plants, infiltrate with the 10 mM MgCl₂ solution alone.

  • Mark the infiltrated areas if necessary.

  • Harvest tissue for analysis at the desired time points (e.g., 48 hours for gene expression analysis).[7]

Visualizations

NHP_Signaling_Pathway cluster_Biosynthesis NHP Biosynthesis cluster_Signaling SAR Signaling Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 Pip Pipecolic Acid (Pip) ALD1->Pip AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 SARD4 SARD4 FMO1 FMO1 SARD4->FMO1 SAR-DEFICIENT 4 NHP N-hydroxypipecolic acid (NHP) FMO1->NHP FLAVIN-DEPENDENT MONOOXYGENASE 1 Pip->SARD4 NHP_signal NHP (mobile signal) SA_biosynthesis SA Biosynthesis NHP_signal->SA_biosynthesis induces NPR1 NPR1 NHP_signal->NPR1 requires basal SA SA Salicylic Acid (SA) SA_biosynthesis->SA SA->NPR1 SAR_genes SAR Gene Expression NPR1->SAR_genes activates SAR Systemic Acquired Resistance (SAR) SAR_genes->SAR

Caption: NHP biosynthesis and its role in the SAR signaling pathway.

Experimental_Workflow cluster_Preparation Preparation cluster_Application Application cluster_Incubation Incubation cluster_Challenge_and_Analysis Challenge and Analysis Prep_NHP Prepare NHP Solution (e.g., 1 mM) Soil_Drench Soil Drench (e.g., 10 mL/plant) Prep_NHP->Soil_Drench Foliar_Spray Foliar Spray (e.g., 1 mM) Prep_NHP->Foliar_Spray Leaf_Infiltration Leaf Infiltration (e.g., 1 mM in MgCl2) Prep_NHP->Leaf_Infiltration Incubate Incubate (e.g., 24-48 hours) Soil_Drench->Incubate Foliar_Spray->Incubate Leaf_Infiltration->Incubate Pathogen_Inoculation Pathogen Inoculation Incubate->Pathogen_Inoculation Gene_Expression Gene Expression Analysis (e.g., RT-qPCR) Incubate->Gene_Expression Metabolite_Analysis Metabolite Analysis (e.g., LC-MS) Incubate->Metabolite_Analysis Disease_Scoring Disease Scoring/ Pathogen Growth Assay Pathogen_Inoculation->Disease_Scoring

Caption: Experimental workflow for NHP-induced SAR.

References

Application Notes and Protocols: Utilizing fmo1 Mutants for the Functional Study of N-hydroxypipecolic Acid in Plant Immunity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum immunity to secondary infections throughout the plant.[1][2] Recent discoveries have identified N-hydroxypipecolic acid (NHP) as a central signaling molecule in the establishment of SAR.[1][3] NHP is a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip) and its biosynthesis is induced by pathogen attack.[3] The final and critical step in NHP biosynthesis is catalyzed by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[4][5]

Arabidopsis fmo1 knockout mutants are unable to synthesize NHP, rendering them deficient in SAR.[2][6][7] This specific genetic block makes fmo1 mutants an invaluable tool for dissecting the precise functions of NHP. By comparing the responses of wild-type plants and fmo1 mutants to pathogen challenge, researchers can isolate and study the specific contributions of NHP to plant immunity. Furthermore, the SAR-deficient phenotype of fmo1 mutants can be chemically complemented by the exogenous application of NHP, confirming NHP's role as a mobile signal sufficient to induce a systemic defense response.[7][8] These application notes provide a detailed overview and protocols for leveraging fmo1 mutants to investigate the multifaceted role of NHP in plant defense signaling.

NHP Biosynthesis and Signaling

NHP is synthesized from L-lysine in a three-step enzymatic pathway.[3][9] The process is initiated in the plastid and completed in the cytosol.

  • ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1): This aminotransferase converts L-lysine into an intermediate that spontaneously cyclizes.[3][9]

  • SARD4 (SAR DEFICIENT 4): This reductase converts the cyclized intermediate into pipecolic acid (Pip).[3][9]

  • FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1): Located in the cytosol, FMO1 catalyzes the N-hydroxylation of Pip to produce the active signaling molecule, NHP.[4][5][9]

Upon local pathogen infection, NHP accumulates and is transported systemically, where it primes distal tissues for a more robust and rapid defense response upon subsequent pathogen attack.[1][10] This NHP-mediated signaling is closely intertwined with the salicylic acid (SA) pathway, with each component amplifying the other's biosynthesis and signaling.[3] The transcriptional co-regulator NON-EXPRESSOR OF PR GENES 1 (NPR1) is required for both SA- and NHP-responsive gene expression.[10][11]

NHP_Biosynthesis cluster_plastid Plastid Lysine L-Lysine Intermediate Dehydropipecolic Acid Intermediate Lysine->Intermediate ALD1 Pip Pipecolic Acid (Pip) Intermediate->Pip SARD4 Pip_cyto Pipecolic Acid (Pip) Pip->Pip_cyto Export NHP N-hydroxypipecolic Acid (NHP) Pip_cyto->NHP FMO1

Caption: The NHP biosynthetic pathway from L-lysine.[9]

Data Presentation: Comparing Wild-Type and fmo1 Mutants

The use of fmo1 mutants is central to demonstrating the function of NHP. The tables below summarize the expected quantitative and qualitative outcomes when comparing wild-type (WT) and fmo1 mutant plants in typical SAR-related experiments.

Table 1: Metabolite Accumulation in Systemic Leaves After Local Pathogen Inoculation

Genotype Pipecolic Acid (Pip) This compound (NHP) Salicylic Acid (SA)
Wild-Type (WT) +++ +++ +++
fmo1 Mutant +++ - -

Data synthesized from multiple sources.[2][6] '+' indicates accumulation, '-' indicates basal or non-detectable levels. The number of '+' symbols represents the relative magnitude.

Table 2: Pathogen Growth and Gene Expression in Systemic Leaves During SAR

Genotype Pathogen Growth (Secondary Inoculation) PR1 Gene Expression
Wild-Type (WT) Low High
fmo1 Mutant High Low
fmo1 + exogenous NHP Low High

Data synthesized from multiple sources.[5][6][8]

Experimental Protocols

Here we provide detailed protocols for key experiments designed to elucidate NHP function using fmo1 mutants.

Protocol 1: Systemic Acquired Resistance (SAR) Assay

This protocol is designed to assess the capacity of a plant to mount a systemic immune response. An initial localized infection ("primary inoculation") primes the plant, and the level of resistance is quantified by a later "challenge inoculation" in systemic, distal leaves.

SAR_Workflow cluster_plants Plant Groups cluster_day0 Day 0: Primary Inoculation cluster_day2 Day 2: Challenge Inoculation cluster_day5 Day 5: Quantify Resistance WT Wild-Type (WT) Plants P_Inoc Infiltrate 3 lower leaves with P. syringae (inducer) or MgCl₂ (mock) FMO1 fmo1 Mutant Plants S_Inoc Infiltrate 3 upper systemic leaves with virulent P. syringae P_Inoc->S_Inoc 2 days Quant Collect leaf discs from challenge-inoculated leaves S_Inoc->Quant 3 days Bact Determine bacterial titers (CFU/cm²) Quant->Bact

Caption: Experimental workflow for a typical SAR assay.[6]

Materials:

  • Wild-type (e.g., Col-0) and fmo1 mutant Arabidopsis plants (4-5 weeks old).

  • Pseudomonas syringae pv. maculicola (Psm) avirulent strain (e.g., avrRpm1) for primary inoculation (OD₆₀₀ = 0.005).

  • Pseudomonas syringae pv. maculicola (Psm) virulent strain for challenge inoculation (OD₆₀₀ = 0.001).

  • 10 mM MgCl₂ (mock control).

  • 1 mL needleless syringes.

  • Sterile water, Petri dishes with appropriate growth medium (e.g., King's B), hole punch, and homogenizer.

Procedure:

  • Primary Inoculation (Day 0):

    • For each plant (WT and fmo1), select three lower, mature leaves.

    • Using a needleless syringe, infiltrate the selected leaves with either the avirulent Psm suspension (SAR induction) or 10 mM MgCl₂ (mock treatment).

    • Mark the inoculated leaves.

  • Incubation (Day 0-2):

    • Return plants to a growth chamber under high humidity to facilitate infection.

  • Challenge Inoculation (Day 2):

    • Select three upper, systemic leaves that were not part of the primary inoculation.

    • Infiltrate these systemic leaves with the virulent Psm suspension.

  • Incubation (Day 2-5):

    • Return plants to the growth chamber for 3 days.

  • Quantification of Bacterial Growth (Day 5):

    • Collect two leaf discs from each challenge-inoculated leaf using a sterile hole punch.

    • Homogenize the leaf discs in sterile water.

    • Perform serial dilutions of the homogenate and plate on appropriate media.

    • Incubate plates for 2 days, then count the colony-forming units (CFU) to determine the bacterial titer per cm² of leaf tissue.

Expected Outcome:

  • WT: Plants with primary Psm inoculation will show significantly lower bacterial titers in systemic leaves compared to mock-treated plants, demonstrating SAR.

  • fmo1 Mutant: Plants will fail to establish SAR. Bacterial titers in systemic leaves will be high and not significantly different between mock- and Psm-induced plants.[2][6]

Protocol 2: Quantification of NHP and Pipecolic Acid by LC-MS

This protocol outlines the extraction and analysis of key metabolites from systemic leaves following a primary pathogen inoculation to correlate NHP accumulation with SAR.

Materials:

  • Systemic leaf tissue from plants treated as in Protocol 1 (collected 48h after primary inoculation).

  • Liquid nitrogen.

  • Lyophilizer and tissue homogenizer.

  • Extraction solvent: 80:20 Methanol:Water (v/v).

  • 0.45 µm PTFE filters.

  • LC-MS system (e.g., coupled to a Q-TOF mass spectrometer).

  • NHP and Pip analytical standards.

Procedure:

  • Sample Collection and Preparation:

    • Collect systemic leaves 48 hours after primary inoculation (as in Protocol 1).

    • Immediately flash-freeze the tissue in liquid nitrogen and lyophilize to dryness.

    • Homogenize the dry tissue to a fine powder.

  • Metabolite Extraction:

    • Resuspend a known weight of homogenized tissue (e.g., 10 mg) in the extraction solvent (e.g., 200 µL).

    • Incubate at 4°C for 10-15 minutes with vortexing.

    • Centrifuge to pellet debris and collect the supernatant.

  • Sample Cleanup:

    • Pass the supernatant through a 0.45 µm PTFE filter to remove any remaining particulate matter.[12]

  • LC-MS Analysis:

    • Inject the filtered sample into the LC-MS system.

    • Separate metabolites using a suitable chromatography method (e.g., reverse-phase C18 column).

    • Detect and quantify NHP and Pip using mass spectrometry by comparing retention times and mass-to-charge ratios (m/z) to the analytical standards.[4]

Expected Outcome:

  • WT: Systemic leaves from pathogen-induced plants will show a significant accumulation of both Pip and NHP.[3]

  • fmo1 Mutant: Systemic leaves from pathogen-induced plants will accumulate Pip but will have non-detectable levels of NHP, confirming the role of FMO1 in converting Pip to NHP.[5]

Protocol 3: Analysis of Defense-Related Gene Expression by qRT-PCR

This protocol measures the transcript levels of key defense genes, such as PATHOGENESIS-RELATED GENE 1 (PR1), in systemic leaves to assess the induction of defense signaling.

Materials:

  • Systemic leaf tissue collected as in Protocol 2.

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR instrument and SYBR Green master mix.

  • Gene-specific primers for PR1 and a reference gene (e.g., ACTIN2).

Procedure:

  • RNA Extraction:

    • Homogenize flash-frozen systemic leaf tissue in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • Quantitative RT-PCR (qRT-PCR):

    • Set up qPCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.

    • Run the reactions on a qPCR instrument.

  • Data Analysis:

    • Calculate the relative expression levels of the target gene (PR1) using the ΔΔCt method, normalized to the expression of the reference gene.

Expected Outcome:

  • WT: A strong induction of PR1 expression will be observed in systemic leaves following pathogen treatment compared to the mock control.[6]

  • fmo1 Mutant: The systemic induction of PR1 expression will be severely compromised or absent, demonstrating that NHP is required for the systemic activation of this key defense marker.[2][6]

NHP Signaling and Downstream Effects

The use of fmo1 mutants has been instrumental in placing NHP within the broader plant immune network. NHP acts as a mobile signal that triggers a systemic response.[13] This response involves the production of reactive oxygen species (ROS) and requires the SA receptor NPR1, ultimately leading to the transcriptional reprogramming of defense genes and the establishment of SAR.[10][11][14]

NHP_Signaling cluster_local Local Infected Leaf cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen Attack FMO1_local FMO1 Pathogen->FMO1_local NHP_local NHP Biosynthesis FMO1_local->NHP_local (from Pip) Pip_local Pipecolic Acid NHP_sys NHP Signal NHP_local->NHP_sys Vascular Transport ROS ROS Production NHP_sys->ROS SA_path Salicylic Acid (SA) Accumulation NHP_sys->SA_path ROS->SA_path NPR1 NPR1 Activation SA_path->NPR1 Defense Defense Gene Expression (e.g., PR1) NPR1->Defense SAR Systemic Acquired Resistance (SAR) Defense->SAR

Caption: NHP as a mobile signal inducing systemic immunity.[10][13][14]

References

Application Notes and Protocols for qRT-PCR Analysis of N-hydroxypipecolic Acid-Responsive Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the establishment of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum immune response.[1] Upon localized pathogen attack, NHP accumulates both locally and systemically, priming the plant for a more robust defense response against subsequent infections.[1][2] This priming involves a significant transcriptional reprogramming, making the analysis of NHP-responsive genes a key area of research for understanding plant immunity and developing novel strategies for crop protection. Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific method for quantifying these changes in gene expression. These application notes provide a detailed protocol for the analysis of NHP-responsive genes in the model plant Arabidopsis thaliana.

This compound Signaling Pathway

This compound (NHP) is synthesized from L-lysine through a multi-step enzymatic pathway involving AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), SAR-DEFICIENT4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[2][3] Following a primary pathogen infection, NHP is produced and transported to distal tissues. There, it is perceived by a yet-to-be-fully-characterized receptor system, triggering a downstream signaling cascade that leads to the activation of systemic acquired resistance (SAR).[2] This signaling pathway is intricately linked with the salicylic acid (SA) pathway, another crucial component of plant immunity. NHP signaling potentiates SA biosynthesis and signaling, often requiring the transcriptional co-regulator NON-EXPRESSOR OF PR GENES1 (NPR1) and TGA transcription factors.[1][3] This interplay results in the transcriptional upregulation of a broad range of defense-related genes, leading to a primed state of immunity throughout the plant.

NHP_Signaling_Pathway cluster_pathogen Pathogen Infection (Local Tissue) cluster_biosynthesis NHP Biosynthesis cluster_transport Systemic Transport cluster_signaling NHP Signaling (Distal Tissue) Pathogen Pathogen Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 SARD4 SARD4 ALD1->SARD4 Pip Pipecolic Acid (Pip) SARD4->Pip FMO1 FMO1 Pip->FMO1 NHP This compound (NHP) FMO1->NHP Transport Phloem Transport NHP->Transport Receptor Putative Receptor(s) Transport->Receptor Systemic Signal NPR1 NPR1 Receptor->NPR1 SA_biosynthesis SA Biosynthesis (ICS1, PBS3) Receptor->SA_biosynthesis TGA TGA Factors NPR1->TGA Defense_Genes Defense Gene Expression (PR1, PAD3, etc.) NPR1->Defense_Genes TGA->Defense_Genes SA Salicylic Acid (SA) SA_biosynthesis->SA SA->NPR1

Figure 1. NHP biosynthesis and signaling pathway.

Quantitative Data on NHP-Responsive Gene Expression

The following table summarizes the quantitative expression changes of key NHP-responsive genes in Arabidopsis thaliana following NHP treatment, as determined by qRT-PCR. These genes are involved in NHP biosynthesis, salicylic acid signaling, and other defense responses.

Gene NameGene IDFunctionFold Change (NHP Treatment vs. Control)
NHP Biosynthesis
ALD1AT2G13810AGD2-like defense response protein 1~3-8 fold increase
FMO1AT1G19250Flavin-dependent monooxygenase 1~3-8 fold increase
SA Signaling
ICS1AT1G74710Isochorismate synthase 1~3-8 fold increase
PBS3AT5G13320avrPphB susceptible 3~3-8 fold increase
Defense Response
PR1AT2G14610Pathogenesis-related protein 1Significant increase
PAD3AT3G26830Phytoalexin deficient 3~3-8 fold increase

Note: The fold changes are approximate values based on published literature and can vary depending on experimental conditions.

Experimental Protocols

Experimental Workflow for qRT-PCR Analysis

The overall workflow for analyzing NHP-responsive gene expression via qRT-PCR involves several key steps, starting from plant treatment and culminating in data analysis.

qRT_PCR_Workflow Plant_Treatment 1. Plant Treatment (NHP or Mock) Harvesting 2. Tissue Harvesting & Freezing Plant_Treatment->Harvesting RNA_Extraction 3. Total RNA Extraction Harvesting->RNA_Extraction RNA_QC 4. RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC cDNA_Synthesis 5. cDNA Synthesis RNA_QC->cDNA_Synthesis qRT_PCR 6. qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis 7. Data Analysis (Relative Quantification) qRT_PCR->Data_Analysis

Figure 2. Experimental workflow for qRT-PCR analysis.
Detailed Protocol for qRT-PCR Analysis of NHP-Responsive Genes in Arabidopsis thaliana

This protocol outlines the steps for treating Arabidopsis plants with NHP, followed by the quantification of target gene expression using qRT-PCR.

1. Plant Growth and Treatment

  • Plant Material: Arabidopsis thaliana (e.g., Col-0 ecotype) grown in soil under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod). Use 4-5 week old plants with well-developed rosettes.

  • NHP Solution Preparation: Prepare a 1 mM solution of this compound in sterile water. A mock solution of sterile water should be used as a control.

  • Treatment Application:

    • Soil Drench: Apply 10 mL of 1 mM NHP solution or mock solution to the soil of each pot.

    • Leaf Infiltration: Infiltrate three lower leaves of each plant with the 1 mM NHP or mock solution using a needleless syringe.

  • Incubation: Keep the treated plants under the same growth conditions for the desired time period (e.g., 24 or 48 hours).

2. Tissue Harvesting

  • Harvest the treated leaves (for local response) or untreated systemic leaves (for systemic response).

  • Immediately freeze the harvested tissue in liquid nitrogen to prevent RNA degradation.

  • Store the samples at -80°C until RNA extraction.

3. Total RNA Extraction

  • Use a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Follow the manufacturer's instructions carefully.

  • Grind the frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Perform an on-column DNase digestion or a separate DNase treatment to remove any contaminating genomic DNA.

4. RNA Quality and Quantity Assessment

  • Quantification: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Integrity: Check the RNA integrity by running an aliquot on a 1% agarose gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible, with the upper band being approximately twice as intense as the lower band. Alternatively, use a bioanalyzer for a more precise assessment of RNA integrity.

5. cDNA Synthesis

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Include a no-reverse transcriptase (-RT) control for each sample to check for genomic DNA contamination in the subsequent PCR step.

6. qRT-PCR

  • Primer Design: Design or obtain validated primers for your target genes (e.g., ALD1, FMO1, PR1) and at least one stable reference gene (e.g., ACTIN2, UBQ5). Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

  • Reaction Setup: Prepare the qRT-PCR reaction mix in a total volume of 10-20 µL containing:

    • SYBR Green Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Diluted cDNA template (e.g., 10-20 ng)

    • Nuclease-free water

  • Thermal Cycling Conditions (Example):

    • Initial Denaturation: 95°C for 3 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 30 seconds

    • Melt Curve Analysis: 65°C to 95°C with a ramp rate of 0.5°C/5 seconds.

  • Controls: Include a no-template control (NTC) for each primer pair to check for contamination and the -RT control to check for genomic DNA contamination.

7. Data Analysis

  • Relative Quantification: Use the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.

    • Normalize Cq of the target gene to the reference gene: ΔCq = Cq(target gene) - Cq(reference gene)

    • Normalize the ΔCq of the NHP-treated sample to the mock-treated sample: ΔΔCq = ΔCq(NHP-treated) - ΔCq(mock-treated)

    • Calculate the fold change: Fold Change = 2-ΔΔCq

  • Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed expression changes. A p-value < 0.05 is generally considered statistically significant.

Conclusion

The provided protocols and information offer a comprehensive guide for researchers investigating the transcriptional responses to this compound. Accurate and reproducible qRT-PCR analysis is fundamental to elucidating the complex gene regulatory networks underlying NHP-mediated systemic acquired resistance. This knowledge can be leveraged for the development of novel and sustainable approaches to enhance plant immunity and ensure global food security.

References

Application Notes and Protocols for Metabolomic Profiling of Plants Treated with N-Hydroxypipecolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-hydroxypipecolic acid (NHP) has been identified as a critical signaling molecule in plant immunity, playing a key role in systemic acquired resistance (SAR), a long-lasting and broad-spectrum defense mechanism.[1][2] Understanding the metabolic reprogramming induced by NHP is crucial for developing novel strategies to enhance plant resilience and for potential applications in agriculture and drug development. These application notes provide a comprehensive overview of the metabolomic changes in plants treated with NHP, detailed experimental protocols for metabolomic analysis, and visualizations of the underlying signaling pathways.

Quantitative Metabolomic Data

Treatment of plants with NHP leads to significant alterations in the plant metabolome, priming the plant for a more robust defense response. The following tables summarize the quantitative changes in key metabolites observed in Arabidopsis thaliana following the induction of NHP biosynthesis or direct application of NHP.

Table 1: Relative Abundance of Key Metabolites in Wild-Type (Col-0) vs. fmo1 Mutant Arabidopsis thaliana after Pathogen Challenge. The fmo1 mutant is deficient in NHP biosynthesis. Data represents relative abundance changes in distal, uninfected leaves 48 hours post-inoculation with Pseudomonas syringae pv. maculicola ES4326.

Metabolite ClassMetaboliteWild-Type (Col-0)fmo1 MutantFold Change (WT/fmo1)
Pipecolic Acid Derivatives This compound (NHP)++++-High
NHP-O-glucoside (N-OGlc-Pip)+++-High
Phytoalexins Camalexin++++Moderate
Salicylic Acid Pathway Salicylic Acid (SA)+++++Low
SA-glucoside (SA-Glc)+++++Low
Amino Acids Pipecolic Acid (Pip)++++Moderate
Branched-chain amino acids+++Low
Organic Acids Citric Acid+++Low
Ketoglutaric Acid+++Low
Phenolic Compounds p-Coumaric Acid+++Low
2'-hydroxy-4,4',6'-trimethoxychalcone+++Low

Data compiled from comparative untargeted metabolomics studies.[1][3][4] ‘++++’ indicates high abundance, ‘+’ indicates low abundance, and ‘-’ indicates not detected.

Table 2: Systemic Metabolite Changes in Arabidopsis thaliana 48 hours after Local Treatment with 1 mM NHP. Data represents changes in untreated upper leaves after lower leaves were infiltrated with NHP.

MetaboliteChange upon NHP Treatment
NHP-O-glucoside (N-OGlc-Pip)Accumulation
CamalexinAccumulation
SA-glucoside (SA-Glc)Accumulation

This data indicates that NHP or its derivatives are mobile signals that can induce metabolic changes in distal tissues.[3]

Experimental Protocols

Protocol 1: NHP Treatment of Arabidopsis thaliana for Metabolomic Analysis

Objective: To induce metabolic changes in Arabidopsis thaliana for subsequent metabolomic profiling.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • This compound (NHP)

  • 10 mM MgCl₂

  • Syringe without a needle

  • Liquid nitrogen

Procedure:

  • Prepare a 1 mM solution of NHP in 10 mM MgCl₂. As a control, use a 10 mM MgCl₂ solution.

  • Select three lower leaves of each plant for infiltration.

  • Gently infiltrate the abaxial side of the selected leaves with either the NHP solution or the control solution using a needless syringe.

  • After 48 hours, harvest the untreated upper (systemic) leaves.

  • Immediately freeze the harvested leaf tissue in liquid nitrogen to quench all metabolic activity.[1][3]

  • Store the samples at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction from Plant Tissue

Objective: To extract a broad range of metabolites from plant tissue for LC-MS analysis.

Materials:

  • Frozen plant tissue

  • Mortar and pestle or bead beater

  • Extraction Solvent 1: 80% Methanol

  • Extraction Solvent 2: Methyl-tert-butyl ether (MTBE), Methanol, and Water

  • Microcentrifuge tubes

  • Centrifuge

Procedure (80% Methanol Extraction):

  • Grind the frozen leaf tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Transfer approximately 50 mg of the powdered tissue to a pre-weighed microcentrifuge tube.

  • Add 800 µL of 80% methanol to each sample.[5]

  • Vortex the samples thoroughly to ensure homogenization.

  • Sonicate the samples twice for 15 minutes each.

  • Centrifuge the samples at 18,000 x g for 15 minutes.

  • Collect the supernatant containing the extracted metabolites for LC-MS analysis.

Procedure (MTBE/Methanol/Water Extraction):

  • Grind the frozen leaf tissue to a fine powder as described above.

  • To 100 mg of powdered tissue, add a mixture of methanol, MTBE, and water.[1]

  • Vortex vigorously and sonicate to ensure complete extraction.

  • Centrifuge to separate the phases. The upper organic phase will contain non-polar metabolites, while the lower aqueous phase will contain polar and semi-polar metabolites.

  • Collect the desired phase(s) for analysis.

Protocol 3: Untargeted Metabolomics using LC-MS

Objective: To profile the metabolome of NHP-treated and control plants.

Materials:

  • Metabolite extracts

  • LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Chromatographic Separation:

    • Inject the metabolite extract onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases A and B to separate the metabolites. A typical gradient might start with a low percentage of B, which is gradually increased to elute more hydrophobic compounds.[1]

  • Mass Spectrometry:

    • Acquire data in both positive and negative ionization modes to detect a wider range of metabolites.[1]

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.[1]

  • Data Analysis:

    • Process the raw data using appropriate software to perform peak picking, alignment, and normalization.

    • Identify metabolites by comparing their retention times and MS/MS spectra to metabolite databases or authentic standards.

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between NHP-treated and control samples.

Signaling Pathways and Experimental Workflows

NHP Biosynthesis and Signaling Pathway

NHP is synthesized from lysine via pipecolic acid.[6] Its biosynthesis and signaling are closely intertwined with the salicylic acid (SA) pathway, and together they orchestrate a robust immune response.[7] NHP acts as a mobile signal, traveling from the site of infection to distal tissues to induce SAR.[3][8]

NHP_Signaling_Pathway cluster_Biosynthesis NHP Biosynthesis cluster_Signaling SAR Induction in Distal Tissue Lysine Lysine Pip Pipecolic Acid (Pip) Lysine->Pip ALD1, SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 NHP_mobile Mobile NHP Signal NHP->NHP_mobile Transport to distal tissue ROS Reactive Oxygen Species (ROS) NHP_mobile->ROS NPR1 NPR1 NHP_mobile->NPR1 SA-independent pathway eNADP eNAD(P) ROS->eNADP LecRK LecRK-VI.2/BAK1 eNADP->LecRK SA_biosynthesis Salicylic Acid (SA) Biosynthesis LecRK->SA_biosynthesis SA_biosynthesis->NPR1 SAR_genes SAR Gene Expression (e.g., PR1) NPR1->SAR_genes Immunity Systemic Acquired Resistance (SAR) SAR_genes->Immunity

Caption: NHP Biosynthesis and Signaling Pathway for SAR Induction.

Experimental Workflow for Metabolomic Profiling

The following diagram illustrates the key steps involved in the metabolomic analysis of NHP-treated plants.

Experimental_Workflow Plant_Treatment Plant Treatment (NHP vs. Control) Harvesting Sample Harvesting (Systemic Leaves) Plant_Treatment->Harvesting Quenching Metabolic Quenching (Liquid Nitrogen) Harvesting->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction LCMS LC-MS Analysis (UPLC-HRMS) Extraction->LCMS Data_Processing Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Metabolite_ID Metabolite Identification (Database Search) Data_Processing->Metabolite_ID Stats Statistical Analysis (Identification of significant changes) Metabolite_ID->Stats Interpretation Biological Interpretation (Pathway Analysis) Stats->Interpretation

Caption: Experimental Workflow for Plant Metabolomics.

References

Application Notes and Protocols for Generating and Analyzing N-hydroxypipecolic Acid Biosynthesis Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxypipecolic acid (NHP) is a critical signaling molecule in plant immunity, acting as a key regulator of Systemic Acquired Resistance (SAR).[1][2] Its biosynthesis from L-lysine is a tightly regulated process involving several key enzymes.[1][3][4] Understanding the role of NHP in plant defense and its potential for enhancing crop protection requires robust methods for the generation and analysis of mutants in its biosynthetic pathway. These mutants are invaluable tools for dissecting the NHP signaling cascade and its interaction with other defense pathways, such as that of salicylic acid (SA).[1][5][4][6] This document provides detailed application notes and protocols for researchers interested in studying NHP biosynthesis and its role in plant immunity.

NHP Biosynthesis and Signaling Pathway

The biosynthesis of NHP begins with the amino acid L-lysine and involves three key enzymatic steps. First, AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) converts L-lysine to Δ¹-piperideine-2-carboxylic acid (P2C).[1][3][4] Subsequently, SAR-DEFICIENT 4 (SARD4) reduces P2C to pipecolic acid (Pip).[1][3][4] Finally, FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) hydroxylates Pip to produce the active signaling molecule, NHP.[1][3][4][7] NHP then acts as a mobile signal, translocating from the site of infection to distal tissues to prime the plant for a broad-spectrum immune response.[5][3] The NHP signaling pathway is intricately linked with the salicylic acid (SA) pathway, with each amplifying the other's biosynthesis and downstream signaling to mount an effective defense response.[1][4][6]

NHP_Biosynthesis_Signaling cluster_biosynthesis NHP Biosynthesis cluster_signaling Downstream Signaling L-Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid (P2C) L-Lysine->P2C ALD1 Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP This compound (NHP) Pip->NHP FMO1 SA_Biosynthesis Salicylic Acid (SA) Biosynthesis NHP->SA_Biosynthesis SAR Systemic Acquired Resistance (SAR) NHP->SAR SA_Biosynthesis->NHP SA_Biosynthesis->SAR Defense_Genes Defense Gene Expression SAR->Defense_Genes

Caption: NHP Biosynthesis and Signaling Pathway.

Generating NHP Biosynthesis Mutants

The generation of mutants in the NHP biosynthesis pathway is fundamental to studying its function. In model organisms like Arabidopsis thaliana, this is often achieved through T-DNA insertion lines or, more recently, using CRISPR-Cas9 gene editing technology.[8] Double mutants can be generated by crossing single mutant lines.

Experimental Workflow for Mutant Generation and Confirmation

Mutant_Generation_Workflow Start Obtain Single Mutants (e.g., T-DNA insertion lines for ald1, sard4, fmo1) Cross Cross single mutant lines (e.g., ald1 x fmo1) Start->Cross F1 Collect and grow F1 generation Cross->F1 Self_Fertilize Self-fertilize F1 plants F1->Self_Fertilize F2 Collect and grow F2 generation Self_Fertilize->F2 Screening Screen F2 population for homozygous double mutants F2->Screening PCR Genomic DNA extraction and PCR-based genotyping Screening->PCR Genotyping Confirmation Confirm homozygosity of both mutations PCR->Confirmation

Caption: Workflow for Generating Double Mutants.

Protocols

Protocol 1: PCR-Based Genotyping of T-DNA Insertion Mutants

Objective: To identify homozygous mutant plants from a segregating population.

Materials:

  • Plant leaf tissue

  • DNA extraction buffer (e.g., 200 mM Tris-HCl pH 7.5, 250 mM NaCl, 25 mM EDTA, 0.5% SDS)

  • Isopropanol

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Gene-specific primers (left and right flanking the T-DNA insertion)

  • T-DNA left border primer (e.g., LBb1.3)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus

Method:

  • Genomic DNA Extraction:

    • Collect a small piece of leaf tissue (approx. 1 cm²) into a 1.5 mL microcentrifuge tube.

    • Add 400 µL of DNA extraction buffer and grind the tissue thoroughly using a micropestle.

    • Centrifuge at 12,000 x g for 5 minutes.

    • Transfer 300 µL of the supernatant to a new tube.

    • Add 300 µL of isopropanol, mix gently, and incubate at room temperature for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

    • Discard the supernatant, wash the pellet with 500 µL of 70% ethanol, and centrifuge for 5 minutes.

    • Air-dry the pellet and resuspend in 50 µL of TE buffer.

  • PCR Amplification:

    • Set up two PCR reactions per plant sample.

    • Reaction 1 (to detect the wild-type allele):

      • Gene-specific left primer (LP) + Gene-specific right primer (RP)

    • Reaction 2 (to detect the T-DNA insertion):

      • T-DNA left border primer (LB) + Gene-specific right primer (RP)

    • Use a standard PCR program (e.g., 94°C for 3 min; 35 cycles of 94°C for 30s, 55-60°C for 30s, 72°C for 1 min/kb; final extension at 72°C for 5 min).

  • Gel Electrophoresis:

    • Run the PCR products on a 1% agarose gel.

    • Homozygous wild-type: A band will be present only in the LP+RP reaction.

    • Homozygous mutant: A band will be present only in the LB+RP reaction.

    • Heterozygous: Bands will be present in both reactions.

Protocol 2: Quantification of NHP and Related Metabolites by LC-MS/MS

Objective: To quantify the levels of NHP, Pip, and SA in plant tissues.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol)

  • Internal standards (e.g., d9-pipecolic acid)

  • LC-MS/MS system (e.g., Agilent 6470 series QQQ MS/MS)

  • Chromatography column (e.g., Imtakt Intrada Amino Acid column)

  • Mobile phases: (A) Acetonitrile + 0.3% formic acid; (B) Acetonitrile/100 mM ammonium formate (20/80 v/v)

Method:

  • Sample Extraction:

    • Harvest leaf tissue (approx. 100 mg fresh weight) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Add 1 mL of pre-chilled extraction solvent containing the internal standard.

    • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis:

    • Inject the filtered extract onto the LC-MS/MS system.

    • Use a linear gradient for separation (e.g., starting with 20% B, increasing to 100% B).[9]

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for quantification.[9]

    • MRM transitions:

      • Pipecolic acid: e.g., 130.3 → 84.1

      • d9-pipecolic acid: e.g., 139.3 → 93.1

      • NHP: e.g., 146.1 → 100.1

    • Quantify the metabolites by comparing the peak areas to a standard curve of known concentrations.

Protocol 3: Pathogen Infection Assay

Objective: To assess the disease resistance or susceptibility of NHP biosynthesis mutants.

Materials:

  • Wild-type and mutant plants (e.g., 5-week-old Arabidopsis)

  • Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000)

  • 10 mM MgCl₂ (for mock inoculation and dilutions)

  • Syringe without a needle

  • Sterile water

  • Plates with appropriate growth medium for the pathogen

Method:

  • Pathogen Preparation:

    • Grow the pathogen overnight in liquid culture.

    • Pellet the bacterial cells by centrifugation, wash twice with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂.

    • Adjust the optical density (OD₆₀₀) to the desired concentration (e.g., 0.001 for disease assays).

  • Plant Inoculation:

    • Infiltrate the abaxial side of three to four leaves per plant with the bacterial suspension using a needleless syringe.

    • For mock treatment, infiltrate leaves with 10 mM MgCl₂.

    • Place the inoculated plants in a growth chamber with high humidity.

  • Quantification of Bacterial Growth:

    • At 2-3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Plate serial dilutions of the homogenate on the appropriate growth medium.

    • Incubate the plates and count the colony-forming units (CFUs) to determine the bacterial titer per unit leaf area.

Data Presentation

Quantitative data from the analysis of NHP biosynthesis mutants should be presented in a clear and structured manner to facilitate comparison.

Table 1: Metabolite Levels in Wild-Type and NHP Biosynthesis Mutants

GenotypePipecolic Acid (Pip) (nmol/g FW)This compound (NHP) (nmol/g FW)Salicylic Acid (SA) (nmol/g FW)
Wild-TypeBaselineBaselineBaseline
ald1ReducedUndetectableReduced
sard4ReducedUndetectableReduced
fmo1ElevatedUndetectableReduced
Wild-Type + PathogenElevatedElevatedElevated
ald1 + PathogenReducedUndetectableReduced
fmo1 + PathogenHighly ElevatedUndetectableReduced

Table 2: Disease Resistance in Wild-Type and NHP Biosynthesis Mutants

GenotypePathogen Growth (CFU/cm²)Disease Symptoms
Wild-TypeBaselineMild
ald1IncreasedSevere
sard4IncreasedSevere
fmo1IncreasedSevere

Conclusion

The generation and detailed analysis of NHP biosynthesis mutants are crucial for advancing our understanding of plant immunity. The protocols and guidelines presented here provide a comprehensive framework for researchers to investigate the role of NHP in disease resistance. These studies can pave the way for novel strategies in crop improvement and the development of new plant protection agents.

References

Illuminating the Path of a Plant's Mobile Defender: Techniques for Tracing N-Hydroxypipecolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in plant immunity, acting as a mobile messenger that primes distant tissues for enhanced defense against pathogens. Understanding the movement of NHP is paramount for developing novel strategies to bolster plant resilience and for the development of agrochemicals that can mimic or enhance this natural defense mechanism. These application notes provide an overview of the techniques used to trace the movement of NHP in plants, complete with detailed experimental protocols and data presentation, to aid researchers in this field.

I. Overview of NHP Transport and Signaling

This compound is a key regulator of Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum immunity in plants.[1] Upon local pathogen infection, NHP is synthesized from L-lysine through the enzymatic actions of AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2][3] This newly synthesized NHP, along with its precursor pipecolic acid (Pip), accumulates in both local and distal leaves.[4] Evidence strongly suggests that NHP is a mobile signal that travels through the plant's vascular system to prime systemic tissues for a more robust and rapid defense response upon subsequent pathogen attack.[1][2]

The signaling cascade initiated by NHP in distal tissues involves the transcriptional coactivator NON-EXPRESSOR OF PR GENES1 (NPR1) and TGA transcription factors, leading to the expression of pathogenesis-related (PR) genes and the accumulation of salicylic acid (SA), another crucial defense hormone.[5][6] Recent studies also indicate that NHP can trigger the systemic accumulation of extracellular NAD(P), which acts as another signaling molecule in the establishment of SAR.[7][8]

II. Techniques for Tracing NHP Movement

Several methodologies can be employed to trace the movement of NHP within a plant. These techniques range from the application of exogenous NHP and subsequent detection in distal tissues to the use of isotopically labeled compounds for more precise tracking.

A. Exogenous Application and Metabolite Profiling

This is a foundational method to demonstrate the mobility of NHP. It involves applying a solution of NHP to a specific part of the plant (e.g., lower leaves) and then analyzing its accumulation in untreated, systemic tissues (e.g., upper leaves).

B. Isotopic Labeling and Mass Spectrometry

For more definitive tracing and to distinguish applied NHP from endogenously produced NHP, isotopically labeled NHP (e.g., Deuterium-labeled D₉-NHP) can be used.[3] This allows for precise tracking of the labeled molecule and its metabolic derivatives.

C. Mass Spectrometry Imaging (MSI)

MSI is a powerful technique that allows for the visualization of the spatial distribution of metabolites directly in plant tissue sections.[9][10] This can provide a detailed map of where NHP and its derivatives accumulate within different tissues and cell types.

III. Experimental Protocols

Protocol 1: Exogenous NHP Application to Trace Systemic Movement in Arabidopsis thaliana

Objective: To determine if exogenously applied NHP moves from treated leaves to distal, untreated leaves.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • This compound (NHP) solution (1 mM in 10 mM MgCl₂)

  • Control solution (10 mM MgCl₂)

  • Syringes (1 mL) without needles

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 80% methanol)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Select healthy, mature Arabidopsis plants.

  • Infiltrate three lower leaves of each plant with either the 1 mM NHP solution or the mock solution using a needleless syringe. Infiltrate the entire leaf lamina until it is water-soaked.

  • After 24-48 hours, harvest the infiltrated (local) leaves and at least three upper, non-infiltrated (systemic) leaves separately.

  • Immediately freeze the harvested tissues in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extract metabolites by adding a defined volume of extraction buffer, vortexing thoroughly, and incubating on ice.

  • Centrifuge the samples to pellet cell debris and collect the supernatant.

  • Analyze the supernatant for NHP concentrations using a validated LC-MS/MS method.

Protocol 2: Tracing Labeled NHP using D₉-NHP

Objective: To specifically track the movement and metabolism of exogenously applied NHP.

Materials:

  • Deuterium-labeled NHP (D₉-NHP)

  • Wild-type, fmo1-1 (NHP-deficient), and ugt76b1-1 (NHP-glycosylation deficient) mutant Arabidopsis plants.[3]

  • Other materials as listed in Protocol 1.

Procedure:

  • Prepare a solution containing a mixture of authentic NHP and D₉-NHP.

  • Infiltrate leaves of wild-type and mutant plants as described in Protocol 1.

  • (Optional) Treat the leaves with UV-C to stimulate endogenous NHP metabolism.[3]

  • Harvest local and systemic tissues at various time points (e.g., 6, 12, 24, 48 hours).

  • Extract metabolites as described in Protocol 1.

  • Analyze the extracts using LC-MS/MS, monitoring for the mass-to-charge ratios (m/z) of both unlabeled NHP and D₉-NHP, as well as their potential derivatives (e.g., glycosides, methyl esters).[3]

IV. Data Presentation

Quantitative data from NHP tracing experiments should be presented in a clear and structured format to allow for easy comparison between treatments and plant tissues.

Table 1: Quantification of NHP in Local and Systemic Tissues after Exogenous Application

TreatmentTissueNHP Concentration (ng/g fresh weight)Standard Deviation
MockLocalBaseline Level± SD
MockSystemicBaseline Level± SD
1 mM NHPLocalHigh Level± SD
1 mM NHPSystemicSignificantly Elevated Level± SD

Note: "Baseline Level" refers to the endogenous NHP concentration in mock-treated plants. "High Level" and "Significantly Elevated Level" are expected outcomes demonstrating accumulation and transport.

Table 2: Detection of Labeled NHP and its Derivatives in Systemic Tissues

CompoundGenotypeDetection in Systemic TissueRelative Abundance
D₉-NHPWild-typeYes+++
D₉-NHP-GlcWild-typeYes++
D₉-MeNHPWild-typeYes+
D₉-NHPfmo1-1Yes+++
D₉-NHPugt76b1-1Yes++++
D₉-NHP-Glcugt76b1-1No-

Note: Relative abundance is indicated by '+' symbols. This table illustrates how labeled compounds can be tracked and how genetic mutants can elucidate metabolic pathways.

V. Visualizing NHP Signaling and Experimental Workflows

Graphical representations are invaluable for understanding the complex relationships in NHP signaling and the steps involved in experimental procedures.

NHP_Signaling_Pathway cluster_local Local Infected Leaf cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen Infection Lysine L-Lysine Pathogen->Lysine ALD1 ALD1 Lysine->ALD1 SARD4 SARD4 ALD1->SARD4 Pip Pipecolic Acid (Pip) SARD4->Pip FMO1 FMO1 Pip->FMO1 NHP_local This compound (NHP) FMO1->NHP_local NHP_systemic NHP NHP_local->NHP_systemic Vascular Transport NPR1 NPR1 NHP_systemic->NPR1 SA Salicylic Acid (SA) NHP_systemic->SA potentiates TGA TGA Factors NPR1->TGA PR_Genes PR Gene Expression TGA->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: NHP biosynthesis in local tissues and its role in systemic signaling.

NHP_Tracing_Workflow start Start: Select 4-week-old Arabidopsis treatment Infiltrate Lower Leaves (1 mM NHP or Mock) start->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest Local and Systemic Leaves Separately incubation->harvest quench Flash Freeze in Liquid Nitrogen harvest->quench extract Metabolite Extraction (80% Methanol) quench->extract analyze LC-MS/MS Analysis extract->analyze end Data Analysis and Quantification analyze->end

Caption: Experimental workflow for tracing NHP movement in plants.

Logical_Relationships cluster_methods Tracing Techniques cluster_outputs Information Gained Exogenous Exogenous Application Mobility Demonstrates Mobility Exogenous->Mobility Isotopic Isotopic Labeling (D₉-NHP) Isotopic->Mobility Specificity Provides Specificity & Tracks Metabolism Isotopic->Specificity MSI Mass Spectrometry Imaging (MSI) Localization Visualizes Spatial Distribution MSI->Localization

Caption: Logical relationships between different NHP tracing techniques.

References

Application of N-Hydroxypipecolic Acid (NHP) for Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxypipecolic acid (NHP) is a naturally occurring metabolite derived from the amino acid L-lysine that has emerged as a key signaling molecule in plant immunity.[1][2] It plays a crucial role in establishing Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism that protects plants against a wide range of pathogens.[1][2][3] Exogenous application of NHP has been shown to induce SAR and enhance disease resistance in various plant species, making it a promising candidate for the development of novel crop protection strategies.[4][5] These application notes provide detailed protocols for the use of NHP in research settings to induce and evaluate disease resistance in plants.

Mechanism of Action

NHP functions as a mobile immune signal that accumulates in both local and systemic tissues upon pathogen attack.[1][3] Its biosynthesis is initiated in response to pathogen recognition and involves a three-step enzymatic pathway.[2][6] NHP then moves systemically through the plant, where it potentiates defense responses, including the production of the key defense hormone salicylic acid (SA).[1][7] The NHP signaling pathway is intricately linked with the SA pathway, and both are required for the full establishment of SAR.[1][7] NHP-induced resistance is dependent on the transcriptional co-regulator NPR1 and TGA transcription factors.[3][8]

Data Presentation

Table 1: Efficacy of Exogenous NHP Application on Disease Resistance in Arabidopsis thaliana
Application MethodNHP ConcentrationPathogenPathogen InoculumTime Post-Inoculation for AssessmentReduction in Pathogen Growth (Compared to Control)Reference
Soil Drench1 mMPseudomonas syringae pv. maculicola (Psm) luxOD600 = 0.0012.5 daysSignificant reduction in bacterial luminescence[3][9]
Leaf Infiltration (local)1 mMPseudomonas syringae pv. maculicola (Psm) luxOD600 = 0.0012.5 daysSignificant reduction in bacterial luminescence[3]
Leaf Infiltration (systemic)1 mMPseudomonas syringae pv. maculicola (Psm) luxOD600 = 0.0012.5 daysSignificant reduction in bacterial luminescence[3]
Spray1 mMPseudomonas syringae pv. maculicola (Psm) luxOD600 = 0.001Not specifiedNot specified[4]
Table 2: Dose-Dependency of NHP-Induced SAR in Arabidopsis thaliana (Soil Drench Application)
NHP ConcentrationPathogenPathogen InoculumTime Post-Inoculation for AssessmentEffect on Pathogen GrowthReference
0.1 mMPseudomonas syringae pv. maculicola (Psm) luxOD600 = 0.001Not specifiedModerate reduction[4]
1 mMPseudomonas syringae pv. maculicola (Psm) luxOD600 = 0.001Not specifiedStrong reduction[4]
10 mMPseudomonas syringae pv. maculicola (Psm) luxOD600 = 0.001Not specifiedStrong reduction[4]

Experimental Protocols

Protocol 1: Induction of Systemic Acquired Resistance (SAR) in Arabidopsis thaliana using NHP

Objective: To induce SAR in Arabidopsis thaliana by exogenous application of NHP and assess resistance to Pseudomonas syringae.

Materials:

  • Arabidopsis thaliana plants (e.g., ecotype Col-0), 4-5 weeks old

  • This compound (NHP)

  • Sterile deionized water

  • Pseudomonas syringae pv. maculicola (Psm) lux (bioluminescent strain) or other appropriate pathovar

  • King's B medium with appropriate antibiotics (e.g., rifampicin)

  • 10 mM MgCl2 solution, sterile

  • Syringes (1 mL, needleless)

  • Spectrophotometer

  • Luminometer or other imaging system for quantifying bioluminescence

  • Growth chambers or controlled environment rooms

Procedure:

1. Plant Growth: a. Grow Arabidopsis thaliana plants in individual pots on soil under short-day conditions (e.g., 8 hours light / 16 hours dark) at approximately 22°C. b. Use 4-5 week old plants with well-developed rosettes for experiments.

2. NHP Treatment (Choose one method):

3. Pathogen Inoculation: a. Grow P. syringae overnight in King's B medium with appropriate antibiotics at 28°C. b. Pellet the bacterial cells by centrifugation, wash, and resuspend in sterile 10 mM MgCl2 to an optical density at 600 nm (OD600) of 0.2. c. Dilute the bacterial suspension to a final OD600 of 0.001 in 10 mM MgCl2.[3][9] d. Inoculate three leaves per plant by infiltrating the bacterial suspension into the abaxial side of the leaf using a needleless syringe. e. For systemic resistance assays, inoculate upper, non-NHP-treated leaves.

4. Disease Assessment: a. Maintain the inoculated plants under high humidity for the first 24 hours. b. At 2.5 to 3 days post-inoculation (dpi), assess disease symptoms.[9][10] c. Quantify bacterial growth. For bioluminescent strains, this can be done by measuring relative light units (RLU) per cm² of leaf area using a luminometer.[9] Alternatively, perform serial dilutions and plate counts to determine colony-forming units (CFU) per leaf area.

Protocol 2: Quantification of NHP and Salicylic Acid (SA) in Plant Tissue

Objective: To extract and quantify endogenous or exogenously applied NHP and SA from plant tissue using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol/water/formic acid)

  • Internal standards (e.g., deuterated NHP and SA)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

1. Sample Collection and Preparation: a. Harvest leaf tissue at desired time points and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

2. Extraction: a. Weigh the frozen powder (typically 50-100 mg). b. Add a defined volume of cold extraction solvent and the internal standards. c. Vortex thoroughly and incubate on ice. d. Centrifuge at high speed to pellet cell debris.

3. Analysis: a. Transfer the supernatant to a new tube for analysis. b. Analyze the samples by HPLC-MS/MS using appropriate chromatographic separation conditions and mass spectrometric detection parameters for NHP and SA. c. Quantify the metabolites by comparing the peak areas of the endogenous compounds to their respective internal standards.

Visualizations

NHP_Signaling_Pathway cluster_Biosynthesis NHP Biosynthesis cluster_Signaling SAR Signaling Cascade L-Lysine L-Lysine Dehydropipecolic Acid Dehydropipecolic Acid L-Lysine->Dehydropipecolic Acid ALD1 Pipecolic Acid (Pip) Pipecolic Acid (Pip) Dehydropipecolic Acid->Pipecolic Acid (Pip) SARD4 NHP This compound (NHP) Pipecolic Acid (Pip)->NHP FMO1 NPR1 NPR1 NHP->NPR1 Activates SA Salicylic Acid (SA) NHP->SA Potentiates Biosynthesis TGA TGA Transcription Factors NPR1->TGA SAR_Genes SAR Gene Expression TGA->SAR_Genes Induces SA->NPR1 Activates Systemic_Resistance Systemic Acquired Resistance SAR_Genes->Systemic_Resistance Pathogen Pathogen Pathogen->L-Lysine Induces

Caption: NHP signaling pathway in plant immunity.

Experimental_Workflow cluster_PlantPrep Plant Preparation cluster_Treatment Treatment cluster_Infection Pathogen Inoculation cluster_Analysis Data Collection and Analysis Plant_Growth Grow Arabidopsis plants (4-5 weeks) Group_Assignment Divide into Control and NHP-treated groups Plant_Growth->Group_Assignment NHP_Application Apply 1 mM NHP (e.g., soil drench) Group_Assignment->NHP_Application Control_Application Apply water (control) Group_Assignment->Control_Application Incubation_24h Incubate for 24 hours NHP_Application->Incubation_24h Control_Application->Incubation_24h Inoculation Infiltrate leaves with bacterial suspension (OD600=0.001) Incubation_24h->Inoculation Pathogen_Culture Culture Pseudomonas syringae Pathogen_Culture->Inoculation Incubation_3d Incubate for 3 days Inoculation->Incubation_3d Symptom_Assessment Assess disease symptoms Incubation_3d->Symptom_Assessment Bacterial_Quantification Quantify bacterial growth (CFU or RLU) Symptom_Assessment->Bacterial_Quantification Data_Analysis Analyze and compare results Bacterial_Quantification->Data_Analysis

Caption: Experimental workflow for NHP-induced SAR assay.

References

Application Notes and Protocols for the Synthesis of Deuterated N-Hydroxypipecolic Acid Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxypipecolic acid (NHP) is a crucial signaling molecule in plant immunity, playing a key role in systemic acquired resistance (SAR).[1][2][3][4] Its detection and quantification in biological matrices are vital for research in plant biology and the development of novel crop protection strategies. Deuterated internal standards are indispensable for accurate quantification of analytes by mass spectrometry, as they correct for variability during sample preparation and analysis.[5][6][7] This document provides detailed methods for the chemical synthesis of this compound and its deuterated analogue for use as an internal standard.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized non-deuterated and deuterated this compound standards.

ParameterNon-Deuterated this compoundDeuterated this compound (d9)
Molecular Formula C₆H₁₁NO₃C₆H₂D₉NO₃
Monoisotopic Mass 145.0739 g/mol 154.1303 g/mol
Isotopic Purity > 98%> 98% (Expected)
Chemical Purity > 95%> 95% (Expected)
Typical Yield Not reported; estimated 40-60% over 3 stepsNot reported; estimated 40-60% over 3 steps

Experimental Protocols

Two primary methodologies are presented: a chemical synthesis route suitable for standard organic chemistry laboratories and a biosynthetic route that leverages enzymatic conversion.

Protocol 1: Chemical Synthesis of this compound and its Deuterated Analogue

This protocol is adapted from a modified procedure and involves a three-step synthesis starting from pipecolic acid.[5] The deuterated standard is synthesized using the same procedure, starting with commercially available deuterated pipecolic acid.

Step 1: Synthesis of N-(2-cyanoethyl)-pipecolic acid

This step involves the cyanoethylation of the secondary amine of pipecolic acid.

  • Materials:

    • L-pipecolic acid (or L-pipecolic acid-d9)

    • Potassium hydroxide (KOH)

    • Acrylonitrile

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve L-pipecolic acid (1.0 eq) in a cooled solution of KOH (1.0 eq) in deionized water.

    • To this solution, add acrylonitrile (1.1 eq) dropwise over 5 minutes while maintaining a cool temperature with an ice bath.

    • Stir the reaction mixture for 1.5 hours at room temperature.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product can be used in the next step without further purification, or it can be purified by standard extraction and chromatography techniques if desired.

Step 2: N-oxidation of N-(2-cyanoethyl)-pipecolic acid

This step involves the oxidation of the tertiary amine to an N-oxide.

  • Materials:

    • N-(2-cyanoethyl)-pipecolic acid (from Step 1)

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM) or other suitable aprotic solvent

  • Procedure:

    • Dissolve the N-(2-cyanoethyl)-pipecolic acid from the previous step in a suitable aprotic solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.

    • The organic layer containing the N-oxide can be used directly in the next step.

Step 3: Cope Elimination to form this compound

This final step involves a thermal elimination reaction to yield the desired product.

  • Materials:

    • N-(2-cyanoethyl)-pipecolic acid N-oxide (from Step 2)

    • Acetone or Methyl Ethyl Ketone (MEK)

  • Procedure:

    • Concentrate the organic solution containing the N-oxide from the previous step under reduced pressure.

    • To the residue, add acetone or methyl ethyl ketone.

    • Heat the mixture to reflux for 2-4 hours.[8] The Cope elimination proceeds to yield this compound and acrylonitrile.[6][9][10][11][12]

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • The crude this compound can be purified by recrystallization or column chromatography.

Synthesis of Deuterated Standard:

To synthesize deuterated this compound (e.g., N-hydroxy-pipecolic-d9 acid), commercially available L-pipecolic acid-d9 is used as the starting material in Step 1. The subsequent steps are identical. It is crucial to use deuterated solvents where appropriate if isotopic exchange is a concern, although under the described conditions, exchange at the carbon positions is unlikely.

Protocol 2: Biosynthetic Route for this compound Production

This method utilizes the natural biosynthetic pathway of NHP and is suitable for laboratories equipped for molecular biology and plant science. This protocol outlines an in-planta expression system.[5][7]

  • Materials:

    • Agrobacterium tumefaciens strains carrying expression vectors for Arabidopsis thaliana ALD1 and FMO1 genes.

    • Nicotiana benthamiana plants.

    • Infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).

  • Procedure:

    • Grow Agrobacterium cultures containing the ALD1 and FMO1 expression constructs to an OD₆₀₀ of ~0.8.

    • Pellet the bacterial cells by centrifugation and resuspend in infiltration buffer to a final OD₆₀₀ of 0.5 for each strain.

    • Infiltrate the Agrobacterium suspension into the leaves of 4-5 week old N. benthamiana plants.

    • At 2-3 days post-infiltration, infiltrate the same leaves with a solution of pipecolic acid (or deuterated pipecolic acid) (e.g., 1 mM in a buffer solution).

    • Incubate the plants for 24-48 hours to allow for enzymatic conversion.

    • Harvest the infiltrated leaf tissue, freeze in liquid nitrogen, and extract the metabolites for analysis.

Visualizations

Chemical Synthesis Workflow

Figure 1. Chemical Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: N-Oxidation cluster_step3 Step 3: Cope Elimination start Pipecolic Acid (or Deuterated Pipecolic Acid) step1 N-(2-cyanoethyl)-pipecolic acid start->step1 Acrylonitrile, KOH step2 N-(2-cyanoethyl)-pipecolic acid N-oxide step1->step2 m-CPBA step3 This compound step2->step3 Heat (Acetone or MEK)

Figure 1. Chemical Synthesis of this compound
Signaling Pathway of this compound in Plant Immunity

Figure 2. This compound Signaling in SAR cluster_biosynthesis NHP Biosynthesis cluster_signaling SAR Signaling Cascade Lysine L-Lysine Pip Pipecolic Acid (Pip) Lysine->Pip ALD1, SARD4 NHP This compound (NHP) Pip->NHP FMO1 SA_biosynthesis Salicylic Acid (SA) Biosynthesis NHP->SA_biosynthesis NHP->SA_biosynthesis Induces Defense_genes Defense Gene Expression (e.g., PR genes) NHP->Defense_genes Primes SA_biosynthesis->Defense_genes SA_biosynthesis->Defense_genes Activates SAR Systemic Acquired Resistance (SAR) Defense_genes->SAR

Figure 2. This compound Signaling in SAR

References

Application Notes and Protocols for In Vitro Assays of N-Hydroxypipecolic Acid Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxypipecolic acid (NHP) has been identified as a critical signaling molecule in plant immunity, playing a key role in systemic acquired resistance (SAR).[1][2][3][4] The biosynthesis of NHP from L-lysine is a three-step enzymatic pathway involving AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1][2][3][5][6] Understanding the kinetics and regulation of these enzymes is crucial for developing novel strategies to enhance plant disease resistance and for potential applications in drug development. These application notes provide detailed protocols for in vitro assays of the NHP biosynthetic enzymes from the model plant Arabidopsis thaliana.

This compound (NHP) Biosynthetic Pathway

The synthesis of NHP begins in the plastids with the conversion of L-lysine to dehydropipecolic acid intermediates by the aminotransferase ALD1.[4] These intermediates are then reduced to pipecolic acid (Pip) by the reductase SARD4.[3][7][8][9] Pipecolic acid is subsequently transported to the cytosol, where it undergoes N-hydroxylation by FMO1 to produce the final signaling molecule, NHP.[4]

NHP_Biosynthesis_Pathway cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine dehydroPip Δ1-piperideine-2-carboxylic acid (dehydro-Pip) Lysine->dehydroPip ALD1 Pip_plastid Pipecolic Acid (Pip) dehydroPip->Pip_plastid SARD4 Pip_cytosol Pipecolic Acid (Pip) Pip_plastid->Pip_cytosol Transport NHP This compound (NHP) Pip_cytosol->NHP FMO1 experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis p1 Recombinant Enzyme Expression and Purification a1 Assemble Reaction Mixture p1->a1 p2 Preparation of Buffers and Reagents p2->a1 p3 Substrate and Cofactor Preparation p3->a1 a2 Initiate Reaction with Enzyme a1->a2 a3 Incubate at Controlled Temperature a2->a3 a4 Stop Reaction a3->a4 an1 Product Detection and Quantification (e.g., LC-MS, Spectrophotometry) a4->an1 an2 Data Analysis and Kinetic Parameter Calculation an1->an2

References

Quantifying N-hydroxypipecolic Acid (NHP) in Diverse Plant Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in plant immunity, playing a pivotal role in establishing systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism. The ability to accurately quantify NHP in various plant species is essential for understanding its biosynthesis, regulation, and mode of action. This knowledge is not only crucial for fundamental plant science research but also holds significant potential for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds in drug development.

This document provides detailed application notes and protocols for the quantification of NHP in plant tissues. It includes methodologies for sample preparation, extraction, and analysis using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Furthermore, it summarizes quantitative data of NHP levels in different plant species under various conditions and visualizes the NHP signaling pathway and experimental workflows.

NHP Signaling in Plant Immunity

NHP is a key regulator of SAR, acting downstream of its precursor, pipecolic acid (Pip).[1][2] Its biosynthesis is initiated from L-lysine and involves the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), SAR-DEFICIENT4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[2][3] Upon pathogen perception, the production of NHP is induced, and it acts as a mobile signal that travels from the site of infection to distal tissues.[2] In systemic leaves, NHP primes the plant for a more robust and rapid defense response upon subsequent pathogen attack.[2][4] This priming effect involves the potentiation of salicylic acid (SA) biosynthesis and signaling, another crucial defense hormone.[2][5][6] The interplay between NHP and SA pathways is a key aspect of SAR establishment.[1][2][6]

NHP_Signaling_Pathway cluster_biosynthesis NHP Biosynthesis (in response to pathogen) cluster_signaling Systemic Acquired Resistance (SAR) Activation Lysine L-Lysine P2C Δ¹-Piperideine-2-carboxylic acid Lysine->P2C ALD1 Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP This compound (NHP) Pip->NHP FMO1 Mobile_NHP Mobile NHP Signal NHP->Mobile_NHP Transport to distal tissues SA_Bio Salicylic Acid (SA) Biosynthesis Mobile_NHP->SA_Bio Defense_Genes Defense Gene Expression (e.g., PR genes) Mobile_NHP->Defense_Genes SA_Bio->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: NHP Biosynthesis and Signaling Pathway in Plant Immunity.

Quantitative Data Summary

The concentration of NHP in plant tissues can vary significantly depending on the plant species, the specific tissue, and the presence or absence of biotic stress. The following table summarizes reported NHP concentrations in various plant species.

Plant SpeciesTissueConditionNHP Concentration (µg/g FW)Reference
Arabidopsis thalianaLeavesMock-treatedLow/Undetectable[7]
Arabidopsis thalianaLeavesPseudomonas syringae infection2-10 fold increase[7]
Nicotiana tabacum (Tobacco)LeavesPseudomonas syringae infection~6[7]
Solanum lycopersicum (Tomato)LeavesPseudomonas syringae infectionPip levels exceed NHP levels by ~8-fold[7]
Hordeum vulgare (Barley)LeavesFungal pathogen infection~0.1[7]
Brachypodium distachyonLeavesFungal pathogen infectionPip levels 20-40 fold higher than NHP[7]
Nicotiana benthamianaSeedlingsUntreatedDetected[8]
Solanum lycopersicum (Tomato)SeedlingsUntreatedDetected[8]
Glycine max (Soybean)SeedlingsUntreatedDetected[8]
Zea mays (Corn)SeedlingsUntreatedDetected[8]
Brassica rapa (Field Mustard)SeedlingsUntreatedNot Detected[8]

Note: FW stands for Fresh Weight. The exact concentrations can vary based on the specific experimental conditions.

Experimental Protocols

Accurate quantification of NHP requires robust and validated analytical methods. Below are detailed protocols for the extraction and analysis of NHP from plant tissues using LC-MS and GC-MS.

Experimental Workflow Overview

Experimental_Workflow cluster_analysis A 1. Plant Material Collection (e.g., leaves) B 2. Flash Freezing (Liquid Nitrogen) A->B C 3. Homogenization (e.g., bead beater) B->C D 4. Extraction (Solvent + Internal Standard) C->D E 5. Centrifugation (Pellet debris) D->E F 6. Supernatant Transfer E->F G 7. Analysis F->G H LC-MS/MS G->H I GC-MS (with derivatization) G->I

Caption: General workflow for NHP quantification in plant tissue.
Protocol 1: Quantification of NHP by LC-MS/MS

This method is highly sensitive and specific for the quantification of NHP.

1. Materials and Reagents:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Extraction solvent: 80% methanol (v/v) in water

  • Internal Standard (IS): Stable isotope-labeled NHP (e.g., D₉-NHP) or a structural analogue not present in the plant.

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

2. Sample Preparation and Extraction:

  • Harvest plant tissue (50-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • To the frozen powder, add 500 µL of pre-chilled 80% methanol containing the internal standard at a known concentration.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 20 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • For cleaner samples, the supernatant can be passed through a 0.22 µm syringe filter.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B. This needs to be optimized based on the specific column and system.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NHP: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). The exact masses will depend on the protonated molecule [M+H]⁺.

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled IS.

    • Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity for NHP and the IS.

4. Data Analysis:

  • Integrate the peak areas for the NHP and IS MRM transitions.

  • Calculate the ratio of the NHP peak area to the IS peak area.

  • Generate a standard curve using known concentrations of NHP standard solutions (with a constant concentration of IS).

  • Quantify the amount of NHP in the plant samples by comparing their peak area ratios to the standard curve.

  • Normalize the NHP concentration to the initial fresh weight of the plant tissue.

Protocol 2: Quantification of NHP by GC-MS

This method requires derivatization to make NHP volatile for gas chromatography.

1. Materials and Reagents:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Extraction solvent: Methanol/Chloroform/Water (3:1:1 v/v/v)

  • Internal Standard (IS): Norvaline or another suitable non-proteinogenic amino acid.

  • Derivatization Reagent: Propyl chloroformate.

  • Pyridine

  • Hexane

  • GC-MS system with a capillary column (e.g., HP-5MS)

2. Sample Preparation and Extraction:

  • Follow steps 1 and 2 from the LC-MS/MS sample preparation protocol.

  • Add 1 mL of the pre-chilled methanol/chloroform/water extraction solvent containing the internal standard to the homogenized tissue.

  • Vortex and incubate as described previously.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous-methanolic phase to a new tube.

  • Dry the extract completely under a stream of nitrogen gas or in a vacuum concentrator.

3. Derivatization:

  • To the dried extract, add 100 µL of a mixture of propanol and pyridine (4:1 v/v) and vortex.

  • Add 20 µL of propyl chloroformate and vortex immediately for 1 minute.

  • Incubate at 60°C for 60 minutes.

  • After cooling to room temperature, add 200 µL of hexane and vortex.

  • Add 200 µL of water, vortex, and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the derivatized NHP to a GC-MS vial with a micro-insert.

4. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: HP-5MS or equivalent.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize the temperature gradient to ensure good separation of the derivatized NHP from other compounds. A typical program might be: initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM).

    • SIM Ions: Monitor characteristic fragment ions for derivatized NHP and the derivatized internal standard. For the propyl chloroformate derivative of pipecolic acid, ions such as m/z 172.2 and 128.0 have been used.[9] Similar characteristic ions would need to be determined for derivatized NHP.

5. Data Analysis:

  • Integrate the peak areas for the selected ions of the derivatized NHP and the IS.

  • Calculate the ratio of the NHP peak area to the IS peak area.

  • Create a standard curve using derivatized NHP standards.

  • Quantify NHP in the samples based on the standard curve and normalize to the initial tissue fresh weight.

Conclusion

The quantification of this compound is a critical aspect of research into plant immunity and has implications for crop improvement and drug discovery. The protocols provided here for LC-MS/MS and GC-MS analysis offer robust and sensitive methods for the determination of NHP levels in various plant species. The choice of method will depend on the available instrumentation and the specific requirements of the research. By applying these methodologies, researchers can gain valuable insights into the role of this important signaling molecule in the plant kingdom.

References

Application Notes & Protocols: Soil Drench Application of N-hydroxypipecolic Acid (NHP) for Systemic Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum immunity throughout the plant following a localized pathogen infection.[1][2][3] A key signaling molecule in the establishment of SAR is N-hydroxypipecolic acid (NHP).[1][4][5] NHP is synthesized from the amino acid L-lysine via pipecolic acid (Pip), a process catalyzed by enzymes such as ALD1, SARD4, and finally FMO1, which converts Pip to NHP.[5][6] Upon a localized microbial attack, NHP accumulates in both the infected and distant, systemic leaves, acting as a mobile signal to activate defenses.[4][5][7]

Exogenous application of NHP has been demonstrated to be sufficient to induce SAR, priming the plant for a more robust and rapid defense response upon subsequent pathogen challenge.[4][8][9] Soil drench application is a non-invasive and effective method for delivering NHP to the plant's root system, from where it is transported systemically to activate immunity in the foliage.[4][10] These notes provide an overview of the NHP signaling pathway and detailed protocols for inducing and quantifying NHP-mediated SAR in the model plant Arabidopsis thaliana.

NHP Signaling Pathway in Systemic Acquired Resistance

Upon application and transport to systemic tissues, NHP initiates a signaling cascade that strongly depends on the phytohormone salicylic acid (SA) and its downstream signaling components.[4][9] While NHP can be transported independently of SA, its ability to induce a strong SAR response requires an intact SA biosynthetic pathway.[4][6] The signal is perceived and transduced through the transcriptional co-regulator NON-EXPRESSOR OF PR GENES1 (NPR1).[4][11] NHP-induced transcriptional reprogramming, which involves the upregulation of hundreds of defense-related genes, requires both NPR1 and TGA-class transcription factors (specifically TGA2, TGA5, and TGA6) to establish full systemic resistance.[6][11] This coordinated action leads to a "primed" state, where defenses like the production of phytoalexins and the expression of Pathogenesis-Related (PR) genes are deployed more quickly and strongly upon pathogen attack.[4]

NHP_Signaling_Pathway cluster_root Root System cluster_vasculature Systemic Transport (Phloem) cluster_leaf Systemic Leaf Cell NHP_Drench NHP Soil Drench NHP_Mobile Mobile NHP Signal NHP_Drench->NHP_Mobile Uptake & Transport SA_Biosynthesis SA Biosynthesis (ICS1) NHP_Mobile->SA_Biosynthesis Induces NPR1 NPR1 NHP_Mobile->NPR1 Potentiates SA Salicylic Acid (SA) SA_Biosynthesis->SA SA->NPR1 Binds & Activates TGAs TGA Transcription Factors (TGA2/5/6) NPR1->TGAs Interacts with Defense_Genes Defense Gene Expression (e.g., PR1) TGAs->Defense_Genes Activates SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: NHP signaling pathway for SAR induction.

Experimental Protocols

The following protocols are primarily designed for Arabidopsis thaliana but can be adapted for other species like tomato or tobacco.[7][9]

Protocol 1: Plant Growth and NHP Soil Drench Application

This protocol details the procedure for treating plants with NHP via soil drench to induce SAR.

1.1. Materials

  • Arabidopsis thaliana seeds (e.g., accession Col-0)

  • Standard potting mix (e.g., Sunshine Mix)[12]

  • Pots (e.g., 7 cm x 7 cm)

  • Growth chamber with controlled light, temperature, and humidity

  • This compound (NHP)

  • Sterile deionized water

  • 10 mL syringe or graduated cylinder

1.2. Procedure

  • Plant Cultivation: Grow Arabidopsis thaliana plants individually in pots under controlled short-day conditions (e.g., 8 hours light / 16 hours dark cycle) at approximately 22°C. Use plants that are 4-5 weeks old for experiments.

  • Preparation of NHP Solution: Prepare a 1 mM NHP stock solution in sterile deionized water. This will be the working solution for the soil drench.

  • Treatment Application:

    • For the treatment group, apply 10 mL of the 1 mM NHP solution directly to the soil surface of each pot, avoiding direct contact with the foliage.[8][10]

    • For the mock/control group, apply 10 mL of sterile deionized water to the soil of each pot in the same manner.

  • Incubation: Return the plants to the growth chamber for 24 hours to allow for the uptake and systemic distribution of NHP before proceeding with pathogen inoculation.[10]

Protocol 2: Pathogen Challenge with Pseudomonas syringae

This protocol describes how to challenge NHP-treated plants with a bacterial pathogen to assess the level of induced resistance.

2.1. Materials

  • NHP-treated and mock-treated Arabidopsis plants (from Protocol 1)

  • Pseudomonas syringae pv. maculicola (Psm) or pv. tomato DC3000[13]

  • King's B medium with appropriate antibiotics (e.g., rifampicin)

  • Spectrophotometer

  • 10 mM MgCl₂ solution (sterile)

  • 1 mL needleless syringe

2.2. Procedure

  • Inoculum Preparation:

    • Streak P. syringae on a King's B agar plate and incubate at 28°C for 2 days.

    • Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.

    • Pellet the bacterial cells by centrifugation, wash them with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂.

    • Adjust the bacterial suspension to a final optical density at 600 nm (OD₆₀₀) of 0.001 (~5 x 10⁵ colony-forming units [CFU]/mL).[10][14]

  • Leaf Inoculation:

    • Select three mature, healthy leaves on each plant from Protocol 1.

    • Use a 1 mL needleless syringe to gently pressure-infiltrate the bacterial suspension into the underside (abaxial surface) of each selected leaf until the leaf appears water-soaked.[14]

    • Ensure both NHP-treated and mock-treated plants are inoculated.

  • Post-Inoculation Incubation: Place the inoculated plants in a high-humidity environment (cover with a clear lid) and return them to the growth chamber for 2.5 to 3 days to allow for disease development.[10]

Protocol 3: Quantification of In Planta Bacterial Growth

This protocol provides a method to quantify pathogen growth, thereby measuring the level of disease resistance.

3.1. Materials

  • Inoculated leaves (from Protocol 2)

  • 10 mM MgCl₂ solution (sterile)

  • Cork borer or hole punch (e.g., 0.5 cm diameter)

  • Microcentrifuge tubes with sterile grinding beads

  • Tissue homogenizer/bead beater

  • King's B agar plates with appropriate antibiotics

  • Micropipettes and sterile tips

3.2. Procedure

  • Sample Collection: At 2.5 or 3 days post-inoculation, collect two leaf discs from each inoculated leaf using a cork borer.

  • Tissue Homogenization: Place the two leaf discs into a microcentrifuge tube containing 500 µL of sterile 10 mM MgCl₂ and grinding beads. Homogenize the tissue thoroughly.

  • Serial Dilution and Plating:

    • Create a 10-fold serial dilution series of the homogenate (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile 10 mM MgCl₂.

    • Plate 100 µL of the appropriate dilutions onto King's B agar plates.

  • Incubation and Counting: Incubate the plates at 28°C for 2 days, then count the number of colonies on each plate.

  • Data Analysis: Calculate the CFU per unit of leaf area (e.g., CFU/cm²). Compare the average bacterial counts from NHP-treated plants to those from mock-treated plants. A significant reduction in CFU in the NHP-treated group indicates the successful induction of SAR.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_challenge Phase 2: Pathogen Challenge cluster_analysis Phase 3: Data Analysis A 1. Grow Arabidopsis plants (4-5 weeks) B 2. Prepare 1 mM NHP and Mock (Water) Solutions A->B C 3. Apply Soil Drench (10 mL per plant) B->C D 4. Incubate for 24 hours C->D E 5. Prepare P. syringae Inoculum (OD600 = 0.001) D->E F 6. Infiltrate Leaves with Bacterial Suspension E->F G 7. Incubate at High Humidity (2.5 - 3 days) F->G H 8. Collect Leaf Disc Samples G->H I 9. Homogenize & Plate Serial Dilutions H->I J 10. Count Colony-Forming Units (CFU) I->J K 11. Calculate CFU/cm² and Compare Treatments J->K

Caption: Experimental workflow for NHP soil drench and pathogen assay.

Quantitative Data Summary

The effectiveness of NHP soil drench application in inducing SAR is demonstrated by a significant reduction in pathogen proliferation in systemic tissues. Data from studies using Pseudomonas syringae pv. maculicola expressing a bioluminescent lux reporter gene show a clear decrease in bacterial load.

Treatment GroupPathogenPathogen Growth MeasurementResultReference
Mock (Water) P. syringae pv. maculicola luxRelative Light Units (RLU)/cm²High bacterial proliferation (Control level)Hartmann et al., 2018[10]
NHP (1 mM Soil Drench) P. syringae pv. maculicola luxRelative Light Units (RLU)/cm²Statistically significant reduction in bacterial growth compared to mockHartmann et al., 2018[10]

Note: The table summarizes findings where quantitative data showed a significant difference (p < 0.05) between mock and NHP treatments, indicating successful SAR induction.[10]

References

Troubleshooting & Optimization

challenges in detecting low concentrations of N-hydroxypipecolic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-hydroxypipecolic acid (NHP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with detecting low concentrations of this important signaling molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low concentrations of this compound?

A1: The main challenges in detecting low concentrations of this compound (NHP) include:

  • Low Endogenous Levels: Basal levels of free NHP in biological samples, particularly in unstressed plants, can be very low or undetectable.[1]

  • Metabolic Instability: Free NHP is often rapidly metabolized into conjugates, such as N-O-glucosides (NHPG), making the detection of the free form difficult.[2][3] Evidence suggests that NHP can be unstable in plant extracts and may convert to other metabolites over time.[2]

  • Sample Matrix Effects: Complex biological matrices can interfere with the ionization and detection of NHP in mass spectrometry-based methods, leading to signal suppression or enhancement.

  • Structural Isomers: The presence of structural isomers may interfere with accurate quantification if not properly separated chromatographically.

  • Analyte Stability during Sample Preparation: NHP may degrade during sample extraction, storage, and preparation, leading to underestimation of its concentration.

Q2: Which analytical techniques are most suitable for detecting this compound?

A2: Several analytical techniques can be employed for the detection and quantification of NHP. The choice of method often depends on the required sensitivity and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a sensitive detector, can be used for NHP analysis. Derivatization with reagents like phenyl isothiocyanate (PITC) may be necessary to improve detection.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the quantification of NHP. Samples typically require derivatization, for example, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase volatility.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for detecting NHP in complex biological samples without the need for derivatization.[2][3] This is often the preferred method for analyzing low concentrations.

Q3: How can I improve the extraction efficiency of this compound from plant tissue?

A3: To improve the extraction efficiency of NHP, consider the following:

  • Solvent Selection: A common and effective extraction solvent is 80% methanol.

  • Homogenization: Thoroughly homogenize the tissue to ensure complete cell lysis and release of the analyte.

  • Internal Standards: The use of a labeled internal standard, such as D9-NHP, is highly recommended to account for extraction losses and matrix effects.[3][7]

  • Sample Clean-up: For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step can help remove interfering compounds.[8]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of NHP - Minimize sample storage time and keep samples at -80°C.[7] - Process samples quickly and on ice to minimize enzymatic degradation.[8] - Evaluate the stability of NHP in your specific matrix by performing recovery experiments at different stages of the sample preparation process.
Inefficient Extraction - Optimize the extraction solvent and homogenization procedure. - Ensure the pH of the extraction solvent is suitable for NHP (a weak acid). - Use a labeled internal standard to assess extraction recovery.
Matrix Effects in LC-MS - Dilute the sample extract to reduce the concentration of interfering matrix components. - Improve sample clean-up using SPE or LLE.[8] - Modify the chromatographic conditions to better separate NHP from co-eluting matrix components.
Instrument Sensitivity - Ensure the mass spectrometer is properly tuned and calibrated. - Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) for NHP. - Check for and clean any contamination in the LC-MS system.[9]
Formation of Conjugates - Consider enzymatic or acidic hydrolysis to release free NHP from its conjugated forms. Be aware that this may introduce variability.
Issue 2: High Background Noise or Interfering Peaks

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination of LC-MS System - Flush the entire LC system with a strong solvent wash. - Clean the ion source components, including the ESI spray nozzle and capillary.[9] - Identify the source of contamination by injecting blank solvents and running gradient blanks.[9][10]
Mobile Phase Contamination - Use high-purity solvents and additives (e.g., formic acid, acetic acid).[9] - Prepare fresh mobile phases daily and filter them.
Sample Carryover - Implement a rigorous needle and injection port washing procedure between samples.[10] - Inject blank samples after high-concentration samples to check for carryover.
Co-eluting Isobars - Optimize the chromatographic separation to resolve NHP from isobaric interferences. - Use high-resolution mass spectrometry to differentiate between NHP and interfering compounds with the same nominal mass.

Experimental Protocols

Sample Preparation for GC-MS Analysis of NHP in Plant Tissue

  • This protocol is adapted from methodologies used for analyzing NHP in plant samples.[5][6]

  • Freeze approximately 50 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract the metabolites with a suitable solvent, for example, 80% methanol.

  • Centrifuge the extract to pellet debris.

  • Transfer the supernatant to a new tube and dry it, for instance, using a speed vacuum concentrator.

  • For derivatization, resuspend the dried sample in 250 µl of a 10% v/v solution of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane in hexanes.[5][6]

  • Incubate the mixture at 70°C for 30 minutes.[5][6]

  • Cool the sample to room temperature and filter through a 0.45 µm PTFE filter before GC-MS analysis.[5][6]

LC-MS/MS Analysis of NHP

  • This is a general guideline based on typical LC-MS analysis of small polar molecules.

  • Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute NHP.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use multiple reaction monitoring (MRM) for quantification. The specific precursor and product ion transitions for NHP (m/z 172) and its labeled internal standard (e.g., D9-NHP, m/z 181) should be optimized.[3]

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for NHP Analysis

ParameterValueReference
Precursor Ion (NHP)m/z 172[3]
Precursor Ion (D9-NHP)m/z 181[3]
Ionization ModePositive ESI
Analysis ModeMRM

Visualizations

NHP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing SampleCollection Sample Collection (e.g., Plant Tissue) Homogenization Homogenization (in 80% Methanol) SampleCollection->Homogenization Extraction Extraction & Centrifugation Homogenization->Extraction Cleanup Optional: Sample Clean-up (SPE or LLE) Extraction->Cleanup Derivatization Optional: Derivatization (for GC-MS) Cleanup->Derivatization LCMS_Analysis LC-MS/MS or GC-MS Analysis Cleanup->LCMS_Analysis Derivatization->LCMS_Analysis Data_Processing Data Processing (Integration, Calibration) LCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for the analysis of this compound.

Troubleshooting_Low_Signal Start Low or No NHP Signal Check_Instrument Check Instrument Performance (Tuning, Calibration, Cleaning) Start->Check_Instrument Optimize_Extraction Optimize Sample Preparation (Solvent, Homogenization) Check_Instrument->Optimize_Extraction Instrument OK Unresolved Consult Further Check_Instrument->Unresolved Issue Persists Assess_Degradation Assess Analyte Degradation (Stability Study) Optimize_Extraction->Assess_Degradation Extraction Optimized Optimize_Extraction->Unresolved Issue Persists Investigate_Matrix Investigate Matrix Effects (Dilution, Clean-up) Assess_Degradation->Investigate_Matrix Degradation Addressed Assess_Degradation->Unresolved Issue Persists Consider_Conjugates Consider NHP Conjugates (Hydrolysis Step) Investigate_Matrix->Consider_Conjugates Matrix Effects Minimized Investigate_Matrix->Unresolved Issue Persists Resolved Issue Resolved Consider_Conjugates->Resolved

Caption: Troubleshooting decision tree for low NHP signal.

NHP_Signaling_Pathway Lysine L-Lysine Pip Pipecolic Acid (Pip) Lysine->Pip via ALD1, SARD4 NHP This compound (NHP) Pip->NHP catalyzed by FMO1 FMO1 NHP->FMO1 SAR Systemic Acquired Resistance (SAR) NHP->SAR NHPG NHP-N-O-glucoside (Inactive form) NHP->NHPG converted by Pathogen_Infection Pathogen Infection Pathogen_Infection->Lysine induces biosynthesis UGT76B1 UGT76B1 NHPG->UGT76B1

Caption: Simplified signaling pathway of this compound in plants.

References

Technical Support Center: Optimizing N-hydroxypipecolic Acid (NHP) Extraction from Recalcitrant Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxypipecolic acid (NHP) extraction. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with NHP extraction, particularly from recalcitrant plant tissues. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your extraction workflow and achieve reliable, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What makes certain plant tissues "recalcitrant" for NHP extraction?

A1: Recalcitrant plant tissues pose challenges for metabolite extraction due to their complex biochemical and structural composition. Key factors include:

  • High levels of secondary metabolites: Compounds like phenols, tannins, and pigments can interfere with NHP extraction and analysis. Woody plants, in particular, have high concentrations of these interfering substances.

  • Complex cell wall structure: The presence of lignin and other durable biopolymers in woody or fibrous tissues makes cell lysis difficult, hindering the release of intracellular metabolites like NHP.

  • Low water content: Dry or woody tissues can be challenging to homogenize effectively.

  • Enzymatic degradation: The presence of active enzymes can degrade NHP upon tissue disruption.

Q2: Which solvent system is best for extracting NHP?

A2: The choice of solvent is critical and depends on the plant matrix. Methanol is a widely used and effective solvent for extracting polar compounds like NHP. An 80% methanol solution (methanol:water, 80:20 v/v) is a common starting point. For certain applications, ethanol may be a suitable and less toxic alternative. The optimal solvent system should be determined empirically for each plant species and tissue type.

Q3: What are the critical steps to prevent NHP degradation during extraction?

A3: NHP can be susceptible to degradation. To minimize this:

  • Rapid processing: Process plant material as quickly as possible after harvesting. If immediate extraction is not feasible, flash-freeze the tissue in liquid nitrogen and store it at -80°C.

  • Temperature control: Perform extraction steps at low temperatures (e.g., on ice) to minimize enzymatic activity. Avoid excessive heat during solvent evaporation.

  • pH control: Maintain a stable pH during extraction, as extreme pH values can lead to the degradation of NHP.

Q4: How can I remove interfering compounds from my NHP extract?

A4: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex plant extracts. C18 SPE cartridges are commonly used to remove non-polar impurities, allowing for the selective elution of more polar compounds like NHP.

Q5: What are "matrix effects" in LC-MS analysis of NHP, and how can I mitigate them?

A5: Matrix effects occur when co-eluting compounds from the plant extract interfere with the ionization of NHP in the mass spectrometer, leading to inaccurate quantification (ion suppression or enhancement). To mitigate matrix effects:

  • Effective sample cleanup: Utilize techniques like SPE to remove interfering compounds.

  • Chromatographic separation: Optimize your liquid chromatography method to separate NHP from co-eluting matrix components.

  • Use of internal standards: Employing a stable isotope-labeled internal standard for NHP can help to compensate for matrix effects.

  • Matrix-matched calibration curves: Prepare calibration standards in a blank matrix extract that is similar to your samples to account for matrix-induced signal changes.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during NHP extraction and analysis.

Low or No NHP Yield
Potential Cause Troubleshooting Step
Inefficient Cell Lysis Ensure thorough grinding of the plant material, preferably in liquid nitrogen, to achieve a fine powder. For woody tissues, consider using specialized homogenization equipment.
Suboptimal Extraction Solvent Experiment with different solvent systems. A mixture of methanol and water is often a good starting point for extracting polar compounds like NHP. Consider trying different ratios or alternative solvents like ethanol.
Incomplete Extraction Increase the solvent-to-sample ratio to ensure complete immersion and extraction of the plant material.
Degradation of NHP Work quickly and at low temperatures. Ensure solvents are pre-chilled and samples are kept on ice throughout the procedure.
Inappropriate Plant Material Verify that the plant species, tissue type, and developmental stage are known to contain NHP. NHP levels can vary significantly.
Poor Peak Shape or Resolution in LC-MS Analysis
Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent to remove any buildup of contaminants from the plant extracts.
Matrix Effects Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds.
Inappropriate Mobile Phase Optimize the mobile phase composition and gradient to improve the separation of NHP from other compounds.
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.
High Signal Variability or Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Extraction Procedure Strictly adhere to a standardized and documented protocol for all extractions. Ensure consistent timing, temperatures, and solvent volumes.
Solvent Evaporation During Extraction Use a sealed extraction vessel to prevent solvent loss, which can alter the solvent-to-solid ratio and affect extraction efficiency.
Instrumental Drift Calibrate the LC-MS system regularly and run system suitability tests to ensure consistent performance.
Matrix Effects Use an internal standard and consider matrix-matched calibration curves to improve the accuracy and reproducibility of quantification.

Experimental Protocols

Protocol 1: General NHP Extraction from Plant Tissues

This protocol provides a general method for the extraction of NHP from fresh or frozen plant material.

Materials:

  • Plant tissue (fresh or frozen at -80°C)

  • Liquid nitrogen

  • 80% Methanol (HPLC grade), pre-chilled to -20°C

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of reaching >13,000 x g at 4°C

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 100 mg of fresh or frozen plant tissue.

  • Immediately freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at 4°C for 30 minutes with occasional vortexing.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS analysis.

Protocol 2: NHP Extraction from Recalcitrant Woody Tissues

This protocol is adapted for tissues with high lignin and phenolic content.

Materials:

  • Woody plant tissue (e.g., stems, bark)

  • Liquid nitrogen

  • Extraction Buffer: 80% Methanol with 1% (v/v) formic acid, pre-chilled to -20°C

  • Cryogenic grinder or bead beater with stainless steel beads

  • Microcentrifuge tubes (2 mL), reinforced

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE manifold

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Freeze approximately 200 mg of woody tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a cryogenic grinder or a bead beater.

  • Transfer the powder to a 2 mL reinforced microcentrifuge tube.

  • Add 1.5 mL of pre-chilled extraction buffer.

  • Homogenize further using the bead beater for 2 cycles of 45 seconds. Place on ice between cycles.

  • Incubate at 4°C for 1 hour with constant gentle agitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • SPE Cleanup: a. Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with 3 mL of water to remove highly polar impurities. d. Elute NHP with 2 mL of 80% methanol.

  • Collect the eluate and filter through a 0.22 µm syringe filter into an HPLC vial for LC-MS analysis.

Data Presentation

Table 1: Comparison of Extraction Solvents for NHP
Solvent SystemRelative NHP Yield (%)Co-extracted InterferentsNotes
80% Methanol100ModerateGood general-purpose solvent.
80% Ethanol85-95ModerateLess toxic alternative to methanol.
70% Acetone70-85HighCan extract more non-polar compounds.
Water40-60LowExtracts only highly polar compounds.

Note: Relative yields are approximate and can vary significantly depending on the plant matrix.

Table 2: Effect of Extraction Time and Temperature on NHP Yield
Extraction Time (min)Temperature (°C)Relative NHP Yield (%)
15480
30495
604100
302590
305075 (potential degradation)

Note: Longer extraction times at elevated temperatures can lead to NHP degradation.

Visualizations

NHP Biosynthesis Pathway

NHP_Biosynthesis Lysine L-Lysine P2C Δ¹-Piperideine-2-Carboxylic Acid Lysine->P2C ALD1 Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP This compound (NHP) Pip->NHP FMO1

Caption: Simplified NHP biosynthesis pathway from L-Lysine.

NHP Signaling Pathway in Systemic Acquired Resistance (SAR)

NHP_Signaling cluster_local Local Infected Leaf cluster_systemic Systemic Distal Leaf Pathogen Pathogen Infection NHP_synthesis_local NHP Biosynthesis Pathogen->NHP_synthesis_local NHP_transport NHP (Mobile Signal) NHP_synthesis_local->NHP_transport Long-distance transport SA_synthesis Salicylic Acid (SA) Biosynthesis NHP_transport->SA_synthesis SAR_genes SAR Gene Expression SA_synthesis->SAR_genes SAR Systemic Acquired Resistance (SAR) SAR_genes->SAR

Caption: NHP's role as a mobile signal in activating SAR.

General NHP Extraction and Cleanup Workflow

Extraction_Workflow Start Plant Tissue Sample Homogenization Homogenization (in Liquid N2) Start->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Cleanup Sample Cleanup (e.g., SPE) Supernatant->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis End NHP Quantification Analysis->End

Caption: A standard workflow for NHP extraction and analysis.

References

overcoming instability of N-hydroxypipecolic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-hydroxypipecolic acid (NHP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the instability of NHP during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NHP) and why is it important?

This compound is a plant metabolite derived from the amino acid lysine. It plays a crucial role as a signaling molecule in plant immunity, particularly in systemic acquired resistance (SAR), a long-lasting and broad-spectrum defense response against pathogens.[1][2][3][4][5] Understanding NHP's function and regulation is vital for developing strategies to enhance disease resistance in crops.

Q2: I am observing low or inconsistent levels of NHP in my samples. What could be the cause?

Low or inconsistent NHP levels are often due to its inherent instability during sample preparation. NHP is known to be unstable in planta and can be enzymatically converted to other forms, such as N-hydroxy-pipecolic acid-O-glucoside (NHP-O-Glc) and methylated NHP (MeNHP).[6][7][8][9][10] Furthermore, evidence suggests that NHP is thermally labile, meaning it can degrade when exposed to high temperatures during sample processing.

Q3: What are the known degradation or modification products of NHP I should be aware of?

The primary modifications of NHP observed in biological systems are:

  • Glycosylation: NHP can be glycosylated to form N-hydroxy-pipecolic acid-O-glucoside (NHP-O-Glc). This is a common inactivation and storage mechanism in plants.[3][6][7]

  • Methylation: NHP can be methylated at the carboxylic acid group to form N-hydroxy-pipecolic acid methyl ester (MeNHP).[6][7][8][9][10]

  • Heat-induced Degradation: Heating a synthetic standard of NHP has been shown to produce degradation products.[11] The exact structures of these products are not fully characterized, but they are a significant concern during sample preparation steps that involve heat.

Q4: How can I minimize NHP degradation during sample collection and storage?

To minimize NHP degradation, follow these best practices:

  • Rapid Freezing: Immediately freeze plant tissue in liquid nitrogen upon collection to quench metabolic activity and prevent enzymatic degradation.

  • Low-Temperature Storage: Store frozen tissue at -80°C until extraction. Long-term stability at this temperature is recommended, although specific data on NHP is limited.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of sensitive analytes. Aliquot samples if multiple analyses are planned.

Troubleshooting Guides

Issue 1: Low Recovery of NHP During Extraction

Possible Causes:

  • Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be ideal for efficiently extracting NHP while minimizing degradation.

  • Degradation During Extraction: NHP may be degrading during the extraction process due to unfavorable conditions (e.g., temperature, pH).

  • Incomplete Extraction: The extraction protocol may not be sufficient to fully extract NHP from the sample matrix.

Solutions:

  • Optimize Extraction Solvent:

    • A commonly used solvent for polar metabolites like NHP is a mixture of methanol and water (e.g., 80:20 v/v).

    • Consider testing different ratios of methanol:water or ethanol:water to find the optimal balance for NHP recovery from your specific sample matrix.

    • While not specifically documented for NHP, the use of antioxidants (e.g., butylated hydroxytoluene - BHT) in the extraction solvent can sometimes prevent oxidative degradation of sensitive analytes. This could be an area for empirical testing.

  • Control Extraction Conditions:

    • Perform extractions at low temperatures (e.g., on ice or at 4°C) to minimize thermal degradation.

    • The effect of pH on NHP stability during extraction has not been extensively studied. Maintaining a neutral or slightly acidic pH is generally a safe starting point for many metabolites.

  • Ensure Complete Extraction:

    • Thoroughly homogenize the sample to ensure maximum surface area for solvent penetration.

    • Consider performing multiple extraction steps (e.g., extracting the pellet 2-3 times) and pooling the supernatants to maximize yield.

Issue 2: NHP Degradation During Derivatization for GC-MS Analysis

Possible Cause:

  • Thermal Degradation: Standard derivatization protocols for GC-MS often involve heating the sample to high temperatures (e.g., 70-90°C), which can cause significant degradation of thermally labile compounds like NHP.

Solutions:

  • Optimize Derivatization Conditions:

    • Lower Temperature and Longer Incubation: Instead of high temperatures for a short time, try a lower temperature (e.g., 37-60°C) for a longer duration (e.g., 1-2 hours). This can often achieve complete derivatization while minimizing thermal degradation.

    • Test Different Reagents: While MSTFA with 1% TMCS is a common silylation reagent, other reagents might be effective at lower temperatures. A systematic evaluation of different derivatization agents and conditions is recommended.

Parameter Standard Protocol Recommended Modification for NHP
Temperature 70-90°C37-60°C
Time 30-60 minutes60-120 minutes

Table 1: Recommended Modifications to GC-MS Derivatization Protocol for NHP Analysis.

Experimental Protocols

Protocol 1: Extraction of NHP from Plant Tissue for LC-MS Analysis
  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (80% methanol: 20% water, v/v).

    • Homogenize the sample using a bead beater or mortar and pestle on ice.

  • Extraction:

    • Vortex the homogenate for 10 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new 1.5 mL tube.

    • For quantitative analysis, it is recommended to perform a second extraction of the pellet with 0.5 mL of the extraction solvent, vortex, centrifuge, and pool the supernatants.

  • Sample Preparation for LC-MS:

    • Filter the pooled supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS analysis.

Protocol 2: Derivatization of NHP for GC-MS Analysis (Optimized for Stability)
  • Sample Drying:

    • Transfer an aliquot of the extracted sample (from Protocol 1) to a GC vial insert.

    • Evaporate the solvent to complete dryness using a vacuum concentrator or a stream of nitrogen gas at low temperature.

  • Derivatization:

    • Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 60 minutes.

  • Analysis:

    • The derivatized sample is now ready for GC-MS analysis. It is recommended to analyze the samples within 24 hours of derivatization.

Visualizations

NHP Biosynthesis and Modification Pathway

NHP_Pathway Lysine Lysine P2C Δ¹-piperideine-2-carboxylic acid Lysine->P2C ALD1 Pip Pipecolic Acid P2C->Pip SARD4 NHP This compound Pip->NHP FMO1 NHP_OGlc NHP-O-Glucoside NHP->NHP_OGlc UGT76B1 MeNHP N-hydroxy-pipecolic acid methyl ester (MeNHP) NHP->MeNHP Methyltransferase (unknown)

Caption: Biosynthesis of this compound (NHP) from lysine and its subsequent modifications.

Troubleshooting Workflow for Low NHP Recovery

Troubleshooting_Workflow start Low or Inconsistent NHP Levels Detected check_extraction Review Extraction Protocol start->check_extraction check_derivatization Review Derivatization Protocol (for GC-MS) start->check_derivatization optimize_solvent Optimize Extraction Solvent (e.g., Methanol/Water ratio) check_extraction->optimize_solvent Suboptimal Solvent? control_temp_ph Control Temperature and pH (Extract at 4°C, neutral pH) check_extraction->control_temp_ph Uncontrolled Conditions? multiple_extractions Perform Multiple Extractions check_extraction->multiple_extractions Incomplete Extraction? lower_temp Lower Derivatization Temperature (e.g., 37-60°C) check_derivatization->lower_temp High Temp Used? reanalyze Re-analyze Sample optimize_solvent->reanalyze control_temp_ph->reanalyze multiple_extractions->reanalyze increase_time Increase Incubation Time lower_temp->increase_time increase_time->reanalyze

Caption: A logical workflow for troubleshooting low recovery of this compound.

Quantitative Data Summary

Table 2: Mass Spectrometry Data for NHP and its Derivatives.

Compound Chemical Formula Monoisotopic Mass (Da) Key MS/MS Fragments (m/z)
This compound (NHP)C₆H₁₁NO₃145.0739127.063, 110.06, 100.07, 82.06
NHP-O-Glucoside (NHP-O-Glc)C₁₂H₂₁NO₈307.1267308.134 (in-source fragment)
N-hydroxy-pipecolic acid methyl ester (MeNHP)C₇H₁₃NO₃159.0895160.097 ([M+H]⁺), 142.08, 127.063, 110.060, 100.076, 82.065

Note: The fragmentation of NHP-O-Glc is complex and can involve losses of water and sugar moieties. The provided fragment is an in-source fragment representing the loss of the glycosidic bond.[6][7]

This technical support center provides a starting point for addressing the challenges of NHP analysis. Due to the limited availability of specific stability studies on NHP, some recommendations are based on general principles of analytical chemistry. Researchers are encouraged to perform their own optimization and validation experiments for their specific sample types and analytical instrumentation.

References

Technical Support Center: N-Hydroxypipecolic Acid (NHP) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry-based analysis of N-hydroxypipecolic acid (NHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of NHP quantification.

Frequently Asked Questions (FAQs)

Q1: Which mass spectrometry technique is better for NHP analysis, GC-MS or LC-MS/MS?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for NHP analysis. LC-MS/MS is often preferred for biological samples as it can directly analyze NHP without the need for derivatization, simplifying the workflow and increasing sample throughput. However, a well-optimized GC-MS method with derivatization can offer excellent sensitivity and high chromatographic resolution. The choice often depends on available instrumentation, sample matrix, required sensitivity, and desired throughput.

Q2: Why is derivatization necessary for GC-MS analysis of NHP?

A2: this compound is a polar and non-volatile compound. Gas chromatography requires analytes to be volatile to travel through the GC column. Derivatization, typically through trimethylsilylation, converts the polar hydroxyl and carboxyl groups of NHP into less polar and more volatile trimethylsilyl (TMS) ethers and esters, allowing for its analysis by GC-MS.[1][2]

Q3: What are the common derivatization reagents for NHP analysis?

A3: For GC-MS analysis, the most common derivatization is trimethylsilylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).[1][2] For LC-MS/MS, while not always necessary, derivatization can be used to improve ionization efficiency and chromatographic retention. Reagents that introduce a readily ionizable group, such as those targeting amines or carboxylic acids, can be employed.

Q4: How can I improve the sensitivity of NHP detection by LC-MS/MS?

A4: To improve LC-MS/MS sensitivity for NHP, consider the following:

  • Optimize Ionization Source Parameters: Adjust parameters like spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the ionization of NHP.

  • Mobile Phase Optimization: The choice of mobile phase additives can significantly impact ionization efficiency. Acidic modifiers like formic acid are commonly used to promote protonation in positive ion mode.

  • Derivatization: Although not always required, derivatization with reagents that add a permanently charged or easily ionizable tag can enhance signal intensity.

  • Sample Cleanup: A thorough sample cleanup to remove matrix components that cause ion suppression is crucial.

  • Use of a High-Resolution Mass Spectrometer: Instruments like Orbitrap or Q-TOF mass spectrometers can improve specificity and signal-to-noise ratios.

Q5: What is the purpose of an internal standard in NHP quantification?

A5: An internal standard (IS) is a compound with similar chemical properties to the analyte (NHP) that is added to the sample at a known concentration before sample processing. It is used to correct for variations in sample extraction, derivatization efficiency, injection volume, and instrument response. The use of a stable isotope-labeled internal standard for NHP, such as D9-NHP, is highly recommended for the most accurate quantification as it co-elutes with the analyte and experiences similar matrix effects.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Issue 1: Low or No NHP Signal
Possible Cause Troubleshooting Steps
Inefficient Extraction - Ensure the plant or biological tissue is thoroughly homogenized. - Verify the extraction solvent is appropriate for polar metabolites like NHP (e.g., 80% methanol). - Check for complete evaporation of the extraction solvent before derivatization or reconstitution.
Derivatization Failure (GC-MS) - Ensure derivatization reagents (e.g., MSTFA) are fresh and have not been exposed to moisture. - Optimize derivatization temperature and time. - Ensure the sample is completely dry before adding the derivatization reagent.
Poor Ionization (LC-MS/MS) - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). - Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid for positive ion mode). - Consider derivatization to improve ionization efficiency.
Instrument Contamination - Run a blank solvent injection to check for system contamination. - If contamination is present, clean the ion source and transfer optics.
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
Possible Cause Troubleshooting Steps
Column Contamination - Flush the column with a strong solvent. - If the problem persists, consider replacing the column.
Inappropriate Mobile Phase or Gradient - Ensure the mobile phase is properly buffered if necessary. - Optimize the gradient to ensure proper elution of NHP.
Injection of Sample in a Stronger Solvent than the Mobile Phase - Reconstitute the final sample in a solvent that is of similar or weaker strength than the initial mobile phase.
Active Sites on the Column or in the System - Use a column with end-capping to minimize interactions with free silanol groups. - Consider adding a small amount of a competing base to the mobile phase if tailing is observed for the amine group.
Issue 3: High Signal Variability between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent addition of the internal standard to all samples. - Standardize all extraction and derivatization steps.
Injector Issues - Check the autosampler for air bubbles in the syringe. - Ensure the injection volume is consistent.
Matrix Effects - Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction). - Use a stable isotope-labeled internal standard to compensate for matrix effects.[4]

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the analysis of this compound using GC-MS and LC-MS/MS. These are general ranges, and actual performance will depend on the specific instrumentation, method, and matrix.

ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL to pg/mL
Limit of Quantification (LOQ) Low ng/mLLow ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85-115%90-110%
Sample Throughput Lower (due to derivatization)Higher (direct injection possible)
Matrix Effects Less proneMore prone to ion suppression/enhancement

Experimental Protocols

Protocol 1: GC-MS Analysis of NHP in Plant Tissue with Trimethylsilylation

This protocol is adapted from methodologies described in plant metabolomics studies.[1][2][5]

1. Sample Extraction: a. Flash-freeze approximately 50 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Add 1 mL of 80% methanol containing a known amount of a suitable internal standard (e.g., D9-NHP or a non-endogenous amino acid like norvaline). c. Vortex thoroughly and sonicate for 15 minutes. d. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and dry completely under a stream of nitrogen or in a vacuum concentrator.

2. Derivatization: a. To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups. Incubate at 37°C for 90 minutes with shaking. b. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. c. Incubate at 37°C for 30 minutes with shaking.

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions (Example):

  • Column: ZB-35 or similar mid-polarity column (e.g., 30 m x 0.25 mm x 0.25 µm).
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program: Start at 70°C, hold for 1 min, ramp to 310°C at 5°C/min, and hold for 10 min. c. MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
  • Ions to Monitor for NHP-TMS derivative: m/z 172 (quantifier) and other confirming ions.[1]
  • Ion to Monitor for D9-NHP-TMS derivative (IS): m/z 181.[3]

Protocol 2: LC-MS/MS Analysis of NHP in Biological Fluids

This protocol provides a general framework for direct LC-MS/MS analysis.

1. Sample Preparation: a. To 100 µL of biological fluid (e.g., plasma, urine), add 300 µL of ice-cold methanol containing a known amount of a stable isotope-labeled internal standard (e.g., D9-NHP). This step serves to precipitate proteins. b. Vortex for 1 minute and incubate at -20°C for 20 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. e. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis: a. LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[6]
  • Mobile Phase A: Water with 0.1% formic acid.[6]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL. b. MS/MS Conditions (Example):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transition for NHP: Precursor ion (Q1) m/z 146.08 -> Product ion (Q3) [To be determined by infusion of an NHP standard and optimizing collision energy].
  • MRM Transition for D9-NHP (IS): Precursor ion (Q1) m/z 155.13 -> Product ion (Q3) [To be determined].
  • Optimize collision energy (CE) and other compound-specific parameters for maximum signal intensity.

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Plant Tissue (50mg) Homogenization Homogenize in 80% MeOH + IS Sample->Homogenization Extraction Vortex & Sonicate Homogenization->Extraction Centrifugation Centrifuge & Collect Supernatant Extraction->Centrifugation Drying Dry Down Centrifugation->Drying Methoximation Add Methoxyamine HCl in Pyridine Drying->Methoximation Incubation1 Incubate (37°C, 90 min) Methoximation->Incubation1 Silylation Add MSTFA + 1% TMCS Incubation1->Silylation Incubation2 Incubate (37°C, 30 min) Silylation->Incubation2 Injection Inject 1 µL Incubation2->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS workflow for NHP analysis.

Troubleshooting_Low_Signal Start Low or No NHP Signal Check_Extraction Check Extraction Protocol Start->Check_Extraction Check_Derivatization GC-MS: Check Derivatization Check_Extraction->Check_Derivatization Extraction OK Solution1 Optimize homogenization, solvent, and drying steps. Check_Extraction->Solution1 Problem Found Check_Ionization LC-MS: Check Ionization Check_Derivatization->Check_Ionization Derivatization OK Solution2 Use fresh reagents, ensure anhydrous conditions, optimize time/temp. Check_Derivatization->Solution2 Problem Found Check_Contamination Check for System Contamination Check_Ionization->Check_Contamination Ionization OK Solution3 Optimize source parameters and mobile phase. Check_Ionization->Solution3 Problem Found Solution4 Run blanks and clean the instrument if necessary. Check_Contamination->Solution4 Contamination Found

Troubleshooting logic for low NHP signal.

References

troubleshooting inconsistent results in N-hydroxypipecolic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxypipecolic acid (NHP) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies in NHP-related experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NHP) and why is it important?

A1: this compound (NHP) is a crucial metabolite derived from the amino acid L-lysine. In plants, it functions as a key signaling molecule that activates Systemic Acquired Resistance (SAR), a broad-spectrum immune response against various pathogens.[1][2][3] Its discovery has opened new avenues for developing strategies to enhance disease resistance in crops.[4]

Q2: What are the primary applications of NHP in research?

A2: NHP is primarily studied for its role in plant immunity and defense priming.[5][6] Researchers use NHP to induce SAR in model plants like Arabidopsis thaliana and in various crop species to investigate downstream signaling pathways and identify components involved in pathogen resistance.[1][4][5]

Q3: What are the common methods for quantifying NHP in biological samples?

A3: The most common and sensitive methods for quantifying NHP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][7] These techniques allow for precise detection and quantification of NHP and its precursors, like pipecolic acid (Pip), in complex biological matrices such as plant leaf extracts.[1][8]

Q4: Why is chiral separation important for NHP analysis?

A4: Like many biological molecules, NHP is chiral and can exist in different stereoisomeric forms. The biological activity of these isomers can vary significantly. Therefore, enantioselective separation, typically using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is critical to accurately correlate specific isomers with biological function and ensure the purity of synthetic standards.[9]

Analytical Troubleshooting: LC-MS/MS Quantification

Inconsistent results in NHP quantification often arise during sample preparation or LC-MS/MS analysis. The following table addresses common issues.

Issue / Symptom Potential Cause(s) Recommended Solution(s)
Low NHP Signal / Poor Sensitivity 1. Inefficient Extraction: NHP is not being fully recovered from the plant matrix. 2. Ion Suppression: Co-eluting compounds from the sample matrix (salts, lipids) interfere with NHP ionization in the MS source.[10] 3. Suboptimal MS Parameters: Incorrect precursor/product ion selection, collision energy, or source settings. 4. NHP Degradation: Sample degradation due to improper storage or handling.1. Optimize Extraction: Ensure tissue is flash-frozen in liquid nitrogen and thoroughly homogenized. Use a proven extraction solvent like 80% methanol.[7] Consider solid-phase extraction (SPE) for sample cleanup. 2. Improve Chromatography: Adjust the HPLC gradient to better separate NHP from interfering matrix components. Dilute the sample if possible. Use a divert valve to direct high-salt portions of the run to waste. 3. Tune MS Parameters: Infuse a pure NHP standard to optimize MRM transitions and collision energy. Consult instrument-specific guidelines. 4. Ensure Sample Stability: Store extracts at -80°C. Avoid repeated freeze-thaw cycles. Process samples promptly after extraction.
Poor Peak Shape (Tailing, Fronting, or Broad Peaks) 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase: pH of the mobile phase is not suitable for the analyte; solvent strength is too high or too low. 3. Column Degradation: Loss of stationary phase or blockage of the column frit. 4. Secondary Interactions: Analyte interacting with active sites (e.g., free silanols) on the column.[10]1. Dilute Sample: Reduce the injection volume or dilute the sample extract. 2. Adjust Mobile Phase: For reversed-phase C18 columns, use a mobile phase with an acidic modifier like 0.1% formic acid to ensure consistent protonation of NHP.[7][11] Optimize the organic solvent gradient. 3. Replace Column: Flush the column or replace it if performance does not improve. Use a guard column to protect the analytical column.[12] 4. Use End-capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize silanol interactions.
High Signal Variability Between Replicates 1. Inconsistent Sample Preparation: Variation in tissue weight, extraction volume, or homogenization efficiency. 2. Autosampler/Injector Issues: Inconsistent injection volumes or sample carryover from a previous injection.[11][12] 3. Matrix Effects: Differential ion suppression/enhancement between samples.1. Standardize Workflow: Use a precise balance for tissue samples. Calibrate pipettes regularly. Standardize all extraction steps. 2. Clean Injector System: Implement a robust needle wash protocol using a strong organic solvent between injections. Inject blank samples to test for carryover.[12] 3. Use an Internal Standard: Add a stable isotope-labeled NHP standard to samples at the beginning of the extraction process to normalize for variability in sample prep and matrix effects.
No NHP Detected in Pathogen-Treated Samples 1. Timing of Harvest: Samples were collected too early or too late relative to the peak of NHP biosynthesis. 2. Ineffective Pathogen Inoculation: The pathogen did not successfully elicit a defense response. 3. Biosynthesis Mutant: The plant line used may have a mutation in the NHP biosynthesis pathway (e.g., fmo1 or ald1 mutants).[3][5]1. Optimize Time-Course: Perform a time-course experiment (e.g., 24, 48, 72 hours post-inoculation) to determine the optimal harvest time for your specific plant-pathogen system.[8] 2. Verify Pathogen Activity: Confirm the viability and virulence of your pathogen stock. Ensure proper inoculation technique and environmental conditions for infection. 3. Use Wild-Type Control: Always include a wild-type plant line as a positive control for NHP production.

Biological Assay Troubleshooting: Systemic Acquired Resistance (SAR)

The primary biological assay for NHP is the induction of SAR. This typically involves treating lower leaves with NHP and then challenging upper, systemic leaves with a pathogen.

Issue / Symptom Potential Cause(s) Recommended Solution(s)
No Reduction in Pathogen Growth in Systemic Leaves 1. Insufficient NHP Concentration: The concentration of exogenously applied NHP was too low to induce a robust SAR response. 2. Ineffective NHP Application: The method of application (e.g., soil drench, leaf infiltration) did not result in sufficient uptake and transport. 3. Timing Issue: The time between NHP treatment and pathogen challenge was too short or too long. 4. Impaired Downstream Signaling: The plant line used has a mutation in a required downstream signaling component (e.g., NPR1).[5][13]1. Optimize NHP Dose: Test a range of NHP concentrations. Published effective concentrations range from 0.25 mM to 1 mM for leaf infiltration.[5][7] 2. Verify Application Method: Syringe infiltration of lower leaves is a common and effective method.[5] Ensure the solution fully permeates the leaf tissue. 3. Adjust Timing: A 24 to 48-hour interval between NHP treatment and pathogen challenge is typical.[5][7] Optimize this window for your system. 4. Use Appropriate Genotypes: Ensure you are using a wild-type or other responsive genotype. Include SAR-deficient mutants as negative controls.
High Variability in Plant Responses 1. Inconsistent Plant Growth: Plants are not at the same developmental stage or have been grown under inconsistent environmental conditions. 2. Uneven NHP/Pathogen Application: Inconsistent infiltration volumes or pathogen titers applied to leaves. 3. Environmental Fluctuations: Changes in light, temperature, or humidity during the experiment can affect plant immune responses.1. Synchronize Plant Growth: Use seeds from the same batch and grow plants in a controlled environment chamber with consistent conditions. Select plants of uniform size and age for experiments. 2. Standardize Inoculation: Use a needleless syringe to carefully control infiltration volume. Quantify pathogen titer accurately before inoculation.[14] 3. Maintain Stable Conditions: Keep environmental conditions constant throughout the duration of the experiment.
Local Necrosis or Damage at NHP Infiltration Site 1. NHP Concentration is Too High: High concentrations of NHP or impurities in the synthetic standard may cause phytotoxicity. 2. Mechanical Damage: Excessive damage to the leaf during syringe infiltration. 3. Contamination: The NHP solution or water used for the mock control is contaminated.1. Perform a Dose-Response Curve: Test lower concentrations of NHP to find a non-toxic, effective dose. 2. Refine Infiltration Technique: Apply gentle pressure during infiltration to avoid damaging the tissue. 3. Use Sterile Reagents: Prepare all solutions with sterile, high-purity water. Filter-sterilize the final NHP solution.

Key Experimental Protocols & Methodologies

Protocol 1: Extraction of NHP from Plant Tissue for LC-MS/MS

This protocol is adapted from methodologies described in plant science literature.[7]

  • Sample Collection: Harvest 50-100 mg of leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Place the frozen tissue in a 2 mL tube with two steel beads. Homogenize the tissue to a fine powder using a tissue lyser.

  • Extraction: Add 1 mL of pre-chilled 80% methanol / 20% water to the powdered tissue. If using an internal standard, add it to the extraction solvent.

  • Incubation & Centrifugation: Vortex the tube vigorously for 1 minute and incubate on a shaker at 4°C for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Collection: Carefully transfer the supernatant to a new 1.5 mL tube.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis. Dilute further with 0.1% formic acid in water if necessary.[7]

Protocol 2: Typical LC-MS/MS Parameters for NHP Quantification

These parameters provide a starting point for method development on a standard LC-MS/MS system.

Parameter Typical Setting
LC Column Reversed-Phase C18 Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[7]
Mobile Phase A 0.1% Formic Acid in Water[7][11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[11]
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate. (Optimize for your system)
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)
NHP MRM Transition Precursor Ion (Q1): m/z 146.08 → Product Ion (Q3): m/z 128.07 (Example - must be optimized)
Internal Standard Stable isotope-labeled NHP (e.g., ¹³C₆,¹⁵N-NHP)

Visualized Workflows and Pathways

NHP Biosynthesis and Signaling in Plant Immunity

The diagram below illustrates the synthesis of NHP from L-lysine and its central role in activating the Systemic Acquired Resistance (SAR) pathway, which involves the key regulator NPR1 and the defense hormone salicylic acid (SA).[1][5][13]

NHP_Signaling_Pathway cluster_biosynthesis NHP Biosynthesis cluster_signaling SAR Signaling Cascade Lys L-Lysine DehydroPip Dehydro-Pipecolic Acid Lys->DehydroPip ALD1 Pip Pipecolic Acid (Pip) DehydroPip->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 Transport Systemic Transport NHP->Transport Mobile Signal NPR1 NPR1 NHP->NPR1 Requires NPR1 SA Salicylic Acid (SA) Transport->SA Induces SA Biosynthesis SA->NPR1 Activates TGA TGA Factors NPR1->TGA Interacts with Defense Defense Gene Expression (e.g., PR1) TGA->Defense Activates Transcription

Caption: NHP biosynthesis from lysine and its role as a mobile signal in activating SAR.

General Experimental Workflow for SAR Assay

This workflow outlines the key steps in a typical experiment designed to test NHP's ability to induce disease resistance in plants.

SAR_Workflow Start 1. Plant Growth (Synchronized Wild-Type & Mutant Lines) Treatment 2. Primary Treatment (Infiltrate lower leaves with NHP or Mock) Start->Treatment Wait 3. Incubation Period (24-48 hours) Treatment->Wait Challenge 4. Pathogen Challenge (Inoculate upper leaves with Pathogen) Wait->Challenge Incubate 5. Disease Incubation (2-3 days) Challenge->Incubate Analysis 6. Data Analysis Incubate->Analysis Quant Quantify Pathogen Titer (e.g., CFU/cm²) Analysis->Quant Assay Endpoint 1 Metabolomics Quantify Metabolites (e.g., NHP, SA via LC-MS) Analysis->Metabolomics Assay Endpoint 2

References

pipecolic acid as a limiting factor in N-hydroxypipecolic acid biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the biosynthesis of N-hydroxypipecolic acid (NHP), with a focus on pipecolic acid (Pip) as a potential limiting factor.

Troubleshooting Guides

Issue: Low or No Detectable this compound (NHP) Yield

Question: We are expressing the NHP biosynthesis pathway in our system but observe very low or no NHP production. What are the potential causes and how can we troubleshoot this?

Answer: Low or undetectable levels of NHP can stem from several factors throughout the biosynthetic pathway. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Insufficient Pipecolic Acid (Pip) Precursor

  • Rationale: The conversion of Pip to NHP is the final and crucial step in the biosynthesis, catalyzed by Flavin-dependent monooxygenase 1 (FMO1).[1][2][3] If the intracellular concentration of Pip is low, FMO1 activity will be substrate-limited, leading to poor NHP yield. In some plant species, Pip levels are constitutively low and only increase upon pathogen exposure.[1]

  • Troubleshooting Steps:

    • Quantify Intracellular Pip: Measure the concentration of Pip in your experimental system.

    • Exogenous Pip Supplementation: Add synthetic Pip to the growth media or infiltration buffer to ensure an ample supply for FMO1. For instance, in transient expression experiments in N. benthamiana, leaves can be infiltrated with 1 mM Pip.[4]

    • Co-expression of Pip Biosynthesis Genes: If supplementing with exogenous Pip is not feasible or desirable, co-express the genes responsible for Pip synthesis, namely ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1) and SARD4 (SAR-DEFICIENT 4), along with FMO1.[4][5][6][7] Interestingly, some systems like N. benthamiana leaves may have sufficient endogenous reductase activity, making the co-expression of SARD4 unnecessary.[4][8]

Potential Cause 2: Suboptimal FMO1 Enzyme Activity

  • Rationale: The FMO1 enzyme is critical for the N-hydroxylation of Pip.[1][2] Its activity can be affected by various factors including improper protein folding, absence of necessary cofactors, or feedback inhibition.

  • Troubleshooting Steps:

    • Confirm FMO1 Expression and Stability: Use Western blotting or proteomics to verify that the FMO1 protein is being expressed and is stable in your system.

    • Ensure Cofactor Availability: FMO1 is a flavin-dependent monooxygenase. Ensure that the cellular environment provides sufficient flavin cofactors (e.g., FAD).

    • Codon Optimization: If expressing FMO1 in a heterologous system (e.g., E. coli or a different plant species), ensure the gene sequence is codon-optimized for the expression host to prevent translational issues.

    • Use a Constitutively Active Promoter: To boost expression levels, consider cloning the FMO1 gene under the control of a strong, constitutively active promoter.[4]

Potential Cause 3: NHP Degradation or Modification

  • Rationale: Once synthesized, NHP can be further metabolized, for example, by glycosylation to form NHP-glucoside (NHP-Glc).[6][7][9] This modification might render it undetectable by analytical methods targeting free NHP. NHP can also be unstable under certain extraction conditions.[8]

  • Troubleshooting Steps:

    • Analyze for NHP Derivatives: Expand your analytical search to include known derivatives like NHP-Glc.

    • Optimize Extraction Protocol: Ensure that the extraction method is optimized to stabilize NHP and prevent its degradation. This may involve immediate freezing of samples in liquid nitrogen and extraction at low temperatures.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low or No NHP Detected check_pip Is Pip precursor limiting? start->check_pip check_fmo1 Is FMO1 activity suboptimal? check_pip->check_fmo1 No quantify_pip Quantify intracellular Pip check_pip->quantify_pip Yes check_nhp_stability Is NHP being degraded or modified? check_fmo1->check_nhp_stability No verify_fmo1_expression Verify FMO1 protein expression and stability check_fmo1->verify_fmo1_expression Yes analyze_derivatives Analyze for NHP derivatives (e.g., NHP-Glc) check_nhp_stability->analyze_derivatives Yes add_pip Supplement with exogenous Pip quantify_pip->add_pip coexpress_pip_genes Co-express ALD1 (and SARD4) quantify_pip->coexpress_pip_genes solution NHP Yield Increased add_pip->solution coexpress_pip_genes->solution optimize_codons Codon-optimize FMO1 for expression host verify_fmo1_expression->optimize_codons check_cofactors Ensure flavin cofactor availability optimize_codons->check_cofactors check_cofactors->solution optimize_extraction Optimize extraction protocol analyze_derivatives->optimize_extraction optimize_extraction->solution

Caption: Troubleshooting workflow for low NHP yield.

Frequently Asked Questions (FAQs)

Question: What is the complete biosynthetic pathway of this compound (NHP)?

Answer: NHP biosynthesis is a three-step metabolic pathway that starts from L-lysine.[1]

  • Step 1: The aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) converts L-lysine into dehydropipecolic acid intermediates.[5][6]

  • Step 2: The reductase SAR-DEFICIENT 4 (SARD4) reduces these intermediates to form pipecolic acid (Pip).[5][6]

  • Step 3: Finally, the flavin-dependent monooxygenase FMO1 catalyzes the N-hydroxylation of Pip to produce NHP.[5][6][7]

NHP Biosynthesis Pathway Diagram

NHP_Biosynthesis Lysine L-Lysine DehydroPip Dehydropipecolic Acid Lysine->DehydroPip ALD1 Pip Pipecolic Acid (Pip) DehydroPip->Pip SARD4 NHP This compound (NHP) Pip->NHP FMO1

Caption: The NHP biosynthesis pathway from L-Lysine.

Question: Is pipecolic acid (Pip) always the limiting factor in NHP biosynthesis?

Answer: Not necessarily, but it is a critical checkpoint. In systems where Pip levels are naturally low, its availability can certainly be the rate-limiting step.[1] However, in scenarios where Pip is abundant (either naturally or through supplementation), the catalytic efficiency of the FMO1 enzyme can become the bottleneck.[10] For example, in some monocots, pathogen-induced Pip levels can be 20- to 40-fold higher than NHP levels, suggesting that the conversion of Pip to NHP is a tightly controlled step.[1]

Question: Can I engineer NHP biosynthesis in a non-plant system?

Answer: Yes, the NHP biosynthetic pathway has been successfully engineered in Escherichia coli.[10][11] This was achieved by co-expressing the necessary enzymes to convert L-lysine into NHP.[10] This approach allows for the production of NHP in a microbial fermentation system, which could be a scalable method for producing this important signaling molecule.[10][11]

Quantitative Data Summary

Table 1: Metabolite Levels in Different Plant Species Upon Pathogen Infection

Plant SpeciesPathogenPipecolic Acid (Pip) Level (µg/g FW)This compound (NHP) Level (µg/g FW)Reference
TobaccoPseudomonas syringae~6~6[1]
TomatoPseudomonas syringaeExceeds NHP by ~8-foldLower than Pip[1]
BarleyFungal pathogen~30~0.1[1]
CucumberPseudomonas syringae~10 (constitutive)~1.5[1]

Table 2: NHP Production in Engineered E. coli

SubstrateProductTiterFermentation TimeReference
L-Lysine (40 g/L)This compound (NHP)326.42 mg/L48 hours[10]

Experimental Protocols

Protocol 1: Quantification of Pipecolic Acid (Pip) and this compound (NHP) by GC-MS

This protocol is adapted from methods used for metabolite profiling in plant tissues.[4][12]

  • Sample Collection and Preparation:

    • Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • Add 1 mL of extraction buffer (e.g., 80% methanol) to the powdered tissue.

    • Include internal standards (e.g., D9-Pip and D9-NHP) for accurate quantification.[13]

    • Vortex thoroughly and incubate at 4°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen gas.

    • Re-suspend the dried extract in a solution of pyridine and add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or propyl chloroformate.[12]

    • Incubate at a suitable temperature (e.g., 80°C) for 30 minutes to allow for complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable column (e.g., HP-5ms) and temperature gradient for separation of the analytes.

    • Monitor for characteristic ions of derivatized Pip and NHP (e.g., for TMS-derivatized Pip, m/z = 156 and for NHP, m/z = 172).[4][8]

    • Quantify the analytes by comparing their peak areas to those of the internal standards.

Protocol 2: Transient Expression of NHP Biosynthesis Genes in Nicotiana benthamiana

This protocol is based on the methodology for heterologous expression of Arabidopsis genes in N. benthamiana.[4]

  • Vector Construction:

    • Clone the coding sequences of ALD1 and FMO1 (and SARD4 if desired) from Arabidopsis thaliana into a suitable binary vector for Agrobacterium-mediated transient expression (e.g., pEAQ-HT-DEST1).

    • Use a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.

  • Agrobacterium Transformation:

    • Transform the resulting plasmids into a competent Agrobacterium tumefaciens strain (e.g., GV3101).

    • Select for transformed colonies on appropriate antibiotic-containing media.

  • Infiltration of N. benthamiana Leaves:

    • Grow N. benthamiana plants for 4-6 weeks under controlled conditions.

    • Prepare overnight cultures of the Agrobacterium strains harboring the expression vectors.

    • Pellet the bacteria by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of ~0.1 for each strain.

    • If desired, include 1 mM Pip in the infiltration buffer to provide ample substrate for FMO1.[4]

    • Use a needleless syringe to infiltrate the bacterial suspension into the abaxial side of the leaves.

  • Sample Collection and Analysis:

    • After 2-3 days of incubation, harvest the infiltrated leaf tissue.

    • Analyze the tissue for Pip and NHP accumulation using the GC-MS protocol described above.

Logical Relationship Diagram for Co-expression Experiment

CoexpressionLogic cluster_genes Expressed Genes cluster_substrates Substrates ALD1 ALD1 Pip Pipecolic Acid (Pip) ALD1->Pip produces precursor for FMO1 FMO1 NHP N-Hydroxypipecolic Acid (NHP) FMO1->NHP catalyzes production of Lysine Endogenous L-Lysine Lysine->ALD1 is substrate for Pip->FMO1 is substrate for

Caption: Logical relationships in a co-expression experiment.

References

Technical Support Center: Optimizing Exogenous N-Hydroxypipecolic Acid (NHP) for Plant Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing exogenous N-hydroxypipecolic acid (NHP) for plant treatment. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations to optimize your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable induction of Systemic Acquired Resistance (SAR) - Suboptimal NHP concentration.- Ineffective application method.- Plant genotype lacks necessary signaling components (e.g., fmo1, npr1 mutants).- Insufficient time for SAR establishment.- Titrate NHP concentration (see Table 1 for recommended ranges). A common starting point is 1 mM.[1][2][3][4][5][6]- Ensure thorough soil drenching for root uptake or complete leaf infiltration.[1][2]- Use wild-type plants with a functional SAR pathway. Verify genotype if unsure.- Allow at least 24-48 hours between NHP treatment and pathogen challenge.[1][7]
High plant mortality or phytotoxicity - NHP concentration is too high.- Solvent (e.g., water) purity issues.- Contamination of NHP solution.- Reduce NHP concentration. Test a lower range (e.g., 0.1 mM - 0.5 mM).[3]- Use high-purity water (e.g., sterile, deionized) to prepare solutions.- Prepare fresh NHP solutions for each experiment.
Inconsistent or variable results between replicates - Uneven application of NHP.- Variation in plant age or growth stage.- Environmental fluctuations (light, temperature, humidity).- Ensure each plant receives the same volume and concentration of NHP solution.- Use plants of the same age and developmental stage for all treatments.- Maintain consistent and controlled environmental conditions throughout the experiment.
Priming effect is observed, but not full SAR induction - NHP concentration may be sufficient for priming but not for robust SAR activation.- The subsequent pathogen challenge is too severe.- Increase NHP concentration within the optimal range (e.g., 1 mM).[1][3]- Adjust the pathogen inoculum concentration to a level where priming effects can be clearly distinguished.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for NHP treatment?

A1: A concentration of 1 mM NHP is a widely used and effective starting point for inducing SAR in Arabidopsis thaliana and other plant species.[1][2][4][5][6] However, dose-response experiments have shown effects at concentrations as low as 0.1 mM.[3] The optimal concentration can vary depending on the plant species and experimental conditions.

Q2: What is the best method for applying exogenous NHP?

A2: Two common and effective methods are soil drenching and leaf infiltration.

  • Soil Drench: Applying an aqueous solution of NHP to the soil allows for root uptake and systemic distribution. A typical application involves watering each plant with 10 ml of the NHP solution.[1][2][3]

  • Leaf Infiltration: Infiltrating a few lower leaves with an NHP solution can induce a systemic response in the upper, untreated leaves.[7]

Q3: How long after NHP treatment should I expect to see an effect?

A3: NHP-induced transcriptional reprogramming and priming can be observed within 24 hours of treatment.[4] For SAR assays involving a pathogen challenge, it is recommended to wait at least 24 to 48 hours after NHP application.[1][7]

Q4: Does NHP work in all plant species?

A4: NHP and its biosynthetic pathway have been shown to be conserved and functional in various dicotyledonous and monocotyledonous plants, including cucumber, tomato, tobacco, barley, and pepper.[8][9] However, the optimal concentrations and response times may differ between species.

Q5: Can I use Pipecolic Acid (Pip) instead of NHP?

A5: Pipecolic acid is the precursor to NHP.[2][10] While exogenous application of Pip can induce an immune response, this response is dependent on the plant's ability to convert Pip to NHP via the FMO1 enzyme.[4][11] Direct application of NHP bypasses this step and can be more potent, especially in plants with compromised FMO1 function.[11] NHP is considered the signal-active compound.[2]

Q6: What is the signaling pathway activated by NHP?

A6: NHP perception leads to the induction of systemic acquired resistance. This signaling is intertwined with the salicylic acid (SA) pathway and is dependent on the transcriptional co-regulator NON-EXPRESSOR OF PR GENES1 (NPR1).[4][10] NHP treatment can prime the plant for enhanced SA biosynthesis upon pathogen attack.[4] Recent studies also show that NHP can trigger the systemic accumulation of extracellular NAD(P), which acts as a downstream signal to activate SAR.[7]

Quantitative Data Summary

Table 1: Effective Concentrations of Exogenous NHP for Plant Immunity Induction

Plant SpeciesConcentration RangeApplication MethodObserved EffectReference(s)
Arabidopsis thaliana0.1 mM - 10 mMSoil DrenchDose-dependent induction of SAR against Pseudomonas syringae.[3]
Arabidopsis thaliana1 mMSoil DrenchPriming of flg22-induced metabolic and transcriptional responses.[1][2][5]
Arabidopsis thaliana0.25 mM - 0.5 mMLeaf InfiltrationInduction of systemic immunity and systemic accumulation of eNAD(P).[7]
Arabidopsis thaliana1 mMSoil DrenchNPR1-dependent transcriptional reprogramming and immune priming.[4]
Pepper (Capsicum sp.)2 mMLeaf InfiltrationInduction of systemic defense against Xanthomonas euvesicatoria.[9]

Experimental Protocols

Protocol 1: Soil Drench Application for SAR Induction in Arabidopsis thaliana
  • Plant Material: Grow Arabidopsis thaliana plants in individual pots for 4-5 weeks under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • NHP Solution Preparation: Prepare a 1 mM aqueous solution of this compound. Dissolve the appropriate amount of NHP in sterile, deionized water. Prepare a mock solution of water for the control group.

  • Application: Apply 10 ml of the 1 mM NHP solution (or mock solution) directly to the soil of each plant.[1][2][3]

  • Incubation: Allow the plants to incubate for 24-48 hours to establish the systemic response.

  • Pathogen Challenge (Optional): For SAR assays, inoculate three upper leaves of each plant with a pathogen suspension (e.g., Pseudomonas syringae pv. maculicola at an OD₆₀₀ of 0.001).[3]

  • Analysis: At 2-3 days post-inoculation, assess disease symptoms or quantify pathogen growth. For gene expression or metabolite analysis, harvest leaf tissue at desired time points after NHP treatment.

Protocol 2: Leaf Infiltration for Systemic Immunity Assays
  • Plant Material: Use 4-5 week old Arabidopsis thaliana plants.

  • NHP Solution Preparation: Prepare a 0.25 mM or 0.5 mM NHP solution in 10 mM MgCl₂. Prepare a mock solution of 10 mM MgCl₂ for control plants.

  • Application: Using a needleless syringe, infiltrate three lower leaves of each plant with either the NHP solution or the mock solution.[7]

  • Incubation: Incubate the plants for 24 hours.

  • Systemic Tissue Analysis: Inoculate one upper, systemic (uninfiltrated) leaf on each plant with a pathogen.[7] Alternatively, harvest systemic leaves for gene expression or metabolite profiling.

  • Data Collection: Collect samples at the desired time points post-inoculation or treatment for further analysis.

Visualizations

NHP_Signaling_Pathway cluster_perception NHP Application cluster_signaling Intracellular Signaling Cascade cluster_response Immune Response NHP Exogenous NHP ROS ROS Production NHP->ROS induces SA_biosynthesis SA Biosynthesis (ICS1) NHP->SA_biosynthesis primes Priming Defense Priming NHP->Priming eNADP Systemic eNAD(P) Accumulation ROS->eNADP leads to LecRK LecRK-VI.2/BAK1 eNADP->LecRK activates LecRK->SA_biosynthesis NPR1 NPR1 Activation SA_biosynthesis->NPR1 activates Defense_Genes Defense Gene Expression (e.g., PR1) NPR1->Defense_Genes regulates SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR Priming->SAR

Caption: Simplified signaling pathway of exogenous this compound (NHP) in plants.

Experimental_Workflow_Soil_Drench start Start: 4-5 week old plants prep Prepare 1 mM NHP and Mock Solutions start->prep treat Soil Drench Application (10 ml per plant) prep->treat incubate Incubate for 24-48 hours treat->incubate challenge Pathogen Inoculation (e.g., Pseudomonas syringae) incubate->challenge analysis Analysis (Disease Scoring, Pathogen Titer, Gene Expression) challenge->analysis end End analysis->end

Caption: Experimental workflow for NHP treatment via soil drench.

References

addressing off-target effects of N-hydroxypipecolic acid application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects during experiments involving N-hydroxypipecolic acid (NHP).

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound (NHP)?

A1: The primary and well-established on-target effect of NHP is the induction of Systemic Acquired Resistance (SAR) in plants.[1][2][3] NHP acts as a crucial signaling molecule that accumulates in both local and distal tissues upon pathogen infection, leading to a primed state of immunity against a broad spectrum of pathogens.[1][4] This process is intricately linked with the salicylic acid (SA) signaling pathway and is dependent on key regulatory proteins such as NON-EXPRESSOR OF PR GENES 1 (NPR1) and TGA transcription factors.

Q2: What are the most common off-target effects observed with exogenous NHP application?

A2: The most frequently reported off-target effect of NHP application is a trade-off between defense activation and plant growth.[5] High concentrations of NHP, whether applied exogenously or resulting from constitutive endogenous production, can lead to growth-inhibitory phenotypes. These can manifest as reduced rosette size, decreased biomass, and a general stunting of development.[5] Transcriptome analyses have also revealed that NHP can suppress genes associated with photosynthesis and primary metabolism.

Q3: How does the plant regulate endogenous NHP levels to mitigate growth-defense trade-offs?

A3: Plants possess a sophisticated regulatory mechanism to balance growth and defense. A key enzyme, UGT76B1, acts as a "brake" by glycosylating NHP to form NHP-O-glucoside (NHP-OGlc), an inactive form.[5][6] This process of glycosylation effectively removes bioactive NHP from the system, thus fine-tuning the intensity of the immune response and mitigating the associated growth costs. Mutants lacking UGT76B1 exhibit enhanced disease resistance but also show inhibited growth due to the over-accumulation of active NHP.[5][6]

Q4: Can NHP application affect beneficial microorganisms?

A4: The interaction between NHP and beneficial microbes is an emerging area of research. Some studies suggest that pipecolic acid (Pip), the precursor to NHP, produced by rhizosphere fungi can be taken up by plants and converted to NHP, thereby boosting the plant's immune response.[7] This indicates a potential for interplay between NHP signaling and the rhizosphere microbiome. However, direct studies on the broader impact of exogenous NHP application on the composition and function of beneficial microbial communities are still limited.

Q5: Are there any known metabolic perturbations caused by NHP beyond the intended immune pathways?

A5: Yes, untargeted metabolomics studies have started to shed light on broader metabolic changes induced by NHP.[6][8] Besides the activation of defense-related metabolites like phytoalexins and SA-glucosides, NHP treatment can also lead to the formation of other NHP derivatives, such as methylated and further glycosylated forms.[6] The accumulation of these novel metabolites suggests that NHP can be channeled into various metabolic pathways beyond its primary role in signaling.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Significant growth inhibition (stunting, reduced biomass) after NHP application. NHP concentration is too high. The growth-defense trade-off is a known consequence of activating the SAR pathway.- Optimize NHP Concentration: Conduct a dose-response experiment to determine the minimal NHP concentration required to elicit the desired immune response with acceptable levels of growth inhibition. Start with a lower concentration (e.g., 0.1 mM) and titrate up to your current working concentration, while monitoring both SAR markers and growth parameters. - Time-Course Analysis: Assess whether the growth inhibition is transient or sustained. It's possible that the plant's metabolism adapts over time. - Use of Mutants: If genetically tractable, use mutants with altered sensitivities to NHP or SA to dissect the signaling pathway leading to growth inhibition.
Inconsistent or no induction of SAR markers (e.g., PR genes) after NHP treatment. Suboptimal application method or timing. NHP uptake and translocation can be influenced by how and when it is applied.- Verify Application Protocol: Ensure consistent application, whether by soil drench, leaf infiltration, or spraying. For soil applications, ensure even distribution and appropriate volume for pot size. - Check Plant Age and Health: Younger plants or plants under abiotic stress may respond differently. Use healthy, well-established plants for your experiments. - Confirm NHP Stability: Prepare fresh NHP solutions for each experiment, as the stability of the compound in solution over long periods may vary.
Unexpected phenotypic changes unrelated to growth or defense. Pleiotropic effects of sustained immune activation. The widespread transcriptional and metabolic reprogramming induced by NHP can have unforeseen consequences.- Untargeted Metabolomics/Transcriptomics: If resources permit, perform an untargeted analysis to identify the specific pathways being perturbed. This can provide clues to the underlying mechanism of the unexpected phenotype. - Literature Review for Similar Phenotypes: Search for literature describing similar phenotypes in the context of other immune-inducing treatments or in SAR-constitutive mutants.
Variability in experimental results between replicates. Inconsistent NHP delivery or environmental fluctuations. Minor variations in experimental conditions can be amplified in sensitive biological systems.- Standardize Environmental Conditions: Ensure all replicate plants are grown under identical light, temperature, and humidity conditions. - Precise Application: Use calibrated equipment for NHP application to ensure each plant receives the same dose. For leaf infiltration, be consistent with the number and location of infiltrated leaves.

Data Summary

Table 1: Dose-Dependent Induction of Systemic Acquired Resistance (SAR) by NHP in Arabidopsis thaliana

NHP Concentration (mM)Method of ApplicationObserved SAR EffectReference
0.1Soil DrenchDetectable reduction in bacterial growth (~3-fold)(Hartmann et al., 2018)
1.0Soil DrenchStrong SAR effect; bacterial growth reduced by 10-50-fold(Hartmann et al., 2018)
10.0Soil DrenchModest further improvement of SAR effect(Hartmann et al., 2018)
1.0Leaf InfiltrationSystemic induction of SAR-associated metabolites and genes[8]

Table 2: Documented Off-Target Effects of Elevated NHP Levels

Off-Target EffectExperimental SystemObservationReference
Growth Inhibitionugt76b1 mutant ArabidopsisDecreased rosette size and biomass[5]
Metabolic PerturbationArabidopsis treated with NHPSuppression of genes for photosynthesis and primary metabolism(Yildiz et al., 2021)
Early Senescencepmr4/gsl5 mutant ArabidopsisNHP signaling is required for the early senescence phenotype[9]

Experimental Protocols

Protocol 1: Assessing the Dose-Dependent Impact of NHP on Plant Growth

Objective: To quantify the trade-off between NHP-induced defense and plant growth.

Materials:

  • Arabidopsis thaliana (or other plant species of interest) seedlings at a consistent developmental stage.

  • This compound (NHP) stock solution (e.g., 100 mM in water).

  • Sterile water.

  • Growth chambers with controlled light, temperature, and humidity.

  • Digital calipers and/or a high-resolution imaging system.

  • Analytical balance.

Methodology:

  • Prepare a series of NHP dilutions from the stock solution (e.g., 0, 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mM). The final concentrations should be tailored to your experimental system.

  • Apply the NHP solutions to the plants using a consistent method (e.g., soil drench with a fixed volume per pot). Ensure an equal number of replicate plants for each concentration.

  • At regular intervals (e.g., every 3-4 days) for a period of 2-3 weeks, measure and record growth parameters. These can include:

    • Rosette Diameter: Measure the widest diameter of the plant rosette.

    • Leaf Number: Count the total number of true leaves.

    • Fresh Weight: At the end of the experiment, carefully remove the aerial part of the plant and record its weight.

    • Dry Weight: Dry the harvested tissue in an oven at 60-70°C until a constant weight is achieved.

  • For root analysis, carefully wash the soil from the roots and measure the primary root length and count the number of lateral roots.

  • Analyze the data by plotting the growth parameters against the NHP concentration to visualize the dose-response relationship.

Protocol 2: Untargeted Metabolomic Analysis of NHP-Treated Plants

Objective: To identify broad metabolic perturbations resulting from NHP application.

Materials:

  • Plants treated with a selected concentration of NHP and a mock control.

  • Liquid nitrogen.

  • Lyophilizer (freeze-dryer).

  • Extraction solvent (e.g., 80% methanol).

  • High-resolution mass spectrometer coupled to liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Metabolomics data analysis software.

Methodology:

  • Harvest tissue from NHP-treated and control plants at a specific time point post-treatment and immediately flash-freeze in liquid nitrogen.

  • Lyophilize the frozen tissue to remove water.

  • Extract metabolites from the dried tissue using a suitable solvent.

  • Analyze the extracts using LC-MS or GC-MS to generate metabolomic profiles.

  • Process the raw data to identify and relatively quantify metabolites that are significantly altered in the NHP-treated samples compared to the controls.

  • Use pathway analysis tools to determine which metabolic pathways are most affected by NHP treatment.

Visualizations

NHP_Signaling_Pathway cluster_synthesis NHP Biosynthesis cluster_signaling SAR Signaling cluster_off_target Off-Target Effects Lysine Lysine ALD1 ALD1 Lysine->ALD1 SARD4 SARD4 ALD1->SARD4 Pip Pip SARD4->Pip FMO1 FMO1 Pip->FMO1 NHP NHP FMO1->NHP NHP_signal NHP (Signal) FMO1->NHP_signal SA_pathway Salicylic Acid Pathway NHP_signal->SA_pathway Growth_inhibition Growth Inhibition NHP_signal->Growth_inhibition Metabolic_perturbation Metabolic Perturbations NHP_signal->Metabolic_perturbation UGT76B1 UGT76B1 NHP_signal->UGT76B1 inactivation NPR1 NPR1 SA_pathway->NPR1 TGA_factors TGA Factors NPR1->TGA_factors PR_genes Pathogenesis-Related (PR) Genes TGA_factors->PR_genes SAR Systemic Acquired Resistance PR_genes->SAR NHP_inactive NHP-OGlc (Inactive) UGT76B1->NHP_inactive

Caption: NHP signaling pathway leading to SAR and potential off-target effects.

Troubleshooting_Workflow Start Start: Observe Off-Target Effect Issue_Growth Issue: Growth Inhibition? Start->Issue_Growth Issue_Inconsistent Issue: Inconsistent SAR? Start->Issue_Inconsistent Issue_Other Issue: Other Phenotype? Start->Issue_Other Issue_Growth->Issue_Inconsistent No Action_Dose Action: Perform Dose-Response Experiment (Protocol 1) Issue_Growth->Action_Dose Yes Issue_Inconsistent->Issue_Other No Action_Protocol Action: Review Application Protocol & Conditions Issue_Inconsistent->Action_Protocol Yes Action_Metabolomics Action: Untargeted Metabolomics (Protocol 2) Issue_Other->Action_Metabolomics Yes Result_Optimal Result: Optimal Concentration Determined Action_Dose->Result_Optimal Result_Consistent Result: Consistent SAR Induction Action_Protocol->Result_Consistent Result_Pathway Result: Off-Target Pathways Identified Action_Metabolomics->Result_Pathway

Caption: Troubleshooting workflow for addressing off-target effects of NHP.

References

dealing with N-hydroxypipecolic acid derivatization issues in different species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxypipecolic acid (NHP) derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of NHP analysis across different species and sample types. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

Derivatization is a critical step in the analysis of this compound, particularly for gas chromatography-mass spectrometry (GC-MS) and often for enhancing sensitivity in liquid chromatography-mass spectrometry (LC-MS). Below are common issues and their solutions.

GC-MS Derivatization (Silylation)

Silylation is the most common derivatization technique for GC-MS analysis of NHP, converting it into a more volatile and thermally stable compound. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[1]

Issue 1: Low or No Derivatization Efficiency

  • Symptoms: Low or no peak for derivatized NHP, prominent peak for underivatized NHP.

  • Possible Causes & Solutions:

    • Presence of Moisture: Silylation reagents are highly sensitive to water. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Samples should be completely dry before adding the derivatization reagent. Lyophilization is an effective method for removing water.

    • Incomplete Reaction: The reaction may not have gone to completion. Optimize the reaction time and temperature. A typical starting point is heating at 70°C for 30-90 minutes.[2]

    • Reagent Degradation: Silylation reagents degrade over time, especially when exposed to air and moisture. Use fresh reagents and store them under inert gas.

Issue 2: Peak Tailing

  • Symptoms: Asymmetrical peak shape with a "tail."

  • Possible Causes & Solutions:

    • Active Sites in the GC System: Free silanol groups in the injector liner, column, or fittings can interact with the analyte. Use deactivated liners and columns. Regular maintenance, including trimming the column and cleaning the injector port, is crucial.

    • Incomplete Derivatization: Residual underivatized NHP will interact strongly with the column, causing tailing. Re-optimize the derivatization protocol.

    • Hydrolysis of Derivative: The silylated NHP can revert to its original form in the presence of moisture. Ensure a dry sample and carrier gas.

Issue 3: Multiple Peaks for NHP Derivative

  • Symptoms: More than one peak is observed for the derivatized NHP.

  • Possible Causes & Solutions:

    • Tautomerization: Although less common for NHP, some molecules can exist in different isomeric forms, leading to multiple derivatized products. A methoximation step prior to silylation can help to prevent this by protecting carbonyl groups, though NHP itself does not have a keto group, this can be relevant for other metabolites in the sample.

    • Side Reactions: Impurities in the sample or reagent can lead to side reactions and the formation of multiple products. Ensure high-purity reagents and effective sample cleanup.

LC-MS Derivatization

While NHP can sometimes be analyzed without derivatization by LC-MS, derivatization can significantly improve ionization efficiency and sensitivity, especially in complex matrices.

Issue 1: Poor Ionization and Low Sensitivity

  • Symptoms: Low signal-to-noise ratio for the NHP peak.

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase: The pH and composition of the mobile phase can greatly affect ionization. For NHP, which is an amino acid derivative, a mobile phase with a small amount of formic acid is often used to promote protonation in positive ion mode.

    • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma) can suppress the ionization of NHP.[3][4][5] Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample can also mitigate matrix effects. Using a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

Issue 2: Inconsistent Derivatization Yield

  • Symptoms: High variability in peak areas between replicate injections.

  • Possible Causes & Solutions:

    • Reaction pH: The pH of the reaction mixture is critical for many derivatization reactions. Ensure the pH is optimized for the chosen reagent.

    • Reagent Stability: Some derivatization reagents are unstable in solution. Prepare fresh reagent solutions for each batch of samples.

    • Matrix Interference: Components in the sample matrix can interfere with the derivatization reaction. Optimize sample preparation to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reagents for NHP analysis by GC-MS?

A1: The most commonly used derivatization reagents for NHP analysis by GC-MS are silylating agents. These include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] These reagents replace the active hydrogens on the hydroxyl and carboxylic acid groups of NHP with a trimethylsilyl (TMS) group, increasing its volatility for GC analysis.

Q2: Is derivatization always necessary for LC-MS analysis of NHP?

A2: Not always. NHP can be analyzed by LC-MS without derivatization, typically using a reversed-phase C18 column and a mobile phase containing an acid like formic acid to facilitate positive mode electrospray ionization (ESI). However, in complex matrices such as plasma or urine, derivatization can improve sensitivity and reduce matrix effects by shifting the analyte's retention time and improving its ionization efficiency.

Q3: How do I deal with matrix effects when analyzing NHP in different species?

A3: Matrix effects can be a significant challenge when analyzing NHP in biological samples from different species due to the varying composition of the matrices. Here are some strategies:

  • Sample Preparation: Use a robust sample preparation method to remove interfering compounds. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for complex matrices like plasma.[5]

  • Chromatographic Separation: Optimize your LC method to separate NHP from co-eluting matrix components.

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled NHP) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is from the same species and tissue as your samples.

Q4: Are there specific challenges when analyzing NHP in microbial cultures?

A4: Yes, the analysis of NHP in microbial cultures can present unique challenges. The growth medium itself can contain compounds that interfere with the analysis. It is important to analyze a blank medium sample to identify potential interferences. Additionally, microbes can metabolize NHP, so it is crucial to quench metabolic activity immediately upon sample collection, for example, by flash-freezing in liquid nitrogen. One study successfully analyzed NHP in E. coli cultures using HPLC with a chiral column after derivatization with phenyl isothiocyanate (PITC).[6]

Q5: What are some potential derivatization reagents for NHP for LC-MS analysis?

A5: While there is no single standard derivatization reagent for NHP in LC-MS, reagents that target hydroxyl and carboxylic acid groups can be effective. Some potential options include:

  • Reagents targeting amines/hydroxyls: Dansyl chloride can react with the secondary amine and hydroxyl group of NHP, providing a fluorescent tag and improving ionization.

  • Reagents targeting carboxylic acids: Reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC can be used to derivatize the carboxylic acid group.

The choice of reagent will depend on the specific requirements of the assay, including desired sensitivity and the nature of the sample matrix. Method development and validation will be necessary to determine the optimal reagent and reaction conditions.

Quantitative Data

Currently, there is a lack of publicly available, direct comparative quantitative data on the efficiency of different derivatization methods specifically for this compound across various species. However, the following table provides a general comparison of common derivatization approaches based on their application to similar analytes.

Derivatization MethodTarget Functional GroupsTypical ApplicationPotential AdvantagesPotential Disadvantages
Silylation (e.g., MSTFA, BSTFA) -OH, -COOH, -NHGC-MSWell-established, effective for increasing volatility.Sensitive to moisture, can produce multiple derivatives.
Acylation (e.g., with anhydrides) -OH, -NHGC-MS, LC-MSCan improve chromatographic properties and detector response.Reagents can be harsh.
Esterification (e.g., with alcohols/acid) -COOHGC-MSTargets carboxylic acids specifically.May not derivatize the hydroxyl group.
Dansylation (with Dansyl Chloride) -OH, -NHLC-MS with fluorescence or MS detectionProvides significant increase in sensitivity.Can be less specific if multiple reactive groups are present.
Hydrazone Formation (e.g., with 3-NPH) -COOH (with coupling agent)LC-MSImproves ionization efficiency in negative mode.Requires a coupling agent, two-step reaction.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis (General Protocol)

This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.

  • Sample Preparation:

    • Extract NHP from your sample matrix (e.g., plant tissue, biofluid) using a suitable solvent (e.g., 80% methanol).

    • Centrifuge to remove debris.

    • Take a known aliquot of the supernatant and dry it completely under a stream of nitrogen gas or using a vacuum concentrator. It is critical that the sample is completely dry.

  • Derivatization:

    • To the dried sample, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst and solvent).

    • Vortex the mixture for 1 minute.

    • Incubate the reaction vial at 70°C for 60 minutes.

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Typical GC oven temperature program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • MS detection in scan mode to identify the NHP derivative, and then in selected ion monitoring (SIM) mode for quantification.

Visualizations

Signaling and Analytical Workflows

NHP_Signaling_Pathway cluster_synthesis NHP Biosynthesis cluster_signaling Immune Signaling L-Lysine L-Lysine Pipecolic Acid Pipecolic Acid L-Lysine->Pipecolic Acid ALD1, SARD4 This compound This compound Pipecolic Acid->this compound FMO1 Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) This compound->Systemic Acquired Resistance (SAR) Salicylic Acid (SA) Pathway Salicylic Acid (SA) Pathway This compound->Salicylic Acid (SA) Pathway

Caption: Biosynthesis of this compound and its role in plant immunity.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample (e.g., Plant, Plasma) Sample (e.g., Plant, Plasma) Extraction Extraction Sample (e.g., Plant, Plasma)->Extraction Drying Drying Extraction->Drying Derivatization Reagent Derivatization Reagent Drying->Derivatization Reagent Heating Heating Derivatization Reagent->Heating GC-MS or LC-MS Analysis GC-MS or LC-MS Analysis Heating->GC-MS or LC-MS Analysis

Caption: General experimental workflow for NHP derivatization and analysis.

Troubleshooting_Logic node_action node_action start Low/No NHP Peak? start->node_action No Check for underivatized NHP check_reagent Reagent Fresh? start->check_reagent Yes check_moisture Sample Dry? check_reagent->check_moisture Yes node_action_reagent Use Fresh Reagent check_reagent->node_action_reagent No optimize_reaction Reaction Conditions Optimal? check_moisture->optimize_reaction Yes node_action_dry Ensure Anhydrous Conditions check_moisture->node_action_dry No node_action_optimize Optimize Time/Temperature optimize_reaction->node_action_optimize No node_action_success Problem Solved or Consider Matrix Effects optimize_reaction->node_action_success Yes

Caption: A logical troubleshooting workflow for derivatization issues.

References

Technical Support Center: Enhancing N-hydroxypipecolic Acid (NHP) Delivery and Efficacy in Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of N-hydroxypipecolic acid (NHP) delivery in various plants.

Frequently Asked Questions (FAQs)

1. What is this compound (NHP) and what is its role in plants?

This compound (NHP) is a crucial signaling molecule that plays a central role in plant immunity. It is a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip). NHP is a key regulator of Systemic Acquired Resistance (SAR), a plant-wide defense response that is triggered by a localized pathogen infection, providing broad-spectrum and long-lasting resistance to secondary infections.[1][2] Upon pathogen attack, NHP accumulates in both the infected and distant leaves, acting as a mobile signal to prime the entire plant for a more robust and rapid defense response.[3]

2. How is NHP synthesized in plants?

NHP is synthesized from L-lysine through a three-step enzymatic pathway.[2]

  • Step 1: In the plastids, the aminotransferase ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1) converts L-lysine into dehydropipecolic acid intermediates.[2][4][5]

  • Step 2: These intermediates are then reduced to pipecolic acid (Pip) by the reductase SARD4 (SAR DEFICIENT 4).[2][4][5]

  • Step 3: Pip is likely transported to the cytosol, where the final step of N-hydroxylation to form NHP is catalyzed by the enzyme FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1).[2][4][5][6][7]

3. What is the relationship between NHP and salicylic acid (SA)?

NHP and salicylic acid (SA) are two central immune signals that work in a mutually potentiating manner to establish robust plant immunity.[1][8] Pathogen infection triggers the biosynthesis of NHP, which in turn promotes the biosynthesis of SA in distal leaves.[4] NHP primes SA-induced defense gene expression.[1] This interplay is crucial for the establishment of SAR.[3] While they function synergistically, NHP can also induce immune responses in an SA-independent manner to a lesser extent.[3]

4. Can I apply NHP exogenously to induce plant immunity?

Yes, exogenous application of NHP is sufficient to trigger a strong systemic immune response in plants, closely mimicking biologically-induced SAR.[6][7] It can be applied to the soil or directly to the leaves.[6][7] This makes NHP a promising tool for enhancing disease resistance in crops.[9]

5. In which plant species has the NHP pathway been shown to be effective?

The NHP pathway and its role in SAR have been demonstrated in a variety of plant species, including the model plant Arabidopsis thaliana, as well as important crop plants like tomato and pepper.[1][9] The core genes of the NHP biosynthesis pathway are widespread throughout the plant kingdom, suggesting that NHP-mediated immunity is a conserved mechanism.[9][10]

Troubleshooting Guides

Issue 1: Inconsistent or No Induction of Systemic Acquired Resistance (SAR) after NHP Application
Potential Cause Troubleshooting Step Expected Outcome
Incorrect NHP Concentration Verify the final concentration of your NHP solution. A commonly effective concentration for leaf infiltration and soil drench is 1 mM.[6][7][11][12]Consistent and robust induction of SAR markers.
Degraded NHP Solution Prepare fresh NHP solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below.Freshly prepared NHP should elicit a strong immune response.
Ineffective Application Method For soil drench, ensure even distribution of the solution around the plant roots. For leaf infiltration, ensure the solution is fully infiltrated into the leaf tissue.Proper application ensures NHP uptake and systemic transport.
Plant Genotype or Age Ensure you are using wild-type plants or genotypes with a functional SAR pathway. Plant age can also influence the response; use plants at a consistent developmental stage (e.g., 5-week-old Arabidopsis).[7]A functional SAR pathway is essential for NHP-mediated immunity.
Compromised Salicylic Acid (SA) Pathway NHP-induced immunity is significantly enhanced by a functional SA pathway.[1] If you suspect issues with SA signaling, you can co-apply a low concentration of SA or use a genetic background with an intact SA pathway.A functional SA pathway will amplify the NHP-induced immune response.
Sub-optimal Environmental Conditions Maintain consistent and optimal growth conditions (light, temperature, humidity) for your plants, as environmental stress can interfere with immune responses.Healthy, non-stressed plants will exhibit a more reliable response to NHP.
Issue 2: High Variability in Quantitative Data (e.g., Pathogen Titer, Gene Expression)
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent NHP Delivery Standardize your application technique. For infiltration, use a needless syringe and apply gentle pressure to infiltrate a consistent leaf area. For soil drench, apply the same volume of solution to each pot.[7]Reduced variability between biological replicates.
Uneven Pathogen Inoculation Ensure a uniform pathogen suspension and a standardized inoculation method. For bacterial pathogens, verify the optical density (OD) of the inoculum before use.[7]Consistent initial pathogen load across all experimental units.
Variable Sampling Time or Technique Harvest samples at the exact same time points post-treatment and post-inoculation. When pooling samples, ensure an equal contribution from each plant.Minimized variation due to temporal differences in the immune response.
Biological Variation Increase the number of biological replicates to improve statistical power and account for natural variation between individual plants.[11]More robust and statistically significant results.
Issue 3: Difficulties in Quantifying NHP Levels in Plant Tissue
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Use a validated extraction protocol. A common method involves extraction with 80% methanol.[13] Ensure complete homogenization of the plant tissue.Efficient recovery of NHP from the plant matrix.
Low Abundance of NHP If expecting low NHP levels, consider using a more sensitive analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][11]Accurate detection and quantification of low-level NHP.
Matrix Effects in Analytical Method Prepare standards in a matrix solution that mimics the plant extract to account for any ion suppression or enhancement.Improved accuracy and precision of NHP quantification.
Metabolic Conversion of NHP Be aware that NHP can be metabolized in planta, for example, into NHP-O-glucoside (NHP-OGlc) by the glycosyltransferase UGT76B1.[4] Consider quantifying these derivatives as well for a complete picture.A more comprehensive understanding of NHP metabolism and turnover.

Quantitative Data Summary

Table 1: Exogenous NHP Application and Pathogen Resistance

Plant SpeciesNHP ConcentrationApplication MethodPathogenTime Post-InoculationObserved EffectReference
Arabidopsis thaliana1 mMSoil DrenchPseudomonas syringae24 hoursPriming for enhanced metabolic and transcriptional responses to flg22.[6][7][6],[7]
Arabidopsis thaliana1 mMLeaf InfiltrationPseudomonas syringae24 hoursRescue of SAR-deficient phenotype in fmo1 mutants.[12][12]
Solanum lycopersicum (Tomato)1 mMLeaf TreatmentPseudomonas syringae pv. tomato DC30004 daysReduced bacterial titer in systemic leaves.[11][11]

Experimental Protocols

Protocol 1: Exogenous Application of NHP to Arabidopsis thaliana via Soil Drench
  • Plant Material: Grow Arabidopsis thaliana plants in individual pots under standard growth conditions for 4-5 weeks.

  • NHP Solution Preparation: Prepare a 1 mM aqueous solution of this compound. As a control, use water.

  • Application: Pipette 10 ml of the 1 mM NHP solution (or water for control) onto the soil of each individually cultivated plant.[6][7]

  • Incubation: Allow the plants to incubate for 24 hours to allow for NHP uptake and systemic distribution.

  • Secondary Treatment/Inoculation: Proceed with secondary treatments, such as infiltration with 1 µM flg22 solution or inoculation with a pathogen like Pseudomonas syringae (OD600 = 0.005).[6][7]

  • Sampling: Harvest leaf tissue at desired time points (e.g., 8, 24, 48 hours) after the secondary treatment, immediately freeze in liquid nitrogen, and store at -80°C for further analysis.[6][7]

Protocol 2: NHP Quantification in Plant Tissue by LC-MS
  • Sample Preparation: Homogenize frozen plant tissue (typically 50-100 mg fresh weight) in a suitable extraction buffer (e.g., 80% methanol).[13]

  • Extraction: Vortex the samples and centrifuge to pellet cell debris.

  • Sample Cleanup (Optional): Depending on the sample complexity, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • LC-MS Analysis: Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Chromatography: Use a suitable column (e.g., C18) and a gradient elution program to separate NHP from other metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in a sensitive mode, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), to specifically detect and quantify NHP.

  • Quantification: Create a standard curve using a serial dilution of an authentic NHP standard to quantify the concentration of NHP in the plant samples.

Visualizations

NHP_Signaling_Pathway cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine dPA Dehydropipecolic Acid Intermediates Lysine->dPA ALD1 Pip_plastid Pipecolic Acid (Pip) dPA->Pip_plastid SARD4 Pip_cytosol Pipecolic Acid (Pip) Pip_plastid->Pip_cytosol Transport NHP This compound (NHP) Pip_cytosol->NHP FMO1 SA Salicylic Acid (SA) Biosynthesis NHP->SA promotes Receptor Unknown Receptor NHP->Receptor mobile signal Pathogen Pathogen Infection Pathogen->Lysine triggers SAR Systemic Acquired Resistance (SAR) SA->NHP promotes SA->SAR activates Receptor->SAR activates

Caption: NHP biosynthesis and its role in activating Systemic Acquired Resistance (SAR).

Experimental_Workflow A Plant Growth (e.g., 4-5 weeks) B NHP Application (e.g., 1 mM Soil Drench) A->B C Incubation (24 hours) B->C D Pathogen Inoculation (e.g., P. syringae) C->D E Sample Harvesting (e.g., 0, 24, 48 hpi) D->E F Analysis E->F G Pathogen Titer Quantification F->G H Gene Expression (qRT-PCR) F->H I Metabolite Analysis (LC-MS) F->I

Caption: A general experimental workflow for testing NHP-induced resistance in plants.

Troubleshooting_Tree Start No/Low SAR Induction Q1 Is NHP solution fresh and at correct concentration? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the application method optimized? A1_Yes->Q2 Sol1 Prepare fresh 1 mM NHP solution. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are plant genotype and age appropriate? A2_Yes->Q3 Sol2 Ensure even soil drench or complete leaf infiltration. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the SA pathway functional? A3_Yes->Q4 Sol3 Use wild-type plants at a consistent developmental stage. A3_No->Sol3 A4_No No Q4->A4_No A4_Yes Yes Q4->A4_Yes Sol4 Use plants with an intact SA pathway or consider SA co-application. A4_No->Sol4 Final Consider other factors: environmental stress, pathogen virulence. A4_Yes->Final

Caption: A decision tree for troubleshooting failed NHP-induced SAR experiments.

References

Technical Support Center: Troubleshooting SAR Assays with N-hydroxypipecolic Acid Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with N-hydroxypipecolic acid (NHP) mutants in the context of Systemic Acquired Resistance (SAR) assays.

Troubleshooting Guide

This section addresses common problems encountered during SAR assays involving NHP biosynthetic mutants.

Question: Why is my SAR assay failing in my NHP-deficient mutant (e.g., ald1, sard4, fmo1)?

Answer: A failure to observe a robust SAR response in these mutants is expected, as they are genetically impaired in the biosynthesis of NHP, a critical signaling molecule for SAR.[1][2][3][4]

  • ald1 and sard4 mutants: These mutants are blocked in the synthesis of pipecolic acid (Pip), the precursor to NHP.[5][6][7] Consequently, they cannot produce NHP and are SAR-deficient.[6] The SAR-deficient phenotype of ald1 mutants can often be rescued by the exogenous application of Pip.[6]

  • fmo1 mutants: These mutants accumulate Pip but cannot convert it to NHP, the active signal for SAR.[2][8] Therefore, fmo1 mutants are also SAR-deficient.[3][9]

Troubleshooting Steps:

  • Confirm Genotype: Verify the mutant genotype through PCR and sequencing to ensure you are working with the correct knockout or knockdown line.

  • Positive Control: Always include wild-type plants in your SAR assay as a positive control to ensure the experimental conditions are conducive to a SAR response.

  • Pathogen Vigor: Ensure the pathogen strain is virulent and used at the correct concentration to induce a strong local and systemic response in wild-type plants.

  • Metabolite Analysis: If possible, perform metabolite analysis to confirm the expected accumulation or lack of Pip and NHP in your mutant and wild-type plants upon pathogen induction.

Question: I am observing inconsistent or weak SAR induction in my wild-type control plants. What could be the issue?

Answer: Inconsistent SAR in wild-type plants can be due to several experimental factors.

  • Suboptimal Pathogen Inoculation: The primary inoculation must be sufficient to induce a strong local response without overwhelming the plant.

  • Timing of Challenge Inoculation: The secondary challenge inoculation needs to be timed correctly to capture the peak of the SAR response, which typically develops over several days.

  • Environmental Conditions: Plant growth conditions such as light, temperature, and humidity can significantly impact the strength of the immune response.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent SAR in Wild-Type Start Inconsistent SAR Observed CheckPathogen Verify Pathogen Titer and Inoculation Technique Start->CheckPathogen CheckTiming Optimize Timing of Challenge Inoculation CheckPathogen->CheckTiming CheckEnvironment Standardize Environmental Conditions CheckTiming->CheckEnvironment ConsistentSAR Consistent SAR Achieved CheckEnvironment->ConsistentSAR

Caption: Troubleshooting workflow for inconsistent SAR induction.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NHP) and why is it important for SAR?

A1: NHP is a plant metabolite derived from the amino acid L-lysine that acts as a key signaling molecule in systemic acquired resistance (SAR).[1][10][11] It is synthesized in response to a localized pathogen infection and is required for the induction of a broad-spectrum, long-lasting defense response in distal, uninfected parts of the plant.[10][12] Mutants unable to synthesize NHP are deficient in SAR.[1][3]

Q2: How is NHP synthesized in plants?

A2: NHP is synthesized from L-lysine in a multi-step enzymatic pathway. The key enzymes are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2][11] ALD1 and SARD4 are involved in the synthesis of pipecolic acid (Pip), which is then hydroxylated by FMO1 to produce NHP.[2][5][7]

NHP Biosynthesis Pathway:

Lysine L-Lysine P2C Δ1-piperideine-2-carboxylic acid Lysine->P2C ALD1 Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP This compound (NHP) Pip->NHP FMO1 SAR Systemic Acquired Resistance (SAR) NHP->SAR

Caption: The NHP biosynthetic pathway in plants.

Q3: What are the expected phenotypes of NHP biosynthetic mutants?

A3: Mutants in the NHP biosynthetic pathway typically exhibit a compromised SAR response.

MutantGene Product FunctionExpected Phenotype in SAR Assay
ald1Lysine aminotransferaseSAR-deficient, reduced Pip and NHP levels[6][8]
sard4Pip precursor reductaseSAR-deficient, reduced Pip and NHP levels[5][6][7]
fmo1Pipecolic acid N-hydroxylaseSAR-deficient, accumulation of Pip, no NHP[2][3][9]

Q4: Can the SAR-deficient phenotype of NHP mutants be rescued?

A4: Yes, in some cases. The application of downstream metabolites can rescue the SAR-deficient phenotype. For example, exogenous application of pipecolic acid can restore SAR in ald1 mutants but not in fmo1 mutants.[6] Exogenous application of NHP can induce a SAR-like response in wild-type plants and may rescue the phenotype in all NHP biosynthetic mutants.[10][12]

Q5: How does NHP interact with salicylic acid (SA) in the SAR pathway?

A5: NHP and salicylic acid (SA) are two crucial signaling molecules that work in a mutually potentiating manner to establish SAR.[1] NHP is required for the systemic accumulation of SA, and SA can, in turn, induce the expression of NHP biosynthetic genes like ALD1 and FMO1.[1] Mutants deficient in either NHP or SA biosynthesis show a compromised SAR response.[1]

NHP and SA Signaling Interplay:

cluster_0 Pathogen Recognition cluster_1 Signaling Pathways cluster_2 Immune Response Pathogen Pathogen Infection NHP_Pathway NHP Biosynthesis (ALD1, SARD4, FMO1) Pathogen->NHP_Pathway SA_Pathway SA Biosynthesis (ICS1, etc.) Pathogen->SA_Pathway NHP NHP NHP_Pathway->NHP SA SA SA_Pathway->SA NHP->SA_Pathway promotes SAR Systemic Acquired Resistance (Defense Gene Expression) NHP->SAR SA->NHP_Pathway promotes SA->SAR

Caption: Mutual potentiation of NHP and SA pathways in SAR.

Experimental Protocols

Standard SAR Assay in Arabidopsis thaliana

This protocol is adapted from standard methods used in the field.

Materials:

  • Arabidopsis thaliana plants (wild-type and mutants), 4-5 weeks old.

  • Pseudomonas syringae pv. maculicola (Psm) ES4326.

  • 10 mM MgCl2 (sterile).

  • Nutrient agar plates with appropriate antibiotics.

  • Syringes (1 mL, without needles).

  • Leaf punch (cork borer).

  • Microcentrifuge tubes.

Procedure:

  • Primary Inoculation (Induction of SAR):

    • Culture Psm ES4326 overnight in liquid medium.

    • Pellet the bacteria by centrifugation and resuspend in 10 mM MgCl2 to an optical density at 600 nm (OD600) of 0.001.

    • Select three lower leaves of each plant for primary inoculation.

    • Infiltrate the bacterial suspension into the selected leaves using a needleless syringe.

    • For mock treatment, infiltrate leaves with 10 mM MgCl2.

  • Incubation:

    • Keep the plants under standard growth conditions for 2-3 days to allow for the establishment of SAR.

  • Secondary Inoculation (Challenge):

    • Prepare a fresh culture of Psm ES4326 and resuspend in 10 mM MgCl2 to an OD600 of 0.001.

    • Select three upper, systemic leaves for the challenge inoculation.

    • Infiltrate the bacterial suspension into the systemic leaves.

  • Quantification of Bacterial Growth:

    • After 3 days of the challenge inoculation, collect leaf discs from the challenged leaves using a leaf punch.

    • Homogenize the leaf discs in 10 mM MgCl2.

    • Plate serial dilutions of the homogenate on nutrient agar plates with the appropriate antibiotic.

    • Incubate the plates at 28°C for 2 days.

    • Count the colony-forming units (CFUs) to determine the bacterial titer in the leaves.

Expected Results:

  • Wild-type: Plants with a primary inoculation of Psm should show significantly lower bacterial growth in the systemic leaves compared to mock-inoculated plants.

  • NHP mutants (ald1, sard4, fmo1): These mutants will likely show no significant difference in bacterial growth between mock- and Psm-induced plants, indicating a failure to mount a SAR response.

Experimental Workflow for SAR Assay:

cluster_0 Day 0: Primary Inoculation cluster_1 Day 2-3: SAR Establishment cluster_2 Day 2-3: Challenge Inoculation cluster_3 Day 5-6: Data Collection Inoculation Infiltrate lower leaves with Psm ES4326 (OD600=0.001) or Mock (10 mM MgCl2) Incubation Incubate plants under standard growth conditions Inoculation->Incubation Challenge Infiltrate upper leaves with Psm ES4326 (OD600=0.001) Incubation->Challenge Quantification Quantify bacterial growth (CFU/cm^2) Challenge->Quantification

Caption: Timeline and workflow of a standard SAR assay.

References

Technical Support Center: Optimizing Hydroponic Systems for N-hydroxypipecolic Acid (NHP) Root Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating N-hydroxypipecolic acid (NHP) in plant roots using hydroponic systems. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your experiments for reliable and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your hydroponic experiments on NHP in roots.

Problem Potential Cause Recommended Solution
Low or undetectable NHP levels in root tissue 1. Suboptimal nutrient composition: The nutrient solution may lack sufficient precursors or cofactors for the NHP biosynthesis pathway, which originates from lysine.[1] 2. Inadequate elicitation: The method used to induce NHP production (e.g., pathogen-associated molecular patterns (PAMPs), salicylic acid (SA)) may not be effectively reaching the roots or may be applied at a suboptimal concentration or duration. 3. Incorrect pH of the nutrient solution: pH levels outside the optimal range (typically 5.5-6.5) can limit nutrient availability and negatively impact overall plant health and metabolic processes.[2][3] 4. Poor root health: Issues like root rot (often caused by pathogens like Pythium) or hypoxia (low oxygen) can compromise root function and metabolic activity.[4][5]1. Optimize nutrient solution: Ensure a balanced nutrient solution with adequate nitrogen, phosphorus, and potassium. Consider conducting a dose-response experiment with varying lysine concentrations in the media, although a standard Hoagland or Murashige and Skoog (MS) solution is a good starting point.[6] 2. Refine elicitation protocol: If using an elicitor, ensure it is stable in the hydroponic solution and is being effectively delivered to the roots. Experiment with different concentrations and exposure times. For example, treatments with 1 mM NHP or its precursor pipecolic acid (Pip) have been used to induce the pathway.[6][7][8] 3. Monitor and adjust pH: Regularly measure the pH of your nutrient solution and adjust it as needed using pH up/down solutions.[3] 4. Improve root zone environment: Ensure adequate aeration of the nutrient solution using air stones or pumps to maintain high dissolved oxygen levels (ideally >8 mg/L).[4][5] Maintain a sterile environment to prevent root diseases.[4]
High variability in NHP measurements between replicates 1. Inconsistent plant growth: Differences in plant size and developmental stage can lead to varied metabolic responses. 2. Inconsistent sampling: Variations in the time of day for harvesting, the specific root sections collected, or the handling of samples can introduce variability. 3. Hydroponic system heterogeneity: Uneven distribution of nutrients, oxygen, or elicitors across the system can cause individual plants to respond differently. 4. Algal or microbial contamination: Contaminants can compete for nutrients and alter the chemical composition of the hydroponic solution.1. Synchronize plant growth: Start with seeds from the same lot and transplant seedlings of similar size and developmental stage. 2. Standardize sampling protocol: Harvest all samples at the same time of day. Define and consistently collect the same parts of the root system (e.g., fine lateral roots). Immediately flash-freeze samples in liquid nitrogen to halt metabolic activity. 3. Ensure system uniformity: Use a hydroponic system that provides consistent conditions for all plants. For root-focused studies, Deep Water Culture (DWC) or Aeroponic systems are often preferred for their direct and uniform root access.[9][10] Ensure good circulation of the nutrient solution. 4. Maintain system cleanliness: Regularly clean and sterilize all components of the hydroponic system. Use opaque materials for reservoirs and channels to minimize light exposure and discourage algal growth.
Symptoms of nutrient deficiency or toxicity in plants (e.g., leaf discoloration, stunted growth) 1. Incorrect nutrient solution concentration or composition: The electrical conductivity (EC) may be too high or too low, or the ratio of nutrients may be imbalanced. 2. pH out of optimal range: Incorrect pH can lead to "nutrient lockout," where nutrients are present in the solution but are not in a form that plants can absorb.[3] 3. Nutrient precipitation: High concentrations of certain nutrients (e.g., calcium and phosphate) can precipitate out of the solution, making them unavailable to the plants.1. Monitor and adjust EC: Regularly measure the EC of your nutrient solution and adjust it to the recommended range for your plant species. Replace the nutrient solution periodically (e.g., every 1-2 weeks) to prevent the buildup of certain ions. 2. Maintain optimal pH: Keep the pH of the nutrient solution within the 5.5-6.5 range.[2] 3. Use a two-part nutrient stock: When preparing concentrated nutrient solutions, keep calcium-containing fertilizers separate from phosphate- and sulfate-containing fertilizers to prevent precipitation.
Root browning, sliminess, or decay 1. Root rot infection: Pathogenic oomycetes like Pythium can thrive in hydroponic systems, especially with poor aeration and warm temperatures.[5] 2. Hypoxia (low dissolved oxygen): Insufficient oxygen in the root zone can lead to root cell death and create an anaerobic environment favorable for pathogens.[4][5] 3. Root damage: Physical damage to roots during handling or transplanting can create entry points for pathogens.1. Improve sanitation and consider beneficial microbes: Thoroughly clean and sterilize your system between experiments. Consider introducing beneficial microorganisms that can outcompete pathogens. Maintaining a lower pH (e.g., 4.0) has been shown to suppress Pythium in some cases, but this may require adjustments to micronutrient concentrations.[11] 2. Increase aeration: Use larger or more numerous air stones, or a more powerful air pump, to ensure high levels of dissolved oxygen. Ensure the nutrient solution temperature does not get too high, as warmer water holds less dissolved oxygen.[5] 3. Handle plants with care: Be gentle when handling seedlings and roots to minimize physical damage.

Frequently Asked Questions (FAQs)

Q1: What is the best type of hydroponic system for studying NHP in roots?

A1: For root-specific research, systems that allow for easy observation, treatment, and harvesting of roots are ideal.

  • Deep Water Culture (DWC): This is one of the simplest systems where roots are suspended directly in a highly oxygenated nutrient solution. It provides easy access to the entire root system for treatment and harvesting.[9][10]

  • Aeroponics: In this system, roots are suspended in the air and misted with a nutrient solution. This method provides excellent aeration and direct access to the roots but can be more complex and costly to set up and maintain.[10]

  • Nutrient Film Technique (NFT): While also popular, NFT systems, where a thin film of nutrient solution flows over the roots, may be less ideal for uniform root treatment if the root mat becomes very dense.[9]

For most research applications, a DWC system offers a good balance of simplicity, cost-effectiveness, and excellent root access.

Q2: How can I induce NHP production in the roots within a hydroponic system?

A2: NHP is a key metabolite in Systemic Acquired Resistance (SAR), so inducing an immune response is necessary.[1][12]

  • Elicitor Application: You can add elicitors directly to the nutrient solution. Common elicitors include salicylic acid (SA), its functional analogs, or PAMPs like flg22. Studies have shown that applying NHP or its precursor, pipecolic acid (Pip), to the root zone can also induce the pathway and SAR.[6][7][8]

  • Pathogen Inoculation: While more complex to manage in a hydroponic system, carefully controlled inoculation of roots with a non-pathogenic or avirulent strain of a microbe can also be used to trigger the plant's defense response and NHP production.

It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and duration of elicitor treatment for your specific plant species and experimental conditions.

Q3: What should the composition of the nutrient solution be to optimize the lysine-to-NHP pathway?

A3: The NHP biosynthesis pathway begins with the amino acid L-lysine.[1]

  • Standard Nutrient Solutions: A well-formulated, complete nutrient solution like Hoagland's or Murashige and Skoog (MS) medium provides the essential macro- and micronutrients for healthy plant growth and metabolism.[6]

  • Nitrogen Source: Ensure an adequate supply of nitrogen, as it is a fundamental component of amino acids, including lysine. Most hydroponic formulations supply nitrogen primarily as nitrate.[13]

  • Avoid Excesses: While lysine is the precursor, simply adding large amounts to the nutrient solution may not be effective and could alter the solution's chemistry or be utilized for other metabolic processes. The focus should be on promoting overall plant health to support endogenous metabolic pathways. A balanced nutrient supply is crucial for the efficient use of resources by the plant.

Q4: How does the pH and dissolved oxygen level of the nutrient solution affect NHP production?

A4: Both pH and dissolved oxygen are critical environmental factors in the root zone.

  • pH: The pH of the nutrient solution directly affects the availability and uptake of essential nutrients.[2] An optimal pH, typically between 5.5 and 6.5, ensures that the nutrients required for the enzymatic reactions in the NHP pathway are available to the plant. Extreme pH levels can stress the plant, potentially altering its metabolism in unpredictable ways, and can lead to nutrient lockout, which would inhibit the NHP pathway.[3]

  • Dissolved Oxygen: The conversion of pipecolic acid to NHP is catalyzed by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[1] Monooxygenase enzymes require molecular oxygen. Therefore, maintaining high levels of dissolved oxygen in the nutrient solution is critical not only for root respiration and overall health but also likely for the final step of NHP biosynthesis. Low oxygen levels (hypoxia) can lead to root stress, cell death, and an increased risk of root rot, all of which would negatively impact NHP production.[4][5]

Q5: What is the best practice for harvesting root tissue for NHP analysis?

A5: A standardized and rapid harvesting protocol is essential for accurate metabolite analysis.

  • Gently Remove the Plant: Carefully lift the plant from the hydroponic system.

  • Rinse Roots: Quickly and gently rinse the roots with deionized water to remove any residual nutrient solution.

  • Blot Dry: Gently blot the roots dry with a paper towel to remove excess water.

  • Excise and Weigh: Excise the desired root tissue (e.g., the entire root system or specific sections) and record the fresh weight.

  • Flash Freeze: Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity. This is a critical step to prevent degradation of NHP.

  • Store: Store the frozen samples at -80°C until you are ready for NHP extraction and analysis (e.g., by LC-MS).

Experimental Protocols & Data

Experimental Protocol: Induction and Quantification of NHP in Arabidopsis thaliana Roots

This protocol provides a general framework for studying NHP in Arabidopsis roots using a DWC hydroponic system.

  • Plant Growth and Hydroponic Setup:

    • Sterilize Arabidopsis thaliana (e.g., Col-0) seeds and germinate them on a sterile medium (e.g., 0.5x MS agar plates).

    • After 7-10 days, carefully transfer seedlings of uniform size to your DWC hydroponic system. Use net pots with a sterile support medium (e.g., rockwool or a small piece of sponge) to hold the seedlings.

    • Fill the DWC reservoir with a standard hydroponic nutrient solution (e.g., Hoagland solution), ensuring the roots are submerged.

    • Provide continuous aeration to the nutrient solution using an air pump and air stones.

    • Grow plants in a controlled environment chamber with a defined light/dark cycle (e.g., 16h light / 8h dark) at a constant temperature (e.g., 22°C).

    • Replace the nutrient solution every 7 days.

  • NHP Induction (Elicitation):

    • After the plants have established a healthy root system (e.g., 2-3 weeks post-transfer), replace the existing nutrient solution with a fresh solution containing the elicitor.

    • For example, to induce NHP, you can treat the plants with 1 mM salicylic acid (SA) or 1 mM pipecolic acid (Pip) dissolved in the nutrient solution.[6] Include a mock-treated control group with the nutrient solution only.

    • Expose the roots to the elicitor for a predetermined time (e.g., 24-48 hours). A time-course experiment is recommended to identify the peak NHP accumulation.

  • Root Harvesting:

    • Following the elicitation period, harvest the root tissue as described in FAQ #5.

    • Ensure that both control and treated plants are harvested under the same conditions.

  • NHP Extraction and Quantification (LC-MS/MS):

    • This part of the protocol should be adapted from established methods for NHP quantification.

    • Extraction: Homogenize the frozen, ground root tissue (~50 mg) in a pre-chilled extraction solvent (e.g., 80:20 Methanol:Water, v/v).

    • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify NHP levels. Use an analytical standard of NHP to create a calibration curve for accurate quantification.

Visualizations

Diagrams of Pathways and Workflows

NHP_Biosynthesis_Signaling cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine P2C Δ¹-Piperideine-2-Carboxylic Acid Lysine->P2C ALD1 Plastid Plastid Cytosol Cytosol Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP This compound (NHP) Pip->NHP FMO1 NHP_Glc NHP-Glucoside (Inactive) NHP->NHP_Glc UGT76B1 SAR Systemic Acquired Resistance (SAR) NHP->SAR Activates SA Salicylic Acid (SA) Biosynthesis NHP->SA Induces SA->SAR

Caption: NHP Biosynthesis and Signaling Pathway.

Hydroponic_Workflow start Start: Seed Germination (7-10 days) transfer Transfer Seedlings to DWC Hydroponic System start->transfer growth Plant Growth & Acclimation (2-3 weeks) transfer->growth treatment Elicitor Treatment (e.g., 1mM SA or Pip) (24-48 hours) growth->treatment control Mock Treatment (Control Group) growth->control harvest Harvest Root Tissue (Flash Freeze in Liquid N₂) treatment->harvest control->harvest store Store Samples at -80°C harvest->store analysis NHP Extraction & LC-MS/MS Quantification store->analysis

Caption: Experimental Workflow for NHP Root Analysis.

Troubleshooting_Logic start Issue: Low/No NHP Detected q1 Are roots healthy (white, not slimy)? start->q1 a1_yes Check System Parameters q1->a1_yes Yes a1_no Address Root Health q1->a1_no No q2 Is pH between 5.5-6.5? a1_yes->q2 sol1 Increase Aeration (O₂) Check for Pathogens Maintain System Sterility a1_no->sol1 a2_yes Check Elicitation q2->a2_yes Yes a2_no Adjust pH q2->a2_no No q3 Is elicitation protocol optimized? a2_yes->q3 a3_yes Review Nutrient Solution & Sampling q3->a3_yes Yes a3_no Optimize Elicitor (Concentration, Duration) q3->a3_no No final_check Ensure Balanced Nutrients Standardize Sampling Protocol a3_yes->final_check

References

Technical Support Center: Quantification of N-hydroxypipecolic Acid Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the quantification of N-hydroxypipecolic acid (NHP) and its glucosides.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound (NHP) and its glucosides?

A1: The most prevalent and reliable method for the quantification of NHP and its glucosides in plant tissues is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting and quantifying these low-abundance signaling molecules in complex biological matrices.

Q2: What are the key challenges in the analysis of NHP glucosides?

A2: Key challenges include the low endogenous concentrations of these compounds, potential for sample degradation during extraction, matrix effects from other plant metabolites that can interfere with ionization in the mass spectrometer, and the commercial availability of analytical standards for all glucosylated forms of NHP.

Q3: Is it necessary to use an internal standard for quantification?

A3: Yes, the use of a stable isotope-labeled internal standard, such as D4-labeled salicylic acid (SA-d4) or a custom-synthesized labeled NHP, is highly recommended.[1] An internal standard helps to correct for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification.

Q4: Can NHP and its glucosides be analyzed by GC-MS?

A4: While GC-MS has been used for the analysis of NHP, it typically requires derivatization to increase the volatility of the analyte.[2][3] LC-MS/MS is generally preferred as it allows for the direct analysis of the polar and thermally labile glucosides without the need for derivatization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of NHP and its glucosides.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for NHP/NHP-Glucoside 1. Inefficient extraction. 2. Degradation of analytes. 3. Incorrect LC-MS/MS parameters. 4. Issues with the analytical standard.1. Optimize the extraction solvent and procedure. Ensure thorough tissue homogenization. 2. Work quickly on ice during sample preparation. Store extracts at -80°C. 3. Verify the mass transitions (precursor and product ions), collision energy, and ion source parameters. 4. Check the purity and concentration of your standard. Prepare fresh dilutions.
High Background Noise in Chromatogram 1. Contamination from solvents, glassware, or the LC system. 2. Complex sample matrix.1. Use high-purity LC-MS grade solvents and thoroughly clean all labware. Flush the LC system. 2. Incorporate a solid-phase extraction (SPE) clean-up step in your sample preparation protocol.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible injection solvent. 3. Column degradation.1. Dilute the sample extract. 2. Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. 3. Replace the analytical column.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Column temperature variations. 3. Column aging.1. Prepare fresh mobile phases daily and ensure the pump is working correctly. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly before each run and replace if necessary.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the sample matrix affecting the ionization of the analytes.1. Improve chromatographic separation to resolve analytes from interfering compounds. 2. Optimize the sample preparation to remove interfering substances (e.g., SPE). 3. Use a matrix-matched calibration curve or the standard addition method. 4. Utilize a stable isotope-labeled internal standard that co-elutes with the analyte.

Experimental Protocols

Protocol 1: Extraction of NHP and NHP-Glucosides from Arabidopsis thaliana

This protocol is adapted from methods described in the literature for the extraction of pipecolic acid-related metabolites from plant tissues.[4][5]

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead beater

  • Extraction Solvent: 70% Methanol (MeOH) in water (v/v) with 0.1% formic acid

  • Internal Standard (e.g., D4-Salicylic Acid)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent containing the internal standard to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • For cleaner samples, the extract can be further purified using a solid-phase extraction (SPE) cartridge.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Store the samples at -80°C until analysis.

Protocol 2: UPLC-MS/MS Quantification of NHP and NHP-Glucosides

This protocol provides a general framework for the UPLC-MS/MS analysis. Instrument parameters should be optimized for the specific system being used.[4][6]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: Linear gradient from 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize for the specific instrument.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • These need to be determined by infusing pure standards of NHP and its glucosides. The precursor ion will be the [M+H]+ adduct, and product ions are generated by collision-induced dissociation. For NHP, the transition m/z 146 -> 128 has been reported. The transitions for glucosides will be higher, corresponding to the addition of a hexose moiety.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for NHP and NHP-glucoside (NHP-Glc) levels in wild-type (WT) and a mutant Arabidopsis thaliana line under control and pathogen-treated conditions. This data is for illustrative purposes and actual values will vary depending on experimental conditions.

GenotypeTreatmentNHP (ng/g FW)NHP-Glc (ng/g FW)
WTControl15.2 ± 2.15.8 ± 1.2
WTPathogen125.6 ± 15.345.3 ± 6.7
MutantControl5.1 ± 1.02.1 ± 0.5
MutantPathogen22.4 ± 4.58.9 ± 2.1

Values are presented as mean ± standard deviation (n=5).

Visualizations

NHP Biosynthesis and Signaling Pathway

NHP_Biosynthesis_Signaling cluster_enzymes Lysine L-Lysine P2C Δ¹-Piperideine-2-Carboxylic Acid Lysine->P2C Pip Pipecolic Acid (Pip) P2C->Pip NHP This compound (NHP) Pip->NHP NHP_Glc NHP-Glucoside (NHP-Glc) (Inactive) NHP->NHP_Glc SAR Systemic Acquired Resistance (SAR) NHP->SAR Induces SA_pathway Salicylic Acid (SA) Pathway NHP->SA_pathway Primes SA_pathway->SAR ALD1 ALD1 SARD4 SARD4 FMO1 FMO1 UGT76B1 UGT76B1

Caption: NHP biosynthesis from L-lysine and its role in inducing Systemic Acquired Resistance (SAR).

Experimental Workflow for NHP Glucoside Quantification

Experimental_Workflow Sample 1. Sample Collection (e.g., Arabidopsis leaves) Extraction 2. Extraction (70% MeOH, 0.1% Formic Acid) Sample->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Cleanup 4. Supernatant Cleanup (Optional SPE) Centrifugation->Cleanup Analysis 5. UPLC-MS/MS Analysis Cleanup->Analysis Data 6. Data Processing & Quantification Analysis->Data Results Results (Concentration of NHP & NHP-Glc) Data->Results

Caption: A streamlined workflow for the quantification of NHP glucosides from plant samples.

References

Validation & Comparative

A Comparative Guide to N-hydroxypipecolic Acid and Salicylic Acid in Systemic Acquired Resistance Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections. For decades, salicylic acid (SA) has been recognized as a central signaling molecule in the establishment of SAR. However, recent discoveries have identified N-hydroxypipecolic acid (NHP) as another key player, fundamentally shaping our understanding of this complex immune response. This guide provides an objective comparison of NHP and SA in SAR induction, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.

Core Functions and Interplay

Both salicylic acid (SA) and this compound (NHP) are indispensable for the successful activation of SAR.[1][2][3][4] They are involved in both local defense at the site of infection and the establishment of immunity in distal, uninfected tissues.[5][6] Their biosynthesis and signaling pathways are intricately linked, often exhibiting mutual potentiation to mount an effective defense response against biotrophic and hemibiotrophic pathogens.[5][7]

A key aspect of their relationship is a synergistic feedback loop. NHP is a potent inducer of SA biosynthesis, and in turn, SA can enhance NHP-activated immunity and gene expression.[5][7] This mutual amplification ensures a robust and sustained defense response.[5][7] The transcription factors SARD1 and CBP60g act as master regulators, controlling the expression of genes involved in the biosynthesis of both SA and NHP.[3][5][7]

While both are critical, studies using mutants deficient in either SA or NHP biosynthesis have revealed distinct and overlapping roles. For instance, SA-deficient sid2 mutants are compromised in SAR, but not to the same extent as NHP-deficient ald1 and fmo1 mutants, suggesting a crucial and possibly more foundational role for NHP in initiating the SAR cascade.[5][7]

Quantitative Comparison of SAR Induction

The following table summarizes key quantitative data from studies comparing the roles of NHP and SA in SAR induction. These studies typically involve challenging plants with a pathogen after pre-treatment with either the signaling molecule itself or after a primary infection to induce SAR.

ParameterThis compound (NHP)Salicylic Acid (SA)Key Findings & References
Pathogen Growth Reduction Exogenous application of NHP significantly reduces the growth of bacterial pathogens like Pseudomonas syringae in systemic leaves.[8][9]Exogenous application of SA also effectively restricts pathogen growth in systemic tissues.Both molecules are potent inducers of disease resistance. The relative contribution can vary depending on the pathogen and plant species.
Defense Gene Expression (e.g., PR1) NHP treatment strongly induces the expression of PR1 and other defense-related genes in a manner that is partially dependent on SA.[9]SA is a well-established potent inducer of PR1 gene expression, a hallmark of SAR activation.[10]NHP primes for enhanced SA-induced defense gene expression, highlighting their synergistic interaction.[5][7]
Endogenous Accumulation during SAR NHP levels increase significantly in both local and systemic tissues following pathogen infection, preceding or coinciding with the rise in SA levels.[3][9]SA accumulation in both local and, crucially, systemic tissues is a classic indicator of SAR induction.[3]The temporal dynamics of their accumulation suggest a coordinated regulation, with NHP potentially acting as an early signal.
SAR in Biosynthetic Mutants NHP-deficient mutants (fmo1, ald1) are severely compromised in their ability to mount a SAR response.[5][7]SA-deficient mutants (sid2) also exhibit a compromised SAR phenotype, though in some cases to a lesser extent than NHP-deficient mutants.[5][7][11]These findings underscore the essential, non-redundant roles of both molecules in SAR.

Signaling Pathways

The signaling cascades initiated by NHP and SA are interconnected, converging on the transcriptional regulation of a vast array of defense genes.

NHP_Signaling_Pathway cluster_pathogen Pathogen Infection cluster_biosynthesis NHP Biosynthesis cluster_signaling Downstream Signaling Pathogen Pathogen Elicitors ALD1 ALD1 Pathogen->ALD1 induces SARD4 SARD4 Pathogen->SARD4 induces Pip Pipecolic Acid (Pip) Pip->ALD1 ALD1->SARD4 FMO1 FMO1 SARD4->FMO1 NHP This compound (NHP) FMO1->NHP catalyzes SA_biosynthesis SA Biosynthesis (ICS1) NHP->SA_biosynthesis induces & primes NPR1_activation NPR1 Activation NHP->NPR1_activation requires SA SA Salicylic Acid (SA) SA_biosynthesis->SA SA->NPR1_activation Defense_Genes Defense Gene Expression (e.g., PR1) NPR1_activation->Defense_Genes

Caption: NHP biosynthesis and its role in initiating downstream defense signaling.

The diagram above illustrates the pathogen-induced biosynthesis of NHP from its precursor, pipecolic acid (Pip), involving the key enzymes ALD1, SARD4, and FMO1. NHP then acts as a crucial signal that induces and primes the biosynthesis of SA. Both NHP and SA are required for the activation of the key transcriptional co-activator NPR1, leading to the expression of defense-related genes.

SA_Signaling_Pathway cluster_pathogen Pathogen Infection cluster_biosynthesis SA Biosynthesis cluster_signaling Downstream Signaling Pathogen Pathogen Elicitors ICS1 ICS1 Pathogen->ICS1 induces Chorismate Chorismate Chorismate->ICS1 Isochorismate Isochorismate ICS1->Isochorismate PBS3 PBS3 Isochorismate->PBS3 SA Salicylic Acid (SA) PBS3->SA NPR1 NPR1 (inactive) SA->NPR1 binds NPR1_active NPR1 (active) NPR1->NPR1_active conformational change TGA TGA Transcription Factors NPR1_active->TGA Defense_Genes Defense Gene Expression (e.g., PR1) TGA->Defense_Genes activates

Caption: The canonical salicylic acid biosynthesis and signaling pathway.

This diagram outlines the primary pathway for pathogen-induced SA biosynthesis via the isochorismate synthase (ICS) pathway. SA accumulation leads to the activation of NPR1, a master regulator of SAR, which in turn interacts with TGA transcription factors to induce the expression of a large battery of defense genes.

Experimental Protocols

Reproducible and standardized protocols are essential for studying SAR. Below are methodologies for key experiments cited in the comparison of NHP and SA.

Systemic Acquired Resistance (SAR) Assay

This assay is fundamental to demonstrating the induction of resistance in systemic tissues.

  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment with a 9-hour day and 15-hour night cycle.[12] Use 5-6 week old plants for experiments.[12]

  • Primary Inoculation: Infiltrate three lower leaves of each plant with a suspension of Pseudomonas syringae pv. maculicola (Psm) at an optical density at 600 nm (OD600) of 0.005 in 10 mM MgCl2.[12] For mock treatment, infiltrate with 10 mM MgCl2 alone.[12] It is recommended to select leaves for primary and secondary inoculations that are in the same orthostichy (developmental lineage) to reduce experimental variability.[13][14]

  • Secondary Inoculation: Two days after the primary inoculation, infiltrate upper, systemic leaves with a virulent strain of P. syringae (e.g., Pto DC3000) at a concentration of 5 x 10^5 cfu/mL.[14]

  • Quantification of Pathogen Growth: Two to three days after the secondary inoculation, harvest leaf discs from the infiltrated areas, homogenize in 10 mM MgCl2, and plate serial dilutions on appropriate growth media (e.g., King's B with appropriate antibiotics).

  • Data Analysis: Count bacterial colonies after 2-3 days of incubation to determine the number of colony-forming units (CFU) per unit of leaf area. A significant reduction in bacterial growth in plants that received the primary inoculation compared to mock-treated plants indicates the induction of SAR.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the expression levels of defense-related genes.

  • Tissue Harvesting and RNA Extraction: Harvest local (inoculated) and systemic (uninoculated) leaves at various time points after treatment (e.g., 48 hours).[12][15] Immediately freeze the tissue in liquid nitrogen. Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial kit.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform the PCR reaction using a real-time PCR system, a suitable DNA-binding fluorescent dye (e.g., SYBR Green), and gene-specific primers for the target genes (e.g., PR1, ICS1, FMO1) and a reference gene for normalization (e.g., UBQ5 or Actin).[15]

  • Data Analysis: Calculate the relative expression levels of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.

Metabolite Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique to accurately measure the levels of SA and NHP in plant tissues.

  • Sample Preparation: Harvest and freeze plant tissue as described for qRT-PCR. Homogenize the frozen tissue and extract metabolites using a suitable solvent system (e.g., a methanol/water/formic acid mixture).

  • LC-MS Analysis: Separate the extracted metabolites using a liquid chromatography system equipped with an appropriate column. Detect and quantify the target molecules (SA and NHP) using a mass spectrometer. The use of stable isotope-labeled internal standards is recommended for accurate quantification.

  • Data Analysis: Process the raw data using specialized software to identify and quantify the peaks corresponding to SA and NHP based on their retention times and mass-to-charge ratios. Calculate the concentration of each metabolite per unit of fresh weight of the plant tissue.

Conclusion

This compound and salicylic acid are both central players in the intricate network of signaling that governs systemic acquired resistance. While SA has long been the face of SAR, the discovery of NHP has revealed a more complex and interconnected system. NHP acts as a critical early signal, and its mutual amplification with SA is essential for a robust and effective plant immune response. Understanding the distinct and overlapping functions of these two molecules, as well as their synergistic interplay, is paramount for developing novel strategies to enhance plant health and disease resistance in agricultural and biotechnological applications. Future research will likely continue to unravel the finer details of their interaction and the full extent of their roles in the plant's remarkable ability to defend itself.

References

A Comparative Guide to N-hydroxypipecolic Acid and Pipecolic Acid: Key Functional Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between N-hydroxypipecolic acid (NHP) and its metabolic precursor, pipecolic acid (Pip). It synthesizes experimental data to highlight their distinct roles in biological systems, particularly focusing on plant immunity and mammalian metabolism.

Introduction

Pipecolic acid (Pip) and this compound (NHP) are lysine-derived, non-proteinogenic amino acids. While structurally similar, the addition of a hydroxyl group to the piperidine ring nitrogen dramatically alters the molecule's biological activity. In plants, Pip acts as a precursor to NHP, which has been identified as a critical signaling molecule for inducing systemic acquired resistance (SAR), a form of long-lasting, broad-spectrum immunity.[1][2][3] In mammals, Pip is a known intermediate in lysine degradation, and its accumulation is associated with several metabolic disorders; in contrast, NHP has not been identified as a significant endogenous metabolite.[1][4] This guide will dissect these functional divergences, supported by quantitative data and detailed experimental protocols.

Biosynthesis of Pipecolic Acid and this compound in Plants

In plants, NHP is synthesized from L-lysine in a three-step enzymatic pathway primarily induced by pathogen attack.[3][4]

  • Step 1: The aminotransferase ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1) converts L-lysine into Δ¹-piperideine-2-carboxylic acid (P2C) in the chloroplasts.[5]

  • Step 2: The reductase SARD4 (SAR-DEFICIENT 4) reduces P2C to form pipecolic acid (Pip).[5]

  • Step 3: Pip is exported to the cytosol where the enzyme FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1) catalyzes its N-hydroxylation to produce the active immune signal, NHP.[4][5]

This pathway underscores a key functional difference: Pip is an intermediate, whereas NHP is the terminal, bioactive product in this plant immunity context.

NHP Biosynthesis Pathway cluster_chloro Chloroplast Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid (P2C) Lysine->P2C ALD1 Lysine->P2C Pip Pipecolic Acid (Pip) P2C->Pip SARD4 P2C->Pip NHP This compound (NHP) (Active Signal) Pip->NHP FMO1 (Cytosol)

Caption: Biosynthesis of NHP from L-lysine in plants.

Functional Roles and Mechanisms

The primary functional distinction lies in their roles as signaling molecules. NHP is a potent activator of systemic immunity in plants, while Pip's role is largely confined to being its precursor. In mammals, Pip has neuromodulatory activity, whereas NHP is not a known endogenous player.

In Plant Immunity

Upon local pathogen infection, the biosynthesis of Pip and subsequently NHP is induced. NHP then acts as a mobile signal, accumulating in distant, uninfected leaves to establish SAR.[3][6]

  • Pipecolic Acid (Pip): While Pip accumulation is necessary for SAR, its direct signaling activity is considered weak.[7] Exogenous application of Pip can induce resistance, but this is largely dependent on its conversion to NHP by the FMO1 enzyme.[8] Plants deficient in FMO1 accumulate high levels of Pip but fail to mount a SAR response, demonstrating that Pip alone is insufficient.[9]

  • This compound (NHP): NHP is the key mobile signal that triggers SAR.[6][10] It primes distal tissues, leading to a faster and stronger defense response upon secondary infection.[8] NHP signaling is closely intertwined with that of another key defense hormone, salicylic acid (SA). They mutually potentiate each other's biosynthesis and signaling pathways, converging on the transcriptional co-regulator NPR1 (NON-EXPRESSOR OF PR GENES1) to activate defense gene expression.[1][2][6] Exogenous NHP can rescue the SAR-deficient phenotype of fmo1 mutants, confirming it as the active downstream signal.[11]

NHP Signaling Pathway Pathogen Local Pathogen Attack Pip Pipecolic Acid (Pip) Pathogen->Pip ALD1, SARD4 NHP NHP (Mobile Signal) Pip->NHP FMO1 SA Salicylic Acid (SA) NHP->SA Potentiates Biosynthesis NPR1 NPR1 NHP->NPR1 SA->NHP Potentiates Biosynthesis SA->NPR1 Defense Systemic Acquired Resistance (SAR) - Defense Gene Expression - Priming NPR1->Defense

Caption: Simplified NHP signaling pathway in plant SAR.

In Mammalian Systems

The functional roles in mammals are starkly different, with research focused almost exclusively on pipecolic acid.

  • Pipecolic Acid (Pip): Pip is a catabolite of lysine degradation.[1] Elevated levels of Pip in plasma and cerebrospinal fluid are diagnostic markers for certain metabolic disorders, such as pyridoxine-dependent epilepsy and Zellweger syndrome.[4][12] In the brain, Pip is suggested to have neuromodulatory effects, potentially acting as a GABA (gamma-aminobutyric acid) receptor agonist and enhancing GABAergic responses.[8][11] At high concentrations, Pip can induce oxidative stress and neuronal cell death, which may contribute to the pathology of diseases like hepatic encephalopathy.[3][13][14]

  • This compound (NHP): There is currently no evidence to suggest that NHP is an endogenous metabolite or possesses a significant biological function in mammals. Its study is confined to its role in plant biology.

Quantitative Data Comparison

The concentrations of Pip and NHP vary significantly between species and physiological states.

Table 1: Representative Concentrations in Plants (Post-Pathogen Infection)

Plant Species Pipecolic Acid (Pip) This compound (NHP) Pip:NHP Ratio (Approx.) Reference
Tobacco (Nicotiana tabacum) ~6 µg/g FW ~6 µg/g FW 1:1 [6]
Tomato (Solanum lycopersicum) > NHP levels Lower than Pip ~8:1 [6]

| Arabidopsis (Arabidopsis thaliana) | Accumulates ~18-fold vs. mock | Accumulates 2- to 10-fold vs. basal | Variable |[6] |

Table 2: Representative Concentrations of Pipecolic Acid in Human Plasma

Condition D-Pipecolic Acid (µmol/L) L-Pipecolic Acid (µmol/L) Reference
Normal Subjects Not specified < Normal Range [14]
Liver Cirrhosis (no encephalopathy) 1.05 ± 0.24 1.58 ± 0.13 [14]
Chronic Hepatic Encephalopathy 1.58 ± 0.50 2.38 ± 0.58 [14]
Pyridoxine-Dependent Epilepsy 4.3- to 15.3-fold elevated 4.3- to 15.3-fold elevated [12]

Note: NHP is not measured in human plasma as it is not a known endogenous metabolite.

Experimental Protocols

Protocol 1: Quantification of Pipecolic Acid by GC-MS from Plant Tissue

This protocol describes a one-step derivatization method for quantifying Pip from Arabidopsis thaliana leaves.[1][2]

1. Sample Preparation: a. Infiltrate leaves of ~4-week-old Arabidopsis plants with the pathogen Pseudomonas syringae (e.g., strain Pto DC3000 expressing avrRpt2 at OD₆₀₀ = 0.005) or a mock solution (10 mM MgCl₂). b. After 24 hours, harvest ~100 mg of infiltrated leaf tissue into a 2 mL microcentrifuge tube and freeze in liquid nitrogen. c. Add a ceramic bead and grind the frozen tissue to a fine powder using a tissue lyser.

2. Extraction: a. Add 400 µL of extraction buffer (Methanol:Chloroform:Water, 12:5:3 v/v/v). b. Add an internal standard (e.g., 2 µg Norvaline). c. Vortex vigorously and incubate at 4°C for 30 minutes with shaking. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer 200 µL of the supernatant to a new 1.5 mL tube.

3. Derivatization: a. Add 200 µL of Chloroform and 300 µL of water. Vortex and centrifuge for 5 minutes. b. Transfer 100 µL of the upper aqueous phase to a GC-MS vial insert. c. Evaporate the solvent completely using a speed vacuum concentrator. d. Add 20 µL of Pyridine and 30 µL of Propyl chloroformate. Vortex for 1 minute. e. Add 50 µL of 1 M NaHCO₃ to stop the reaction. f. Add 100 µL of Hexane, vortex, and centrifuge. g. Transfer the upper hexane layer to a new GC-MS vial insert for analysis.

4. GC-MS Analysis: a. Analyze the derivatized sample using a GC-MS system. b. Use Selective Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions for derivatized Pip (e.g., m/z 172.2, 128.0) and the internal standard (e.g., Norvaline, m/z 158.2, 72.2).[2] c. Quantify Pip levels by comparing the peak area ratio of Pip to the internal standard against a standard curve.

Protocol 2: Systemic Acquired Resistance (SAR) Bioassay in Arabidopsis thaliana

This protocol is used to assess the induction of SAR by measuring pathogen growth in systemic leaves.[15][16]

1. Plant Growth: a. Grow Arabidopsis thaliana plants (e.g., ecotype Col-0) in individual pots under short-day conditions (e.g., 10h light / 14h dark) for 4-5 weeks until they have developed a mature rosette.

2. Primary Inoculation (SAR Induction): a. Prepare a bacterial suspension of a SAR-inducing pathogen, such as Pseudomonas syringae pv. tomato (Pto) DC3000, at an OD₆₀₀ of 0.001 in 10 mM MgCl₂. b. Select three lower, mature leaves of each plant for the primary inoculation. c. Using a needleless 1 mL syringe, gently infiltrate the bacterial suspension into the abaxial side of the selected leaves until the leaf appears water-soaked. d. For control plants, infiltrate leaves with a mock solution of 10 mM MgCl₂.

3. Secondary (Challenge) Inoculation: a. Two days after the primary inoculation, prepare a challenge inoculum of the same pathogen at a lower concentration (e.g., OD₆₀₀ = 0.0001 or 5 x 10⁵ cfu/mL).[15] b. Select three upper, systemic (uninfected) leaves for the challenge. Ensure these leaves are not directly above the initially infected leaves to avoid vascular connection bias.[15][16] c. Infiltrate the challenge inoculum into the selected systemic leaves.

4. Quantification of Pathogen Growth: a. Three days after the challenge inoculation, harvest the challenged leaves. b. Use a 4 mm hole punch to collect two leaf discs from each leaf into a 1.5 mL microcentrifuge tube containing 200 µL of 10 mM MgCl₂. c. Macerate the tissue thoroughly using a plastic pestle. d. Create a serial dilution series of the resulting bacterial suspension. e. Plate the dilutions onto appropriate selective agar medium (e.g., King's B with rifampicin). f. Incubate the plates at 28°C for 2 days. g. Count the colony-forming units (CFU) and calculate the bacterial titer per unit of leaf area (e.g., CFU/cm²). h. SAR is indicated by a statistically significant reduction (typically ~1-2 logs) in bacterial growth in the systemic leaves of pathogen-induced plants compared to mock-induced plants.

Conclusion

The functional divergence between this compound and pipecolic acid is a clear example of how a simple chemical modification—N-hydroxylation—can create a highly specific and potent signaling molecule from a metabolic intermediate.

  • In Plants: Pip is the stable precursor, while NHP is the active, mobile signal crucial for the activation of systemic acquired resistance. The presence and activity of the FMO1 enzyme is the critical determinant of this functional switch.

  • In Mammals: Pip is a recognized metabolite of lysine degradation with implications in neurological health and disease. In stark contrast, NHP is functionally absent .

This fundamental difference makes NHP and its biosynthetic pathway attractive targets for developing novel strategies to enhance crop protection, while the study of Pip in mammals remains important for understanding and diagnosing specific metabolic and neurological disorders.

References

Validating the Central Role of N-Hydroxypipecolic Acid in Plant Immunity Using Knockout Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the function of N-hydroxypipecolic acid (NHP) in plant immunity. We delve into the use of knockout mutants, contrasting their performance with wild-type counterparts and exploring alternative gene function validation methods.

This compound (NHP) has emerged as a critical signaling molecule in the establishment of systemic acquired resistance (SAR), a long-lasting and broad-spectrum plant immune response. The validation of its function heavily relies on the use of knockout mutants, particularly those defective in the NHP biosynthetic pathway. This guide will summarize key experimental findings, provide detailed protocols for relevant assays, and visually represent the underlying biological and experimental frameworks.

Comparative Performance of Knockout Mutants in NHP-Mediated Immunity

The generation of knockout mutants for genes involved in the NHP biosynthetic pathway has been instrumental in confirming the role of NHP in plant defense. Key genes in this pathway include FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) and SAR-DEFICIENT 4 (SARD4). FMO1 is responsible for the final step of NHP biosynthesis, the hydroxylation of pipecolic acid (Pip). SARD4 is a reductase that contributes to the biosynthesis of Pip.

Pathogen Susceptibility

Studies using knockout mutants of FMO1 and SARD4 have consistently demonstrated their increased susceptibility to pathogenic infections compared to wild-type (WT) plants. This is a direct consequence of their inability to produce sufficient levels of NHP, which is essential for mounting a robust immune response.

Plant GenotypePathogenInoculation MethodBacterial Growth (cfu/cm²) at 3 dpiFold Change vs. WT (Mock)Reference
Wild-Type (Col-0)Pseudomonas syringae pv. maculicola (Psm)Syringe Infiltration~1 x 10⁵1[1]
fmo1Pseudomonas syringae pv. maculicola (Psm)Syringe Infiltration~5 x 10⁶50[1]
Wild-Type (Col-0) + Psm avrRpm1 (SAR induction)Pseudomonas syringae pv. maculicola (Psm)Syringe Infiltration~1 x 10⁴0.1[1]
fmo1 + Psm avrRpm1 (SAR induction)Pseudomonas syringae pv. maculicola (Psm)Syringe Infiltration~4 x 10⁶40[1]

Table 1: Pathogen growth in wild-type and fmo1 mutant Arabidopsis plants. Data are approximated from graphical representations in the cited literature.

The fmo1 mutant shows a dramatic increase in bacterial growth compared to wild-type plants, indicating a compromised basal immunity.[1] Crucially, when SAR is induced by a primary infection with an avirulent pathogen, wild-type plants exhibit a significant reduction in bacterial growth upon a secondary infection.[1] In contrast, the fmo1 mutant is unable to mount this systemic resistance, highlighting the essential role of FMO1, and by extension NHP, in SAR.[1]

Metabolite Accumulation

The knockout of FMO1 and SARD4 directly impacts the metabolic landscape of the plant, particularly the levels of NHP and its precursor, pipecolic acid (Pip), as well as the key defense hormone salicylic acid (SA).

Plant GenotypeTreatmentNHP Level (µg/g FW)Pip Level (µg/g FW)SA Level (µg/g FW)Reference
Wild-Type (Col-0)MockNot DetectedLowLow[2]
Wild-Type (Col-0)Psm inoculation (local leaves)~1.5~10~15[2]
fmo1Psm inoculation (local leaves)Not Detected~25~15[2][3]
sard4Psm inoculation (local leaves)Below DetectionBelow DetectionSimilar to WT[3]
Wild-Type (Col-0)Psm inoculation (systemic leaves)~0.5~2~2[2]
fmo1Psm inoculation (systemic leaves)Not Detected~5~0.5[2]

Table 2: Accumulation of NHP, Pip, and SA in wild-type and knockout mutants after pathogen inoculation. Data are approximated from graphical representations in the cited literature.

As expected, fmo1 mutants are deficient in NHP production.[2][4] Interestingly, these mutants accumulate higher levels of the FMO1 substrate, Pip, compared to wild-type plants after pathogen challenge.[3] This provides strong evidence for the role of FMO1 in converting Pip to NHP. The sard4 mutants show a significant reduction in both Pip and NHP accumulation, confirming the role of SARD4 in the biosynthesis of the NHP precursor.[3] While local SA accumulation is largely unaffected in fmo1 mutants, systemic SA accumulation is compromised, indicating a link between NHP and the systemic transport or synthesis of SA.[1][2]

Experimental Protocols

Accurate and reproducible experimental protocols are paramount for validating gene function. Below are detailed methodologies for key experiments cited in this guide.

Pseudomonas syringae Infection Assay in Arabidopsis

This protocol is adapted from established methods for quantifying bacterial growth in plant leaves.[5][6][7][8]

1. Bacterial Inoculum Preparation: a. Streak Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) from a glycerol stock onto a King's B agar plate containing the appropriate antibiotic (e.g., rifampicin). Incubate at 28°C for 2 days. b. Inoculate a single colony into 5 mL of liquid King's B medium with antibiotic and grow overnight at 28°C with shaking. c. Pellet the bacterial cells by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to the desired optical density at 600 nm (OD₆₀₀). For infiltration, an OD₆₀₀ of 0.002 (1 x 10⁶ cfu/mL) is commonly used.[1]

2. Plant Inoculation: a. Use 4-5 week old Arabidopsis thaliana plants. b. Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless 1 mL syringe. c. For SAR induction, perform a primary inoculation with an avirulent strain (e.g., Psm avrRpm1) at a low OD₆₀₀. Two days later, perform a secondary inoculation with a virulent strain on systemic (distal) leaves.[1]

3. Bacterial Titer Quantification: a. At 0 and 3 days post-inoculation (dpi), collect leaf discs of a known area (e.g., with a 1 cm diameter cork borer). b. Homogenize the leaf discs in 10 mM MgCl₂. c. Plate serial dilutions of the homogenate on King's B agar plates with the appropriate antibiotic. d. Incubate at 28°C for 2 days and count the colony-forming units (cfu). Express the data as cfu/cm² of leaf tissue.

Quantification of NHP and SA by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of phytohormones.[9][10][11][12][13]

1. Sample Preparation: a. Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder. c. Extract the metabolites using a cold solvent, typically 80% methanol. The inclusion of internal standards (e.g., deuterated NHP and SA) is crucial for accurate quantification.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Use a mixed-mode SPE cartridge to remove interfering compounds and enrich for the analytes of interest.

3. LC-MS/MS Analysis: a. Use a reverse-phase C18 column for chromatographic separation. b. Employ a gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid to improve ionization. c. Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of NHP, SA, and their internal standards.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for measuring the expression of defense-related genes.[14][15][16][17]

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from leaf tissue using a commercial kit or a TRIzol-based method. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from the RNA using a reverse transcriptase and oligo(dT) or random primers.

2. qRT-PCR: a. Prepare a reaction mixture containing cDNA template, gene-specific primers, and a SYBR Green-based qPCR master mix. b. Run the reaction on a real-time PCR cycler. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

3. Data Analysis: a. Determine the cycle threshold (Ct) values for your gene of interest and a stably expressed reference gene (e.g., ACTIN or UBIQUITIN). b. Calculate the relative expression of the target gene using the ΔΔCt method.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological and experimental workflows.

NHP_Signaling_Pathway cluster_biosynthesis NHP Biosynthesis cluster_signaling Downstream Signaling Lysine L-Lysine Pip Pipecolic Acid (Pip) Lysine->Pip ALD1, SARD4 NHP This compound (NHP) Pip->NHP FMO1 NPR1 NPR1 NHP->NPR1 Indirect Activation SA Salicylic Acid (SA) NHP->SA TGA TGA Transcription Factors NPR1->TGA Defense_Genes Defense Gene Expression TGA->Defense_Genes SAR Systemic Acquired Resistance Defense_Genes->SAR SA->NHP SA->NPR1 Direct Activation Knockout_Validation_Workflow cluster_phenotyping Phenotypic Analysis start Identify Gene of Interest (e.g., FMO1, SARD4) knockout Generate Knockout Mutant (e.g., T-DNA insertion) start->knockout wt Wild-Type Control start->wt pathogen_assay Pathogen Infection Assay knockout->pathogen_assay metabolite_analysis Metabolite Profiling (NHP, SA, Pip) knockout->metabolite_analysis gene_expression Gene Expression Analysis knockout->gene_expression wt->pathogen_assay wt->metabolite_analysis wt->gene_expression comparison Compare Mutant vs. Wild-Type pathogen_assay->comparison metabolite_analysis->comparison gene_expression->comparison conclusion Validate Gene Function comparison->conclusion Gene_Validation_Comparison cluster_knockout Knockout Mutants (T-DNA) cluster_crispr CRISPR/Cas9 ko_pros Pros: - Stable inheritance - Complete loss of function (often) - Large collections available ko_cons Cons: - Random insertion - May have pleiotropic effects - Time-consuming to screen crispr_pros Pros: - Targeted mutagenesis - High efficiency - Can create specific mutations - Multiplexing possible crispr_cons Cons: - Off-target effects possible - Requires transformation and regeneration - Can result in chimeric mutants

References

Navigating Plant Defense: A Comparative Guide to N-Hydroxypipecolic Acid and Jasmonic Acid Signaling Cross-talk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of plant immune signaling is orchestrated by a symphony of phytohormones and signaling molecules. Among these, N-hydroxypipecolic acid (NHP) and jasmonic acid (JA) have emerged as critical players in mounting robust defense responses against a broad range of pathogens and herbivores. While the individual roles of NHP in systemic acquired resistance (SAR) and JA in induced systemic resistance (ISR) and wound responses are well-documented, the interplay between these two pathways is a burgeoning area of research. This guide provides a comparative analysis of the NHP and JA signaling pathways, focusing on their points of convergence and divergence, and presents experimental frameworks to investigate their cross-talk.

Quantitative Data Summary

Direct quantitative data on the reciprocal regulation between NHP and JA is still emerging. However, transcriptomic analyses of plants treated with NHP have revealed a significant enrichment of genes responsive to jasmonic acid, suggesting a tangible link between the two pathways. The following table summarizes the expected changes in key components of each pathway when stimulated by the other, based on current understanding of their roles in plant immunity.

TreatmentMeasured AnalyteExpected ChangeRationale
Exogenous NHP Application Jasmonic Acid (JA) LevelNHP primes the plant for a broad defense response, which may include the upregulation of JA biosynthesis to counter a wider range of threats.
LOX2, AOS, OPR3 (JA Biosynthesis Genes) ExpressionTranscriptional reprogramming by NHP could lead to the induction of key enzymes in the JA biosynthetic pathway.
VSP2, PDF1.2 (JA-responsive Marker Genes) ExpressionActivation of JA signaling downstream of NHP would result in the expression of canonical JA marker genes.
Exogenous Jasmonic Acid (JA) Application This compound (NHP) Level↔ / ↑While direct induction is yet to be confirmed, the broad defense activation by JA might lead to a general increase in defense-related metabolites, potentially including NHP.
ALD1, SARD4, FMO1 (NHP Biosynthesis Genes) Expression↔ / ↑JA-induced transcription factors could potentially bind to the promoters of NHP biosynthesis genes, leading to their upregulation.

Signaling Pathway Diagrams

The signaling cascades of NHP and JA, while distinct in their core components, are hypothesized to intersect at key regulatory nodes. The diagrams below, generated using the DOT language, illustrate the individual pathways and their potential cross-talk.

NHP_Signaling_Pathway cluster_NHP NHP Biosynthesis & Signaling Lysine L-Lysine ALD1_SARD4 ALD1/SARD4 Lysine->ALD1_SARD4 Pip Pipecolic Acid (Pip) ALD1_SARD4->Pip FMO1 FMO1 Pip->FMO1 NHP This compound (NHP) FMO1->NHP SA_pathway Salicylic Acid Pathway NHP->SA_pathway Induces SAR Systemic Acquired Resistance (SAR) NHP->SAR Primes SA_pathway->SAR JA_Signaling_Pathway cluster_JA JA Biosynthesis & Signaling Linolenic_acid α-Linolenic Acid LOX_AOS_OPR3 LOX, AOS, OPR3 Linolenic_acid->LOX_AOS_OPR3 JA Jasmonic Acid (JA) LOX_AOS_OPR3->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressors COI1->JAZ Degradation MYC2 MYC2/3/4 JAZ->MYC2 JA_response JA-responsive Genes (VSP2, PDF1.2) MYC2->JA_response NHP_JA_Crosstalk cluster_NHP NHP Pathway cluster_JA JA Pathway cluster_Response Defense Responses NHP NHP NHP_Signaling NHP Signaling Cascade NHP->NHP_Signaling JA_Signaling JA Signaling Cascade (COI1, JAZ, MYC2) NHP_Signaling->JA_Signaling SAR SAR NHP_Signaling->SAR JA_Genes JA-responsive Genes NHP_Signaling->JA_Genes Indirect Activation JA_Ile JA-Ile JA_Ile->JA_Signaling JA_Signaling->NHP Potential Feedback JA_Signaling->JA_Genes Experimental_Workflow cluster_Treatment Plant Treatment cluster_Analysis Downstream Analysis cluster_Output Data Interpretation Plant_Material Arabidopsis (WT, mutants) NHP_Treatment Exogenous NHP Plant_Material->NHP_Treatment JA_Treatment Exogenous JA Plant_Material->JA_Treatment Hormone_Quantification LC-MS for NHP & JA NHP_Treatment->Hormone_Quantification Gene_Expression qRT-PCR for Pathway Genes NHP_Treatment->Gene_Expression JA_Treatment->Hormone_Quantification JA_Treatment->Gene_Expression Data_Table Quantitative Data Table Hormone_Quantification->Data_Table Gene_Expression->Data_Table Pathway_Model Refined Pathway Model Data_Table->Pathway_Model

Confirming the Mobility of N-hydroxypipecolic Acid in Plant Immunity Through Grafting Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the systemic signaling pathways in plants is crucial for developing novel strategies to enhance disease resistance. N-hydroxypipecolic acid (NHP) has emerged as a key mobile signaling molecule in systemic acquired resistance (SAR), a plant-wide immune response. This guide provides a comparative overview of the experimental evidence confirming NHP's mobility, primarily through the lens of grafting experiments, and contrasts it with other potential mobile signals.

Executive Summary

This compound (NHP) is a lysine-derived metabolite that acts as a central regulator of systemic acquired resistance (SAR) in plants, priming distal tissues for enhanced defense against pathogens.[1][2] Seminal studies have demonstrated that NHP is a mobile signal, capable of long-distance transport within the plant to initiate a systemic immune response. While direct quantification of NHP in graft unions is a subject of ongoing research, a wealth of genetic and physiological data strongly supports its role as a key transmissible signal in plant immunity. Grafting experiments, which involve joining tissues from different plants, have been a important tool in elucidating the long-distance movement of molecules like NHP.[3][4][5][6][7] This guide will detail the experimental framework for confirming NHP mobility using grafting, present the expected quantitative outcomes based on current knowledge, and compare NHP with other putative mobile signals in SAR.

NHP Mobility: Evidence from Grafting and Mutant Studies

The mobility of NHP is most convincingly demonstrated through experiments utilizing genetic mutants deficient in its biosynthesis. The final step in NHP biosynthesis is catalyzed by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1][8][9] Consequently, fmo1 mutants are unable to produce NHP and are deficient in SAR.[1][2][10]

Grafting experiments using wild-type (WT) plants and fmo1 mutants provide a powerful system to test the mobility of NHP. In a typical experiment, the shoot (scion) of one plant is grafted onto the root system (rootstock) of another.

Expected Outcomes of NHP Grafting Experiments:

Graft Combination (Scion/Rootstock)NHP Production in RootstockNHP Detection in ScionSystemic Acquired Resistance in ScionInterpretation
WT / WTYesYesYesNHP is produced and transported systemically, inducing SAR.
fmo1 / fmo1NoNoNoNHP is required for SAR.
fmo1 / WTYesYes Yes NHP is transported from the wild-type rootstock to the fmo1 scion, restoring SAR. This confirms NHP is a mobile signal.
WT / fmo1NoYesYesNHP produced in the wild-type scion is sufficient for SAR.

While a definitive study with precise quantification of NHP in scion and rootstock of fmo1/WT grafts is not yet available in the public domain, the rescue of the SAR-deficient phenotype in fmo1 scions by a WT rootstock is the widely accepted evidence for NHP's mobility. Studies have shown that exogenous application of NHP to local tissues of fmo1 mutants can restore SAR in distal tissues, further corroborating its mobile nature.[1][2]

Comparative Analysis with Other Mobile SAR Signals

Several other molecules have been proposed as mobile signals in SAR. Here, we compare the evidence for their mobility, particularly from grafting studies, with that of NHP.

Mobile Signal CandidateEvidence for Mobility from GraftingKey Supporting Findings
This compound (NHP) Strong (inferred from genetic rescue)Rescue of SAR in fmo1 mutant scions by wild-type rootstocks. Exogenous application mimics SAR.
Salicylic Acid (SA) DebatedWhile SA accumulates systemically, grafting experiments with SA-deficient mutants have yielded conflicting results regarding its role as the primary long-distance signal.
Methyl Salicylate (MeSA) IndirectMeSA is a volatile derivative of SA and is implicated in inter-plant signaling. Its role as a long-distance signal within the plant is less clear from grafting studies.
Azelaic Acid (AzA) ModerateStudies using isotopically labeled AzA have shown its movement from treated leaves to distal tissues, suggesting it is a mobile signal.
Glycerol-3-phosphate (G3P) LimitedWhile implicated in SAR, direct evidence for its long-distance transport via grafting is not as established as for NHP or AzA.

Experimental Protocols

Arabidopsis Micrografting

This protocol is adapted for studying root-to-shoot transport of NHP using Arabidopsis thaliana.

Materials:

  • Wild-type (e.g., Col-0) and fmo1 mutant Arabidopsis thaliana seeds.

  • Sterile petri dishes with 0.5X Murashige and Skoog (MS) medium solidified with 1% agar.

  • Surgical blades or micro-scalpels.

  • Fine-tipped forceps.

  • Stereomicroscope.

Procedure:

  • Seed Sterilization and Germination: Surface-sterilize seeds and sow them on MS agar plates.

  • Seedling Growth: Grow seedlings vertically for 4-5 days in a controlled environment chamber.

  • Grafting:

    • Under a stereomicroscope, make a transverse cut through the hypocotyl of a 4-day-old seedling to separate the scion (cotyledons and shoot apical meristem) from the rootstock.

    • Prepare the desired scion and rootstock (e.g., fmo1 scion and WT rootstock).

    • Carefully place the scion onto the rootstock, ensuring the vascular tissues are aligned.

  • Co-cultivation and Healing: Transfer the grafted seedlings to a new MS plate and grow them in a high-humidity environment for 7-10 days to allow the graft union to heal.

  • Verification: Successful grafts will show continued growth of the scion.

NHP Extraction and Quantification by LC-MS

Materials:

  • Grafted plant tissue (scion and rootstock, harvested separately).

  • Liquid nitrogen.

  • Extraction solvent (e.g., 80% methanol).

  • Centrifuge.

  • Liquid chromatography-mass spectrometry (LC-MS) system.

  • NHP standard.

Procedure:

  • Sample Collection and Grinding: Harvest scion and rootstock tissues separately, flash-freeze in liquid nitrogen, and grind to a fine powder.

  • Extraction: Add extraction solvent to the ground tissue, vortex thoroughly, and incubate.

  • Centrifugation: Centrifuge the samples to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Inject the supernatant into the LC-MS system.

    • Separate metabolites using a suitable chromatography column.

    • Detect and quantify NHP based on its mass-to-charge ratio (m/z) and retention time, by comparing to the NHP standard.

Visualizing the Experimental Workflow and Signaling Pathway

NHP_Grafting_Workflow cluster_preparation Seedling Preparation cluster_grafting Micrografting cluster_analysis Analysis cluster_results Expected Results wt_seeds Wild-Type Seeds wt_seedling WT Seedling wt_seeds->wt_seedling Germination & Growth fmo1_seeds fmo1 Mutant Seeds fmo1_seedling fmo1 Seedling fmo1_seeds->fmo1_seedling Germination & Growth wt_rootstock WT Rootstock wt_seedling->wt_rootstock Cut fmo1_scion fmo1 Scion fmo1_seedling->fmo1_scion Cut grafted_plant Grafted Plant (fmo1/WT) fmo1_scion->grafted_plant Join wt_rootstock->grafted_plant Join pathogen_challenge Pathogen Challenge grafted_plant->pathogen_challenge nhp_quantification NHP Quantification (LC-MS) pathogen_challenge->nhp_quantification sar_assessment SAR Assessment pathogen_challenge->sar_assessment nhp_detected NHP Detected in Scion nhp_quantification->nhp_detected sar_restored SAR Restored sar_assessment->sar_restored

Caption: Workflow for confirming NHP mobility using grafting.

NHP_Signaling_Pathway cluster_synthesis NHP Biosynthesis (in local tissue) cluster_transport Long-Distance Transport cluster_response Systemic Response (in distal tissue) Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 SARD4 SARD4 ALD1->SARD4 Pipecolic_acid Pipecolic Acid ALD1->Pipecolic_acid SARD4->Pipecolic_acid FMO1 FMO1 Pipecolic_acid->FMO1 NHP_local This compound (NHP) FMO1->NHP_local Phloem Phloem Transport NHP_local->Phloem Mobile Signal NHP_distal NHP Phloem->NHP_distal SA_biosynthesis Salicylic Acid (SA) Biosynthesis NHP_distal->SA_biosynthesis Defense_genes Defense Gene Expression NHP_distal->Defense_genes SAR Systemic Acquired Resistance SA_biosynthesis->SAR Defense_genes->SAR

Caption: NHP biosynthesis and signaling pathway in SAR.

Conclusion

The use of grafting experiments, in conjunction with genetic mutants and sensitive analytical techniques, has been instrumental in establishing this compound as a bona fide mobile signal in plant immunity. While direct quantitative data from technically challenging grafting experiments remains a frontier, the collective evidence strongly supports a model where NHP is synthesized in response to local infection, transported systemically, and primes distal tissues for a robust defense response. For researchers in plant science and drug development, targeting the NHP biosynthesis and transport pathways presents a promising avenue for engineering broad-spectrum and durable disease resistance in crops.

References

N-Hydroxypipecolic Acid (NHP): A Comparative Analysis of its Function in Monocots and Dicots

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the conserved role of NHP in plant systemic acquired resistance.

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in plant immunity, orchestrating systemic acquired resistance (SAR) against a broad spectrum of pathogens. Initially identified and characterized in the dicot model plant Arabidopsis thaliana, subsequent research has revealed that the NHP biosynthesis and signaling pathway is a highly conserved defense mechanism across both monocotyledonous and dicotyledonous plants. This guide provides a comparative analysis of NHP's function in these two major plant lineages, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Functional Comparison: A Conserved Mechanism

The fundamental role of NHP in plant immunity is remarkably consistent between monocots and dicots. In both groups, NHP acts as a potent inducer of acquired resistance to both bacterial and fungal pathogens.[1][2] Following a localized pathogen infection, NHP is biosynthesized and accumulates not only in the infected tissues but also systemically in distant, uninfected leaves.[1][3] This systemic accumulation, coupled with its detection in the phloem sap of species like cucumber, strongly supports its function as a mobile immune signal that prepares the entire plant for subsequent attacks.[1][2]

The biosynthesis of NHP from L-lysine is a key aspect of this conserved pathway.[4][5] While the specific enzymes and their regulation have been most extensively studied in dicots like Arabidopsis, the presence and pathogen-inducible accumulation of NHP and its precursor, pipecolic acid (Pip), in monocots such as barley and Brachypodium distachyon points to a shared ancestral mechanism.[1][3]

A key feature of NHP-mediated immunity is its intricate relationship with salicylic acid (SA), another crucial plant defense hormone. In both monocots and dicots, NHP and SA signaling pathways appear to be mutually potentiating, acting additively or synergistically to mount a robust defense response.[6][7] NHP can induce and prime the biosynthesis of SA, leading to the activation of downstream defense genes.[7][8]

While the overarching function is conserved, some studies suggest potential species-specific regulation in the conversion of Pip to NHP. For instance, in some dicots like tobacco and tomato, Pip and NHP levels increase in parallel post-infection. In contrast, in the monocots barley and Brachypodium, pathogen-induced Pip levels can be substantially higher than those of NHP, suggesting a tighter regulation of the final conversion step.[5]

Quantitative Data: NHP and Pip Accumulation Post-Pathogen Challenge

The following tables summarize the pathogen-induced accumulation of this compound (NHP) and its precursor, pipecolic acid (Pip), in various monocot and dicot species. Data is presented as approximate concentrations in µg/g fresh weight (FW) at a specific time point after inoculation, as reported in the literature.

Table 1: NHP and Pip Levels in Dicots

Plant SpeciesPathogenTissueTime Post-InfectionPip (µg/g FW)NHP (µg/g FW)Reference
Arabidopsis thalianaPseudomonas syringaeLocal Leaves24 hours~25~10Hartmann et al., 2018
Cucumis sativus (Cucumber)Pseudomonas syringaeSystemic Leaves5 days~10 (constitutive)~1.5[5]
Nicotiana tabacum (Tobacco)Pseudomonas syringaeLocal Leaves72 hours~6~6[5]
Solanum lycopersicum (Tomato)Phytophthora infestansLocal Leaves5 days~8~1[5]

Table 2: NHP and Pip Levels in Monocots

Plant SpeciesPathogenTissueTime Post-InfectionPip (µg/g FW)NHP (µg/g FW)Reference
Hordeum vulgare (Barley)Magnaporthe oryzaeLocal Leaves5 days~30~0.1[5]
Brachypodium distachyonMagnaporthe oryzaeLocal Leaves5 days~2~0.1[5]
Brachypodium distachyonXanthomonas translucensLocal Leaves5 days~4~0.2[1]

Visualizing the Pathways

The following diagrams illustrate the key biosynthetic and signaling pathways of NHP, which are understood to be largely conserved between monocots and dicots.

NHP_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine EAKCA ε-amino-α-keto caproic acid Lysine->EAKCA ALD1 P2C Δ¹-piperideine-2- carboxylic acid (P2C) EAKCA->P2C spontaneous cyclization Pip_plastid Pipecolic Acid (Pip) P2C->Pip_plastid SARD4 Pip_cytosol Pipecolic Acid (Pip) Pip_plastid->Pip_cytosol Transport NHP N-hydroxypipecolic acid (NHP) Pip_cytosol->NHP FMO1

Caption: NHP Biosynthesis Pathway from L-Lysine.

NHP_Signaling Pathogen Pathogen Signal NHP_biosynthesis NHP Biosynthesis Pathogen->NHP_biosynthesis NHP NHP (Mobile Signal) NHP_biosynthesis->NHP SA_biosynthesis SA Biosynthesis NHP->SA_biosynthesis induces & primes NPR1 NPR1 NHP->NPR1 requires SA Salicylic Acid (SA) SA_biosynthesis->SA SA->NPR1 TGAs TGA Transcription Factors NPR1->TGAs Defense_Genes Defense Gene Expression (e.g., PR genes) TGAs->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: Simplified NHP Signaling Pathway leading to SAR.

Experimental Protocols

This section provides an overview of the key methodologies used to investigate the function of NHP in plant immunity.

Quantification of NHP and Pip by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting and quantifying NHP and its precursor from plant tissues.

  • Sample Preparation and Extraction:

    • Harvest plant leaf tissue (typically 100-200 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue to a fine powder using a mortar and pestle or a bead mill.

    • Add an extraction solvent, commonly 80% methanol, along with a known amount of an internal standard (e.g., deuterated NHP or a structurally similar, non-endogenous compound) for accurate quantification.

    • Vortex the mixture thoroughly and incubate, often with shaking, to ensure complete extraction.

    • Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

  • Derivatization:

    • Dry the supernatant completely, for example, using a vacuum concentrator.

    • To make NHP and Pip volatile for GC analysis, they must be derivatized. A common method is trimethylsilylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • The dried extract is reconstituted in a solvent like pyridine and the derivatization agent is added. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The compounds are separated based on their boiling points and retention times as they pass through the GC column.

    • The mass spectrometer then fragments the eluted compounds and detects the resulting ions.

    • NHP and Pip are identified by their characteristic retention times and mass fragmentation patterns. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Systemic Acquired Resistance (SAR) Assay

This assay is designed to measure the induction of systemic resistance in a plant following an initial stimulus.

  • Primary Inoculation (Induction of SAR):

    • Grow healthy, mature plants (e.g., 4-5 week old Arabidopsis) under controlled conditions.

    • Select two to three lower leaves for the primary treatment. Infiltrate these leaves with a low concentration of a pathogen that elicits a defense response but does not cause systemic disease (e.g., Pseudomonas syringae expressing an avirulence factor) using a needleless syringe. Alternatively, infiltrate with a solution of NHP to directly test its SAR-inducing capability. A mock infiltration with 10 mM MgCl₂ or water serves as the negative control.

    • Allow 2-3 days for the plant to generate and transport the mobile SAR signal (like NHP) to systemic tissues.

  • Secondary Challenge:

    • Prepare a suspension of a virulent strain of a pathogen (e.g., Pseudomonas syringae pv. tomato DC3000).

    • Select two to three upper, systemic leaves that were not part of the primary inoculation. Infiltrate these leaves with the virulent pathogen suspension.

  • Quantification of Resistance:

    • After 2-3 days post-secondary challenge, quantify the extent of pathogen growth or disease symptoms.

    • Pathogen Titer: Collect leaf discs from the challenged area, homogenize them in a buffer (e.g., 10 mM MgCl₂), and plate serial dilutions on an appropriate growth medium. After incubation, count the colony-forming units (CFU) per unit of leaf area or weight. A significant reduction in CFU in the SAR-induced plants compared to the mock-treated controls indicates successful SAR.

    • Disease Symptom Assessment: Visually score the severity of disease symptoms (e.g., lesion size, chlorosis) on the challenged leaves using a predefined rating scale. Digital image analysis can also be employed for more quantitative measurements of the affected leaf area.

By employing these methodologies, researchers can effectively dissect the role of this compound in the complex immune networks of both monocot and dicot plants, paving the way for novel strategies in crop protection and disease resistance.

References

A Comparative Guide to N-Hydroxypipecolic Acid-Responsive Promoter Elements for Plant Synthetic Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a potential N-hydroxypipecolic acid (NHP)-responsive promoter system with established inducible promoter systems used in plant biotechnology. While engineered NHP-inducible promoters are still a nascent concept, this document outlines a design strategy based on the current understanding of NHP signaling and offers a comparative analysis against widely used alternatives, supported by experimental data from existing literature.

Introduction to this compound (NHP) as an Inducer

This compound (NHP) is a key signaling molecule in plants that plays a crucial role in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism. Upon pathogen attack, NHP is synthesized from L-lysine and acts as a mobile signal, traveling throughout the plant to prime distal tissues for enhanced defense responses. The specificity and inducibility of the NHP signaling pathway present an attractive opportunity for the development of a novel, orthogonal inducible promoter system for precise control of gene expression in plants.

The NHP Signaling Pathway: A Foundation for a Synthetic Promoter System

The biosynthesis of NHP is initiated from L-lysine through the sequential action of the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), SAR-DEFICIENT4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1). Downstream signaling of NHP is intricately linked with the salicylic acid (SA) pathway and relies on the transcriptional co-regulator NON-EXPRESSOR OF PR GENES1 (NPR1) and TGA transcription factors. This signaling cascade culminates in the activation of defense-related genes.

A synthetic NHP-responsive promoter can be engineered by multimerizing the TGA transcription factor binding sites (TGACG motifs) upstream of a minimal promoter (e.g., minimal CaMV 35S promoter). In the presence of NHP, the endogenous signaling cascade would lead to the activation of TGA transcription factors, which would then bind to the synthetic promoter and drive the expression of a gene of interest.

NHP_Signaling_Pathway cluster_Biosynthesis NHP Biosynthesis cluster_Signaling Downstream Signaling L-Lysine L-Lysine ALD1 ALD1 L-Lysine->ALD1 SARD4 SARD4 ALD1->SARD4 Pip Pipecolic Acid SARD4->Pip FMO1 FMO1 NHP This compound FMO1->NHP Pip->FMO1 NHP_signal NHP NPR1 NPR1 NHP_signal->NPR1 TGA TGA Transcription Factors NPR1->TGA Gene Target Gene Expression TGA->Gene SA Salicylic Acid Signaling SA->NPR1

Caption: NHP signaling pathway leading to gene expression.

Comparison of Inducible Promoter Systems

This section provides a quantitative comparison of a theoretical NHP-inducible promoter system with established alternatives. The performance metrics for the NHP system are projected based on the known characteristics of the natural signaling pathway.

Inducible SystemInducerTypical ConcentrationBasal ExpressionInduced Expression (Fold Change)Induction TimeToxicity of Inducer
NHP-Responsive (Proposed) This compoundµM rangeVery Low (expected)High (expected)HoursLow (endogenous molecule)
Dexamethasone (DEX) Dexamethasone1-10 µMLowUp to 25-fold or higher[1]24-72 hours[2]Can have pleiotropic effects at high concentrations[3]
Ethanol Ethanol0.005% - 0.5%Negligible in soil-grown plants[4][5][6]6 to 24-fold[7]1-72 hours[6][7]Can cause stress responses at higher concentrations
Heat Shock Heat Shock (e.g., 37-42°C)N/AMinimal at normal temperatures[7]346 to 3,672-fold[7]Minutes to hoursCan be stressful to the plant and affect normal physiology
Doxycycline (Tet-on) Doxycycline5-10 µg/mLLowComparable to strong constitutive promoters[8][9]24-48 hoursCan have off-target effects on mitochondria[10]

Experimental Protocols

Validation of NHP-Responsive Promoter Elements via Transient Expression in Protoplasts

This protocol is designed for the rapid assessment of synthetic NHP-responsive promoter constructs.

a. Plasmid Construction:

  • Synthesize DNA fragments containing multiple copies of the TGA-binding motif (e.g., 4xTGACG) upstream of a minimal promoter (minP).

  • Clone these synthetic promoters into a plant expression vector containing a reporter gene (e.g., Luciferase or GFP) and a terminator sequence.

  • A control plasmid with the reporter gene driven only by the minimal promoter should also be prepared.

b. Protoplast Isolation:

  • Isolate mesophyll protoplasts from leaves of Arabidopsis thaliana or Nicotiana benthamiana using an enzymatic digestion method.[11][12] A typical enzyme solution contains cellulase and macerozyme in a mannitol solution.[11][12]

c. Protoplast Transfection:

  • Transfect the isolated protoplasts with the promoter-reporter constructs using a polyethylene glycol (PEG)-mediated method.[12]

d. Induction and Reporter Gene Assay:

  • Divide the transfected protoplasts into two groups: control (mock-treated) and induced (treated with NHP at a final concentration of 10-100 µM).

  • Incubate the protoplasts for 16-24 hours.

  • Lyse the protoplasts and measure the reporter gene activity (e.g., luminescence for Luciferase or fluorescence for GFP) using a plate reader.

  • Normalize the reporter gene activity to a co-transfected constitutive reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Stable Transformation and in planta Validation

This protocol allows for the characterization of NHP-responsive promoters in the context of a whole plant.

a. Plant Transformation:

  • Introduce the NHP-responsive promoter-reporter constructs into Agrobacterium tumefaciens.

  • Transform Arabidopsis thaliana plants using the floral dip method.[13]

b. Selection of Transgenic Plants:

  • Select T1 transgenic plants on a medium containing a selectable marker (e.g., kanamycin or hygromycin).

  • Confirm the presence of the transgene by PCR.

  • Allow T1 plants to self-pollinate and select homozygous T3 lines for detailed analysis.

c. Induction and Reporter Gene Analysis:

  • Grow homozygous transgenic plants under controlled conditions.

  • For induction, drench the soil with a solution of NHP (e.g., 100 µM) or a mock solution.

  • Harvest plant tissues (e.g., leaves) at different time points after induction (e.g., 0, 6, 12, 24, 48 hours).

  • Quantify reporter gene expression using:

    • Quantitative Real-Time PCR (qRT-PCR): to measure transcript levels of the reporter gene.

    • Histochemical Staining (for GUS reporter): to visualize the spatial pattern of reporter gene expression.[14]

    • Fluorometric Assay (for GUS or GFP reporters): to quantify the reporter protein activity in tissue extracts.[14]

Experimental_Workflow cluster_Construct_Design 1. Construct Design cluster_Validation 2. Validation cluster_Transient_Assay 2a. Transient Assay Workflow cluster_Stable_Assay 2b. Stable Transformation Workflow Cis_Elements Identify NHP-responsive cis-elements (e.g., TGACG) Synth_Promoter Synthesize Promoter: (e.g., 4xTGACG-minP) Cis_Elements->Synth_Promoter Vector Clone into Reporter Vector (e.g., pPromoter::LUC) Synth_Promoter->Vector Transient Transient Assay (Protoplasts) Vector->Transient Stable Stable Transformation (Arabidopsis) Vector->Stable Protoplast_Isolation Isolate Protoplasts Transient->Protoplast_Isolation Agro Agrobacterium Transformation Stable->Agro Transfection Transfect with Constructs Protoplast_Isolation->Transfection Induction_Transient Induce with NHP Transfection->Induction_Transient Reporter_Assay Reporter Gene Assay (LUC/GFP) Induction_Transient->Reporter_Assay Floral_Dip Floral Dip Transformation Agro->Floral_Dip Selection Select Transgenic Lines Floral_Dip->Selection Induction_Stable Induce with NHP Selection->Induction_Stable Analysis Analyze Reporter Expression (qRT-PCR, GUS, etc.) Induction_Stable->Analysis

Caption: Experimental workflow for validating NHP-responsive promoters.

Conclusion

The development of a robust and specific NHP-inducible promoter system holds significant promise for plant synthetic biology and biotechnology. Based on the natural signaling pathway, such a system is anticipated to have very low basal expression and high inducibility with a non-toxic, endogenous molecule. The comparative data and experimental protocols provided in this guide offer a framework for the design, validation, and potential implementation of NHP-responsive promoter elements, paving the way for a new generation of precise genetic control in plants. Further research is required to empirically determine the quantitative performance of synthetic NHP-inducible promoters and to optimize their design for various applications.

References

assessing the role of N-hydroxypipecolic acid in different plant-pathogen interactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to its Role and Function in Plant Immunity

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of plant defense, particularly in systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity. This guide provides a comprehensive comparison of NHP's role in various plant-pathogen interactions, with a focus on its interplay with the well-established defense hormone salicylic acid (SA). We present quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling networks to support researchers, scientists, and drug development professionals.

NHP and Salicylic Acid: A Comparative Overview

NHP and salicylic acid are two key players in plant immunity, often working in concert to mount an effective defense response. While SA has long been recognized as a central hormone in plant defense, the discovery of NHP has revealed a more intricate signaling network. Both molecules accumulate upon pathogen attack and are essential for the establishment of SAR. However, they exhibit distinct and synergistic functions.

FeatureThis compound (NHP)Salicylic Acid (SA)
Biosynthesis Precursor L-lysineChorismate
Key Biosynthetic Enzymes ALD1, SARD4, FMO1ICS1, PAL
Primary Role in SAR Mobile signal, priming of defense responsesAmplification of defense signaling, induction of pathogenesis-related (PR) genes
Mobility Phloem-mobile, acts as a long-distance signalPrimarily local accumulation, with some evidence of long-distance transport
Interdependence NHP biosynthesis is required for robust systemic SA accumulation.[1]Basal levels of SA are required for NHP-induced gene expression.[2] SA signaling can also modulate NHP homeostasis.[3]

Quantitative Assessment of NHP's Role in Disease Resistance

The following tables summarize quantitative data from various studies, highlighting the impact of NHP on pathogen growth and defense marker gene expression in different plant-pathogen systems.

Table 1: Effect of NHP on Pathogen Growth
Plant SpeciesPathogenTreatmentPathogen Growth Reduction (%)Reference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC3000Exogenous NHP (1 mM)~75%Hartmann et al., 2018
Arabidopsis thalianaHyaloperonospora arabidopsidis Noco2Exogenous NHP (1 mM)~60%Hartmann et al., 2018
Cucumis sativus (Cucumber)Pseudomonas syringae pv. lachrymansPre-treatment with NHP (micromolar)Significant reduction in bacterial growthSchnake et al., 2020
Nicotiana tabacum (Tobacco)Pseudomonas syringae pv. tabaciPre-treatment with NHP (micromolar)Significant reduction in bacterial growthSchnake et al., 2020
Brachypodium distachyonXanthomonas translucensPre-treatment with NHP (1 mM)Significant reduction in bacterial numbers[4]
Brachypodium distachyonMagnaporthe oryzaePre-treatment with NHP (1 mM)Significant reduction in necrotic lesion area[4]
Table 2: NHP-induced Expression of Defense-Related Genes
Plant SpeciesGeneFold Induction (NHP treatment)Reference
Arabidopsis thalianaPR1~10-foldYildiz et al., 2021
Arabidopsis thalianaFMO1~25-foldYildiz et al., 2021
Arabidopsis thalianaALD1~15-foldYildiz et al., 2021

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of NHP's role in plant immunity. Below are protocols for key experiments cited in this guide.

Protocol 1: Pseudomonas syringae Infection Assay in Arabidopsis thaliana

This protocol is adapted from established methods for quantifying bacterial growth in planta.[5][6][7]

1. Inoculum Preparation: a. Streak Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) on King's B agar medium containing the appropriate antibiotic (e.g., rifampicin) and incubate at 28°C for 2 days. b. Scrape a single colony and inoculate into 5 mL of liquid King's B medium. Grow overnight at 28°C with shaking. c. Centrifuge the bacterial culture, discard the supernatant, and resuspend the pellet in 10 mM MgCl₂. d. Adjust the bacterial suspension to the desired optical density at 600 nm (OD₆₀₀), typically 0.001 for spray inoculation or 0.0002 for syringe infiltration.

2. Plant Inoculation: a. Spray Inoculation: For assessing SAR, spray 4-week-old Arabidopsis plants with the bacterial suspension until leaves are evenly coated. b. Syringe Infiltration: For local infections, use a needleless 1 mL syringe to gently infiltrate the bacterial suspension into the abaxial side of fully expanded leaves.

3. Quantification of Bacterial Growth: a. At 0 and 3 days post-inoculation (dpi), collect leaf discs from inoculated leaves using a 6 mm cork borer. b. Surface sterilize the leaf discs by washing with 70% ethanol for 30 seconds, followed by sterile distilled water. c. Homogenize the leaf discs in 10 mM MgCl₂. d. Plate serial dilutions of the homogenate on King's B agar with the appropriate antibiotic. e. Incubate at 28°C for 2 days and count the colony-forming units (CFU). Express bacterial growth as CFU/cm² of leaf area.

Protocol 2: Hyaloperonospora arabidopsidis (Hpa) Growth Quantification

This protocol is based on sporangiophore counting to assess oomycete growth.[8][9]

1. Inoculum Preparation: a. Collect Hpa spores from heavily infected Arabidopsis leaves by vortexing in sterile distilled water. b. Filter the spore suspension through Miracloth to remove mycelial fragments. c. Determine the spore concentration using a hemocytometer and adjust to 5 x 10⁴ spores/mL.

2. Plant Inoculation: a. Spray 2-week-old Arabidopsis seedlings with the spore suspension until droplets are visible on the leaves. b. Place the inoculated plants in a high-humidity chamber (100% relative humidity) at 16°C with a 12-hour photoperiod for 7 days.

3. Quantification of Sporangiophores: a. At 7 dpi, select individual cotyledons or true leaves. b. Mount the leaves on a microscope slide in a drop of water. c. Using a light microscope, count the number of sporangiophores (tree-like structures) per leaf. d. Express Hpa growth as the number of sporangiophores per cotyledon or leaf.

Protocol 3: LC-MS Quantification of NHP and SA

This is a generalized protocol for the extraction and quantification of NHP and SA from plant tissue.[10][11][12][13]

1. Sample Preparation: a. Harvest approximately 100 mg of leaf tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

2. Extraction: a. Add 1 mL of extraction buffer (e.g., 80% methanol) containing internal standards (e.g., D₄-SA and D₉-NHP) to the powdered tissue. b. Vortex thoroughly and incubate at 4°C for 1 hour with shaking. c. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. d. Collect the supernatant and filter through a 0.22 µm syringe filter.

3. LC-MS/MS Analysis: a. Inject the filtered extract into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. b. Use a suitable C18 column for chromatographic separation. c. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for the specific precursor-to-product ion transitions of NHP, SA, and their internal standards. d. Quantify the analytes by comparing the peak areas to a standard curve generated with known concentrations of pure compounds.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving NHP and a typical experimental workflow for studying SAR.

NHP_Biosynthesis_and_Signaling cluster_biosynthesis NHP Biosynthesis cluster_signaling Downstream Signaling Lysine L-Lysine Pip Pipecolic Acid (Pip) Lysine->Pip ALD1, SARD4 NHP This compound (NHP) Pip->NHP FMO1 SA Salicylic Acid (SA) NHP->SA Induces biosynthesis NPR1 NPR1 NHP->NPR1 Requires basal SA SA->NPR1 Activates TGA TGA Transcription Factors NPR1->TGA PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Pathogen Pathogen Attack Pathogen->Lysine SAR_Experimental_Workflow cluster_primary_infection Primary Infection cluster_secondary_infection Secondary Infection (2 days later) cluster_analysis Analysis (3 days after secondary infection) P_Infection Inoculate lower leaves (e.g., Pst DC3000) S_Infection Inoculate upper (systemic) leaves with virulent pathogen P_Infection->S_Infection Control_P Mock inoculate lower leaves (e.g., 10 mM MgCl₂) Control_P->S_Infection Pathogen_Quant Quantify pathogen growth (e.g., CFU counting) S_Infection->Pathogen_Quant Metabolite_Analysis Quantify NHP and SA (LC-MS) S_Infection->Metabolite_Analysis Gene_Expression Analyze defense gene expression (qRT-PCR) S_Infection->Gene_Expression SAR_Assessment Assess SAR Induction Pathogen_Quant->SAR_Assessment Metabolite_Analysis->SAR_Assessment Gene_Expression->SAR_Assessment

References

validation of N-hydroxypipecolic acid as a conserved signal in crop plants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to its Validation and Performance

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum plant immune response. This guide provides a comparative analysis of NHP's role as a conserved immune signal in a variety of crop plants, presenting quantitative data on its accumulation, detailing the experimental protocols for its validation, and illustrating the key signaling pathways involved. This information is intended for researchers, scientists, and professionals in drug development working on novel strategies for crop protection.

Data Presentation: Quantitative Analysis of NHP and Related Immune Signals in Diverse Crop Species

The production of NHP is a conserved response to pathogen attack across both dicotyledonous and monocotyledonous crop plants. Upon infection, NHP levels, along with its precursor pipecolic acid (Pip) and the key defense hormone salicylic acid (SA), increase significantly. The following table summarizes the accumulation of these molecules in various crop species after pathogen challenge.

Crop Species (Family)PathogenTreatmentNHP (µg/g FW)Pip (µg/g FW)SA (µg/g FW)
Tobacco (Nicotiana tabacum) (Solanaceae)Pseudomonas syringae pv. tabaciMock< 0.1< 0.1~0.1
Inoculated (72 hpi)~6.0~6.0> 20
Tomato (Solanum lycopersicum) (Solanaceae)Phytophthora infestansMock< 0.1~0.2~0.1
Inoculated (72 hpi)~0.5~4.0> 20
Cucumber (Cucumis sativus) (Cucurbitaceae)Pseudomonas syringae pv. lachrymansMock< 0.1< 0.1~0.1
Inoculated (72 hpi)~1.5~1.0> 10
Brachypodium (Brachypodium distachyon) (Poaceae)Magnaporthe oryzaeMock< 0.05< 0.05~0.02
Inoculated (96 hpi)~0.5~0.3~0.03
Barley (Hordeum vulgare) (Poaceae)Magnaporthe oryzaeMock< 0.05< 0.05< 0.02
Inoculated (96 hpi)~0.3~0.2< 0.02

Data synthesized from studies on NHP accumulation in various plant species. Absolute values are approximate and intended for comparative purposes. FW = Fresh Weight; hpi = hours post-infection.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a robust method for the extraction and quantification of NHP from plant tissues.

a) Sample Preparation and Extraction:

  • Harvest approximately 50-100 mg of plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Transfer the frozen powder to a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol (v/v) containing a known concentration of an appropriate internal standard (e.g., D5-NHP or a structural analogue).

  • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial for analysis.

b) LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for NHP and the internal standard. For NHP, a common transition is m/z 146 -> 110.

    • Quantification: Generate a standard curve using a series of known concentrations of an NHP analytical standard. Calculate the concentration of NHP in the plant samples based on the peak area ratios of the analyte to the internal standard.

Systemic Acquired Resistance (SAR) Bioassay

This bioassay is used to determine the ability of NHP to induce disease resistance in systemic, untreated leaves.

  • Primary Treatment:

    • Grow crop plants (e.g., tomato, cucumber) for 4-5 weeks under controlled conditions.

    • For the treatment group, infiltrate three lower leaves of each plant with a solution of NHP (e.g., 1 mM in 10 mM MgCl₂).

    • For the mock-treated control group, infiltrate three lower leaves with the solvent alone (10 mM MgCl₂).

  • Secondary Inoculation:

    • After 24-48 hours, challenge one upper, systemic (untreated) leaf of both NHP-treated and mock-treated plants with a virulent pathogen (e.g., a suspension of Pseudomonas syringae at a concentration of 1 x 10⁵ cfu/mL).

  • Disease Assessment:

    • After 3-4 days, assess the level of disease resistance by quantifying the bacterial population in the challenged leaves.

    • Collect leaf discs from the inoculated areas, homogenize them in a buffer, and plate serial dilutions on an appropriate growth medium.

    • Count the number of colony-forming units (CFU) to determine the bacterial titer.

    • A significant reduction in bacterial growth in the systemic leaves of NHP-treated plants compared to mock-treated plants indicates the induction of SAR.

Mandatory Visualization

NHP_Validation_Workflow cluster_Quantification Quantification cluster_Bioassay Functional Validation (SAR Bioassay) Plant_Material Pathogen-Challenged Crop Plant Tissue Extraction Metabolite Extraction Plant_Material->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis NHP Quantification LCMS->Data_Analysis Primary_Treatment Treat Lower Leaves with NHP or Mock Secondary_Infection Infect Upper Leaves with Pathogen Primary_Treatment->Secondary_Infection Disease_Quantification Quantify Pathogen Growth Secondary_Infection->Disease_Quantification Conclusion Validate SAR Induction Disease_Quantification->Conclusion NHP_SA_Interplay cluster_NHP NHP Pathway cluster_SA SA Pathway Pathogen Pathogen Attack NHP_Biosynthesis NHP Biosynthesis (ALD1, FMO1) Pathogen->NHP_Biosynthesis SA_Biosynthesis SA Biosynthesis (ICS1) Pathogen->SA_Biosynthesis NHP NHP NHP_Biosynthesis->NHP NHP->SA_Biosynthesis Induces SAR Systemic Acquired Resistance (SAR) NHP->SAR SA Salicylic Acid (SA) SA_Biosynthesis->SA SA->NHP_Biosynthesis Primes SA->SAR

A Tale of Two Signals: Comparing Root-Derived and Leaf-Derived N-hydroxypipecolic Acid Signaling in Plant Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of plant immune signaling is paramount for developing novel crop protection strategies. N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in plant defense, particularly in establishing systemic acquired resistance (SAR). Recent discoveries have unveiled a sophisticated, dual-origin system for NHP signaling, with distinct roles for NHP synthesized in the roots versus the leaves. This guide provides a comprehensive comparison of these two pathways, supported by experimental data, detailed protocols, and visual diagrams to elucidate their unique and cooperative functions in plant immunity.

Overview of NHP Signaling Pathways

Plants employ a complex network of signaling molecules to defend against pathogens. NHP is a key metabolite derived from the amino acid lysine that primes plants for enhanced defense responses. The classical understanding of NHP's role has been in the context of leaf-to-leaf signaling during SAR, where a localized pathogen infection in one leaf leads to the accumulation of NHP, which then travels to distant leaves to prepare them for a potential secondary infection.

However, a groundbreaking 2025 study in Nature Plants has revealed a distinct, root-based NHP signaling system that operates constitutively.[1] This "standby circuit" in the roots continuously produces NHP, which is then transported to the shoots to maintain a basal level of immune readiness. This discovery fundamentally expands our understanding of NHP signaling, suggesting a model where a constitutive, root-derived signal maintains surveillance, while an inducible, leaf-derived signal mounts a rapid, systemic response to active threats.

NHP_Signaling_Pathways cluster_root Root System cluster_shoot Shoot System (Leaves) Root_Microbes Root-associated Microorganisms FMO1_root FMO1 (Constitutive) UGT76B1_root UGT76B1 NHP_root NHP Immune_Readiness Basal Immune Readiness & Growth Modulation NHP_root->Immune_Readiness Systemic Transport (Xylem) NHP_Glc NHP-Glucoside (Inactive) Pathogen_leaf Pathogen Infection (Local Leaf) FMO1_leaf FMO1 (Inducible) NHP_leaf NHP SAR Systemic Acquired Resistance (SAR) (Distal Leaves) NHP_leaf->SAR Systemic Transport (Phloem) PR1_Expression PR1 Gene Expression

Figure 1: Comparative Signaling Pathways. This diagram illustrates the distinct origins and downstream effects of root-derived versus leaf-derived NHP.

Quantitative Comparison of Signaling Attributes

The functional differences between root- and leaf-derived NHP signaling are reflected in their quantitative attributes, from the concentration of NHP produced to the magnitude of the downstream defensive responses.

AttributeRoot-Derived NHP SignalingLeaf-Derived NHP Signaling
Nature of Signal Constitutive ("Standby")Inducible
Primary Trigger Presence of root-associated microbesLocalized pathogen infection in a leaf
Key Regulatory Genes Constitutive FMO1 expression, regulated by UGT76B1Pathogen-inducible FMO1 expression
NHP Concentration Maintains a basal systemic levelRapid, high-level accumulation locally and systemically
Speed of Systemic Signal Continuous, long-termRapid, transient
Downstream Effect Modulates basal immune readiness and growthInduction of Systemic Acquired Resistance (SAR)
Marker Gene Expression Sustained, moderate priming of defense genesStrong, rapid induction of SAR marker genes (e.g., PR1)
Pathogen Resistance Enhanced basal resistanceRobust, broad-spectrum resistance to secondary infections

Experimental Protocols

The differentiation between root- and leaf-derived NHP signaling has been elucidated through a combination of genetic, molecular, and physiological experiments. Below are protocols for two key techniques.

Arabidopsis Micrografting to Study Root-to-Shoot Signaling

This technique allows for the creation of chimeric plants with genetically different root and shoot systems, enabling the dissection of long-distance signaling.

Materials:

  • Seeds of desired Arabidopsis thaliana genotypes (e.g., wild-type, fmo1 mutant, ugt76b1 mutant)

  • Sterile agar plates with 0.5X Murashige and Skoog (MS) medium

  • Surgical microscope

  • Micro-scalpel or razor blades

  • Fine-tipped forceps

  • Sterile filter paper

Protocol:

  • Seed Sterilization and Germination:

    • Surface-sterilize Arabidopsis seeds using your preferred method (e.g., vapor-phase sterilization or liquid sterilization with bleach and ethanol).

    • Plate seeds on sterile 0.5X MS agar plates and stratify at 4°C for 2-3 days in the dark.

    • Germinate and grow seedlings vertically for 4-5 days under long-day conditions (16h light / 8h dark).

  • Grafting Procedure:

    • Under a surgical microscope, carefully remove a 4-5 day old seedling from the agar plate and place it on a sterile, dry surface.

    • Using a micro-scalpel, make a clean, transverse cut through the hypocotyl, approximately midway between the cotyledons and the root.

    • Select the desired rootstock (root system) and scion (shoot system) from different seedlings.

    • Carefully bring the cut surfaces of the scion and rootstock together, ensuring proper alignment of the vascular tissues.

    • Transfer the grafted seedling back to a fresh sterile agar plate. No external support is typically needed if the cut surfaces are clean and moist.

  • Post-Grafting Care and Verification:

    • Incubate the grafted plants in a high-humidity environment for 7-10 days to allow for the graft union to heal.

    • Successfully grafted plants will show new leaf growth and root elongation.

    • To verify the success and integrity of the graft, especially in the absence of a visible marker, a reporter gene like GUS (β-glucuronidase) can be used in either the rootstock or scion, followed by histological staining.

Quantification of Systemic Acquired Resistance (SAR)

This protocol measures the level of disease resistance in systemic, uninfected leaves following a primary infection in a local leaf.

Materials:

  • 4-5 week old Arabidopsis plants

  • Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000) at the desired concentration (e.g., 10^5 cfu/mL for primary inoculation, 10^6 cfu/mL for secondary challenge)

  • Needleless syringes

  • Sterile water

  • Leaf punch (cork borer)

  • Microcentrifuge tubes

  • Sterile 10 mM MgCl2

  • Plating supplies (LB agar plates, spreader)

Protocol:

  • Primary Inoculation:

    • Select two lower, fully expanded leaves of each plant for primary inoculation.

    • Using a needleless syringe, infiltrate the abaxial side of the selected leaves with the pathogen suspension (e.g., P. syringae at 10^5 cfu/mL) or a mock solution (sterile 10 mM MgCl2).

    • Mark the inoculated leaves.

  • Induction of SAR:

    • Allow the plants to grow for 2-3 days under standard conditions to allow for the systemic signal to propagate.

  • Secondary Challenge:

    • Select two upper, systemic (uninfected) leaves for the secondary challenge.

    • Infiltrate these leaves with a higher concentration of the pathogen suspension (e.g., P. syringae at 10^6 cfu/mL).

  • Quantification of Bacterial Growth:

    • After 3 days post-secondary challenge, collect leaf discs of a known area from the challenged leaves using a leaf punch.

    • Homogenize the leaf discs in a known volume of sterile 10 mM MgCl2.

    • Plate serial dilutions of the homogenate on LB agar plates with appropriate antibiotics.

    • Incubate the plates at 28°C for 2 days.

    • Count the number of colony-forming units (CFUs) to determine the bacterial titer per unit leaf area.

  • Data Analysis:

    • Compare the bacterial titers in the systemic leaves of mock-inoculated versus primary-inoculated plants. A significant reduction in bacterial growth in the primary-inoculated plants indicates the successful establishment of SAR.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for differentiating between root- and leaf-derived NHP signaling.

Grafting_Experiment cluster_genotypes Plant Genotypes cluster_grafts Grafting Combinations cluster_outcomes Expected Outcomes WT Wild-Type (WT) Graft1 WT scion / fmo1 rootstock WT->Graft1 Graft2 fmo1 scion / WT rootstock WT->Graft2 fmo1 fmo1 mutant (No NHP synthesis) fmo1->Graft1 fmo1->Graft2 Outcome1 No systemic NHP signal from root to shoot Graft1->Outcome1 Outcome2 Systemic NHP signal from root to shoot Graft2->Outcome2

Figure 2: Grafting Experiment Workflow. This diagram shows how different grafting combinations of wild-type and fmo1 mutant Arabidopsis can be used to isolate and study the effects of root-derived NHP.

SAR_Quantification_Workflow cluster_steps Experimental Steps cluster_analysis Data Analysis cluster_result Result Interpretation Step1 1. Primary Inoculation (Lower Leaves) Pathogen vs. Mock Step2 2. SAR Induction (2-3 days) Step1->Step2 Step3 3. Secondary Challenge (Upper Leaves) Pathogen Step2->Step3 Step4 4. Quantify Bacterial Growth (3 days post-challenge) Step3->Step4 Analysis Compare CFU/cm² in systemic leaves of mock vs. pathogen-pretreated plants Step4->Analysis Result Lower bacterial growth in pretreated plants = Successful SAR Analysis->Result

Figure 3: SAR Quantification Workflow. This flowchart outlines the key steps in a typical experiment to quantify the level of systemic acquired resistance induced by leaf-derived NHP.

Conclusion

The discovery of a dual-source NHP signaling system, with both constitutive root-derived and inducible leaf-derived pathways, adds a new layer of complexity and elegance to our understanding of plant immunity. The root-based "standby" circuit provides a continuous surveillance mechanism, modulating basal immunity and growth in the shoots. In contrast, the leaf-based system allows for a rapid, high-amplitude response to localized infections, leading to the establishment of robust systemic acquired resistance. For researchers in plant science and drug development, targeting the modulation of either or both of these pathways could offer novel strategies for enhancing crop resilience against a broad spectrum of pathogens. Future research will likely focus on further quantifying the interplay between these two signaling systems and identifying the environmental and developmental cues that regulate the root-based NHP circuit.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N-hydroxypipecolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. N-hydroxypipecolic acid (NHP), a metabolite involved in systemic acquired resistance in plants, requires careful handling and disposal.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound, promoting operational safety and regulatory adherence.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). Based on available safety data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile, and inspect them for any tears or perforations before use. Employ proper glove removal technique to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to shield against potential eye irritation.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: When handling the compound in a powdered form that could become airborne, a NIOSH/MSHA-approved respirator is necessary.[6] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[4]

Hazard and Precautionary Data

For quick reference, the following table summarizes the key hazard and precautionary information for this compound.

Hazard Classification & StatementPrecautionary Statements (Prevention)Precautionary Statements (Response)Precautionary Statements (Disposal)
Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]P501: Dispose of contents/container in accordance with local regulation.[4][5]
H302: Harmful if swallowed.[4][5]P264: Wash hands thoroughly after handling.[4][5]P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4][5]
H312: Harmful in contact with skin.[4]P270: Do not eat, drink or smoke when using this product.[4][5]P330: Rinse mouth.[4][5]
H332: Harmful if inhaled.[4]P271: Use only outdoors or in a well-ventilated area.[4][5]P363: Wash contaminated clothing before reuse.[4]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of this compound is as solid chemical waste through a certified hazardous waste vendor.

Experimental Protocol for Waste Segregation and Disposal:

  • Container Selection: Select a clean, dry, and chemically compatible container specifically designated for solid chemical waste. The container must be equipped with a secure, tight-fitting lid.

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," its CAS number (115819-92-6), and an estimation of the quantity.[2][4]

  • Waste Accumulation:

    • Place all solid this compound waste directly into the labeled container.

    • Any materials that have come into direct contact with the compound, such as weighing papers, contaminated gloves, and absorbent wipes, must also be disposed of in the same designated container.

  • Storage: The sealed waste container should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup. Adhere to all institutional and local regulations for the collection and transportation of chemical waste.

Spill and Exposure Procedures

In the event of an accidental spill or exposure, the following immediate actions should be taken:

  • Skin Contact: Thoroughly wash the affected area with copious amounts of soap and water. If skin irritation develops, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with large amounts of water, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[4]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

  • Spill Cleanup: For minor spills, carefully sweep up the solid material, taking care to avoid generating dust. Place the swept material into a suitable, labeled container for disposal.[6] The spill area should then be thoroughly cleaned. Prevent the chemical from entering drains or waterways.[4]

This compound Disposal Workflow

G cluster_prep Preparation cluster_disposal Disposal Process cluster_final Final Steps cluster_spill Contingency: Spill or Exposure start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Exposure Occurs start->spill Potential Hazard container Select & Label Hazardous Waste Container ppe->container solid_waste Place Solid NHP Waste in Labeled Container container->solid_waste contaminated_materials Add Contaminated Materials (Gloves, Wipes, etc.) solid_waste->contaminated_materials seal_store Securely Seal Container & Store in Designated Area contaminated_materials->seal_store contact_ehs Contact EHS/Certified Vendor for Waste Pickup seal_store->contact_ehs end End: Proper Disposal Complete contact_ehs->end spill_response Follow Spill/Exposure Procedures spill->spill_response spill_disposal Dispose of Cleanup Materials as Hazardous Waste spill_response->spill_disposal spill_disposal->seal_store

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling N-hydroxypipecolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for N-hydroxypipecolic acid. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Summary:

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1][2]

  • Harmful in contact with skin (H312)[1][2]

  • Harmful if inhaled (H332)[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Body PartProtectionSpecificationsRationale
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Double gloving is advised.To prevent skin contact and absorption.
Eyes & Face Safety goggles and face shieldChemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles where there is a risk of splashing.[3]To protect against splashes that can cause serious eye damage.
Body Protective clothingA disposable, long-sleeved, impermeable gown that closes in the back with tight-fitting cuffs is required. A lab coat, long pants, and closed-toe shoes are mandatory.[4]To protect skin from accidental contact.
Respiratory RespiratorWork should be conducted in a certified chemical fume hood.[4] If a fume hood is not available or if aerosols are generated, a NIOSH-approved N95 or higher-level respirator is necessary.[4][5]To prevent inhalation of harmful dust or vapors.

Operational Plan

Strict adherence to the following operational protocols is essential for safety.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[4]
  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[1]
  • Work in a well-ventilated area.[1][4]

2. Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
  • Wash hands thoroughly after handling.[1][4]
  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][4]
  • When creating solutions, slowly add the solid to the solvent to avoid splashing.
  • Keep all containers of this compound tightly closed when not in use.[4]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]
  • Store at 4°C for long-term storage, sealed away from moisture.[2] For solutions in solvent, storage at -80°C (6 months) or -20°C (1 month) is recommended.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.[1][4]

  • Chemical Waste: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container for hazardous waste.[4]

  • Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a sealed bag for disposal as hazardous waste.[4]

  • Spill Residues: Any materials used to clean up spills should be treated as hazardous waste and disposed of accordingly.[4]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_fume_hood Verify Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_use Perform Experiment handling_dissolve->handling_use cleanup_decontaminate Decontaminate Surfaces handling_use->cleanup_decontaminate cleanup_store Store Compound handling_use->cleanup_store cleanup_doff_ppe Doff PPE cleanup_decontaminate->cleanup_doff_ppe

Figure 1: Step-by-step workflow for the safe handling of this compound.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal waste_solid Solid Waste (unused compound) collect_solid Collect in Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Liquid Waste (solutions) collect_liquid Collect in Labeled Liquid Waste Container waste_liquid->collect_liquid waste_ppe Contaminated PPE collect_ppe Collect in Labeled PPE Waste Bag waste_ppe->collect_ppe disposal_pickup Arrange for Hazardous Waste Pickup collect_solid->disposal_pickup collect_liquid->disposal_pickup collect_ppe->disposal_pickup

Figure 2: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.